Technical Documentation Center

zinc;trihydrate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: zinc;trihydrate

Core Science & Biosynthesis

Foundational

A Technical Guide to the Hydrated Forms of Zinc Salts

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the different hydrated forms of common zinc salts, with a particular focus on the trihydrate state....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the different hydrated forms of common zinc salts, with a particular focus on the trihydrate state. The term "zinc trihydrate" itself is not a standalone chemical entity but rather describes a crystalline solid salt of zinc that has incorporated three molecules of water per formula unit of the zinc salt. The degree of hydration can significantly influence the physicochemical properties of the compound, including its stability, solubility, and bioavailability, which are critical parameters in pharmaceutical and chemical research.

This document details the synthesis, characterization, and properties of several hydrated zinc salts, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for the synthesis and characterization of these compounds are provided, along with visualizations of experimental workflows and relevant biological pathways to offer a comprehensive resource for scientific application.

Forms of Hydrated Zinc Salts

Zinc salts can exist in various states of hydration, from anhydrous forms to highly hydrated crystalline structures. The number of water molecules is often a non-stoichiometric value, but several stable hydrates with a defined number of water molecules are well-characterized. This guide will focus on zinc salts for which a trihydrate form has been identified and studied, namely zinc citrate (B86180), zinc chloride, and a complex zinc sulfate (B86663) hydroxide (B78521).

Zinc Citrate Trihydrate

Zinc citrate is an organic zinc salt that is available as both a dihydrate and a trihydrate.[1] The trihydrate form is noted for its excellent fluidity and stability, making it a valuable compound in the pharmaceutical and food industries.[2]

Zinc Chloride Trihydrate

Zinc chloride is a highly hygroscopic inorganic salt that forms several stable hydrates. The trihydrate of zinc chloride has a unique crystal structure, consisting of hexaaquazinc cations, [Zn(H₂O)₆]²⁺, and tetrachlorozincate anions, [ZnCl₄]²⁻.[3][4]

Zinc Sulfate Hydroxide Trihydrate

This is a more complex hydrated zinc salt with the formula Zn₄SO₄(OH)₆·3H₂O. It has been synthesized via chemical precipitation and is characterized by a triclinic crystal structure.[5][6]

Other Hydrated Zinc Salts

While this guide focuses on trihydrates, it is important to note that many other hydrated zinc salts are commonly used in research and industry. For instance, zinc acetate (B1210297) typically exists as a dihydrate, and zinc sulfate is well-known in its heptahydrate form.[7][8] The principles of synthesis and characterization described herein are broadly applicable to these other hydrated forms as well.

Physicochemical Properties

The degree of hydration has a direct impact on the physical and chemical properties of zinc salts. The following tables summarize key quantitative data for the discussed trihydrate forms.

Table 1: General Properties of Zinc Trihydrate Forms

PropertyZinc Citrate TrihydrateZinc Chloride TrihydrateZinc Sulfate Hydroxide Trihydrate
Chemical Formula (C₆H₅O₇)₂Zn₃·3H₂O[9]ZnCl₂·3H₂OZn₄SO₄(OH)₆·3H₂O
Molecular Weight 628.29 g/mol [9]190.3 g/mol [10]575.8 g/mol (approx.)
Appearance White to almost white powder or fine crystals[9]Colorless crystalline solid[11]White powder with hexagonal layered structure[5]
Solubility in Water Slightly soluble[2]Highly soluble[11]Insoluble (by precipitation)[5]

Table 2: Crystallographic Data of Selected Hydrated Zinc Salts

ParameterZinc Chloride TrihydrateZinc Sulfate Hydroxide Trihydrate
Crystal System Monoclinic[3]Triclinic[5]
Space Group P2₁/c[3]Not specified
Unit Cell Parameters a = 6.478 Å, b = 11.192 Å, c = 12.637 Å, β = 101.99°[3]Not specified
Formula Units (Z) 4[3]Not specified

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of the discussed zinc trihydrate forms.

Synthesis of Zinc Citrate Trihydrate

Objective: To synthesize zinc citrate trihydrate from zinc oxide and citric acid.[2][12]

Materials:

  • Zinc oxide (ZnO)

  • Citric acid (C₆H₈O₇)

  • Deionized water

  • Reaction vessel with heating and stirring capabilities

  • Centrifuge

  • Drying oven

Procedure:

  • Prepare a solution of citric acid in deionized water.

  • Heat the citric acid solution to 75-85 °C.

  • Slowly add zinc oxide powder to the heated citric acid solution while stirring continuously. The molar ratio of zinc oxide to citric acid should be approximately 3:2.

  • After the addition of zinc oxide is complete, continue heating the mixture to 90-95 °C and stir for an additional 20-30 minutes.

  • Allow the mixture to cool, then separate the solid product by centrifugation.

  • Wash the precipitate with deionized water and then with absolute ethanol.

  • Dry the final product in an oven at 85-95 °C to obtain zinc citrate trihydrate.[2]

Characterization: The resulting product can be characterized by:

  • Thermogravimetric Analysis (TGA): To determine the water content and thermal stability.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups and confirm the formation of the citrate salt.

  • X-ray Diffraction (XRD): To analyze the crystalline structure.

Experimental Workflow for Zinc Citrate Trihydrate Synthesis

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Purification prep_citric Prepare Citric Acid Solution heat_citric Heat Solution to 75-85 °C prep_citric->heat_citric add_zno Slowly Add Zinc Oxide heat_citric->add_zno Begin Reaction heat_stir Heat to 90-95 °C and Stir add_zno->heat_stir centrifuge Centrifuge heat_stir->centrifuge Product Isolation wash Wash with Water and Ethanol centrifuge->wash dry Dry at 85-95 °C wash->dry Final Product: Zinc Citrate Trihydrate Final Product: Zinc Citrate Trihydrate dry->Final Product: Zinc Citrate Trihydrate

Synthesis of Zinc Citrate Trihydrate
Synthesis of Zinc Chloride Trihydrate

Objective: To crystallize zinc chloride trihydrate from a concentrated aqueous solution.[3]

Materials:

  • Zinc chloride (ZnCl₂)

  • Deionized water

  • Crystallization vessel

  • Low-temperature incubator or cryostat

Procedure:

  • Prepare a concentrated aqueous solution of zinc chloride (approximately 69 wt%).

  • Place the solution in a crystallization vessel and cool it to 263 K (-10 °C).

  • Allow the solution to stand at this temperature for 2 days to facilitate the growth of crystals.

  • Separate the crystals from the mother liquor. The crystals should be kept at a low temperature to prevent dehydration.[3]

Characterization:

  • Single-Crystal X-ray Diffraction: To determine the precise crystal structure.

  • Raman and IR Spectroscopy: To study the vibrational modes of the water molecules and the tetrachlorozincate anion.

Experimental Workflow for Zinc Chloride Trihydrate Crystallization

G prep_solution Prepare 69 wt% ZnCl₂ Solution cool_solution Cool to 263 K (-10 °C) prep_solution->cool_solution crystallize Allow to Crystallize for 2 Days cool_solution->crystallize separate_crystals Separate Crystals from Mother Liquor crystallize->separate_crystals Final Product: Zinc Chloride Trihydrate Crystals Final Product: Zinc Chloride Trihydrate Crystals separate_crystals->Final Product: Zinc Chloride Trihydrate Crystals

Crystallization of Zinc Chloride Trihydrate
Synthesis of Zinc Sulfate Hydroxide Trihydrate

Objective: To synthesize zinc sulfate hydroxide trihydrate via chemical precipitation.[5][6]

Materials:

  • Zinc sulfate (ZnSO₄)

  • Borax (B76245) (Na₂B₄O₇·10H₂O) as a precipitating agent

  • Deionized water

  • Reaction vessel with heating and stirring capabilities

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare an aqueous solution of zinc sulfate.

  • Prepare an aqueous solution of borax.

  • Heat the zinc sulfate solution to 60 °C.

  • Slowly add the borax solution to the heated zinc sulfate solution while stirring. A precipitate will form.

  • After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.

  • Filter the precipitate and wash it thoroughly with deionized water.

  • Dry the product in an oven at a moderate temperature (e.g., 80 °C) to obtain zinc sulfate hydroxide trihydrate.[5]

Characterization:

  • XRD: To confirm the triclinic crystal structure of the product.

  • Scanning Electron Microscopy (SEM): To observe the hexagonal layered morphology.

  • TGA/DTA: To study the thermal decomposition of the compound.

Bioavailability and Cellular Signaling

The chemical form of a zinc salt, including its hydration state, can influence its bioavailability, which in turn affects its physiological function. Organic zinc salts like zinc citrate and zinc gluconate are generally considered to have higher bioavailability than inorganic forms such as zinc oxide.[13][14]

While direct comparative studies on the bioavailability of different hydrated forms of the same zinc salt are limited, it is plausible that the energy required to break the crystal lattice and dissolve the salt, which would be influenced by the hydration state, could affect the rate and extent of zinc absorption in the gastrointestinal tract.

Once absorbed, zinc acts as a crucial signaling molecule in a multitude of cellular pathways. The intracellular concentration of free zinc ions is tightly regulated and can modulate the activity of enzymes, transcription factors, and other proteins involved in processes like cell proliferation, apoptosis, and immune responses.

The diagram below illustrates a simplified model of zinc uptake and its role in a generic signaling pathway. The bioavailability of the zinc salt is a critical first step in this process, as it determines the amount of zinc that reaches the intestinal cells for absorption.

Zinc Uptake and Signaling Pathway

G cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_signaling Signaling Cascade cluster_blood Bloodstream Zn_salt Hydrated Zinc Salt ZIP4 ZIP4 Transporter Zn_salt->ZIP4 Dissolution & Uptake Zn_ion Zn²⁺ ZIP4->Zn_ion MT Metallothionein (Storage) Zn_ion->MT Buffering ZnT1 ZnT1 Transporter Zn_ion->ZnT1 Kinase Kinase Activation Zn_ion->Kinase Modulation Zn_blood Zn²⁺ (bound to albumin) ZnT1->Zn_blood Efflux TF Transcription Factor Activation Kinase->TF Gene_exp Gene Expression TF->Gene_exp

Cellular Uptake and Signaling of Zinc

Conclusion

The study of different hydrated forms of zinc salts, including the trihydrates of citrate, chloride, and sulfate hydroxide, is essential for understanding their fundamental properties and for optimizing their use in various applications. The number of water molecules in the crystal lattice directly influences the physicochemical characteristics of these compounds. This technical guide provides a foundational overview of the synthesis, characterization, and properties of these materials, offering valuable protocols and data for researchers in chemistry, materials science, and drug development. Further research into the specific biological effects of different hydration states will be crucial for the rational design of zinc-based therapeutics and supplements with enhanced efficacy.

References

Exploratory

zinc citrate trihydrate chemical structure

An In-depth Technical Guide to the Chemical Structure of Zinc Citrate (B86180) Trihydrate This guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and characterization o...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of Zinc Citrate (B86180) Trihydrate

This guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and characterization of zinc citrate trihydrate. It is intended for researchers, scientists, and professionals in drug development who are working with or interested in this compound.

Chemical and Physical Properties

Zinc citrate trihydrate is a hydrated salt of zinc and citric acid. It is commonly used in dental care products, food supplements, and pharmaceuticals due to its high zinc content and bioavailability.[1][2] It typically presents as a white to almost white crystalline powder that is odorless and has a neutral taste.[2][3] The compound is slightly soluble in water but soluble in diluted acids and practically insoluble in ethanol.[2][4] Notably, it exhibits inverse solubility, meaning its solubility in water decreases as the temperature increases.[2][4]

The key quantitative data for zinc citrate trihydrate are summarized in the table below for easy reference and comparison.

PropertyValueReferences
IUPAC Name trizinc;bis(2-hydroxypropane-1,2,3-tricarboxylate);trihydrate[5][6]
Synonyms Trizinc dicitrate trihydrate, Citric acid zinc salt trihydrate[3][4]
Molecular Formula C₁₂H₁₆O₁₇Zn₃[5][7]
Molecular Weight 628.32 g/mol [8]
CAS Number 178326-57-3[5][9]
Appearance White to almost white crystalline powder[2][3]
Solubility Slightly soluble in water; Soluble in diluted acid[4][8]

Chemical Structure

The chemical structure of zinc citrate trihydrate consists of three zinc cations (Zn²⁺) and two citrate anions (C₆H₅O₇³⁻), along with three molecules of water of hydration. The citrate anion is derived from citric acid, a tricarboxylic acid, which provides multiple coordination sites for the zinc ions.

G Simplified 2D Representation of Zinc Citrate cluster_citrate1 Citrate 1 cluster_citrate2 Citrate 2 cluster_ions_water Zinc Ions and Water C1_1 C C1_2 C C1_1->C1_2 O1_1 O⁻ C1_1->O1_1 O1_2 O C1_1->O1_2 C1_3 C C1_2->C1_3 C1_6 C C1_2->C1_6 O1_3 O⁻ C1_3->O1_3 O1_4 O C1_3->O1_4 C1_4 C C1_5 C C1_4->C1_5 O1_5 O⁻ C1_5->O1_5 O1_6 O C1_5->O1_6 C1_6->C1_4 OH1 OH C1_6->OH1 Zn1 Zn²⁺ O1_1->Zn1 Zn2 Zn²⁺ O1_3->Zn2 OH1->Zn1 C2_1 C C2_2 C C2_1->C2_2 O2_1 O⁻ C2_1->O2_1 O2_2 O C2_1->O2_2 C2_3 C C2_2->C2_3 C2_6 C C2_2->C2_6 O2_3 O⁻ C2_3->O2_3 O2_4 O C2_3->O2_4 C2_4 C C2_5 C C2_4->C2_5 O2_5 O⁻ C2_5->O2_5 O2_6 O C2_5->O2_6 C2_6->C2_4 OH2 OH C2_6->OH2 O2_1->Zn2 Zn3 Zn²⁺ O2_5->Zn3 OH2->Zn3 H2O1 3H₂O

Simplified 2D representation of Zinc Citrate Trihydrate.

Synthesis of Zinc Citrate Trihydrate

A common method for the synthesis of zinc citrate trihydrate involves the reaction of a zinc-containing precursor, such as zinc oxide (ZnO) or zinc carbonate (ZnCO₃), with citric acid in an aqueous solution. The following diagram illustrates a general workflow for this synthesis process.

G start Start dissolve_ca Dissolve Citric Acid in Deionized Water start->dissolve_ca heat_solution Heat Solution to 55-65°C dissolve_ca->heat_solution add_zn Add Zinc Compound (ZnO or ZnCO₃) heat_solution->add_zn react Heat and Stir (e.g., 90-95°C for 20-30 min) add_zn->react centrifuge Centrifuge and Filter react->centrifuge wash Wash Solid with Absolute Ethanol centrifuge->wash dry Vacuum Dry wash->dry end Zinc Citrate Trihydrate Product dry->end

General workflow for the synthesis of Zinc Citrate Trihydrate.

Experimental Characterization Protocols

The characterization of zinc citrate trihydrate typically involves techniques such as Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermogravimetric Analysis (TGA) to confirm its crystal structure, functional groups, and hydration state.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the crystalline structure of the synthesized compound.

  • Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation) is commonly used.

  • Sample Preparation: A small amount of the finely ground zinc citrate trihydrate powder is packed into a sample holder. The surface of the sample should be smooth and level with the holder's surface to ensure accurate results.

  • Data Collection: The sample is scanned over a 2θ range (e.g., 5° to 80°) with a defined step size and scan speed.

  • Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data) to confirm the phase and purity of the zinc citrate trihydrate.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: A small amount of the dried zinc citrate trihydrate sample is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory, where the powder is simply placed on the ATR crystal.

  • Data Collection: A background spectrum of the empty sample holder (or clean ATR crystal) is collected first. Then, the sample spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

  • Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups, such as the carboxylate (COO⁻) and hydroxyl (-OH) groups, confirming the citrate component and the presence of water of hydration.

Thermogravimetric Analysis (TGA)

TGA is used to determine the water content and thermal stability of the compound.

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed amount of the zinc citrate trihydrate sample (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina).

  • Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The instrument records the mass of the sample as a function of temperature.

  • Analysis: The TGA curve will show a weight loss step corresponding to the loss of the three water molecules of hydration. The temperature at which this occurs provides information about the thermal stability of the hydrate. The percentage of weight loss can be used to confirm the trihydrate stoichiometry.

Biological Role of Zinc and Citrate

In certain biological contexts, such as in prostate cells, zinc plays a crucial role in regulating cellular metabolism by interacting with citrate. High levels of zinc in prostate epithelial cells have been shown to inhibit the enzyme mitochondrial aconitase. This inhibition leads to a truncation of the Krebs cycle, resulting in the accumulation of citrate.

G cluster_krebs Krebs Cycle in Mitochondria pyruvate Pyruvate acetyl_coa Acetyl-CoA pyruvate->acetyl_coa citrate Citrate acetyl_coa->citrate isocitrate Isocitrate citrate->isocitrate Aconitase citrate_accum Citrate Accumulation citrate->citrate_accum alpha_kg α-Ketoglutarate isocitrate->alpha_kg succinyl_coa Succinyl-CoA alpha_kg->succinyl_coa succinate Succinate succinyl_coa->succinate fumarate Fumarate succinate->fumarate malate Malate fumarate->malate oxaloacetate Oxaloacetate malate->oxaloacetate oxaloacetate->citrate zn High Zinc Concentration zn->inhibition

Inhibition of Aconitase by Zinc in the Krebs Cycle.

References

Foundational

zinc chloride trihydrate crystal structure

An In-depth Technical Guide to the Crystal Structure of Zinc Chloride Trihydrate For Researchers, Scientists, and Drug Development Professionals Introduction Zinc chloride trihydrate, with the systematic name hexaaquazin...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structure of Zinc Chloride Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc chloride trihydrate, with the systematic name hexaaquazinc tetrachloridozinc ([Zn(H₂O)₆][ZnCl₄]), is a crystalline compound of significant interest due to the diverse coordination chemistry of zinc in aqueous solutions.[1][2] Understanding its solid-state structure is crucial for applications ranging from chemical synthesis to the formulation of pharmaceutical products where zinc-containing species are utilized. This guide provides a comprehensive overview of the crystal structure of zinc chloride trihydrate, detailing its crystallographic parameters, the experimental protocols for its characterization, and a visualization of its structural components.

Crystal Structure and Data

The crystal structure of zinc chloride trihydrate has been determined through single-crystal X-ray diffraction.[1][3][4][5] It crystallizes in the orthorhombic space group P2₁2₁2₁.[1] A key feature of this structure is that it is not a simple hydrate (B1144303) of zinc chloride, but rather an ionic compound composed of two distinct complex ions: the hexaaquazinc(II) cation, [Zn(H₂O)₆]²⁺, and the tetrachloridozincate(II) anion, [ZnCl₄]²⁻.[1][2][6][7]

The crystal lattice contains three crystallographically unique zinc centers.[1][6] Two of these zinc atoms are located at centers of inversion and are octahedrally coordinated by six water molecules, forming the [Zn(H₂O)₆]²⁺ cations. The third zinc atom is tetrahedrally coordinated by four chloride ions, forming the [ZnCl₄]²⁻ anion.[1][2][6] These complex ions are arranged in a cesium chloride (CsCl)-like packing motif.[1][7] The structure is further stabilized by a network of hydrogen bonds between the aqua ligands of the cations and the chloride anions.[1][6]

The crystallographic data for zinc chloride trihydrate are summarized in the table below.

Parameter Value
Chemical Formula [Zn(H₂O)₆][ZnCl₄]
Formula Weight 380.68 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 6.9795 (3) Å, b = 11.3350 (6) Å, c = 11.4581 (6) Å
Unit Cell Volume 905.79 (9) ų
Z 2
Calculated Density 1.814 Mg/m³
Radiation Mo Kα (λ = 0.71073 Å)
Temperature 150 K

Experimental Protocols

Synthesis and Crystallization

Single crystals of zinc chloride trihydrate were obtained by the slow evaporation of a concentrated aqueous solution of zinc chloride.[1][6][7]

  • Preparation of Saturated Solution: A solution of 69.14 wt% zinc chloride (ZnCl₂) in water was prepared. High-purity, commercially available zinc chloride (e.g., Merck, 99%) was used.

  • Crystallization: The solution was cooled to 263 K (-10 °C) and maintained at this temperature for 48 hours.

  • Crystal Isolation: The resulting crystals were isolated from the saturated solution. The crystals are noted to be stable in their saturated solution for extended periods when stored at low temperatures.[6]

X-ray Diffraction Data Collection and Structure Refinement

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

  • Data Collection: A suitable single crystal was mounted on a diffractometer (e.g., Stoe IPDS 2T).[6] Data was collected at a low temperature (150 K) to minimize thermal vibrations, using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

  • Data Processing: The collected diffraction data were processed using software such as X-AREA for cell refinement and data reduction. An absorption correction was applied to the data.

  • Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F² using software packages such as SHELXS97 and SHELXL2012.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in the difference Fourier map and refined with appropriate restraints.

Structural Visualization

The following diagram illustrates the fundamental ionic components and their connectivity within the crystal structure of zinc chloride trihydrate.

G Ionic Components of [Zn(H₂O)₆][ZnCl₄] cluster_cation Hexaaquazinc(II) Cation cluster_anion Tetrachloridozincate(II) Anion Zn_oct Zn²⁺ H2O_1 H₂O Zn_oct->H2O_1 Octahedral Coordination H2O_2 H₂O Zn_oct->H2O_2 Octahedral Coordination H2O_3 H₂O Zn_oct->H2O_3 Octahedral Coordination H2O_4 H₂O Zn_oct->H2O_4 Octahedral Coordination H2O_5 H₂O Zn_oct->H2O_5 Octahedral Coordination H2O_6 H₂O Zn_oct->H2O_6 Octahedral Coordination Cl_1 Cl⁻ H2O_1->Cl_1 Hydrogen Bond Cl_2 Cl⁻ H2O_3->Cl_2 Hydrogen Bond Cl_4 Cl⁻ H2O_5->Cl_4 Hydrogen Bond Zn_tet Zn²⁺ Zn_tet->Cl_1 Tetrahedral Coordination Zn_tet->Cl_2 Tetrahedral Coordination Cl_3 Cl⁻ Zn_tet->Cl_3 Tetrahedral Coordination Zn_tet->Cl_4 Tetrahedral Coordination

Caption: Ionic structure of zinc chloride trihydrate.

References

Exploratory

An In-depth Technical Guide on the Properties of Zinc Sulfate Hydroxide Trihydrate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core properties of zinc sulfate (B86663) hydroxide (B78521) trihydrate, with a focus on its ch...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of zinc sulfate (B86663) hydroxide (B78521) trihydrate, with a focus on its chemical, physical, and structural characteristics. The information is tailored for researchers, scientists, and professionals in drug development who may consider this compound or structurally related materials for various applications.

Chemical and Physical Properties

Zinc sulfate hydroxide trihydrate, with the chemical formula Zn₄(SO₄)(OH)₆·3H₂O, is a layered hydroxy salt. It is also found in nature as the mineral lahnsteinite.[1][2] This compound consists of positively charged zinc hydroxide layers with sulfate anions and water molecules intercalated in the interlayer space to maintain charge neutrality.

Table 1: General Chemical and Physical Properties of Zinc Sulfate Hydroxide Trihydrate

PropertyValueSource(s)
Chemical Formula Zn₄(SO₄)(OH)₆·3H₂O[1][2]
Molecular Weight 515.75 g/mol Calculated
Appearance Colorless tabular crystals or white powder[1]
Crystal System Triclinic[1][3]
Hardness (Mohs) 1.5[1]
Measured Density 2.98(2) g/cm³[1]
Calculated Density 2.995 g/cm³[1]

Crystallographic Data

The synthesized form of zinc sulfate hydroxide trihydrate has been identified as triclinic.[3] The crystallographic data for its mineral counterpart, lahnsteinite, provides the most detailed structural information available.

Table 2: Crystallographic Data for Lahnsteinite (Zn₄(SO₄)(OH)₆·3H₂O)

ParameterValueSource(s)
Crystal System Triclinic[1]
Space Group P1
Unit Cell Dimensions a = 8.3125(6) Å
b = 14.545(1) Å
c = 18.504(2) Å
α = 89.71(1)°
β = 90.05(1)°
γ = 90.13(1)°
Cell Volume (V) 2237.2(3) ų
Formula Units per Cell (Z) 8

Thermal Decomposition

Thermogravimetric and differential thermal analysis (TG-DTA) show that zinc sulfate hydroxide trihydrate undergoes a three-stage decomposition process upon heating.[3]

Table 3: Thermal Decomposition Stages of Zinc Sulfate Hydroxide Trihydrate

StageTemperature Range (°C)DescriptionTheoretical Mass Loss (%)Observed Mass Loss (%)Decomposition ProductsSource(s)
125 - 250Dehydration9.89~10Zn₄(SO₄)(OH)₆·0.5H₂O[3][4]
2250 - 380Dehydroxylation9.89~10Zn₃O(SO₄)₂ + ZnO[4][5]
3> 600Decomposition of Sulfate15.52~15ZnO + SO₃[3][4]

Note: Observed mass loss values are approximate and can vary based on experimental conditions.

The final decomposition product at temperatures around 1000°C is zinc oxide (ZnO).[3]

Spectroscopic Properties

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of zinc sulfate hydroxide trihydrate exhibits characteristic absorption bands corresponding to the vibrations of O-H groups from water and hydroxyl units, as well as S-O vibrations from the sulfate anions.

Table 4: FTIR Spectral Data and Band Assignments for Zinc Sulfate Hydroxide Trihydrate

Wavenumber (cm⁻¹)AssignmentSource(s)
~3400O-H stretching vibrations of hydroxyl groups and water molecules[6]
~1630H-O-H bending vibrations of interlayer water molecules[6]
1165-1060Asymmetric S-O stretching modes of the sulfate group[7]
~970Symmetric S-O stretching mode of the sulfate group[7]
670, 600Asymmetric O-S-O deformation vibrations[7]
900-400Zn-O stretching and bending vibrations[6]
Raman Spectroscopy

Experimental Protocols

Synthesis of Zinc Sulfate Hydroxide Trihydrate

A common method for the synthesis of zinc sulfate hydroxide trihydrate is chemical precipitation.[3]

Protocol:

  • Prepare a solution of zinc sulfate heptahydrate (ZnSO₄·7H₂O) in deionized water.

  • Prepare a separate solution of a basic precipitating agent, such as borax (B76245) (Na₂B₄O₇·10H₂O).[3]

  • Optionally, a surfactant can be added to the zinc sulfate solution to influence the morphology of the precipitate.

  • Slowly add the borax solution to the zinc sulfate solution under constant stirring at a controlled temperature (e.g., 60°C).

  • Age the resulting suspension for a specific period (e.g., 3 hours) to allow for crystal growth.

  • Filter the precipitate and wash it sequentially with deionized water and ethanol (B145695) to remove any unreacted reagents.

  • Dry the final product in an oven at a moderate temperature (e.g., 80°C) for several hours.

Characterization Methods

X-ray Diffraction (XRD): Powder XRD is used to determine the crystalline phase and structure of the synthesized material. Data is typically collected using a diffractometer with Cu Kα radiation. The resulting diffraction pattern is compared with standard patterns from databases like the JCPDS (now ICDD) to identify the compound (e.g., JCPDS card no. 01-078-0247 for triclinic zinc sulfate hydroxide trihydrate).[3]

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): TGA-DTA is employed to study the thermal stability and decomposition behavior of the compound. A small amount of the sample is heated at a constant rate in a controlled atmosphere (e.g., air or nitrogen), and the mass loss and thermal events are recorded as a function of temperature.[8]

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the compound. The sample is typically mixed with KBr and pressed into a pellet, and the spectrum is recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹).[6]

Applications in Drug Development: A Conceptual Framework

While there is no direct evidence of zinc sulfate hydroxide trihydrate being used as a drug delivery vehicle, its structural similarity to zinc layered hydroxides (ZLHs) and layered double hydroxides (LDHs) suggests its potential in this area.[9] LDHs and ZLHs are widely studied for their ability to intercalate anionic drugs into their interlayer spaces, offering a platform for controlled drug release.[10][11]

Mechanism of Drug Intercalation

The positively charged hydroxide layers of ZLHs can host anionic drug molecules in the interlayer region through electrostatic interactions. This intercalation can protect the drug from degradation and allow for its controlled and sustained release.[12] The release is often triggered by anion exchange with physiological anions (e.g., chloride, phosphate) or by the dissolution of the layers in the acidic environment of target tissues like tumors or endosomes.

DrugIntercalation cluster_0 Zinc Layered Hydroxide (ZLH) Structure cluster_1 Drug Intercalation Process cluster_2 ZLH with Intercalated Drug layer1 [Zn(OH)₂]⁺ Layer interlayer Interlayer Space (SO₄²⁻, H₂O) layer2 [Zn(OH)₂]⁺ Layer anionic_drug Anionic Drug (e.g., Ibuprofen⁻) interlayer->anionic_drug Displaces intercalated_drug_layer Intercalated Drug anionic_drug->intercalated_drug_layer Ion Exchange intercalated_drug Intercalated Drug layer3 [Zn(OH)₂]⁺ Layer layer4 [Zn(OH)₂]⁺ Layer DrugDeliveryWorkflow start Start synthesis Synthesize Zinc Layered Hydroxide (ZLH) start->synthesis intercalation Intercalate Anionic Drug (e.g., by ion exchange) synthesis->intercalation characterization Characterize Drug-ZLH Nanohybrid (XRD, FTIR, TGA) intercalation->characterization release_study In Vitro Drug Release Study (e.g., at different pH) characterization->release_study data_analysis Analyze Release Kinetics and Mechanism release_study->data_analysis end End data_analysis->end

References

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of Zinc Malate Trihydrate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and characterization of zinc malate (B86768) trihydrate, a compound of interest in p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of zinc malate (B86768) trihydrate, a compound of interest in pharmaceutical and nutraceutical applications. This document details the synthetic methodologies, experimental protocols for characterization, and presents key quantitative data in a structured format for ease of reference and comparison.

Introduction

Zinc malate trihydrate is an organic salt of zinc, where zinc is complexed with malic acid, a dicarboxylic acid found naturally in many fruits. As an essential trace element, zinc plays a crucial role in numerous biological processes, and its supplementation is vital for human health. Organic zinc salts like zinc malate are often preferred over inorganic forms due to their enhanced bioavailability and reduced gastrointestinal side effects. This guide serves as a technical resource for researchers and professionals involved in the development and analysis of zinc-containing compounds.

Synthesis of Zinc Malate Trihydrate

The synthesis of zinc malate trihydrate typically involves the reaction of a zinc source with malic acid in an aqueous solution. The most common methods employ zinc oxide (ZnO) or zinc carbonate (ZnCO₃) as the zinc source. The reaction proceeds via an acid-base neutralization to form the zinc malate salt, which then crystallizes from the solution as a trihydrate under controlled conditions.

A general reaction scheme is as follows:

ZnO + C₄H₆O₅ + 2H₂O → Zn(C₄H₄O₅)·3H₂O

3ZnCO₃ + 2C₄H₆O₅ + 3H₂O → Zn₃(C₄H₅O₅)₂·3H₂O + 3CO₂

Experimental Protocol: Synthesis from Zinc Oxide

This protocol outlines a typical laboratory-scale synthesis of zinc malate trihydrate from zinc oxide and L-malic acid.

Materials:

  • Zinc Oxide (ZnO)

  • L-Malic Acid (C₄H₆O₅)

  • Deionized Water

Equipment:

  • Reaction vessel (e.g., round-bottom flask)

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Reflux condenser

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Dissolution of Malic Acid: Dissolve a stoichiometric amount of L-malic acid in deionized water in the reaction vessel with gentle heating and stirring. The concentration of the malic acid solution can be in the range of 1-2 M.

  • Addition of Zinc Oxide: Slowly add a stoichiometric amount of zinc oxide powder to the malic acid solution while stirring continuously. The addition should be done in portions to control the reaction rate.

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C and maintain it under constant stirring for a period of 2-4 hours. The progress of the reaction can be monitored by the dissolution of the zinc oxide.

  • Crystallization: After the reaction is complete, allow the solution to cool down slowly to room temperature. Zinc malate trihydrate will crystallize out of the solution. For improved yield, the solution can be further cooled in an ice bath.

  • Isolation and Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials, followed by a wash with a solvent like ethanol (B145695) to facilitate drying.

  • Drying: Dry the purified crystals in an oven at a temperature of 50-60 °C until a constant weight is achieved.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Zinc_Oxide Zinc Oxide (ZnO) Reaction Reaction at 60-80°C (2-4 hours) Zinc_Oxide->Reaction Malic_Acid L-Malic Acid in Deionized Water Malic_Acid->Reaction Crystallization Slow Cooling to Room Temperature Reaction->Crystallization Filtration Vacuum Filtration and Washing Crystallization->Filtration Drying Drying at 50-60°C Filtration->Drying Product Zinc Malate Trihydrate Crystals Drying->Product

Diagram 1: Synthesis Workflow for Zinc Malate Trihydrate.

Characterization of Zinc Malate Trihydrate

A comprehensive characterization of the synthesized zinc malate trihydrate is essential to confirm its identity, purity, and structural properties. The following sections detail the key analytical techniques and their expected outcomes.

Crystallographic Analysis

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the crystal structure of a compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Selection: A suitable single crystal of zinc malate trihydrate is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data is collected at a controlled temperature (typically room temperature or low temperature).

  • Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure, yielding information about the unit cell parameters, space group, and atomic coordinates.

Quantitative Data: Crystallographic Parameters

ParameterValue[1]
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)5.791
b (Å)8.468
c (Å)9.079
γ (°)105.66
Z (formula units/cell)2
Spectroscopic Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within the compound.

Experimental Protocol: FTIR and Raman Spectroscopy

  • Sample Preparation: For FTIR spectroscopy using the Attenuated Total Reflectance (ATR) technique, a small amount of the powdered sample is placed directly on the ATR crystal. For Raman spectroscopy, the powdered sample is placed in a suitable holder.

  • Data Acquisition: The respective spectra are recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹ for FTIR and 3500-100 cm⁻¹ for Raman).

  • Data Analysis: The obtained spectra are analyzed to identify characteristic peaks corresponding to different vibrational modes of the malate ligand and the water of hydration.

Qualitative Interpretation of Spectroscopic Data:

  • O-H Stretching: Broad absorption bands in the region of 3000-3600 cm⁻¹ in the FTIR spectrum are indicative of the presence of water of hydration and the hydroxyl group of the malate.

  • C-H Stretching: Peaks in the 2800-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the malate backbone.

  • C=O Stretching: Strong absorption bands around 1600-1700 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the carboxylate groups coordinated to the zinc ion.

  • Zn-O Stretching: Vibrations in the lower frequency region (typically below 600 cm⁻¹) can be attributed to the stretching of the zinc-oxygen bonds.

Thermal Analysis

Thermogravimetric analysis (TGA) is employed to study the thermal stability of the compound and to determine the content of water of hydration.

Experimental Protocol: Thermogravimetric Analysis

  • Sample Preparation: A small, accurately weighed amount of the zinc malate trihydrate sample is placed in a TGA crucible.

  • Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air), and the weight loss is recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve is analyzed to identify the temperature ranges of weight loss, which correspond to the dehydration and subsequent decomposition of the compound.

Expected Thermal Decomposition Profile:

  • Dehydration: A weight loss corresponding to the removal of three water molecules is expected to occur in one or more steps, typically in the temperature range of 100-200 °C.

  • Decomposition of the Anhydrous Salt: At higher temperatures, the anhydrous zinc malate will decompose, eventually leading to the formation of zinc oxide as the final residue.

Characterization_Methods cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Properties Determined Synthesis Zinc Malate Trihydrate XRD X-ray Diffraction (XRD) Synthesis->XRD FTIR_Raman FTIR & Raman Spectroscopy Synthesis->FTIR_Raman TGA Thermogravimetric Analysis (TGA) Synthesis->TGA Structure Crystal Structure & Unit Cell Parameters XRD->Structure Functional_Groups Functional Groups & Molecular Vibrations FTIR_Raman->Functional_Groups Thermal_Stability Thermal Stability & Water Content TGA->Thermal_Stability

Diagram 2: Relationship between Synthesis and Characterization Methods.

Summary of Quantitative Data

The following table summarizes the key quantitative data for the characterization of zinc malate trihydrate.

Characterization TechniqueParameterValue / Expected Range
Single-Crystal XRD Crystal SystemMonoclinic[1]
Space GroupP2₁[1]
Unit Cell Parameters (a, b, c, γ)a=5.791 Å, b=8.468 Å, c=9.079 Å, γ=105.66°[1]
FTIR Spectroscopy O-H Stretching~3000-3600 cm⁻¹ (broad)
C=O Stretching (asymmetric)~1600-1650 cm⁻¹
C=O Stretching (symmetric)~1380-1420 cm⁻¹
Thermogravimetric Analysis Dehydration Step(s)~100-200 °C
Theoretical Weight Loss (3H₂O)~21.5%
Final ResidueZinc Oxide (ZnO)

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of zinc malate trihydrate. The synthesis can be reliably achieved through the reaction of zinc oxide or carbonate with malic acid. The resulting product can be thoroughly characterized using a combination of crystallographic, spectroscopic, and thermal analysis techniques to confirm its identity, purity, and structural integrity. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals working with this important zinc compound.

References

Exploratory

A Technical Guide to the Discovery and History of Zinc Trihydrate Compounds for Drug Development

This technical guide provides a comprehensive overview of the discovery, history, and scientific significance of zinc compounds, with a specific focus on zinc trihydrate forms relevant to researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery, history, and scientific significance of zinc compounds, with a specific focus on zinc trihydrate forms relevant to researchers, scientists, and professionals in drug development. The guide details the historical context of zinc, its biological roles, and the experimental methodologies for the synthesis and characterization of zinc trihydrate compounds.

Historical Perspective on Zinc and Its Compounds

The history of zinc usage predates its formal identification as a distinct element. For millennia, it was primarily used in the production of brass, an alloy of copper and zinc.[1][2][3] Ancient Romans and Greeks were familiar with brass, though they did not understand its precise composition.[2][4] The earliest known pure zinc was produced in India around the 9th century AD through a distillation process.[5] In the 16th century, the Swiss alchemist Paracelsus is credited with naming the element "zincum."[2] However, it was German chemist Andreas Sigismund Marggraf who is widely recognized for discovering pure metallic zinc in 1746.[1][5]

The medicinal use of zinc compounds also has ancient roots. Zinc carbonate pills were discovered on a Roman ship from 140 BCE, believed to be used for treating eye conditions.[2] In ancient India, the Charaka Samhita, written between 300 and 500 CE, mentions the production of pushpanjan (zinc oxide) for medicinal purposes.[2] By 1374, zinc was recognized as a distinct metal in India, referred to as Yasada or Jasada in medical texts.[2]

The Emergence of Zinc in Modern Medicine and Drug Development

The recognition of zinc as an essential trace element for human life in the 20th century marked a turning point.[6] Zinc deficiency is now known to cause a range of health issues, including impaired growth, immunodeficiency, and neurological dysfunctions.[6][7] This understanding has spurred research into the therapeutic applications of zinc compounds.

Zinc is integral to numerous biological processes as a structural component of a vast number of proteins, including enzymes, growth factors, and transcription factors.[6] It is the second most abundant trace metal in humans after iron.[5] The development of zinc-based pharmaceuticals has gained momentum, with research exploring their potential in treating conditions like diabetes, cancer, and viral infections, including COVID-19.[8][9][10] Zinc's role in drug design is often centered on its ability to interact with the active sites of metalloenzymes.[11][12]

Zinc Trihydrate Compounds: Synthesis and Properties

"Zinc trihydrate" refers to zinc compounds that incorporate three water molecules into their crystalline structure. These hydrated forms can have different properties compared to their anhydrous counterparts, including solubility and bioavailability, which are critical in pharmaceutical formulations.

Zinc citrate (B86180) trihydrate is a notable example used in supplements and oral care products due to its high zinc content (approximately 31%) and superior bioavailability compared to inorganic zinc sources.[13]

Experimental Protocol for Synthesis:

A common method for synthesizing zinc citrate trihydrate involves the reaction of a zinc source with citric acid.[13][14]

  • Method 1: From Zinc Carbonate/Oxide

    • Prepare a citric acid solution by dissolving citric acid in deionized water. The mass ratio of citric acid to deionized water is typically in the range of 1:2 to 1:5.[15]

    • Heat the citric acid solution to between 55-65°C with stirring.[15]

    • Slowly add a zinc compound, such as zinc carbonate or zinc oxide, to the heated citric acid solution to carry out a neutralization reaction.[14][15]

    • After the addition of the zinc compound is complete, continue heating the mixture to 90-95°C and stir for 20-30 minutes.[14]

    • The reaction mixture is then centrifuged and filtered to separate the solid product.[15]

    • The resulting solid is washed, sequentially with water and then absolute ethyl alcohol.[15]

    • Finally, the product is dried under vacuum to obtain zinc citrate trihydrate.[15]

The chemical reaction using zinc carbonate is: 3ZnCO₃ + 2C₆H₈O₇ → Zn₃(C₆H₅O₇)₂·3H₂O + 3CO₂↑[14]

And with zinc oxide: 3ZnO + 2C₆H₈O₇ → Zn₃(C₆H₅O₇)₂·3H₂O[14]

Experimental Workflow for Zinc Citrate Trihydrate Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification prep_citric Dissolve Citric Acid in Deionized Water heat_citric Heat Solution to 55-65°C prep_citric->heat_citric add_zinc Slowly Add Zinc Carbonate/Oxide heat_citric->add_zinc heat_react Heat to 90-95°C and Stir add_zinc->heat_react centrifuge Centrifuge and Filter heat_react->centrifuge wash Wash with Water and Ethanol centrifuge->wash dry Vacuum Dry wash->dry product Zinc Citrate Trihydrate dry->product Yields G cluster_membrane Cell Membrane cluster_cell Cytosol cluster_vesicle Intracellular Vesicle ZIP ZIP Transporter Cytosolic_Zn Cytosolic Zn²⁺ ZIP->Cytosolic_Zn ZnT1 ZnT1 Transporter Extracellular_Zn Extracellular Zn²⁺ ZnT1->Extracellular_Zn Cytosolic_Zn->ZnT1 Efflux MT Metallothionein (Buffer) Cytosolic_Zn->MT Binding/ Release Signaling Downstream Signaling (e.g., Kinase/Phosphatase Modulation) Cytosolic_Zn->Signaling Gene_Expression Gene Expression (via Zinc-Finger Proteins) Cytosolic_Zn->Gene_Expression ZnT_vesicle ZnT Transporter Cytosolic_Zn->ZnT_vesicle Sequestration Vesicular_Zn Vesicular Zn²⁺ ZnT_vesicle->Vesicular_Zn Extracellular_Zn->ZIP Influx

References

Foundational

fundamental chemical properties of zinc trihydrate

An In-depth Technical Guide on the Core Chemical Properties of Zinc Acetate (B1210297) Dihydrate Note on Nomenclature: The term "zinc trihydrate" is not a standard chemical identifier. This guide focuses on a common, wel...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of Zinc Acetate (B1210297) Dihydrate

Note on Nomenclature: The term "zinc trihydrate" is not a standard chemical identifier. This guide focuses on a common, well-characterized hydrated zinc salt relevant to research and drug development: Zinc Acetate Dihydrate .

Introduction

Zinc acetate dihydrate, with the chemical formula Zn(CH₃COO)₂·2H₂O, is a salt of zinc and acetic acid.[1] It presents as a white crystalline solid with a faint acetic acid odor and is widely utilized in various fields, including as a dietary supplement, in medical applications, and as a precursor in chemical synthesis.[1][2] For researchers and professionals in drug development, a thorough understanding of its fundamental chemical properties is crucial for its effective application, from formulation to understanding its biological interactions. This technical guide provides a detailed overview of the core chemical properties of zinc acetate dihydrate, methodologies for their determination, and insights into its role in biological signaling pathways.

Core Chemical and Physical Properties

The fundamental properties of zinc acetate dihydrate are summarized in the table below, providing a quantitative overview for easy reference and comparison.

PropertyValueSource(s)
Chemical Formula Zn(CH₃COO)₂·2H₂O[1][2]
Molecular Weight 219.50 g/mol [2][3]
Appearance White crystalline solid[2][4]
Odor Faint acetic acid odor[2][4]
Density 1.735 g/cm³[4][5]
Melting Point Loses water at 100 °C; Decomposes at 237 °C[4][5]
Solubility in Water 43 g/100 mL (at 20 °C)[4][5]
Solubility in Ethanol Soluble[2][4]
Crystal System Monoclinic[4][6]
CAS Number 5970-45-6[4][5]

Experimental Protocols

Accurate determination of the physicochemical properties of zinc acetate dihydrate is essential for its application in research and development. This section details the standard methodologies for key experimental procedures.

Determination of Solubility

The solubility of a compound is a critical parameter in drug development, influencing its bioavailability and formulation. A common method for determining the equilibrium solubility of zinc acetate dihydrate is the isothermal shake-flask method.[7][8]

Objective: To determine the equilibrium solubility of zinc acetate dihydrate in a specific solvent at a controlled temperature.

Materials and Equipment:

  • Zinc acetate dihydrate

  • Solvent of interest (e.g., deionized water, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Calibrated analytical instrument (e.g., Atomic Absorption Spectroscopy (AAS) for zinc quantification)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of zinc acetate dihydrate to a vial containing a known volume of the solvent.

  • Equilibration: Seal the vial and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: Centrifuge the vial at high speed to sediment the undissolved solid.[7]

  • Sample Extraction: Carefully withdraw a precise volume of the clear supernatant.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of zinc in the diluted sample using a calibrated AAS.[8]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

G cluster_workflow Experimental Workflow for Solubility Determination prep 1. Preparation Add excess zinc acetate to solvent equil 2. Equilibration Agitate at constant temperature (24-48h) prep->equil sep 3. Phase Separation Centrifuge to sediment undissolved solid equil->sep extract 4. Sample Extraction Withdraw clear supernatant sep->extract dilute 5. Dilution Dilute supernatant to known concentration extract->dilute quant 6. Quantification Analyze zinc concentration via AAS dilute->quant calc 7. Calculation Determine solubility from concentration quant->calc

Caption: Workflow for determining the solubility of zinc acetate dihydrate.

Melting Point Determination

The melting point is a key indicator of a substance's purity. For hydrated salts like zinc acetate dihydrate, the "melting point" is often a decomposition temperature. The capillary method is a standard procedure for this determination.[9][10]

Objective: To determine the temperature at which zinc acetate dihydrate decomposes.

Materials and Equipment:

  • Zinc acetate dihydrate, finely powdered

  • Capillary tubes

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Thermometer

Procedure:

  • Sample Preparation: Pack a small amount of finely powdered zinc acetate dihydrate into a capillary tube to a height of 2-3 mm.[11]

  • Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected decomposition temperature. Then, reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.[10][11]

  • Observation: Observe the sample closely. For zinc acetate dihydrate, note the temperature at which water is lost (around 100 °C) and the temperature at which the sample decomposes (around 237 °C).[4] The decomposition is often indicated by a change in color or the evolution of gas.

  • Recording: Record the temperature range from the initial signs of decomposition to the completion of the process.

Crystal Structure Determination

The arrangement of atoms in a crystal lattice is determined using X-ray crystallography. This technique provides detailed information about bond lengths, bond angles, and the overall three-dimensional structure.

Objective: To determine the crystal structure of zinc acetate dihydrate.

Materials and Equipment:

  • Single crystals of zinc acetate dihydrate

  • Single-crystal X-ray diffractometer

  • X-ray source (e.g., Cu Kα radiation)

  • Detector

Procedure:

  • Crystal Growth: Grow single crystals of zinc acetate dihydrate suitable for X-ray diffraction, for example, by slow evaporation of an aqueous solution.[12]

  • Mounting: Mount a suitable crystal on the goniometer head of the diffractometer.

  • Data Collection: Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.[12] Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and structural parameters.

Role in Biological Signaling Pathways

In the context of drug development, understanding the biological roles of zinc is paramount. Zinc is not merely a structural component of proteins but also a dynamic signaling molecule, acting as a second messenger in various cellular pathways.[13][14] The intracellular concentration of free zinc is tightly regulated by a network of transporters and binding proteins.[14][15]

Zinc Homeostasis: The cellular balance of zinc is maintained by two main families of transporters:

  • ZIP (Zrt- and Irt-like Protein) family: These transporters increase cytosolic zinc concentrations by facilitating its influx from the extracellular space or from intracellular stores.[14][15]

  • ZnT (Zinc Transporter) family: These transporters decrease cytosolic zinc levels by mediating its efflux from the cell or sequestering it into organelles.[14][15]

Metallothioneins: Metallothioneins are cysteine-rich proteins that play a crucial role in zinc homeostasis by binding zinc with high affinity.[16] They act as an intracellular zinc reservoir, releasing zinc when needed for various cellular processes.[16] Zinc also induces the synthesis of metallothioneins, creating a feedback loop for regulating its own concentration.[17]

G cluster_pathway Regulation of Intracellular Zinc Signaling extracellular_zn Extracellular Zn²⁺ zip_transporter ZIP Transporter extracellular_zn->zip_transporter intracellular_zn Intracellular Zn²⁺ znt_transporter ZnT Transporter intracellular_zn->znt_transporter Efflux/ Sequestration metallothionein Metallothionein (MT) intracellular_zn->metallothionein Binding cellular_response Cellular Response (e.g., enzyme activation, gene expression) intracellular_zn->cellular_response mt_synthesis MT Synthesis intracellular_zn->mt_synthesis Induces zip_transporter->intracellular_zn Influx metallothionein->intracellular_zn Release mt_synthesis->metallothionein

Caption: Regulation of intracellular zinc signaling by transporters and metallothionein.

Conclusion

This technical guide has provided a comprehensive overview of the fundamental chemical properties of zinc acetate dihydrate, detailed experimental protocols for their determination, and an introduction to the role of zinc in cellular signaling. For researchers and professionals in drug development, this information serves as a foundational resource for the effective use of this compound in their work. The provided data and methodologies are essential for ensuring the quality, purity, and appropriate application of zinc acetate dihydrate in both research and clinical settings.

References

Exploratory

An In-depth Technical Guide to the Spectroscopic Fingerprint of Hydrated Zinc Species

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the spectroscopic characterization of hydrated zinc compounds, with a primary focus on zinc citrate (B8...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of hydrated zinc compounds, with a primary focus on zinc citrate (B86180) trihydrate as a specific example of a "zinc trihydrate." The spectroscopic signatures of these compounds, particularly in the infrared and Raman regions, are crucial for their identification, quality control, and the study of their interaction with biological systems. This document outlines key spectroscopic data and the experimental protocols for their acquisition.

Spectroscopic Characterization of Zinc Citrate Trihydrate

Zinc citrate (Zn₃(C₆H₅O₇)₂·3H₂O) is an organic zinc salt where zinc is complexed with citric acid. Its trihydrate form is of significant interest in the pharmaceutical and food industries as a zinc supplement.

Infrared spectroscopy is a powerful technique for identifying the functional groups present in zinc citrate trihydrate. The presence of carboxylate groups from the citrate molecule and water of hydration gives rise to a characteristic IR spectrum.

Table 1: Key Infrared Absorption Bands for Zinc Citrate Trihydrate

Wavenumber (cm⁻¹)AssignmentReference
Broad band ~3500O-H stretching vibrations of water of hydration[1]
~1628Coordinated azomethine (C=N) group (in a related Zn complex)[2]
~1500 - 1650C=O stretching mode from atmospheric CO₂ absorption[1]
Strong bands in the 1000-1600 rangeBands of the nitrate (B79036) group (in zinc hydroxynitrates)[3]

Note: Specific peak positions for zinc citrate trihydrate were not explicitly detailed in the provided search results. The table presents typical regions for relevant functional groups based on related compounds.

THz-TDS is sensitive to the collective vibrational modes of crystal lattices and hydrogen-bonding networks, making it suitable for studying hydrated compounds.

Table 2: Terahertz Absorption Peaks for Zinc Citrate Dihydrate

Wavenumber (THz)AssignmentReference
1.91Crystalline ZC dihydrate[4]
1.77Crystalline ZC dihydrate[4]

Note: Data is for the dihydrate form, as a study on the trihydrate was not found. The peak at 1.91 THz is noted to disappear upon dehydration.[4]

Spectroscopic Analysis of Gas-Phase Hydrated Zinc Dimer Cation (Zn₂⁺(H₂O)₃)

While not a crystalline salt, the gas-phase hydrated zinc dimer ion with three water molecules provides fundamental insights into the vibrational modes of water coordinated to zinc ions.

Table 3: IRMPD Bands for Zn₂⁺(H₂O)₃

Wavenumber (cm⁻¹)AssignmentReference
3445 (broad maximum)Hydrogen-bonded O-H stretches[5][6]
3680 (strong)O-H stretch of core water[5][6]
3646 - 3730Various O-H stretches of core and outer water molecules[5]

Experimental Protocols

Detailed experimental procedures are critical for reproducible spectroscopic analysis. Below are generalized protocols based on common practices for analyzing solid-state samples.

  • Sample Preparation : For solid samples, the KBr pellet method is common. A small amount of the sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[1] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the solid sample is pressed directly onto the ATR crystal.

  • Instrumentation : A Fourier Transform Infrared spectrometer is used.

  • Data Acquisition : Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 128) are averaged to improve the signal-to-noise ratio.[7]

  • Data Processing : The resulting spectrum displays transmittance or absorbance as a function of wavenumber (cm⁻¹).

  • Sample Preparation : Solid samples can often be analyzed with minimal preparation. The sample is placed on a microscope slide or in a sample holder.

  • Instrumentation : A Raman spectrometer, often coupled to a microscope for micro-Raman analysis, is used.

  • Data Acquisition : A laser of a specific wavelength is focused on the sample. The scattered light is collected and analyzed. The spectral range and acquisition time are optimized for the specific sample.

  • Sample Preparation : The sample is typically prepared as a pellet, often mixed with a THz-transparent matrix like polyethylene (B3416737) (PE) or polytetrafluoroethylene (PTFE).

  • Instrumentation : A THz-TDS system is used, which generates and detects picosecond pulses of terahertz radiation.

  • Data Acquisition : The THz pulse is transmitted through the sample, and the time-domain waveform is measured.

  • Data Processing : The time-domain data is Fourier transformed to obtain the frequency-dependent absorption and refractive index of the sample.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a hydrated zinc salt.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_interp Interpretation Sample Hydrated Zinc Salt Prep_FTIR Prepare KBr Pellet / ATR Sample->Prep_FTIR Prep_Raman Mount on Slide Sample->Prep_Raman Prep_THz Prepare PE Pellet Sample->Prep_THz Acq_FTIR FTIR Spectrometer Prep_FTIR->Acq_FTIR Mid-IR Scan Acq_Raman Raman Spectrometer Prep_Raman->Acq_Raman Laser Excitation Acq_THz THz-TDS System Prep_THz->Acq_THz THz Pulse Transmission Analysis_FTIR FTIR Spectrum (Absorbance vs. cm⁻¹) Acq_FTIR->Analysis_FTIR Analysis_Raman Raman Spectrum (Intensity vs. Raman Shift) Acq_Raman->Analysis_Raman Analysis_THz THz Spectrum (Absorbance vs. THz) Acq_THz->Analysis_THz Interpretation Spectroscopic Fingerprint (Peak Assignment, Structural Info) Analysis_FTIR->Interpretation Analysis_Raman->Interpretation Analysis_THz->Interpretation

References

Foundational

The Coordination Chemistry of Zinc Trihydrate Complexes: A Technical Guide for Researchers and Drug Development Professionals

Introduction Zinc, a ubiquitous trace element in biological systems, plays a critical role in a vast array of cellular processes. Its coordination chemistry is central to its function, dictating its interaction with prot...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zinc, a ubiquitous trace element in biological systems, plays a critical role in a vast array of cellular processes. Its coordination chemistry is central to its function, dictating its interaction with proteins, enzymes, and other biomolecules. This technical guide provides an in-depth exploration of the coordination chemistry of zinc(II) trihydrate complexes. These complexes, characterized by the presence of three water molecules in the coordination sphere of the zinc ion, are of significant interest in fields ranging from materials science to pharmacology. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis, structure, and properties of these complexes is paramount for the rational design of novel therapeutic agents and functional materials. This guide offers a comprehensive overview of the core principles of zinc trihydrate coordination chemistry, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

I. Structural and Physicochemical Properties of Zinc Trihydrate Complexes

The coordination environment of the zinc(II) ion in trihydrate complexes is typically octahedral or distorted octahedral, with the three water molecules occupying coordination sites alongside other ligands. The nature of these additional ligands, which can range from simple inorganic anions to complex organic molecules, significantly influences the overall geometry, stability, and reactivity of the complex.

Crystalline Structure and Coordination Geometry

X-ray crystallography is the definitive method for elucidating the precise three-dimensional structure of zinc trihydrate complexes. The data obtained from these studies, including bond lengths and angles, provide invaluable insights into the coordination environment of the zinc ion.

For instance, in the case of zinc malate (B86768) trihydrate, the zinc ion is coordinated to the malate ligand and three water molecules.[1] The precise bond lengths and angles define the distorted octahedral geometry of the complex. Similarly, zinc sulfate (B86663) hydroxide (B78521) trihydrate exhibits a triclinic crystal structure where the zinc atoms are coordinated to sulfate, hydroxide, and water ligands.[2][3]

Table 1: Selected Crystallographic Data for Zinc Trihydrate Complexes

Complex NameCrystal SystemSpace GroupZn-O(water) Bond Lengths (Å)Zn-O(ligand) Bond Lengths (Å)O-Zn-O Angles (°)Reference
Zinc Malate TrihydrateMonoclinicP212.05 - 2.151.98 - 2.0885 - 95[1]
Zinc Sulfate Hydroxide TrihydrateTriclinicP-12.08 - 2.181.95 - 2.10 (hydroxide), 2.00 - 2.12 (sulfate)88 - 92[2][3]

Note: The values presented are approximate ranges derived from typical crystallographic data for such complexes and are intended for comparative purposes.

Spectroscopic Characterization

Spectroscopic techniques are essential for characterizing the structural and electronic properties of zinc trihydrate complexes in both solid and solution states.

  • Infrared (IR) and Raman Spectroscopy: These vibrational techniques are particularly useful for identifying the coordination of water molecules and other functional groups to the zinc ion. The O-H stretching and bending vibrations of coordinated water molecules are typically observed at different frequencies compared to free water, providing evidence of their presence in the coordination sphere. For instance, in hydrated zinc salts, the vibrational modes of the sulfate and hydroxide groups in zinc sulfate hydroxide trihydrate can be identified and distinguished from the vibrations of the coordinated water molecules.[2][4]

  • UV-Visible (UV-Vis) Spectroscopy: While zinc(II) is a d10 ion and therefore does not exhibit d-d electronic transitions, UV-Vis spectroscopy can be used to study charge-transfer bands between the metal and the ligands, or to monitor the electronic transitions within the organic ligands themselves.

Table 2: Representative Spectroscopic Data for Zinc Trihydrate Complexes

ComplexTechniqueKey Vibrational Frequencies (cm⁻¹) / Absorption Maxima (nm)AssignmentReference
Zinc Sulfate Hydroxide TrihydrateFTIR~3400 (broad), ~1630O-H stretching and bending of coordinated and lattice water[4]
~1100, ~980Sulfate (SO₄²⁻) stretching modes[4]
Raman~390ν(Zn-OH₂) symmetric stretch[5]
Generic Organic Ligand-Zn(II)-TrihydrateUV-VisDependent on the organic ligandLigand-to-metal charge transfer (LMCT) or intra-ligand transitionsN/A
Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful tools for investigating the thermal stability of zinc trihydrate complexes and the nature of the coordinated and lattice water molecules. The dehydration process, observed as distinct weight loss steps in the TGA curve, can provide quantitative information about the number and type of water molecules present.

The thermal decomposition of zinc sulfate hydroxide trihydrate, for example, occurs in three main stages: dehydration (loss of water molecules), dehydroxylation (loss of hydroxide groups), and decomposition of the sulfate groups, ultimately yielding zinc oxide as the final residue at high temperatures.[2][3]

Table 3: Thermal Decomposition Data for Zinc Sulfate Hydroxide Trihydrate

Decomposition StepTemperature Range (°C)Mass Loss (%)Evolved SpeciesReference
Dehydration100 - 250~10-15H₂O[2][3]
Dehydroxylation250 - 400~15-20H₂O[2][3]
Sulfate Decomposition> 600~20-25SO₂, O₂[2][3]

II. Experimental Protocols

The synthesis and characterization of zinc trihydrate complexes require meticulous experimental procedures. The following sections provide detailed methodologies for their preparation and analysis.

Synthesis of Zinc Trihydrate Complexes

The synthesis of zinc trihydrate complexes can be achieved through various methods, with precipitation and hydrothermal techniques being the most common.

This protocol is adapted from the method described by Keleş Güner et al. (2021).[2][3]

Materials:

  • Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

  • Sodium tetraborate (B1243019) decahydrate (B1171855) (Borax, Na₂B₄O₇·10H₂O)

  • N-Dodecyl-N,N-dimethylammonio-3-propane sulfonate (zwitterionic surfactant)

  • Deionized water

Procedure:

  • Prepare a 0.1 M solution of zinc sulfate heptahydrate in deionized water.

  • Prepare a 0.05 M solution of borax (B76245) in deionized water.

  • Add the zwitterionic surfactant to the zinc sulfate solution at a concentration of 0.5 g/L and stir until dissolved.

  • Heat both solutions to 60 °C.

  • Slowly add the borax solution to the zinc sulfate solution under vigorous stirring.

  • Maintain the reaction mixture at 60 °C for 2 hours with continuous stirring.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the precipitate several times with deionized water to remove any unreacted precursors and by-products.

  • Dry the product in an oven at 60 °C for 24 hours.

G cluster_0 Solution Preparation cluster_1 Reaction cluster_2 Product Isolation ZnSO4_sol 0.1 M ZnSO4·7H2O + Surfactant Mixing Mix solutions at 60°C ZnSO4_sol->Mixing Borax_sol 0.05 M Borax Borax_sol->Mixing Stirring Stir at 60°C for 2h Mixing->Stirring Filtration Vacuum Filtration Stirring->Filtration Washing Wash with DI Water Filtration->Washing Drying Dry at 60°C Washing->Drying Product Zinc Sulfate Hydroxide Trihydrate Drying->Product

Caption: Workflow for the synthesis of zinc sulfate hydroxide trihydrate.

Single Crystal Growth

Obtaining single crystals of sufficient quality for X-ray diffraction can be a challenging yet crucial step. Slow evaporation, vapor diffusion, and hydrothermal methods are commonly employed.[6][7][8][9][10]

  • Prepare a saturated or near-saturated solution of the purified zinc trihydrate complex in a suitable solvent or solvent mixture.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter.

  • Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

G Start Saturated Solution of Zinc Trihydrate Complex Filter Filter Solution Start->Filter Evaporate Slow Evaporation in a Vented Vial Filter->Evaporate Incubate Incubate in a Vibration-Free Environment Evaporate->Incubate Crystals Single Crystals Incubate->Crystals

Caption: General workflow for single crystal growth by slow evaporation.

III. Role in Cellular Signaling

Recent research has unveiled the role of zinc ions as intracellular second messengers, participating in various signaling cascades. An increase in intracellular free zinc, often referred to as a "zinc signal," can modulate the activity of several key signaling proteins. One of the well-established pathways affected by zinc is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway, which is crucial for cell proliferation, differentiation, and survival.[11][12][13][14][15]

Influx of extracellular zinc or its release from intracellular stores can lead to the activation of the Ras-Raf-MEK-ERK cascade. While the precise molecular targets of zinc in this pathway are still under investigation, it is known that zinc influx can activate Ras, a key upstream regulator of the MAPK/ERK pathway.[11]

G Zinc_Signal Increased Intracellular Zn²⁺ Ras Ras Zinc_Signal->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Myc) ERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Regulates

Caption: Zinc-mediated activation of the MAPK/ERK signaling pathway.

IV. Conclusion and Future Perspectives

The coordination chemistry of zinc trihydrate complexes is a rich and expanding field of study. The presence of labile water molecules in the coordination sphere of zinc(II) provides a unique platform for designing complexes with tunable reactivity and biological activity. For drug development professionals, understanding how the coordination environment of zinc influences its interaction with biological targets is crucial for the development of novel metallodrugs. Future research will likely focus on the synthesis of novel zinc trihydrate complexes with tailored properties for specific applications, including catalysis, sensing, and medicine. The continued elucidation of the role of zinc signaling in health and disease will undoubtedly open new avenues for therapeutic intervention, with zinc trihydrate complexes potentially playing a key role as modulators of these pathways.

References

Exploratory

A Comprehensive Technical Guide to the Solubility of Zinc Acetate Dihydrate for Researchers, Scientists, and Drug Development Professionals

An In-depth Analysis of Physicochemical Properties and Methodologies This technical guide provides a thorough examination of the solubility of zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O), a compound of significa...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Physicochemical Properties and Methodologies

This technical guide provides a thorough examination of the solubility of zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O), a compound of significant interest in pharmaceutical and chemical research. Understanding its solubility in various solvents is critical for applications ranging from the synthesis of nanoparticles to the development of novel drug delivery systems. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant workflows and biological pathways.

Quantitative Solubility Data

The solubility of zinc acetate dihydrate is highly dependent on the solvent system and temperature. Below are tabulated summaries of its solubility in common solvents, compiled from various sources.

Solubility in Aqueous and Common Organic Solvents
SolventTemperature (°C)SolubilityReference(s)
Water2043 g/100 mL[1][2]
2030.0 g/100 g
2540 g/100 g[3]
10067 g/100 g[3]
MethanolAmbient1.5 g/100 mL[1]
Ethanol253 g/100 g[3]
AmbientSoluble[4][5][6]
Ambient5 mg/mL
Dimethyl Sulfoxide (DMSO)Ambient44 mg/mL[7]
AcetoneAmbientSlightly soluble[8]

Note: The dihydrate form of zinc acetate is specified where the source provides this information. The term "soluble" indicates that while quantitative data is not available, the substance is known to dissolve in the solvent.

Factors Influencing Solubility

Temperature: The solubility of zinc acetate dihydrate in water increases with temperature.[9] This is a common characteristic for many salts.

pH: The pH of the solution significantly impacts the solubility of zinc acetate. In neutral or alkaline solutions, zinc acetate can hydrolyze to form less soluble basic zinc salts or zinc hydroxide.[9][10] Acidifying the solution, for instance by adding a small amount of acetic acid, can suppress this hydrolysis and enhance solubility by shifting the equilibrium towards the more soluble zinc acetate form.[10] A 5% solution of zinc acetate dihydrate in water typically has a pH between 6.0 and 8.0.[3]

Aging of the Compound: Aged zinc acetate dihydrate may exhibit reduced solubility.[10] This can be attributed to hydrolysis from atmospheric moisture or partial dehydration, leading to the formation of less soluble species.[10]

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is paramount for research and development. The most common and reliable method for determining the thermodynamic solubility of a compound is the isothermal shake-flask method.

Isothermal Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium concentration of a saturated solution of zinc acetate dihydrate in a specific solvent at a constant temperature.

Materials and Equipment:

  • Zinc acetate dihydrate (analytical grade)

  • Solvent of interest (high purity)

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

  • Sealed vials or flasks

  • Analytical instrument for quantification (e.g., Atomic Absorption Spectrometer (AAS), Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES), or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of zinc acetate dihydrate to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the sealed vial in the temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration may vary depending on the solvent and the particle size of the solid.

  • Phase Separation: After equilibration, cease agitation and allow the vial to rest at the constant temperature for an adequate time to permit the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant using a pipette. Immediately filter the sample through a syringe filter to remove any suspended solid particles. This step is critical to prevent overestimation of solubility.

  • Dilution and Quantification: Accurately dilute the clear filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

  • Analysis: Determine the concentration of zinc in the diluted sample using a calibrated analytical method such as AAS or ICP-OES.

  • Calculation: Calculate the solubility of zinc acetate dihydrate in the solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, g/L, or mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of zinc acetate dihydrate.

G start Start prep Prepare Supersaturated Solution (Excess Zinc Acetate in Solvent) start->prep equil Equilibrate at Constant Temperature (24-72 hours with agitation) prep->equil separate Phase Separation (Allow solid to settle) equil->separate filter Withdraw and Filter Supernatant separate->filter quantify Dilute and Quantify (e.g., AAS, ICP-OES) filter->quantify calculate Calculate Solubility quantify->calculate end End calculate->end G cluster_cell Cancer Cell uptake Cellular Uptake of ZnO Nanoparticles ros Generation of Reactive Oxygen Species (ROS) uptake->ros stress Oxidative Stress ros->stress damage Mitochondrial Damage stress->damage caspase Caspase Activation damage->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

References

Foundational

An In-depth Technical Guide to Zinc Citrate Trihydrate

This technical guide provides a comprehensive overview of zinc citrate (B86180) trihydrate, focusing on its chemical properties, synthesis, and its role in biological signaling pathways. This document is intended for res...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of zinc citrate (B86180) trihydrate, focusing on its chemical properties, synthesis, and its role in biological signaling pathways. This document is intended for researchers, scientists, and professionals in drug development who are interested in the applications and characteristics of this compound.

Core Chemical Properties

Zinc citrate trihydrate is an organic zinc salt that is a common source of zinc in dietary supplements and pharmaceutical products. It is valued for its high zinc content and bioavailability. While the term "zinc trihydrate" can be ambiguous, it most commonly refers to zinc citrate trihydrate. A dihydrate form of zinc citrate also exists.

The following table summarizes the key quantitative data for zinc citrate trihydrate.

PropertyValue
Molecular Formula (C₆H₅O₇)₂Zn₃·3H₂O[1] or C₁₂H₁₆O₁₇Zn₃[2]
Molecular Weight Approximately 628.3 g/mol . Specific values from sources include 628.29 g/mol [1], 628.4 g/mol [2], and 628.32 g/mol [3].
Synonyms Trizinc dicitrate, Citric acid zinc salt trihydrate[1]
CAS Number 546-46-3[1] or 178326-57-3[2]
Appearance White to almost white crystalline powder.[1]
Solubility Slightly soluble in water, soluble in diluted acids.

Experimental Protocols: Synthesis of Zinc Citrate Trihydrate

Several methods for the synthesis of zinc citrate trihydrate have been documented, typically involving the reaction of a zinc source with citric acid.

This method involves the direct reaction of citric acid with either zinc carbonate or zinc oxide.

Protocol:

  • A solution of citric acid is prepared by dissolving it in deionized water and heating it to between 75°C and 85°C. The solution is then filtered.

  • Zinc carbonate or zinc oxide is slowly added to the heated citric acid solution to initiate a neutralization reaction.

  • The mixture is continuously stirred and heated to a temperature of 90-95°C for 20-30 minutes.

  • Following the reaction, the mixture undergoes centrifugation for dehydration.

  • The resulting solid is dried at 85-95°C to yield zinc citrate trihydrate.[2]

The chemical reactions for this process are:

  • 3ZnCO₃ + 2C₆H₈O₇ → Zn₃(C₆H₅O₇)₂·3H₂O + 3CO₂↑

  • 3ZnO + 2C₆H₈O₇ → Zn₃(C₆H₅O₇)₂·3H₂O[2]

This alternative method utilizes a catalyst to facilitate the synthesis.

Protocol:

  • Citric acid and deionized water are added to a reaction vessel and heated to 55-65°C with stirring.

  • A zinc compound, such as zinc carbonate or zinc nitrate, is added to the solution.

  • After the complete addition of the zinc compound, a catalyst and aids are introduced.

  • The mixture is then stirred and heated to a reaction temperature of 75-85°C for 5-10 minutes.

  • After the reaction, the solution is centrifuged and filtered. The resulting solids are washed sequentially with water and absolute ethyl alcohol.

  • The final product is obtained after vacuum drying.[1]

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Drying A Prepare Citric Acid Solution B Add Zinc Source (ZnO or ZnCO3) A->B Slowly C Heat and Stir (90-95°C) B->C Neutralization D Centrifuge & Dehydrate C->D Post-reaction E Dry Product (85-95°C) D->E F Final Product: Zinc Citrate Trihydrate E->F

Workflow for the synthesis of Zinc Citrate Trihydrate.

Role in Cellular Signaling

Extracellular zinc, including in the form of zinc-citrate, has been shown to play a significant role in regulating the growth and survival of prostate cancer cells. This regulation is mediated through a putative zinc-sensing receptor (ZnR).

In prostate cancer cell lines such as PC-3 and DU-145, extracellular zinc and zinc-citrate trigger a metabotropic calcium (Ca²⁺) rise. This signaling cascade involves a Gq-coupled receptor, consistent with the activity of a zinc-sensing receptor.

Pathway Details:

  • Extracellular zinc-citrate binds to and activates the Gq-coupled zinc-sensing receptor (ZnR).

  • Activation of the Gq protein stimulates phospholipase C (PLC).

  • PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.

  • This signaling cascade can lead to the activation of downstream pathways such as ERK and Akt, ultimately influencing cell growth and survival.[4]

Interestingly, sustained application of zinc-citrate at physiological concentrations can lead to the desensitization of this signaling pathway, which may have therapeutic implications for attenuating tumor growth.[4]

Zinc_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Zn_Citrate Zinc-Citrate ZnR Zinc-Sensing Receptor (Gq-coupled) Zn_Citrate->ZnR Binds & Activates PLC Phospholipase C (PLC) ZnR->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers Downstream Downstream Effects (ERK, Akt activation, Cell Growth & Survival) Ca_Release->Downstream

Zinc-Citrate signaling pathway in prostate cancer cells.

References

Exploratory

Unveiling the Nature of Hydrated Zinc Minerals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction A direct inquiry into the natural occurrence of "zinc trihydrate minerals" reveals a notable absence of a recognized mineral group with this sp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A direct inquiry into the natural occurrence of "zinc trihydrate minerals" reveals a notable absence of a recognized mineral group with this specific designation. Scientific literature and mineralogical databases primarily detail synthetic zinc compounds, such as zinc citrate (B86180) trihydrate, which are of interest in pharmaceutical and chemical applications but are not found in geological formations.[1][2][3] This guide, therefore, pivots to the broader and geologically significant category of naturally occurring hydrated zinc minerals.

Hydrated minerals are those that contain water molecules within their crystalline structure. In the context of zinc mineralogy, these are typically secondary minerals, formed through the chemical alteration of primary zinc ores. This guide provides an in-depth examination of two prominent naturally occurring hydrated zinc minerals: goslarite and hydrozincite. It details their quantitative properties, the experimental protocols for their characterization, and visualizes their formation pathways and analytical workflows.

Naturally Occurring Hydrated Zinc Minerals

Goslarite (ZnSO₄·7H₂O)

Goslarite is a hydrated zinc sulfate (B86663) mineral that typically forms as a secondary mineral from the oxidation of sphalerite, a primary zinc sulfide (B99878) ore.[1][4] It is often found as efflorescences and stalactites in the damp environments of mine shafts and galleries.[1] Due to its water-soluble nature, it is unstable at the Earth's surface and can dehydrate to form other minerals such as bianchite (with six water molecules), boyleite (with four), and gunningite (with one).[4]

Quantitative Data for Goslarite

PropertyValue
Chemical Formula ZnSO₄·7H₂O
Crystal System Orthorhombic[2]
Mohs Hardness 2 - 2.5[2]
Density 1.978 g/cm³ (Measured)[2]
Cleavage Perfect on {010}[4][5]
Luster Vitreous, Silky[2]
Color Colorless, white, pale shades of blue, green, or brown[2][5]
Solubility Soluble in water[1]
Refractive Index nα = 1.447 - 1.463, nβ = 1.475 - 1.48, nγ = 1.47 - 1.485[2]
Hydrozincite (Zn₅(CO₃)₂(OH)₆)

Also known as zinc bloom, hydrozincite is a white, basic zinc carbonate that forms as an alteration product of other zinc minerals, often in association with smithsonite (B87515) and hemimorphite.[6][7] It is commonly found in the oxidized zones of zinc ore deposits and can also appear as post-mining incrustations.[7][8] Unlike goslarite, it is typically found in massive, earthy, or stalactitic forms rather than distinct crystals.[6][8]

Quantitative Data for Hydrozincite

PropertyValue
Chemical Formula Zn₅(CO₃)₂(OH)₆[6][7]
Crystal System Monoclinic[6][8]
Mohs Hardness 2 - 2.5[6][8]
Density 3.5 - 4.0 g/cm³[8]
Cleavage Perfect on {100}[6][9]
Luster Silky, pearly, dull, earthy[8]
Color White to gray, can be stained pale pink, yellow, or brown[6][8]
Fluorescence Almost always fluoresces bluish-white in ultraviolet light[6]
Solubility Readily soluble in acids[7]

Formation Pathway of Secondary Hydrated Zinc Minerals

The formation of goslarite and hydrozincite is a direct consequence of the weathering of primary zinc sulfide ores, most notably sphalerite ((Zn,Fe)S). This process involves oxidation and subsequent reactions with groundwater and atmospheric components.

Formation_Pathway Sphalerite Primary Ore: Sphalerite (ZnS) Oxidation Oxidation (Exposure to air and water) Sphalerite->Oxidation ZnSO4_sol Aqueous Zinc Sulfate (ZnSO₄ in solution) Oxidation->ZnSO4_sol Goslarite Secondary Mineral: Goslarite (ZnSO₄·7H₂O) ZnSO4_sol->Goslarite Precipitation & Hydration Reaction_CO2 Reaction with Carbonate-rich waters (from atmosphere or host rock) ZnSO4_sol->Reaction_CO2 Hydrozincite Secondary Mineral: Hydrozincite (Zn₅(CO₃)₂(OH)₆) Reaction_CO2->Hydrozincite Precipitation

Caption: Weathering pathway of sphalerite to form goslarite and hydrozincite.

Experimental Protocols for Mineral Characterization

The identification and detailed characterization of hydrated zinc minerals involve a suite of analytical techniques. Each method provides specific information about the mineral's structure, composition, and physical properties.

X-Ray Diffraction (XRD)
  • Principle: This is the primary technique for identifying crystalline phases and determining their crystal structure. A powdered mineral sample is irradiated with X-rays, and the resulting diffraction pattern is unique to its crystal lattice, acting as a "fingerprint."

  • Methodology:

    • A representative sample of the mineral is finely ground to a homogeneous powder to ensure random orientation of the crystallites.

    • The powder is mounted on a sample holder.

    • The sample is placed in an X-ray diffractometer.

    • The instrument directs a monochromatic X-ray beam onto the sample at varying angles (2θ).

    • A detector records the intensity of the diffracted X-rays at each angle.

    • The resulting diffractogram (a plot of intensity vs. 2θ) is compared against a database (e.g., the International Centre for Diffraction Data) to identify the mineral phases present.[3]

Scanning Electron Microscopy with Energy Dispersive X-ray Spectrometry (SEM-EDS)
  • Principle: SEM provides high-resolution images of the mineral's surface morphology, texture, and crystal habit. When coupled with EDS, it allows for in-situ elemental analysis of the sample.

  • Methodology:

    • A small fragment of the mineral or a polished section is mounted on a sample stub.

    • If the sample is non-conductive, it is coated with a thin layer of carbon or gold to prevent charging.

    • The sample is placed in the SEM chamber under vacuum.

    • A focused beam of electrons is scanned across the surface.

    • Detectors collect secondary electrons and backscattered electrons to generate images.

    • The electron beam also excites atoms in the sample, causing them to emit characteristic X-rays. The EDS detector measures the energy of these X-rays to identify the elements present and their relative abundance.[3][10]

Atomic Absorption Spectroscopy (AAS)
  • Principle: AAS is a quantitative technique used to determine the concentration of specific metal elements, such as zinc, within a sample. It is highly sensitive and selective.

  • Methodology:

    • A known mass of the mineral is dissolved using an appropriate acid digestion method to bring the zinc into an aqueous solution.[11]

    • The solution is diluted to a concentration within the instrument's linear range.

    • The solution is aspirated into a flame or graphite (B72142) furnace, which atomizes the sample.

    • A light beam of a specific wavelength, characteristic of the element being analyzed (zinc), is passed through the atomized sample.

    • The atoms of the element absorb some of this light.

    • A detector measures the amount of light absorbed, which is proportional to the concentration of the element in the sample, based on a calibration curve created from standards of known concentration.[12]

Infrared (IR) and Raman Spectroscopy
  • Principle: These vibrational spectroscopy techniques are used to identify the molecular components of a mineral, such as water (H₂O), hydroxyl groups (OH), and carbonate (CO₃) or sulfate (SO₄) ions. They are particularly useful for characterizing hydrated and carbonate/sulfate minerals.

  • Methodology:

    • A small amount of the powdered mineral is prepared for analysis (e.g., mixed with KBr for IR or placed directly under the laser for Raman).

    • For IR spectroscopy, a beam of infrared light is passed through the sample. The molecules absorb light at specific frequencies corresponding to their vibrational modes.

    • For Raman spectroscopy, a monochromatic laser is focused on the sample. The scattered light is collected and analyzed. A small fraction of the light is inelastically scattered (the Raman effect), with shifts in frequency that are characteristic of the vibrational modes of the molecules.

    • The resulting spectra provide a molecular fingerprint of the mineral.[3][13]

Mineral_Analysis_Workflow Sample Mineral Sample Collection Visual Visual Inspection (Color, Luster, Habit) Sample->Visual Physical Physical Tests (Hardness, Density) Visual->Physical XRD X-Ray Diffraction (XRD) Phase Identification Physical->XRD SEM_EDS SEM-EDS Morphology & Elemental Composition XRD->SEM_EDS Vibrational IR / Raman Spectroscopy Molecular Group Identification (H₂O, OH, CO₃, SO₄) SEM_EDS->Vibrational AAS Atomic Absorption Spectroscopy (AAS) Quantitative Elemental Concentration Vibrational->AAS Data Data Interpretation & Final Characterization AAS->Data

Caption: A generalized workflow for the comprehensive analysis of minerals.

References

Foundational

Introduction to Layered Zinc Hydroxide Trihydrates (ZHTs)

An In-depth Technical Guide to Layered Zinc Hydroxide (B78521) Trihydrates for Drug Development This guide provides a comprehensive overview of layered zinc hydroxide trihydrates (ZHTs), tailored for researchers, scienti...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Layered Zinc Hydroxide (B78521) Trihydrates for Drug Development

This guide provides a comprehensive overview of layered zinc hydroxide trihydrates (ZHTs), tailored for researchers, scientists, and drug development professionals. It covers the fundamental properties, synthesis, characterization, and applications of ZHTs as drug delivery systems, with a focus on quantitative data, experimental methodologies, and the underlying biological interactions.

Layered zinc hydroxides (ZHTs), also known as zinc layered hydroxides (ZLHs) or layered hydroxide salts (LHS), are inorganic lamellar compounds with a brucite-like structure.[1][2] These materials are garnering significant attention in the biomedical field, particularly in drug delivery, owing to their unique properties. The structure consists of positively charged zinc hydroxide layers with interlayer anions and water molecules that balance the charge.[3] This layered arrangement allows for the intercalation of a wide variety of anionic drug molecules, making ZHTs versatile nanocarriers.

Key advantages of ZHTs as drug delivery systems include:

  • Biocompatibility: ZHTs are generally considered biocompatible, with their toxicity profile being a subject of ongoing research.[4][5]

  • High Drug Loading Capacity: The interlayer space provides a high surface area for drug intercalation.[6]

  • Controlled Release: Drug release can be modulated and is often pH-responsive, allowing for targeted delivery.[6]

  • Protection of Intercalated Molecules: The layered structure can protect the encapsulated drug from degradation.[7]

  • Ease of Synthesis: ZHTs can be synthesized through relatively simple and cost-effective methods.

Structure and Properties of ZHTs

The general formula for a layered hydroxide salt is M²⁺(OH)₂₋ₓ(Aⁿ⁻)ₓ/ₙ·mH₂O, where M²⁺ is a divalent metal cation like Zn²⁺, and Aⁿ⁻ is an intercalated anion.[3] In the case of ZHTs, the structure is composed of octahedrally coordinated zinc atoms forming positively charged layers. The interlayer spacing, or gallery height, is a critical parameter that depends on the size and orientation of the intercalated anion. For instance, the basal spacing of zinc layered hydroxide nitrate (B79036) is approximately 9.9 Å.[8] Upon intercalation with a drug molecule like ciprofloxacin (B1669076), this spacing can expand significantly to 21.5 Å, indicating successful incorporation of the drug into the interlayer gallery.[8]

Synthesis of Drug-Intercalated ZHTs

The two primary methods for synthesizing drug-intercalated ZHTs are co-precipitation and ion exchange.

Co-precipitation Method

In the co-precipitation method, a solution containing zinc salts and the drug to be intercalated is titrated with an alkaline solution. This causes the simultaneous precipitation of the zinc hydroxide layers and the intercalation of the drug anions.[9] This method is often favored for its simplicity and the ability to achieve high drug loading.

Ion-Exchange Method

The ion-exchange method involves synthesizing the ZHT with a simple, easily exchangeable anion, such as nitrate, in the interlayer. Subsequently, the nitrate-intercalated ZHT is exposed to a solution containing the desired anionic drug. The drug anions then replace the nitrate ions in the interlayer space.[8] This method is particularly useful for drugs that may be sensitive to the pH conditions of co-precipitation.

Characterization of Drug-Intercalated ZHTs

A suite of analytical techniques is employed to characterize drug-intercalated ZHTs to ensure successful synthesis and to understand their physicochemical properties.

  • Powder X-ray Diffraction (PXRD): Used to determine the crystalline structure and the interlayer spacing of the ZHT. An increase in the basal spacing (d-spacing) upon drug intercalation is a key indicator of successful synthesis.[8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the chemical bonds present in the material. It can confirm the presence of the drug within the ZHT structure and reveal interactions between the drug and the hydroxide layers.[8]

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the ZHT-drug nanohybrid and can be used to quantify the amount of intercalated drug and water.[8]

  • Scanning Electron Microscopy (SEM): Visualizes the surface morphology and particle size of the synthesized materials.[1]

  • Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area of the material, which is an important parameter for drug loading and release.[10]

Quantitative Data on Drug Intercalation and Release

The drug loading and release characteristics of ZHTs are crucial for their application as drug delivery systems. The following tables summarize quantitative data for several non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics intercalated into ZHTs.

DrugIntercalation MethodDrug Loading (%)Basal Spacing (Å)Particle Size (nm)Reference
Ibuprofen (B1674241)Ion Exchange~35.719.5450-100[6][11]
CiprofloxacinIon Exchange42.6321.5-[8]
DoxorubicinCo-precipitation60.6 - 93.1--[6]
NaproxenCo-precipitation---[12]
Salicylic AcidIon Exchange---[13]
AspirinIon Exchange-15.2-[14]
DrugpHRelease ProfileReference
Ibuprofen7.4>75% release in 1200 min[11]
Ibuprofen4.8>60% release in 1200 min[11]
Ciprofloxacin7.4Slow release over 80 hours[8]
Aspirin6.835% release[14]
Aspirin1.298% release[14]

Cellular Uptake and Intracellular Drug Release

The cellular uptake of ZHT nanoparticles is a critical step for intracellular drug delivery. The primary mechanism of internalization is clathrin-mediated endocytosis.[9][15] Once inside the cell, the ZHT-drug nanohybrid is enclosed within an endosome.[1]

The acidic environment of the endosome (pH ~5.0-6.0) can trigger the dissolution of the zinc hydroxide layers, leading to the release of the intercalated drug into the cytoplasm.[16] This pH-responsive drug release is a key feature that enables targeted drug delivery to specific cellular compartments or diseased tissues with acidic microenvironments, such as tumors.

Biocompatibility and Cytotoxicity

The biocompatibility of ZHTs is a significant advantage for their use in drug delivery. However, it is essential to evaluate their potential cytotoxicity. Studies have shown that the toxicity of zinc-containing nanoparticles can be concentration-dependent. The cytotoxicity of ZHTs and their drug-intercalated forms is evaluated using various in vitro assays on different cell lines. For example, the MTT assay is commonly used to assess cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxicity of a compound. The IC50 values for ZnO nanoparticles have been reported to be in the range of 33-37 µg/ml on human alveolar epithelial (A549) and human embryonic kidney (HEK) cells.[17]

Experimental Protocols

Synthesis of ZHT-Nitrate (Host Material) by Co-precipitation
  • Preparation of Solutions: Prepare a 0.1 M solution of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in deionized water. Prepare a 2 M solution of sodium hydroxide (NaOH).

  • Co-precipitation: Add the NaOH solution dropwise to the zinc nitrate solution under vigorous stirring at room temperature until the pH of the suspension reaches 7.0 ± 0.2.

  • Aging: Age the resulting white precipitate at 70°C for 18 hours.

  • Washing and Drying: Centrifuge the precipitate, wash it thoroughly with deionized water to remove any unreacted salts, and dry it in an oven at 60°C.

Intercalation of Ibuprofen by Ion Exchange
  • Preparation of Solutions: Disperse a known amount of the synthesized ZHT-nitrate in deionized water. Prepare a solution of ibuprofen sodium salt in deionized water.

  • Ion Exchange Reaction: Mix the ZHT-nitrate suspension with the ibuprofen solution and stir the mixture at room temperature for 24 hours.

  • Washing and Drying: Centrifuge the resulting product, wash it with deionized water, and dry it at 60°C.

In Vitro Drug Release Study
  • Preparation of Release Media: Prepare phosphate-buffered saline (PBS) solutions at pH 7.4 (simulating physiological conditions) and pH 4.8 (simulating the endosomal environment).

  • Release Experiment: Disperse a known amount of the drug-intercalated ZHT in a specific volume of the release medium and maintain it at 37°C with constant stirring.

  • Sample Collection and Analysis: At predetermined time intervals, withdraw an aliquot of the release medium, centrifuge it to remove any ZHT particles, and measure the concentration of the released drug using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Visualizations

Experimental Workflow for ZHT Synthesis and Drug Intercalation

experimental_workflow cluster_synthesis ZHT Synthesis (Co-precipitation) cluster_intercalation Drug Intercalation (Ion Exchange) s1 Zn(NO₃)₂ Solution s3 Co-precipitation (pH 7.0) s1->s3 s2 NaOH Solution s2->s3 s4 Aging (70°C) s3->s4 s5 Washing & Drying s4->s5 s6 ZHT-NO₃ s5->s6 i1 ZHT-NO₃ i3 Ion Exchange i1->i3 i2 Drug Solution i2->i3 i4 Washing & Drying i3->i4 i5 Drug-ZHT Nanohybrid i4->i5

Caption: Workflow for ZHT synthesis and subsequent drug intercalation.

Cellular Uptake and Intracellular Drug Release Pathway

cellular_uptake cluster_extracellular Extracellular Space cluster_cell Cell NP Drug-ZHT Nanoparticle Endocytosis Clathrin-mediated Endocytosis NP->Endocytosis Membrane Cell Membrane Endosome Endosome (pH ~5-6) Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease Acidic pH triggers ZHT dissolution Cytoplasm Cytoplasm DrugRelease->Cytoplasm Released Drug Target Therapeutic Target Cytoplasm->Target

Caption: Cellular uptake and intracellular release of drugs from ZHTs.

Characterization Techniques for ZHT-Drug Nanohybrids

characterization center ZHT-Drug Nanohybrid PXRD PXRD center->PXRD FTIR FTIR center->FTIR TGA TGA center->TGA SEM SEM center->SEM BET BET center->BET prop1 Structure & Interlayer Spacing PXRD->prop1 prop2 Chemical Bonds & Interactions FTIR->prop2 prop3 Thermal Stability & Drug Loading TGA->prop3 prop4 Morphology & Particle Size SEM->prop4 prop5 Surface Area BET->prop5

Caption: Key characterization techniques for ZHT-drug nanohybrids.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Hydrothermal Synthesis of Layered Zinc Hydroxide Crystals

Introduction The term "zinc trihydrate crystals" can be ambiguous. In the context of hydrothermal synthesis, it often refers to various forms of hydrated zinc compounds. This document focuses on the synthesis of layered...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The term "zinc trihydrate crystals" can be ambiguous. In the context of hydrothermal synthesis, it often refers to various forms of hydrated zinc compounds. This document focuses on the synthesis of layered zinc hydroxides (LZHs), which are of significant interest to researchers in materials science and drug development. Specifically, we will detail the hydrothermal synthesis of the precursor ε-Zn(OH)₂ (wülfingite) and its subsequent high-pressure hydrothermal conversion to a layered zinc hydroxide (B78521) dihydrate, Zn₅(OH)₁₀·2H₂O.[1][2] These materials serve as valuable precursors for functional ZnO nanostructures and have emerged as promising nanocarriers for drug delivery systems.[1][3]

Application Notes for Researchers and Drug Development Professionals

Layered zinc hydroxides (LZHs) are a class of inorganic materials with a brucite-like layered structure. Their unique properties make them highly suitable for a range of applications, particularly in the biomedical and pharmaceutical fields.

  • Precursors for Functional ZnO Nanostructures: LZHs are widely used as precursors for creating functional zinc oxide (ZnO) nanostructures.[1][2] Thermal decomposition of LZHs, such as Zn₅(OH)₁₀·2H₂O, yields nanocrystalline ZnO.[1] This method allows for control over the morphology and size of the resulting ZnO particles, which is critical for applications in electronics, optics, and catalysis.

  • Drug Delivery Systems: LZHs have garnered considerable attention as nanocarriers for drug delivery.[4] Their advantages include:

    • High Drug Loading Capacity: The layered structure and high surface-area-to-volume ratio allow for the intercalation of drug molecules within the interlayer galleries.[3][5]

    • Controlled Release: LZHs can provide sustained and controlled release of intercalated drugs. The release is often pH-responsive, with faster release in the acidic microenvironments characteristic of tumor tissues or intracellular compartments, making them suitable for targeted drug delivery.[5][6]

    • Biocompatibility: Zinc is an essential trace element in the human body, and zinc-based compounds generally exhibit good biocompatibility.[5]

    • Versatility: A wide variety of anionic drugs can be intercalated into the LZH structure, making it a versatile platform for delivering different therapeutic agents.[4][7]

The ability to function as a "green" nanoreservoir with properties of sustained drug release and cell targeting positions LZHs as a promising platform for developing novel nanomedicines to improve therapeutic efficacy and reduce side effects.[3][4]

Experimental Protocols

This section provides detailed protocols for the hydrothermal synthesis of ε-Zn(OH)₂ and its conversion to layered zinc hydroxide dihydrate.

Protocol 1: Hydrothermal Synthesis of ε-Zn(OH)₂ (Wülfingite) Precursor

This protocol describes the synthesis of the metastable zinc hydroxide phase, ε-Zn(OH)₂, which serves as a precursor for more complex layered structures. The method is adapted from studies on the hydrothermal synthesis of ZnO and its intermediates.[8]

Materials:

  • Zinc Nitrate (B79036) Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Deionized Water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution Preparation: Prepare an aqueous solution of zinc nitrate (e.g., 1 M).

  • Precipitating Agent Preparation: Prepare an aqueous solution of KOH or NaOH (e.g., 2 M).

  • Precipitation: Slowly add the hydroxide solution to the zinc nitrate solution under vigorous stirring at room temperature. A white precipitate of zinc hydroxide will form.

  • Hydrothermal Treatment:

    • Transfer the resulting suspension to a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it to a temperature between 30°C and 100°C.

    • Maintain the temperature for a specified duration (e.g., 2-24 hours). The pressure will be autogenous.

  • Product Recovery:

    • Allow the autoclave to cool down to room temperature.

    • Collect the white precipitate by filtration or centrifugation.

    • Wash the product multiple times with deionized water and then with ethanol (B145695) to remove any unreacted precursors.

    • Dry the final product in an oven at 60°C.

Characterization: The resulting powder should be characterized by X-ray Diffraction (XRD) to confirm the formation of the ε-Zn(OH)₂ (wülfingite) phase.

Protocol 2: High-Pressure Hydrothermal Synthesis of Layered Zinc Hydroxide Dihydrate (Zn₅(OH)₁₀·2H₂O)

This protocol details the quantitative conversion of ε-Zn(OH)₂ to the layered zinc hydroxide dihydrate Zn₅(OH)₁₀·2H₂O under high-pressure and moderate-temperature conditions.[1][2]

Materials:

  • ε-Zn(OH)₂ powder (synthesized as per Protocol 1)

  • Deionized Water

  • High-pressure apparatus (e.g., piston-cylinder press)

  • Gold or Platinum capsule

Procedure:

  • Sample Preparation: Mix the ε-Zn(OH)₂ powder with deionized water. A large proportion of water is recommended (e.g., a molar ratio of ε-Zn(OH)₂ to H₂O of 1:55) to ensure constant water activity.[1]

  • Encapsulation: Load the mixture into a gold or platinum capsule and seal it to prevent leakage.

  • High-Pressure Hydrothermal Treatment:

    • Place the sealed capsule into the high-pressure apparatus.

    • Pressurize the sample to the desired pressure, in the range of 1–2 GPa.[1][2]

    • While maintaining the pressure, heat the sample to a temperature between 100°C and 200°C.[1][2]

    • Hold the sample at the target pressure and temperature for a sufficient duration to ensure complete conversion (e.g., several hours).

  • Quenching and Recovery:

    • Rapidly cool the sample to room temperature while maintaining pressure.

    • Slowly release the pressure.

    • Carefully open the capsule and recover the solid product.

  • Post-Processing:

    • Wash the product with deionized water.

    • Dry the product under vacuum or at a low temperature (below 70°C) to prevent decomposition.[1]

Characterization: The product should be analyzed using Powder X-ray Diffraction (PXRD) to confirm the formation of the monoclinic Zn₅(OH)₁₀·2H₂O phase.[1][2]

Data Presentation

The following tables summarize the key experimental parameters and outcomes for the synthesis protocols.

Table 1: Hydrothermal Synthesis Parameters for Zinc Hydroxide Phases

Precursors Temperature (°C) Pressure (bar) Product Phase Reference
Zn(NO₃)₂ + KOH 30 - 100 1 - 300 ε-Zn(OH)₂ (Wülfingite) and/or ZnO [8]

| Zn(CH₃COO)₂·2H₂O + NaOH | 100 - 200 | Autogenous | ZnO (via Zn(OH)₂ intermediate) |[9] |

Table 2: High-Pressure Hydrothermal Synthesis of Zn₅(OH)₁₀·2H₂O

Starting Material Pressure (GPa) Temperature (°C) Product Phase Crystal System Space Group Reference
ε-Zn(OH)₂ + H₂O 1 - 2 100 - 200 Zn₅(OH)₁₀·2H₂O (Layered Zinc Hydroxide Dihydrate) Monoclinic C2/c [1][2]
ε-Zn(OH)₂ + H₂O 0.5 100 - 200 w-ZnO (Wurtzite) Hexagonal P6₃mc [1]

| ε-Zn(OH)₂ + H₂O | 1 | 200 | w-ZnO (Wurtzite) | Hexagonal | P6₃mc |[1] |

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis protocols.

G cluster_0 Protocol 1: Synthesis of ε-Zn(OH)₂ Precursor prep_zn Prepare Zn(NO₃)₂ Solution precipitate Mix Solutions & Precipitate Zn(OH)₂ prep_zn->precipitate prep_koh Prepare KOH Solution prep_koh->precipitate hydrothermal Hydrothermal Treatment (Autoclave, 30-100°C) precipitate->hydrothermal recover Cool, Filter & Wash hydrothermal->recover dry Dry Product (60°C) recover->dry product ε-Zn(OH)₂ Powder dry->product

Caption: Workflow for the hydrothermal synthesis of ε-Zn(OH)₂.

G cluster_1 Protocol 2: Synthesis of Layered Zinc Hydroxide Dihydrate start ε-Zn(OH)₂ Powder mix Mix with Deionized Water start->mix encapsulate Seal in Au/Pt Capsule mix->encapsulate hpht High-Pressure Hydrothermal Treatment (1-2 GPa, 100-200°C) encapsulate->hpht quench Quench & Depressurize hpht->quench recover Recover & Wash Product quench->recover dry Low-Temperature Drying recover->dry final_product Zn₅(OH)₁₀·2H₂O Crystals dry->final_product

Caption: Workflow for high-pressure synthesis of Zn₅(OH)₁₀·2H₂O.

References

Application

Application Notes and Protocols for the Synthesis of Zinc Sulfate Hydroxide Trihydrate via Chemical Precipitation

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the chemical precipitation method for synthesizing zinc sulfate (B86663) hydroxide (B78521) trihydrat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chemical precipitation method for synthesizing zinc sulfate (B86663) hydroxide (B78521) trihydrate [Zn₄SO₄(OH)₆·3H₂O]. This layered hydroxide salt is of increasing interest for various applications, including as a precursor for zinc oxide and potentially as a carrier for drug delivery systems. This document outlines the synthesis protocol, key reaction parameters, characterization techniques, and potential applications in the pharmaceutical field.

Synthesis of Zinc Sulfate Hydroxide Trihydrate

The chemical precipitation method is a straightforward and cost-effective approach for the synthesis of zinc sulfate hydroxide trihydrate. This process involves the controlled precipitation of the desired compound from a solution containing zinc precursors and a precipitating agent.

A summary of the quantitative parameters for the synthesis is presented in Table 1.

ParameterValueReference(s)
Precursors Zinc Sulfate (ZnSO₄), Borax (B76245) (Na₂B₄O₇·10H₂O)[1][2]
Surfactant Zwitterionic N-Dodecyl-N,N-dimethylammonio-3-propane sulfonate (SB-12)[1][2]
Reaction Temperature 60 °C[1][2][3][4]
Drying Conditions 80 °C for 8 hours[2]
Product Morphology Hexagonal layered structure[1][2][3][4]
Crystalline Structure Triclinic[1][2]

Table 1: Quantitative Data for the Synthesis of Zinc Sulfate Hydroxide Trihydrate. This table summarizes the key reactants and conditions for the chemical precipitation synthesis.

Experimental Protocol: Synthesis of Zinc Sulfate Hydroxide Trihydrate

This protocol details the step-by-step procedure for the laboratory-scale synthesis of zinc sulfate hydroxide trihydrate.

Materials:

  • Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

  • Borax (Sodium tetraborate (B1243019) decahydrate, Na₂B₄O₇·10H₂O)

  • N-Dodecyl-N,N-dimethylammonio-3-propane sulfonate (SB-12)

  • Deionized water

  • Magnetic stirrer with hotplate

  • Beakers

  • Centrifuge

  • Oven

Procedure:

  • Preparation of Precursor Solution: Dissolve a specified amount of zinc sulfate heptahydrate in deionized water to achieve the desired concentration.

  • Preparation of Precipitating Agent Solution: In a separate beaker, dissolve borax in deionized water.

  • Addition of Surfactant: Add the zwitterionic surfactant, SB-12, to the zinc sulfate solution and stir until fully dissolved. The surfactant helps in controlling the particle size and morphology of the precipitate.

  • Precipitation: While vigorously stirring the zinc sulfate solution, slowly add the borax solution dropwise. The reaction temperature should be maintained at 60 °C.

  • Aging: After the complete addition of the precipitating agent, continue stirring the mixture at 60 °C for a designated period to allow for the formation and growth of the crystals.

  • Separation and Washing: Separate the white precipitate from the solution by centrifugation. Wash the precipitate multiple times with deionized water to remove any unreacted precursors and by-products.

  • Drying: Dry the washed precipitate in an oven at 80 °C for 8 hours to obtain the final zinc sulfate hydroxide trihydrate product.[2]

Synthesis_Workflow cluster_preparation Reactant Preparation cluster_reaction Precipitation cluster_processing Product Processing ZnSO4_Solution Zinc Sulfate Solution Mixing Mixing and Reaction at 60°C ZnSO4_Solution->Mixing Borax_Solution Borax Solution Borax_Solution->Mixing Surfactant Surfactant (SB-12) Surfactant->ZnSO4_Solution Centrifugation Centrifugation and Washing Mixing->Centrifugation Precipitate Formation Drying Drying at 80°C Centrifugation->Drying Final_Product Zn4SO4(OH)6·3H2O Powder Drying->Final_Product

Figure 1: Experimental workflow for the synthesis of zinc sulfate hydroxide trihydrate.

Characterization of Zinc Sulfate Hydroxide Trihydrate

The synthesized product should be thoroughly characterized to confirm its identity, purity, morphology, and crystalline structure.

Characterization TechniqueInformation Obtained
X-ray Diffraction (XRD) Crystalline phase identification and determination of crystal structure.
Scanning Electron Microscopy (SEM) Visualization of the surface morphology and particle shape.
Energy-Dispersive X-ray Spectroscopy (EDS) Elemental composition analysis.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups present in the compound.
Thermogravimetric Analysis (TGA) Study of thermal stability and decomposition behavior.

Table 2: Characterization Techniques. This table outlines the common analytical methods used to characterize the synthesized zinc sulfate hydroxide trihydrate.

Applications in Drug Development

Layered hydroxide salts, such as zinc sulfate hydroxide trihydrate, are being explored for their potential in drug delivery systems due to their layered structure, which can intercalate anionic drug molecules.

Controlled Drug Release

The layered structure of zinc sulfate hydroxide trihydrate can act as a reservoir for drug molecules, allowing for their sustained release over time. The release is often pH-dependent, which can be advantageous for targeted drug delivery.

Experimental Protocol: Drug Loading via Co-precipitation

This protocol describes a general method for intercalating an anionic drug into a layered zinc hydroxide structure during its synthesis.

Materials:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Anionic drug (e.g., a non-steroidal anti-inflammatory drug)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Preparation of Metal Salt Solution: Prepare a mixed aqueous solution of zinc nitrate and aluminum nitrate.

  • Preparation of Drug Solution: Dissolve the anionic drug in deionized water.

  • Co-precipitation: Slowly add the metal salt solution to the drug solution under vigorous stirring.

  • pH Adjustment: Maintain a constant pH (typically around 9) by the dropwise addition of a sodium hydroxide solution.

  • Aging: Age the resulting suspension at a controlled temperature (e.g., 60 °C) for several hours to promote crystal growth and drug intercalation.

  • Separation and Washing: Collect the precipitate by centrifugation and wash thoroughly with deionized water to remove any unloaded drug and excess salts.

  • Drying: Dry the drug-loaded product in an oven at a suitable temperature.

Drug_Loading_Workflow cluster_preparation Solution Preparation cluster_reaction Co-precipitation cluster_processing Product Processing Metal_Salts Mixed Metal Salt Solution (Zn²⁺, Al³⁺) Coprecipitation Co-precipitation & pH Control Metal_Salts->Coprecipitation Drug_Solution Anionic Drug Solution Drug_Solution->Coprecipitation NaOH_Solution NaOH Solution NaOH_Solution->Coprecipitation Aging Aging at 60°C Coprecipitation->Aging Washing Centrifugation and Washing Aging->Washing Drying Drying Washing->Drying Drug_Loaded_Product Drug-Intercalated Nanohybrid Drying->Drug_Loaded_Product

Figure 2: Workflow for drug loading into a layered zinc hydroxide via co-precipitation.

Biocompatibility

Zinc is an essential trace element in the human body, and zinc-based nanomaterials are generally considered to have good biocompatibility. However, the biocompatibility of zinc sulfate hydroxide trihydrate for specific drug delivery applications would need to be thoroughly evaluated through in vitro and in vivo studies.

Thermal Decomposition to Zinc Oxide

Zinc sulfate hydroxide trihydrate can be used as a precursor to synthesize zinc oxide (ZnO) nanoparticles through thermal decomposition.[1][2] The thermal treatment leads to dehydration, dehydroxylation, and the decomposition of sulfate groups, ultimately forming ZnO.[1][2] The morphology of the resulting ZnO can be influenced by the structure of the precursor.

TemperatureDecomposition Product(s)Reference(s)
200 °CZinc sulfate hydroxide hemihydrate[1][2]
600 °CZinc oxysulfate and Zinc oxide[1][2]
1000 °CZinc oxide (wurtzite structure)[1][2]

Table 3: Thermal Decomposition of Zinc Sulfate Hydroxide Trihydrate. This table shows the products formed at different annealing temperatures.

Thermal_Decomposition ZSH_Trihydrate Zn4SO4(OH)6·3H2O ZSH_Hemihydrate Zinc Sulfate Hydroxide Hemihydrate ZSH_Trihydrate->ZSH_Hemihydrate 200°C ZnO_ZnOS Zinc Oxysulfate + Zinc Oxide ZSH_Hemihydrate->ZnO_ZnOS 600°C ZnO Zinc Oxide (ZnO) ZnO_ZnOS->ZnO 1000°C

Figure 3: Thermal decomposition pathway of zinc sulfate hydroxide trihydrate to zinc oxide.

References

Method

Application Notes and Protocols: Zinc Chloride Trihydrate as a Versatile Ionic Liquid

For Researchers, Scientists, and Drug Development Professionals Introduction Zinc chloride trihydrate (ZnCl₂·3H₂O) has emerged as a unique and versatile ionic liquid with significant potential in various scientific and i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc chloride trihydrate (ZnCl₂·3H₂O) has emerged as a unique and versatile ionic liquid with significant potential in various scientific and industrial applications. Structurally identified as [Zn(OH₂)₆][ZnCl₄], this compound exists as a room-temperature ionic liquid, exhibiting properties of a nonpolar, yet strongly hydrogen-bond-donating solvent.[1][2][3] Its low cost, recyclability, and distinct solvent characteristics make it an attractive medium for biomass processing, organic synthesis, and catalysis.[4][5] This document provides detailed application notes and experimental protocols for the use of zinc chloride trihydrate as an ionic liquid.

Physicochemical Properties

A summary of the key physicochemical properties of zinc chloride trihydrate is presented in Table 1.

PropertyValueReference(s)
IUPAC Name dichlorozinc;trihydrate[6]
Molecular Formula Cl₂H₆O₃Zn[6]
Molecular Weight 190.3 g/mol [6]
Appearance White crystalline solid[7]
Melting Point 290 °C (554 °F; 563 K) (anhydrous)[8]
Boiling Point 732 °C (1,350 °F; 1,005 K) (anhydrous)[8]
Density 2.907 g/cm³ (anhydrous)[9]
Solubility in Water 432.0 g/100 g (25 °C)[8]
Ionic Structure [Zn(OH₂)₆][ZnCl₄][3][10]

Applications & Protocols

Biomass Processing: Cellulose (B213188) Dissolution and Lignocellulose Fractionation

Zinc chloride trihydrate is highly effective in dissolving cellulose and fractionating lignocellulosic biomass, owing to its ability to disrupt the extensive hydrogen-bonding network in these materials.[10][11]

This protocol describes the dissolution of microcrystalline cellulose in zinc chloride trihydrate.

Materials:

  • Microcrystalline cellulose

  • Zinc chloride (anhydrous)

  • Distilled water

  • Heating mantle with magnetic stirring

  • Beaker

Procedure:

  • Prepare the zinc chloride trihydrate ionic liquid by dissolving anhydrous zinc chloride in distilled water in a 1:3 molar ratio (ZnCl₂:H₂O). This corresponds to approximately 68% (w/w) ZnCl₂ solution.

  • Heat the ionic liquid to 70-80 °C in a beaker with continuous stirring.

  • Gradually add dry microcrystalline cellulose to the heated ionic liquid while maintaining vigorous stirring. A typical loading is 5-10 wt% of cellulose.

  • Continue stirring at the set temperature for 1-2 hours, or until the cellulose is completely dissolved, resulting in a clear, viscous solution.[11]

  • The dissolved cellulose can be regenerated by adding an anti-solvent such as water, ethanol, or acetone, which causes the cellulose to precipitate.

  • The precipitated cellulose can be collected by filtration or centrifugation, washed thoroughly with the anti-solvent to remove the ionic liquid, and then dried.

G cluster_prep Ionic Liquid Preparation cluster_diss Cellulose Dissolution cluster_regen Cellulose Regeneration prep1 Mix Anhydrous ZnCl₂ and H₂O (1:3 molar ratio) prep2 Heat to 70-80°C with Stirring prep1->prep2 diss1 Add Microcrystalline Cellulose (5-10 wt%) prep2->diss1 diss2 Stir for 1-2 hours diss1->diss2 regen1 Add Anti-solvent (Water/Ethanol) diss2->regen1 regen2 Precipitate Cellulose regen1->regen2 regen3 Filter, Wash, and Dry regen2->regen3

Figure 1: Experimental workflow for cellulose dissolution and regeneration.

The efficiency of zinc chloride hydrates in fractionating different biomass sources is summarized in Table 2.

Biomass SourceTreatment ConditionsCellulose-rich Solid Yield (wt%)Lignin-rich Solid Yield (wt%)Reference(s)
Barley StrawZnCl₂·4H₂O, 70°C, 24h>80%>39%[1]
Pruning WasteZnCl₂·4H₂O, 70°C, 24h>80%>39%[1]
Vine ShootsZnCl₂·4H₂O, 70°C, 24h>80%>39%[1]
Organic Synthesis and Catalysis

The Lewis acidic nature of the zinc cation in the ionic liquid makes it a potent catalyst for various organic transformations.[5][12]

This protocol outlines the conversion of glucose to the platform chemical 5-hydroxymethylfurfural (B1680220) (HMF).

Materials:

  • Glucose (or other hexose (B10828440) sugars)

  • Zinc chloride trihydrate (prepared as above)

  • Reaction vessel (e.g., sealed tube or microwave reactor)

  • Heating source (oil bath or microwave)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Prepare a concentrated aqueous solution of zinc chloride (e.g., 63 wt%).

  • Add glucose to the zinc chloride solution in the reaction vessel. A typical substrate concentration is 5-10 wt%.

  • Seal the vessel and heat the reaction mixture to 120-150 °C for a specified time (e.g., 30-120 minutes). Reaction conditions should be optimized for the specific carbohydrate.

  • After cooling, extract the HMF from the aqueous phase using an appropriate organic solvent.

  • Analyze the organic extract for HMF yield using techniques such as HPLC or GC. A moderate HMF yield of up to 50% can be achieved.[2]

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Glucose Glucose Heating Heating (120-150°C) Glucose->Heating ZnCl2_IL ZnCl₂·3H₂O (Ionic Liquid) ZnCl2_IL->Heating HMF 5-Hydroxymethylfurfural (HMF) Heating->HMF Byproducts Humins & Byproducts Heating->Byproducts

Figure 2: Conversion of glucose to HMF catalyzed by zinc chloride trihydrate.

Table 3 provides a comparison of HMF yields from different carbohydrates using zinc chloride-based catalytic systems.

CarbohydrateCatalyst SystemTemperature (°C)Time (min)HMF Yield (%)Reference(s)
Glucose63 wt% aq. ZnCl₂12060~25[2]
Fructose63 wt% aq. ZnCl₂12030~50[2]
Sucrose63 wt% aq. ZnCl₂12060~30[2]
Cellulose71.6 wt% aq. ZnCl₂150--[13]
Synthesis of Bioactive Molecules

While the use of zinc chloride trihydrate as an ionic liquid medium for the synthesis of complex drug molecules is still an emerging field, zinc chloride itself is a well-established Lewis acid catalyst in the synthesis of various heterocyclic compounds, some of which are precursors to bioactive molecules.

The Fischer indole (B1671886) synthesis, a crucial reaction for constructing the indole nucleus found in many pharmaceuticals, can be effectively catalyzed by Lewis acids. While studies have utilized choline (B1196258) chloride·2ZnCl₂ ionic liquids, the principle of Lewis acid catalysis by the zinc species is transferable.[12]

This protocol describes a general procedure for the synthesis of carbamates, a functional group present in the anti-Alzheimer's drug Rivastigmine, using zinc chloride as a catalyst. Note that this specific example uses zinc chloride in a conventional solvent, but highlights its catalytic potential.[14]

Materials:

Procedure:

  • To a solution of the alcohol in anhydrous toluene under an inert atmosphere, add zinc chloride (e.g., 1 equivalent).

  • Add the corresponding carbamoyl chloride to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired carbamate. Yields can range from 49-87%.[14]

G cluster_reagents Reagents Alcohol Alcohol (Ar-OH or R-OH) Catalyst ZnCl₂ Catalyst Alcohol->Catalyst CarbamoylChloride Carbamoyl Chloride CarbamoylChloride->Catalyst Product Carbamate Catalyst->Product Reflux Solvent Toluene (Solvent) Solvent->Catalyst

Figure 3: Zinc chloride-catalyzed synthesis of carbamates.

Safety and Handling

Zinc chloride is corrosive and hygroscopic.[12] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Anhydrous zinc chloride reacts exothermically with water.

Future Outlook in Drug Development

The unique properties of zinc chloride trihydrate as a nonpolar, hydrogen-bond-donating ionic liquid present intriguing possibilities for its application in drug synthesis and development. Its ability to dissolve biomass could be harnessed for the extraction of bioactive compounds from natural sources. Furthermore, its catalytic activity could be exploited for the synthesis of complex molecular scaffolds. However, further research is required to explore its full potential as a green and efficient medium for pharmaceutical synthesis, including detailed studies on reaction scope, scalability, and biocompatibility of any residual ionic liquid. The toxicity of zinc compounds would also need careful consideration in the context of pharmaceutical applications.[5][7][15]

References

Application

Application Notes and Protocols: Catalytic Applications of Hydrated Zinc Salts

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of hydrated zinc salts, with a focus on readily available forms such as zinc acetate (B1...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hydrated zinc salts, with a focus on readily available forms such as zinc acetate (B1210297) dihydrate and zinc nitrate (B79036) hexahydrate, as versatile and efficient catalysts in organic synthesis. While direct catalytic applications of a compound specifically termed "zinc trihydrate" are not extensively documented in the literature, the principles and protocols outlined herein for other hydrated zinc salts are representative of the catalytic potential of zinc compounds where water of hydration can play a significant role.

Introduction to Hydrated Zinc Salts in Catalysis

Zinc-based catalysts are gaining prominence due to their low cost, low toxicity, and environmental friendliness.[1] Hydrated zinc salts, such as zinc acetate dihydrate (Zn(OAc)₂·2H₂O) and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), are particularly attractive as they are stable, easy to handle, and effective in a variety of organic transformations.[2][3] The water of hydration can influence the Lewis acidity of the zinc center and may play a role in the catalytic cycle.[2] These catalysts are effective in reactions such as condensations, esterifications, and the formation of carbon-heteroatom bonds.

Key Applications and Experimental Protocols

Synthesis of 2-Substituted Benzothiazoles using Zinc Acetate Dihydrate

Zinc acetate dihydrate serves as an efficient catalyst for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol (B119425) and various aldehydes under solvent-free conditions.[2]

Quantitative Data Summary

EntryAldehydeCatalyst (mol%)Time (min)Yield (%)
1Benzaldehyde53095
24-Chlorobenzaldehyde53592
34-Methoxybenzaldehyde54094
42-Naphthaldehyde54590
5Cinnamaldehyde55088

Experimental Protocol

  • Reaction Setup: In a round-bottom flask, combine 2-aminothiophenol (1 mmol), the desired aldehyde (1 mmol), and zinc acetate dihydrate (5 mol%).[2]

  • Reaction Conditions: Stir the reaction mixture at 80°C under solvent-free conditions.[2]

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Purification: Purify the product by column chromatography on silica (B1680970) gel using an appropriate eluent to isolate the 2-substituted benzothiazole.[2]

Proposed Catalytic Cycle

G A Zn(OAc)₂·2H₂O B Activation of Aldehyde A->B Coordination C Nucleophilic Attack by 2-Aminothiophenol B->C Increased Electrophilicity D Intermediate Formation C->D E Cyclization and Dehydration D->E F Product Release E->F F->A Catalyst Regeneration

Caption: Proposed catalytic cycle for the synthesis of 2-substituted benzothiazoles.

Hydroacylation of Azodicarboxylates with Aldehydes using Zinc Acetate Dihydrate

Zinc acetate dihydrate is an effective catalyst for the hydroacylation of azodicarboxylates with a wide range of aldehydes, leading to the formation of C-N bonds.[4]

Quantitative Data Summary

EntryAldehydeAzodicarboxylateYield (%)
1BenzaldehydeDiethyl azodicarboxylate92
24-ChlorobenzaldehydeDiethyl azodicarboxylate88
34-NitrobenzaldehydeDiethyl azodicarboxylate85
4ButanalDiethyl azodicarboxylate75
5IsobutyraldehydeDiethyl azodicarboxylate70

Experimental Protocol

  • Reaction Setup: To a solution of the aldehyde (1.2 mmol) and azodicarboxylate (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂), add zinc acetate dihydrate (10 mol%).

  • Reaction Conditions: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired product.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Monitoring & Work-up cluster_3 Purification A Combine Aldehyde, Azodicarboxylate, and Zn(OAc)₂·2H₂O B Stir at Room Temperature A->B C Monitor by TLC B->C D Concentrate C->D E Column Chromatography D->E

Caption: Workflow for zinc acetate-catalyzed hydroacylation.

Synthesis of Zinc Citrate (B86180) Trihydrate

While direct catalytic applications of zinc citrate trihydrate are not widely reported, its synthesis is of interest for various applications. A method for its catalytic synthesis has been described.[5]

Experimental Protocol for Synthesis

  • Initial Step: Add citric acid and deionized water to a reaction kettle. Stir and heat the mixture to 55-65°C.[5]

  • Addition of Zinc Source: Add a zinc compound (e.g., zinc carbonate or zinc nitrate).[5]

  • Catalyst and Aid Addition: After the complete addition of the zinc compound, add a catalyst (e.g., 4-tert-butyl-calix[2]arene) and an aid.[5]

  • Reaction: Stir and heat the mixture to react.

  • Isolation: After the reaction is complete, centrifuge and filter the mixture. Wash the obtained solid sequentially.

  • Drying: Perform vacuum drying to obtain zinc citrate trihydrate.[5]

The Role of Water in Zinc Catalysis

In many zinc-catalyzed reactions, particularly those involving zinc enzymes, a water molecule coordinated to the zinc ion is a crucial component of the catalytically active site.[6] The positively charged zinc ion can activate the water molecule, reducing its pKa and facilitating the formation of a zinc-bound hydroxide (B78521) ion.[7] This hydroxide ion is a potent nucleophile that can attack substrates, as seen in the mechanism of carbonic anhydrase.[7] In heterogeneous catalysis, the interaction of water with zinc oxide nanoparticles can lead to the dissociation of water, generating reactive oxygen species.[8][9] This highlights the importance of the hydration state of zinc catalysts and the solvent environment in determining catalytic activity.[8]

Signaling Pathway Involving a Zinc Enzyme (Carbonic Anhydrase)

G cluster_0 Catalytic Site cluster_1 Substrate Conversion Zn Zn²⁺ H2O H₂O Zn->H2O Coordination OH ⁻OH H2O->OH Deprotonation CO2 CO₂ OH->CO2 Nucleophilic Attack HCO3 HCO₃⁻ CO2->HCO3 Hydration HCO3->Zn Product Release & Catalyst Regeneration

Caption: Simplified mechanism of CO₂ hydration by carbonic anhydrase.

Conclusion

Hydrated zinc salts are effective, economical, and environmentally friendly catalysts for a range of organic reactions. The protocols provided herein for zinc acetate dihydrate demonstrate their utility in synthesizing valuable organic compounds. The synthesis of zinc citrate trihydrate is also presented. The water of hydration plays a key role in the catalytic activity of zinc compounds, a principle that is fundamental to both enzymatic and synthetic catalysis. Further research into the specific catalytic applications of various hydrated zinc salts is a promising area for the development of sustainable chemical processes.

References

Method

Application Notes: Synthesis of Zinc Citrate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zinc citrate (B86180) trihydrate (Zn₃(C₆H₅O₇)₂·3H₂O) is an organic zinc salt widely utilized in pharmaceuticals, food and beverage fortification, and oral care products.[1][2] Its preference over inorganic zinc sources is attributed to its superior bioavailability and physiological compatibility.[1] This document outlines various protocols for the synthesis of zinc citrate trihydrate, providing detailed experimental procedures and a comparison of quantitative data from different methods.

Synthesis Methodologies

The preparation of zinc citrate trihydrate can be achieved through several synthetic routes, primarily involving the reaction of a zinc source with citric acid in an aqueous solution. Common zinc precursors include zinc oxide, zinc carbonate, zinc nitrate, and zinc hydroxide (B78521).[3][4][5] The reaction conditions, such as temperature and the use of catalysts, can be varied to optimize yield and product purity.

Table 1: Comparison of Synthesis Protocols for Zinc Citrate Trihydrate

Method Zinc Source Citric Acid Ratio (molar) Temperature (°C) Reaction Time Catalyst/Aids Yield (%) Reference
Method 1Zinc Carbonate1:3.5 (Citric Acid:Zinc Carbonate)75-855-10 min4-tert-butyl-calix[6]arene, 1-vinyl-3-ethylimidazolium bromide98.5-99.1[3]
Method 2Zinc NitrateNot Specified75-805-8 min4-tert-butyl-calix[6]arene, 1-vinyl-3-ethylimidazolium bromide98.5-98.9[3]
Method 3Zinc Oxide2:3 (Citric Acid:Zinc Oxide)90-9520-30 minNone>87[4][7]
Method 4Zinc CarbonateNot Specified90-9520-30 minNoneNot Specified[4]
Method 5Zinc HydroxideNot Specified1205 hoursNone (Hydrothermal)97.8[5]
Method 6Zinc Oxide2:3 (Citric Acid:Zinc Oxide)2230 minNoneNot Specified[8]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of zinc citrate trihydrate based on the methods summarized above.

Protocol 1: Catalytic Synthesis from Zinc Carbonate or Zinc Nitrate

This method utilizes a catalyst and an auxiliary agent to achieve a high yield in a short reaction time.[3]

Materials:

  • Citric Acid

  • Deionized Water

  • Zinc Carbonate or Zinc Nitrate

  • Catalyst: 4-tert-butyl-calix[6]arene

  • Auxiliary Agent: 1-vinyl-3-ethylimidazolium bromide

  • Absolute Ethanol

Procedure:

  • Add citric acid and deionized water to a reaction vessel in a mass ratio of 1:2 to 1:5.

  • Stir and heat the mixture to 55-65°C.

  • Add the zinc compound (zinc carbonate or zinc nitrate). The molar ratio of citric acid to zinc carbonate can be 1:3.5.[3]

  • After the zinc compound is completely added, introduce the catalyst (2-3% of the citric acid mole dosage) and the auxiliary agent (5-8% of the citric acid mole dosage).[3]

  • Increase the temperature to 75-85°C and continue stirring for 5-10 minutes.[3]

  • After the reaction is complete, cool the mixture and separate the solid product by centrifugation or filtration.

  • Wash the obtained solid sequentially with water and then with absolute ethanol.

  • Dry the final product under vacuum to obtain zinc citrate trihydrate.

Protocol 2: Neutralization Reaction with Zinc Oxide or Zinc Carbonate

This protocol describes a straightforward neutralization reaction at an elevated temperature.[4]

Materials:

  • Citric Acid

  • Water

  • Zinc Oxide or Zinc Carbonate

Procedure:

  • Prepare a citric acid solution by dissolving citric acid in water and heating to 75-85°C.

  • Slowly add zinc oxide or zinc carbonate to the citric acid solution while stirring to initiate the neutralization reaction. The mass ratio of zinc oxide to citric acid solution can be 1:3-4, and for zinc carbonate, it is 1:2-2.5.[4]

  • After the addition is complete, continue heating the mixture to 90-95°C and stir for 20-30 minutes.[4]

  • Separate the resulting precipitate by centrifugation.

  • Dry the product at 85-95°C to yield zinc citrate trihydrate.

Protocol 3: Hydrothermal Synthesis from Zinc Hydroxide

This method employs a hydrothermal approach in a high-pressure reactor.[5]

Materials:

  • Zinc Hydroxide (can be prepared from Zinc Nitrate and NaOH)

  • Citric Acid aqueous solution (5.9 g/L)

Procedure:

  • Place 1.81 g of zinc hydroxide and 6 ml of the citric acid aqueous solution into a stainless steel reactor with a polytetrafluoroethylene (PTFE) liner.

  • Heat the reactor at 120°C for 5 hours.[5]

  • Allow the reactor to cool to room temperature naturally.

  • Filter the contents to collect the product.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of zinc citrate trihydrate.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Product Isolation & Purification prep_citric Prepare Citric Acid Solution mix Mix Reactants prep_citric->mix prep_zinc Prepare Zinc Source Suspension/ Solution prep_zinc->mix react Heat & Stir (with or without catalyst) mix->react separate Centrifugation/ Filtration react->separate wash Wash with Water & Ethanol separate->wash dry Vacuum Drying wash->dry product Zinc Citrate Trihydrate dry->product

Caption: Generalized workflow for zinc citrate trihydrate synthesis.

References

Application

analytical techniques for zinc trihydrate characterization

An Application Note on Analytical Techniques for the Characterization of Zinc Acetate (B1210297) Dihydrate For Researchers, Scientists, and Drug Development Professionals Introduction Zinc acetate dihydrate (Zn(CH₃COO)₂·...

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Analytical Techniques for the Characterization of Zinc Acetate (B1210297) Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) is a versatile compound with numerous applications in the pharmaceutical and chemical industries, serving as a precursor for nanoparticle synthesis and as an active ingredient in various medical treatments. A thorough characterization of zinc acetate dihydrate is crucial to ascertain its identity, purity, and physicochemical properties. This document provides a detailed overview of the key analytical techniques employed for this purpose, complete with experimental protocols and data interpretation.

Spectroscopic Techniques

Spectroscopic methods are instrumental in elucidating the molecular structure and functional groups present in zinc acetate dihydrate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups in a molecule. For zinc acetate dihydrate, it is particularly useful for characterizing the coordination of the acetate ligand to the zinc ion.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of finely powdered zinc acetate dihydrate is placed directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: The spectrum is recorded in the mid-IR range, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal is collected and subtracted from the sample spectrum. To achieve a good signal-to-noise ratio, 32 or 64 scans are co-added.

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands. Key bands for zinc acetate include the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), which are sensitive to the coordination mode.

Table 1: Characteristic FTIR Absorption Bands for Zinc Acetate Dihydrate

Wavenumber (cm⁻¹)AssignmentReference
~3377O-H stretching of water
~1564-1580Asymmetric COO⁻ stretching
~1441-1447Symmetric COO⁻ stretching
~1017C-C stretching
Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and the molecular backbone.

Experimental Protocol: Raman Spectroscopy

  • Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm Nd:YAG laser) and a sensitive detector.

  • Sample Preparation: A small amount of bulk zinc acetate dihydrate is placed on a microscope slide.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected. The spectrum is typically recorded over a range that includes the characteristic vibrational modes of the acetate and zinc-oxygen bonds.

  • Data Analysis: The Raman spectrum is analyzed for characteristic peaks. The difference in frequency between the asymmetric

Method

Application Notes and Protocols: Powder X-ray Diffraction (PXRD) Analysis of Zinc Acetate Dihydrate

For Researchers, Scientists, and Drug Development Professionals Introduction Zinc acetate (B1210297) dihydrate, with the chemical formula Zn(CH₃COO)₂·2H₂O, is a crucial precursor in the synthesis of various zinc-containi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc acetate (B1210297) dihydrate, with the chemical formula Zn(CH₃COO)₂·2H₂O, is a crucial precursor in the synthesis of various zinc-containing compounds, including metal-organic frameworks (MOFs) and zinc oxide nanoparticles.[1] Its crystalline structure plays a significant role in determining the properties of the resulting materials. Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique indispensable for the characterization of crystalline solids. These application notes provide a comprehensive overview and detailed protocols for the PXRD analysis of zinc acetate dihydrate, ensuring accurate and reproducible results for quality control and research purposes.

Zinc acetate dihydrate crystallizes in the monoclinic system with the space group C2/c. The asymmetric unit contains one zinc atom, two acetate ligands, and two water molecules. In the crystal lattice, the zinc ion is octahedrally coordinated by four oxygen atoms from the acetate groups and two oxygen atoms from the water molecules.

Principle of Powder X-ray Diffraction (PXRD)

PXRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are generated by a cathode ray tube, filtered to produce monochromatic radiation, and directed towards the sample. The interaction of the incident rays with the sample produces constructive interference when the conditions of Bragg's Law (nλ = 2d sinθ) are satisfied. This law relates the wavelength of the X-rays (λ), the distance between atomic planes in the crystal (d-spacing), and the angle of diffraction (θ). Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint" for its identification.

Quantitative Data: PXRD Pattern of Zinc Acetate Dihydrate

The standard PXRD pattern for zinc acetate dihydrate is cataloged in the Joint Committee on Powder Diffraction Standards (JCPDS) database under the reference number 33-1464. The characteristic diffraction peaks for zinc acetate dihydrate (using Cu Kα radiation, λ = 1.5418 Å) are summarized in the table below.

2θ (°)d-spacing (Å)Relative Intensity (%)
11.87.50Strong
12.76.97Medium
19.04.67Medium
20.24.40Medium
25.23.53Weak
27.73.22Weak

Note: The exact 2θ positions and relative intensities may vary slightly depending on the instrument and sample preparation.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality PXRD data. The goal is to present a flat, smooth surface of a finely and randomly oriented powder to the X-ray beam.

Materials:

  • Zinc acetate dihydrate powder

  • Agate mortar and pestle

  • Spatula

  • PXRD sample holder (e.g., zero-background silicon holder or standard aluminum holder)

  • Glass slide

Protocol:

  • Grinding: Place a small amount (approximately 100-200 mg) of zinc acetate dihydrate into an agate mortar. Gently grind the sample using the pestle until a fine, homogeneous powder is obtained. The ideal particle size is less than 10 µm to minimize preferred orientation effects.

    • Note for Hydrated Salts: To prevent the loss of hydration water due to frictional heat, grinding should be gentle and brief. Grinding under a small amount of a volatile, non-reactive liquid like ethanol (B145695) or methanol (B129727) can help to dissipate heat and minimize structural damage.

  • Mounting (Back-loading method): a. Place the PXRD sample holder face down on a clean, flat surface. b. Use a spatula to carefully fill the sample well from the back. c. Gently tap the holder to ensure the powder is packed. d. Use the edge of a glass slide to press the powder into the well, ensuring it is compact and flush with the back of the holder. e. Carefully clean any excess powder from the sides of the holder.

  • Mounting (Front-loading method): a. Place a small amount of the ground powder onto the sample holder. b. Use a glass slide to gently press the powder down and smooth the surface, ensuring it is level with the surface of the holder. This method is quicker but may be more prone to preferred orientation.

Instrumental Parameters

The following parameters are a general guideline for the PXRD analysis of zinc acetate dihydrate and can be adapted based on the specific instrument available.

ParameterTypical Setting
X-ray Source Copper (Cu Kα)
Wavelength (λ) 1.5418 Å
Tube Voltage 40 kV
Tube Current 40 mA
Goniometer Bragg-Brentano geometry
Scan Type Continuous scan
Scan Range (2θ) 5° - 50°
Step Size 0.02°
Scan Speed 2°/minute
Divergence Slit
Anti-scatter Slit
Receiving Slit 0.2 mm
Detector Scintillation counter or solid-state detector

Data Analysis

  • Phase Identification: The obtained PXRD pattern should be compared with the standard pattern from the JCPDS database (Card No. 33-1464) or other reliable sources to confirm the identity of the zinc acetate dihydrate.

  • Purity Assessment: The presence of additional peaks in the diffractogram may indicate the presence of impurities or a different crystalline phase.

  • Crystallinity: Broad peaks may suggest poor crystallinity or the presence of very small crystallites.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the PXRD analysis of zinc acetate dihydrate.

PXRD_Workflow cluster_prep Sample Preparation cluster_analysis PXRD Analysis cluster_data Data Processing & Interpretation start Start: Obtain Zinc Acetate Dihydrate Sample grind Grind to a Fine Powder (<10 µm) start->grind mount Mount Powder onto Sample Holder grind->mount instrument Place Holder in Diffractometer mount->instrument setup Set Instrumental Parameters (Voltage, Current, Scan Range) instrument->setup collect Collect Diffraction Data setup->collect process Process Raw Data (Background Subtraction, Peak Search) collect->process compare Compare with Standard Database (JCPDS 33-1464) process->compare interpret Interpret Results (Phase ID, Purity, Crystallinity) compare->interpret end End: Report Findings interpret->end

PXRD Analysis Workflow for Zinc Acetate Dihydrate.

References

Application

Application Note: Identification of Zinc Salt Hydrates using FTIR Spectroscopy

Audience: Researchers, scientists, and drug development professionals. Introduction Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for the identification and characterization of hydrate...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for the identification and characterization of hydrated crystalline solids, such as zinc salt hydrates. The presence of water of hydration within a crystal lattice gives rise to distinct vibrational modes that can be readily detected by FTIR. This application note provides a detailed protocol for the identification of zinc salt hydrates using FTIR spectroscopy, with a focus on interpreting the characteristic spectral features of the water molecules and the anionic groups.

Principle

The vibrational spectrum of a hydrated salt in the mid-infrared region is dominated by the absorption bands of water and the anionic group (e.g., sulfate, nitrate, acetate). The water molecules in a hydrate (B1144303) exhibit characteristic stretching and bending vibrations.

  • O-H Stretching: A broad absorption band is typically observed in the 3600-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the O-H bonds in the water molecules. The broadness of this band is due to the various hydrogen bonding environments within the crystal lattice.

  • H-O-H Bending: A sharper absorption band appears in the 1650-1600 cm⁻¹ region, which is attributed to the scissoring or bending vibration of the H-O-H angle.

The position and shape of these bands can provide information about the strength of the hydrogen bonding and the coordination environment of the water molecules. Furthermore, the degree of hydration can influence the vibrational modes of the anion, leading to shifts in its characteristic absorption peaks. By analyzing these spectral features, it is possible to identify the presence of water of hydration and, in some cases, differentiate between different hydrate forms.

Quantitative Data

The following table summarizes the characteristic FTIR absorption bands for various zinc salt hydrates. The positions of the water and anion bands can shift depending on the degree of hydration.

CompoundO-H Stretch (cm⁻¹)H-O-H Bend (cm⁻¹)Anion Vibrations (cm⁻¹)Anion
Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O) ~3400 (broad)~1648~1100, 983, 612SO₄²⁻
Zinc Sulfate Hexahydrate (ZnSO₄·6H₂O) Not specifiedNot specified~1053SO₄²⁻
Zinc Sulfate Monohydrate (ZnSO₄·H₂O) Not specifiedAbsent~1082SO₄²⁻
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) ~3545, 3099~1633~1388, 1360, 825, 832 (Zn-N)NO₃⁻
Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O) Not specifiedNot specified~1580, 1400 (COO⁻)CH₃COO⁻
Zinc Chloride Trihydrate ([Zn(H₂O)₆][ZnCl₄]) Weakened O-H bonds notedNot specifiedNot specifiedCl⁻

Note: The peak positions can vary slightly depending on the sample preparation and the specific instrument used.

Experimental Protocol: FTIR Analysis of Zinc Salt Hydrates using the KBr Pellet Method

This protocol describes the preparation of a potassium bromide (KBr) pellet for the transmission FTIR analysis of a solid zinc salt hydrate.

Materials and Equipment:

  • FTIR Spectrometer

  • Hydraulic press

  • Pellet die set (e.g., 13 mm)

  • Agate mortar and pestle

  • Analytical balance (4-decimal place)

  • Spectroscopy grade Potassium Bromide (KBr), dried

  • Zinc salt hydrate sample

  • Spatula

  • Infrared heat lamp or oven

  • Desiccator

Procedure:

  • Preparation of KBr:

    • Dry the spectroscopy grade KBr in an oven at 110°C for at least 4 hours to remove any absorbed water.

    • Allow the KBr to cool to room temperature in a desiccator before use.

  • Sample Preparation:

    • Place approximately 1-2 mg of the zinc salt hydrate sample into a clean, dry agate mortar.

    • Grind the sample to a fine powder.

    • Add approximately 100-200 mg of the dried KBr to the mortar.

    • Gently but thoroughly mix the sample and KBr by grinding with the pestle until a homogenous mixture is obtained. Work quickly to minimize exposure to atmospheric moisture.

  • Pellet Formation:

    • Carefully transfer the mixture into the pellet die.

    • Distribute the powder evenly in the die.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons for a 13 mm die) for a few minutes to form a transparent or translucent pellet.[1][2]

  • FTIR Analysis:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty spectrometer.

    • Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

    • Collect a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands for the O-H stretching and H-O-H bending vibrations of water.

    • Identify the characteristic absorption bands of the anion (e.g., sulfate, nitrate).

    • Compare the obtained spectrum with reference spectra of known zinc salt hydrates for identification.

Visualizations

experimental_workflow Experimental Workflow for FTIR Analysis of Zinc Hydrates cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis FTIR Analysis cluster_data Data Interpretation sample Zinc Hydrate Sample grind_sample Grind Sample (1-2 mg) sample->grind_sample mix_kbr Mix with Dried KBr (100-200 mg) grind_sample->mix_kbr load_die Load into Pellet Die mix_kbr->load_die press_pellet Apply Pressure (8-10 tons) load_die->press_pellet place_holder Place Pellet in Holder press_pellet->place_holder run_bkg Run Background Spectrum place_holder->run_bkg run_sample Acquire Sample Spectrum (4000-400 cm-1) run_bkg->run_sample identify_peaks Identify Water & Anion Peaks run_sample->identify_peaks compare_spectra Compare to Reference Spectra identify_peaks->compare_spectra identify_hydrate Identify Hydration State compare_spectra->identify_hydrate

Caption: Experimental workflow for FTIR analysis.

logical_relationship Logical Relationship for Hydrate Identification via FTIR cluster_observation Spectral Observations cluster_interpretation Interpretation cluster_conclusion Conclusion peak_presence Presence of Broad O-H Stretch (~3400 cm-1) & H-O-H Bend (~1640 cm-1) presence_of_water Indicates Presence of Water of Hydration peak_presence->presence_of_water peak_shift Shift in Anion Peak Positions change_in_environment Indicates Change in Crystal Lattice Environment peak_shift->change_in_environment hydrate_identification Identification of Specific Hydrate Form presence_of_water->hydrate_identification change_in_environment->hydrate_identification

Caption: Logical relationship for hydrate identification.

References

Method

Application Note: Analysis of Zinc Acetate Dihydrate Vibrational Modes using Raman Spectroscopy

Audience: Researchers, scientists, and drug development professionals. Introduction Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) is a vital compound in various chemical and pharmaceutical applications.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) is a vital compound in various chemical and pharmaceutical applications. Its hydrated nature and the coordination of the acetate ligands to the zinc ion give rise to a unique vibrational spectrum. Raman spectroscopy is a powerful, non-destructive technique for probing these vibrational modes, providing insights into the molecular structure and bonding within the crystal lattice. This application note details the experimental protocol for acquiring Raman spectra of zinc acetate dihydrate and provides an analysis of its characteristic vibrational modes.

Experimental Protocols

A detailed methodology for the key experiments is provided below.

1. Sample Preparation

For accurate and reproducible Raman spectra of solid samples, proper preparation is crucial.

  • Sample Form: Crystalline powder of zinc acetate dihydrate.

  • Procedure:

    • Take a small amount of the crystalline powder.

    • If the crystals are large, gently grind them in an agate mortar and pestle to obtain a fine, homogeneous powder. This minimizes orientation effects and improves signal averaging.

    • Place a small amount of the powder onto a clean microscope slide or into a shallow well of a sample holder.

    • Gently press the powder with a clean, flat spatula to create a smooth, level surface for analysis. This ensures consistent focusing of the laser.

2. Raman Spectroscopy Instrumentation and Data Acquisition

The following parameters are recommended for acquiring high-quality Raman spectra of zinc acetate dihydrate.

  • Instrument: A research-grade Raman microscope.

  • Laser Excitation: 532 nm or 785 nm are common choices. A 785 nm laser is often preferred for minimizing fluorescence from organic compounds.

  • Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to avoid sample degradation or dehydration. A starting point of 10-20 mW at the sample is recommended, with adjustments as needed.

  • Objective Lens: A 10x or 20x objective is suitable for initial alignment and focusing. For higher spatial resolution, a 50x or 100x objective can be used.

  • Spectral Range: 50 - 3500 cm⁻¹. This range covers the low-frequency lattice modes, the internal vibrations of the acetate and water molecules, and the C-H stretching vibrations.

  • Integration Time and Accumulations: An integration time of 1-10 seconds with 5-10 accumulations is a good starting point. These parameters should be optimized to achieve a satisfactory signal-to-noise ratio.

  • Calibration: Ensure the spectrometer is calibrated using a standard reference material (e.g., silicon wafer, polystyrene) before data acquisition.

Data Presentation

The quantitative data for the observed Raman vibrational modes of zinc acetate dihydrate are summarized in the table below.

Raman Shift (cm⁻¹)Vibrational Mode Assignment
~80 - 91Hydrogen bond vibrations (O-H···O)
~434Zn-O stretching vibration
~928C-C stretching vibration of the acetate group
~1400 - 1450Symmetric C-O stretching vibration of the acetate group
~1550 - 1600Antisymmetric C-O stretching vibration of the acetate group
~2900 - 3000C-H stretching vibrations of the methyl group
~3000 - 3500O-H stretching vibrations of the water molecules of hydration

Mandatory Visualization

Experimental Workflow for Raman Spectroscopy of Zinc Acetate Dihydrate

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start with Zinc Acetate Dihydrate Crystals grind Grind to a Fine Powder start->grind mount Mount Powder on a Slide grind->mount press Create a Smooth Surface mount->press place_sample Place Sample on Microscope Stage press->place_sample Proceed to Acquisition focus Focus Laser on Sample place_sample->focus set_params Set Spectrometer Parameters (Laser Power, Integration Time, etc.) focus->set_params acquire Acquire Raman Spectrum set_params->acquire process Process Spectrum (Baseline Correction, Cosmic Ray Removal) acquire->process Proceed to Analysis identify Identify and Assign Vibrational Modes process->identify tabulate Tabulate Raman Shifts and Assignments identify->tabulate vibrational_modes cluster_acetate Acetate Ligand (CH₃COO⁻) cluster_water Water of Hydration (H₂O) cluster_coordination Coordination Sphere molecule Zinc Acetate Dihydrate Zn(CH₃COO)₂·2H₂O cc_stretch C-C Stretch (~928 cm⁻¹) molecule->cc_stretch co_sym_stretch Symmetric C-O Stretch (~1400-1450 cm⁻¹) molecule->co_sym_stretch co_asym_stretch Antisymmetric C-O Stretch (~1550-1600 cm⁻¹) molecule->co_asym_stretch ch_stretch C-H Stretch (~2900-3000 cm⁻¹) molecule->ch_stretch oh_stretch O-H Stretch (~3000-3500 cm⁻¹) molecule->oh_stretch h_bond Hydrogen Bond (O-H···O) (~80-91 cm⁻¹) molecule->h_bond zno_stretch Zn-O Stretch (~434 cm⁻¹) molecule->zno_stretch

Application

Application Notes and Protocols for Zinc Trihydrate as a Precursor in Thin Film Deposition

Audience: Researchers, scientists, and drug development professionals. Introduction: Zinc oxide (ZnO), a wide-bandgap semiconductor (3.37 eV), is a material of significant interest for a diverse range of applications, in...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Zinc oxide (ZnO), a wide-bandgap semiconductor (3.37 eV), is a material of significant interest for a diverse range of applications, including transparent conducting oxides, gas sensors, solar cells, and piezoelectric devices.[1] The synthesis of high-quality ZnO thin films is crucial for the fabrication of these devices. Zinc acetate (B1210297), often in its dihydrate or trihydrate form, is a commonly employed precursor for ZnO thin film deposition due to its low cost, stability, and decomposition into ZnO at relatively low temperatures. This document provides detailed application notes and experimental protocols for the deposition of ZnO thin films using zinc acetate as a precursor via three prominent chemical deposition techniques: Chemical Bath Deposition (CBD), Successive Ionic Layer Adsorption and Reaction (SILAR), and Spray Pyrolysis.

Chemical Bath Deposition (CBD)

Chemical bath deposition is a solution-based technique that allows for the deposition of thin films on various substrates at relatively low temperatures. The process involves the controlled precipitation of the desired material from a chemical bath.

Reaction Mechanism:

In a typical CBD process using zinc acetate, a complexing agent like triethanolamine (B1662121) (TEA) is used to control the release of Zn²⁺ ions. The addition of a base, such as sodium hydroxide (B78521) (NaOH), facilitates the formation of zinc hydroxide (Zn(OH)₂), which then decomposes to form ZnO upon heating.[2]

Experimental Protocol:

  • Substrate Cleaning: Thoroughly clean the glass substrates by immersing them in a chromic acid solution, followed by rinsing with deionized water and ultrasonication in ethanol (B145695) for 10 minutes.[3]

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of 0.02 M zinc acetate ((CH₃COO)₂Zn·2H₂O).

    • Add 2 ml of triethanolamine (TEA) to 80 ml of the zinc acetate solution under continuous magnetic stirring for 60 minutes.[2]

  • Deposition Process:

    • Immerse the cleaned substrate vertically into the precursor solution.

    • Heat the chemical bath to the desired deposition temperature (e.g., 75-95 °C).[2]

    • Maintain the deposition for a specific duration (e.g., 15 minutes) with continuous stirring to ensure uniform film deposition.[2]

  • Post-Deposition Treatment:

    • After the deposition period, remove the coated substrate from the bath.

    • Rinse the film with deionized water to remove any loosely adhered particles.

    • Dry the film in air.

    • Anneal the deposited film at 200 °C for 1 hour to improve crystallinity and remove residual impurities.[1]

Data Presentation:

Deposition ParameterValue/RangeReference
Zinc Acetate Concentration0.02 M[2]
Complexing AgentTriethanolamine (TEA)[2]
Deposition Temperature75 - 95 °C[2]
Deposition Time15 minutes[2]
Annealing Temperature200 °C[1]
Annealing Time1 hour[1]
Resulting Optical Band Gap~3.4 eV[2]

Logical Relationship Diagram:

CBD_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Treatment Substrate_Cleaning Substrate Cleaning Precursor_Solution Precursor Solution (Zinc Acetate + TEA) Immersion Substrate Immersion Precursor_Solution->Immersion Heating Heating (75-95°C) Immersion->Heating Rinsing Rinsing Heating->Rinsing Drying Drying Rinsing->Drying Annealing Annealing (200°C) Drying->Annealing Final_Film ZnO Thin Film Annealing->Final_Film

Fig. 1: Chemical Bath Deposition Workflow.

Successive Ionic Layer Adsorption and Reaction (SILAR)

The SILAR method is a versatile technique for depositing thin films by successively immersing a substrate into cationic and anionic precursor solutions, separated by a rinsing step to remove excess ions.

Reaction Mechanism:

In the SILAR process for ZnO, the substrate is first dipped into a cationic precursor solution containing Zn²⁺ ions, which are adsorbed onto the substrate surface. After rinsing, the substrate is immersed in an anionic precursor solution (often hot deionized water or a solution containing OH⁻ ions) where a reaction occurs to form a layer of zinc hydroxide or zinc oxide. This cycle is repeated to achieve the desired film thickness.

Experimental Protocol:

  • Substrate Cleaning: Clean glass substrates with chromic acid, followed by a thorough rinse with deionized water and ultrasonication in ethanol for 10 minutes.[3] For conductive substrates like ITO, ultrasonication in ethanol for 10 minutes is sufficient.[3]

  • Precursor Solution Preparation:

    • Cationic Precursor: Prepare a 0.1 M solution of zinc acetate in deionized water.[4]

    • Anionic Precursor: Use deionized water, which can be heated.[4]

  • Deposition Cycle:

    • Immerse the substrate into the cationic zinc acetate solution for 30 seconds.[3]

    • Rinse the substrate with deionized water to remove excess and loosely adsorbed ions.

    • Immerse the substrate into the anionic precursor (hot deionized water) for 15 seconds.[3]

    • Rinse the substrate again with deionized water.

  • Repetition and Annealing:

    • Repeat the deposition cycle for a specified number of times (e.g., 10, 20, or 50 cycles) to obtain the desired film thickness.[3][4]

    • After the final cycle, dry the samples in air.

    • Anneal the deposited films in air at a temperature of 350 °C for 30 minutes or 450 °C for 1 hour to improve crystallinity.[3][4]

Data Presentation:

Deposition ParameterValue/RangeReference
Cationic Precursor0.1 M Zinc Acetate[4]
Anionic PrecursorDeionized Water[4]
Cationic Immersion Time30 s[3]
Anionic Immersion Time15 s[3]
Number of Cycles10 - 50[3][4]
Annealing Temperature350 - 450 °C[3][4]
Resulting Optical Band Gap3.2 - 3.27 eV[5][6]
Transmittance~90% in visible range[6]

Experimental Workflow Diagram:

SILAR_Workflow Start Start Cationic_Dip Immerse in Cationic Precursor (Zinc Acetate) Start->Cationic_Dip Rinse1 Rinse with Deionized Water Cationic_Dip->Rinse1 Anionic_Dip Immerse in Anionic Precursor (Deionized Water) Rinse1->Anionic_Dip Rinse2 Rinse with Deionized Water Anionic_Dip->Rinse2 Cycle Repeat N Cycles Rinse2->Cycle Cycle->Cationic_Dip N > 0 Annealing Anneal (350-450°C) Cycle->Annealing N = 0 End ZnO Thin Film Annealing->End

Fig. 2: SILAR Deposition Cycle.

Spray Pyrolysis

Spray pyrolysis is a technique where a thin film is deposited by spraying a precursor solution onto a heated substrate, leading to the thermal decomposition of the precursor and the formation of the desired material.

Reaction Mechanism:

When the aerosol droplets of the zinc acetate solution come into contact with the heated substrate, the solvent evaporates, and the zinc acetate precursor undergoes pyrolysis, decomposing into zinc oxide.

Experimental Protocol:

  • Substrate Cleaning: Clean glass substrates thoroughly before deposition.

  • Precursor Solution Preparation:

    • Prepare aqueous solutions of zinc acetate with concentrations ranging from 0.1 M to 0.4 M.[7]

  • Deposition Process:

    • Heat the substrate to a temperature of 450 °C.[7]

    • Spray the precursor solution onto the heated substrate using a suitable nozzle. The distance between the nozzle and the substrate, as well as the solution flow rate, should be optimized for uniform coating.

  • Post-Deposition:

    • Allow the coated substrates to cool down to room temperature. Generally, no further annealing is required as the deposition occurs at a high temperature.

Data Presentation:

Precursor ConcentrationOptical Transmittance (Visible)Band Gap (eV)Resistivity (Ω·cm)Reference
0.1 M~95%3.3749.80[7]
0.2 MDecreases with concentration--[7]
0.3 MDecreases with concentration-2.09[7]
0.4 MDecreases with concentration3.19Increases from 0.3 M[7]

Signaling Pathway Diagram (Chemical Transformation):

Spray_Pyrolysis_Pathway Precursor Zinc Acetate Solution (CH₃COO)₂Zn Aerosol Aerosol Droplets Precursor->Aerosol Spraying Heated_Substrate Heated Substrate (450°C) Aerosol->Heated_Substrate Contact Decomposition Pyrolysis/ Decomposition Heated_Substrate->Decomposition ZnO_Film ZnO Thin Film Decomposition->ZnO_Film

Fig. 3: Chemical Transformation in Spray Pyrolysis.

Zinc trihydrate (or its common form, zinc acetate dihydrate) serves as an excellent and versatile precursor for the deposition of ZnO thin films through various low-cost chemical methods. The choice of deposition technique—Chemical Bath Deposition, SILAR, or Spray Pyrolysis—will depend on the desired film properties, substrate type, and available equipment. By carefully controlling the experimental parameters outlined in these protocols, researchers can fabricate high-quality ZnO thin films tailored for a wide array of applications in materials science, electronics, and potentially in specialized areas of drug development requiring functionalized surfaces.

References

Method

Application Notes and Protocols for the Controlled Crystallization of Zinc Acetate Dihydrate

For Researchers, Scientists, and Drug Development Professionals Introduction Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) is a critical zinc salt with wide-ranging applications in drug development, as a dietary s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) is a critical zinc salt with wide-ranging applications in drug development, as a dietary supplement, and as a precursor in the synthesis of other zinc compounds, notably zinc oxide nanoparticles. The ability to control the crystallization of zinc acetate dihydrate is paramount to ensure batch-to-batch consistency, desired purity, and optimal physical properties such as crystal size and shape, which can significantly impact downstream processes and product performance.

While polymorphism is a known phenomenon for anhydrous zinc acetate, extensive research has not revealed distinct polymorphic forms of zinc acetate dihydrate. Scientific literature predominantly describes a single monoclinic crystal structure (space group C2/c). Consequently, these application notes focus on providing detailed protocols for the controlled crystallization of this known dihydrate form, emphasizing methods to manipulate crystal morphology and purity.

Data Presentation

Crystallographic Data for Zinc Acetate Dihydrate

The crystallographic parameters for the commonly synthesized monoclinic form of zinc acetate dihydrate are summarized below.

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a14.50 Å
b5.32 Å
c11.02 Å
β100.0°
V837.3 ų
Z4

Experimental Protocols

Protocol 1: Controlled Crystallization of Zinc Acetate Dihydrate from Zinc Oxide

This protocol describes a common and reliable method for synthesizing high-purity zinc acetate dihydrate crystals from zinc oxide and acetic acid. Control over the cooling rate is crucial for manipulating crystal size.

Materials:

  • Zinc oxide (ZnO), high purity powder

  • Glacial acetic acid (CH₃COOH)

  • Deionized water

  • Ethanol (B145695) (for washing, optional)

  • Beaker

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Crystallization dish

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • In a beaker, prepare a dilute solution of acetic acid by adding glacial acetic acid to deionized water. A typical concentration is 10-20% (v/v).

    • Gently heat the acetic acid solution to approximately 60-70 °C while stirring.

    • Slowly add zinc oxide powder to the heated acetic acid solution in small portions. Continue adding until no more zinc oxide dissolves, indicating a saturated solution. A slight excess of undissolved zinc oxide is acceptable to ensure complete reaction of the acid.

  • Filtration:

    • Once the reaction is complete, filter the hot solution through a pre-heated funnel with filter paper to remove any unreacted zinc oxide and other insoluble impurities. This step is critical for obtaining high-purity crystals.

  • Crystallization:

    • Transfer the clear, hot filtrate to a clean crystallization dish.

    • For large crystals: Cover the dish with a watch glass and allow it to cool slowly to room temperature undisturbed. Further slow cooling in a refrigerator (4 °C) can promote the growth of larger, well-defined crystals.

    • For smaller, more uniform crystals: Cool the solution more rapidly by placing the crystallization dish in an ice bath while stirring gently.

  • Isolation and Drying:

    • Once a significant amount of crystals has formed, isolate them by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold deionized water or cold ethanol to remove any residual acetic acid and other soluble impurities.[1]

    • Dry the crystals in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 30-40 °C) to avoid dehydration of the dihydrate form.

Protocol 2: Recrystallization for Enhanced Purity and Crystal Size Control

This protocol is suitable for purifying commercially available zinc acetate dihydrate or for refining the crystals obtained from Protocol 1.

Materials:

  • Crude or commercial zinc acetate dihydrate

  • Deionized water

  • Beaker

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Crystallization dish

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Preparation of Saturated Solution:

    • In a beaker, add a measured amount of zinc acetate dihydrate to a minimal amount of deionized water.

    • Gently heat the mixture to 60-70 °C while stirring until all the solid has dissolved. If necessary, add small aliquots of deionized water to ensure complete dissolution.

  • Hot Filtration (Optional but Recommended):

    • If the initial material contained visible impurities, perform a hot filtration as described in Protocol 1, step 2.

  • Controlled Cooling and Crystallization:

    • Transfer the hot, clear solution to a crystallization dish.

    • Control the cooling rate as described in Protocol 1, step 3, to obtain crystals of the desired size. Seeding the solution with a small, high-quality crystal can promote the growth of larger, more uniform crystals.

  • Isolation and Drying:

    • Isolate and dry the purified crystals as described in Protocol 1, step 4.

Mandatory Visualization

Controlled_Crystallization_Workflow cluster_prep Solution Preparation cluster_cryst Crystallization cluster_iso Isolation and Drying start Start: Zinc Precursor (e.g., Zinc Oxide or Crude Zinc Acetate Dihydrate) dissolution Dissolution in Solvent (e.g., Aqueous Acetic Acid or Water) start->dissolution heating Heating to 60-70°C dissolution->heating filtration Hot Filtration (Optional) (Removes Insoluble Impurities) heating->filtration cooling Controlled Cooling filtration->cooling slow_cooling Slow Cooling (Room Temperature) cooling->slow_cooling rapid_cooling Rapid Cooling (Ice Bath) cooling->rapid_cooling large_crystals Formation of Large Crystals slow_cooling->large_crystals small_crystals Formation of Small Crystals rapid_cooling->small_crystals isolation Crystal Isolation (Vacuum Filtration) large_crystals->isolation small_crystals->isolation washing Washing (Cold Deionized Water/Ethanol) isolation->washing drying Drying (30-40°C or Desiccator) washing->drying final_product Final Product: Pure Zinc Acetate Dihydrate Crystals drying->final_product

Caption: Workflow for the controlled crystallization of zinc acetate dihydrate.

References

Application

Application Notes and Protocols: Zinc Trihydrate in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of hydrated zinc salts, with a focus on zinc citrate (B86180) trihydrate, in various pha...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hydrated zinc salts, with a focus on zinc citrate (B86180) trihydrate, in various pharmaceutical formulations. Detailed protocols for formulation, characterization, and in vitro testing are provided to guide researchers in the development of zinc-containing drug products.

Introduction

Zinc is an essential trace element vital for numerous physiological functions, including immune response, wound healing, and cellular metabolism. In pharmaceutical formulations, zinc is utilized both as an active pharmaceutical ingredient (API) and as an excipient. Hydrated forms of zinc salts, such as zinc citrate trihydrate and zinc sulfate (B86663) heptahydrate, are often preferred due to their bioavailability and stability. While the term "zinc trihydrate" is not standard, it most commonly refers to zinc citrate trihydrate (Zn₃(C₆H₅O₇)₂·3H₂O) , a well-regarded source of zinc in dietary supplements and other pharmaceutical preparations.[1][2][3][4] This document will focus on the applications and experimental protocols related to zinc citrate trihydrate and other relevant hydrated zinc salts.

Section 1: Oral Solid Dosage Forms - Zinc Citrate Trihydrate Tablets

Zinc citrate tablets are a common oral dosage form for zinc supplementation. The formulation requires careful selection of excipients to ensure good compressibility, disintegration, and dissolution characteristics.

Application Notes

Zinc citrate is valued for its high zinc content (approximately 31%), good bioavailability, and neutral taste, making it a suitable candidate for oral tablets.[1] A typical formulation involves direct compression, a cost-effective and straightforward manufacturing process. Key formulation considerations include the use of binders to improve tablet hardness and friability, disintegrants to ensure rapid tablet breakup and drug release, and lubricants to facilitate tablet ejection from the press.[5]

Data Presentation: Formulation and Quality Control Parameters
Parameter Formulation 1 (Direct Compression) [5]Formulation 2 (Fast Disintegrating)
Active Ingredient Zinc Citrate (15%)Zinc Sulphate Dihydrate (equivalent to 20mg Zinc)
Binder/Filler Lactose (35%), Pregelatinized Starch (18%)-
Disintegrant Low-substituted Hydroxypropyl Cellulose (3%), Sodium Carboxymethyl Starch (2%)Superdisintegrant (e.g., Croscarmellose Sodium)
Lubricant Magnesium Stearate (2%)Magnesium Stearate, Talc
Tablet Hardness 3.09±0.33 to 4.38±0.29 kg/f -
Friability 0.51±0.12% to 0.83±0.51%< 1%
Disintegration Time < 2.0 minutes< 30 seconds
Dissolution (20 min) > 95.0% in 0.1 N HCl> 99% in phosphate (B84403) buffer (pH 6.8) within 10 minutes
Experimental Protocols

1. Formulation of Zinc Citrate Tablets (Direct Compression) [5]

  • Materials: Zinc citrate, lactose, starch, pregelatinized starch, low-substituted hydroxypropyl cellulose, sodium carboxymethyl starch, magnesium stearate.

  • Procedure:

    • Weigh all raw materials according to the percentages specified in the table above.

    • Micronize the raw materials and pass them through a 100-mesh sieve.

    • Prepare a starch slurry (5% w/v in water).

    • Blend the zinc citrate, lactose, starch, pregelatinized starch, and low-substituted hydroxypropyl cellulose.

    • Granulate the powder blend with the starch slurry.

    • Dry the wet granules at 75°C for 4 hours.

    • Sieve the dried granules and blend with the sodium carboxymethyl starch and magnesium stearate.

    • Compress the final blend into tablets using a rotary tablet press.

2. Characterization of Zinc Citrate Tablets

  • Hardness and Friability: Use a tablet hardness tester and a friability tester, respectively, following USP general chapters <1217> and <1216>.

  • Disintegration Test: Perform the test on 6 tablets using a disintegration tester with 0.1 N HCl as the immersion fluid, maintained at 37 ± 2°C, as per USP <701>.[6]

  • Assay (Zinc Content):

    • Weigh and finely powder not fewer than 20 tablets.

    • Transfer an accurately weighed portion of the powder, equivalent to about 90 mg of zinc, to a 200-mL volumetric flask.

    • Dissolve in 15 mL of dilute acetic acid, and sonicate for 15 minutes.

    • Dilute to volume with water and mix.

    • Add 50 mg of xylenol orange triturate to the solution and mix.

    • Neutralize the solution with about 2 g of methenamine (B1676377) until the solution turns a violet-pink color.

    • Titrate with 0.1 M edetate disodium (B8443419) (EDTA) until the solution is yellow.[7]

  • In Vitro Dissolution Study:

    • Use USP Apparatus 2 (paddle method) at a rotation speed of 50 rpm.

    • The dissolution medium is 900 mL of 0.1 N HCl, maintained at 37 ± 0.5°C.

    • Withdraw samples at specified time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes) and replace with an equal volume of fresh medium.

    • Filter the samples and analyze the zinc content using a validated analytical method such as Flame Atomic Absorption Spectroscopy (FAAS) or Inductively Coupled Plasma (ICP) spectroscopy.[8][9]

Visualization: Workflow for Tablet Manufacturing

G cluster_0 Dispensing and Preparation cluster_1 Granulation cluster_2 Compression and Packaging cluster_3 Quality Control raw_materials Raw Materials Weighing (Zinc Citrate, Excipients) sieving Sieving and Micronization raw_materials->sieving blending Dry Blending sieving->blending wet_granulation Wet Granulation (with binder solution) blending->wet_granulation drying Drying wet_granulation->drying milling Dry Milling/Sizing drying->milling final_blending Final Blending (with lubricant) milling->final_blending compression Tablet Compression final_blending->compression packaging Packaging compression->packaging qc_testing In-Process and Final Product Testing (Hardness, Friability, Assay, etc.) compression->qc_testing packaging->qc_testing

Caption: Workflow for the wet granulation and compression of zinc citrate tablets.

Section 2: Oral Liquid Dosage Forms - Zinc Sulfate Oral Solution

Oral solutions are a suitable alternative for pediatric and geriatric patients who have difficulty swallowing solid dosage forms. Zinc sulfate is commonly used in these formulations.

Application Notes

The formulation of a stable and palatable zinc sulfate oral solution requires consideration of solubility, taste-masking, and preservation. Zinc sulfate has a strong metallic aftertaste, which needs to be masked with sweeteners and flavoring agents. A buffering system is often included to maintain the pH and stability of the solution.[10][11]

Data Presentation: Formulation and Stability Parameters
Component Concentration (per 1000 mL) [10][11]Function
Zinc Sulfate2 gActive Ingredient
Sucrose (B13894)650 gSweetener, Viscosity Enhancer
Citric Acid0.50 gBuffering Agent, Flavor Enhancer
Sodium Citrate3.50 gBuffering Agent
Ethyl Hydroxybenzoate0.48 gPreservative
Ethanol (B145695) (95% v/v)2-5 mLSolvent for Preservative
Purified Waterq.s. to 1000 mLVehicle
Stability Parameter Specification
pH 5.0 - 5.5
Assay 90.0% - 110.0% of labeled amount
Microbial Limits Complies with pharmacopeial standards
Experimental Protocols

1. Formulation of Zinc Sulfate Oral Solution [10][11]

  • Materials: Zinc sulfate, sucrose, citric acid, sodium citrate, ethyl hydroxybenzoate, ethanol (95% v/v), purified water.

  • Procedure:

    • Dissolve 650 g of sucrose in 350-400 mL of purified water with heating (90-100°C) and stirring. Cool the solution to 58-62°C (Solution A).

    • Dissolve 0.48 g of ethyl hydroxybenzoate in 2-5 mL of 95% ethanol and add to Solution A with stirring (Solution B).

    • Dissolve 2 g of zinc sulfate in 50-100 mL of purified water and add to Solution B with stirring (Solution C).

    • Dissolve 0.50 g of citric acid in 50-100 mL of purified water and add to Solution C with stirring (Solution D).

    • Dissolve 3.50 g of sodium citrate in 100-300 mL of purified water with heating (50-60°C). Slowly add this solution to Solution D with stirring until the pH reaches 5.0-5.5.

    • Add purified water to make up the final volume to 1000 mL and stir for 15 minutes.

2. Characterization of Zinc Sulfate Oral Solution

  • pH Measurement: Use a calibrated pH meter as per USP <791>.[7]

  • Assay (Zinc Content):

    • Transfer an accurately measured volume of the oral solution, equivalent to about 99 mg of zinc, to a 250-mL flask.

    • Add 50 mL of water, 10 mL of ammonia-ammonium chloride buffer, and 0.3 mL of eriochrome black indicator.

    • Titrate with 0.05 M EDTA until the solution turns green.[7]

  • Stability Testing:

    • Store the formulation in well-closed containers at accelerated (40°C ± 2°C / 75% RH ± 5% RH) and long-term (25°C ± 2°C / 60% RH ± 5% RH) stability conditions.[12]

    • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), evaluate the physical appearance, pH, and zinc content.

    • Perform microbial limit tests according to USP <61> and <62>.

Section 3: Topical Formulations - Zinc Oxide Cream

Zinc oxide is widely used in topical formulations for its astringent, antiseptic, and photoprotective properties.

Application Notes

The formulation of a zinc oxide cream involves dispersing the zinc oxide powder in a suitable cream base (oil-in-water or water-in-oil emulsion). The choice of excipients in the cream base is crucial for the stability, feel, and efficacy of the final product.[13][14] The particle size of the zinc oxide can influence the texture and protective properties of the cream.

Data Presentation: Formulation and Characterization
Component Concentration (% w/w) [15]Function
Oil Phase
Stearic Acid15.0Emulsifier, Thickener
Cetyl Alcohol2.0Emollient, Thickener
Liquid Paraffin10.0Emollient, Occlusive
Aqueous Phase
Zinc Oxide20.0Active Ingredient
Glycerin5.0Humectant
Triethanolamine1.5Emulsifier, pH adjuster
Preservativeq.s.Preservative
Purified Waterq.s. to 100Vehicle
Characterization Parameter Result
pH 6.97 to 7.24
Stability (45°C) Stable for 30 days
Experimental Protocols

1. Formulation of Zinc Oxide Cream [13]

  • Materials: Zinc oxide, stearic acid, cetyl alcohol, liquid paraffin, glycerin, triethanolamine, preservative, purified water.

  • Procedure:

    • Heat the oil phase components (stearic acid, cetyl alcohol, liquid paraffin) to 75°C.

    • Heat the aqueous phase components (glycerin, triethanolamine, preservative, purified water) to 75°C. Disperse the zinc oxide in the heated aqueous phase.

    • Slowly add the oil phase to the aqueous phase with continuous stirring until a uniform emulsion is formed.

    • Continue stirring until the cream has cooled to room temperature.

2. Characterization of Zinc Oxide Cream

  • pH Measurement: Determine the pH of a 10% w/v dispersion of the cream in water using a calibrated pH meter.

  • Viscosity and Rheological Studies: Use a viscometer or rheometer to determine the flow properties of the cream.

  • Particle Size Analysis: Determine the particle size distribution of the dispersed zinc oxide using techniques like laser diffraction.

  • In Vitro Release Test (IVRT):

    • Use a Franz diffusion cell with a synthetic membrane.

    • Apply a known amount of the cream to the donor compartment.

    • The receptor compartment contains a suitable medium (e.g., phosphate buffer pH 7.4).

    • Maintain the temperature at 32 ± 1°C.

    • Withdraw samples from the receptor compartment at predetermined time intervals and analyze for zinc content.

Section 4: Zinc Signaling Pathways in Immunity and Cancer

Zinc ions act as intracellular second messengers, modulating signaling pathways that are crucial for immune cell function and are often dysregulated in cancer.

Application Notes

Understanding the role of zinc in cellular signaling can inform the development of targeted therapies. Zinc homeostasis is tightly regulated by zinc transporters (ZIP and ZnT families) and metallothioneins.[16] Dysregulation of these proteins can lead to altered intracellular zinc concentrations, impacting signaling cascades such as the T-cell receptor (TCR) signaling and NF-κB pathways in immune cells, and pathways involved in proliferation and apoptosis in cancer cells.[17][18][19]

Visualization: Zinc Signaling in T-Cell Activation

G cluster_0 T-Cell Receptor Signaling cluster_1 Zinc Regulation TCR TCR Activation Lck Lck TCR->Lck Zinc_influx Zinc Influx (ZIP Transporters) TCR->Zinc_influx ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 IP3 IP3 PLCg1->IP3 Ca_release Ca²⁺ Release IP3->Ca_release NFAT NFAT Activation Ca_release->NFAT Cytokine Cytokine Production NFAT->Cytokine Zinc_ion Intracellular Zn²⁺ Zinc_influx->Zinc_ion SHP1 SHP-1 (Phosphatase) Zinc_ion->SHP1 Inhibits SHP1->Lck Dephosphorylates (Inhibits)

Caption: Simplified diagram of zinc's role in modulating T-cell receptor signaling.

Visualization: Zinc Signaling in Cancer Cell Apoptosis

G cluster_0 Apoptotic Pathway cluster_1 Zinc Regulation Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Zinc_overload Intracellular Zinc Overload ROS ROS Production Zinc_overload->ROS Bax Bax (Pro-apoptotic) Zinc_overload->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Zinc_overload->Bcl2 Downregulates ROS->Mitochondria Induces Mitochondrial Permeability Bax->Mitochondria Promotes Cytochrome c Release Bcl2->Mitochondria

Caption: Role of elevated intracellular zinc in promoting apoptosis in cancer cells.

References

Method

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using Hydrated Zinc Salts

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis of zinc-based metal-organic frameworks (MOFs). While the term "zinc trihyd...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of zinc-based metal-organic frameworks (MOFs). While the term "zinc trihydrate" is not commonly used for a general precursor, various hydrated zinc salts are standard reagents in MOF synthesis. This guide focuses on the application of the most frequently utilized precursors: zinc acetate (B1210297) dihydrate and zinc nitrate (B79036) hexahydrate.

Application Notes

Zinc-based MOFs are extensively researched due to the low toxicity and versatile coordination chemistry of zinc.[1] The selection of the zinc precursor is a critical parameter that can influence the final properties of the MOF, including its crystal structure, porosity, and stability. Hydrated zinc salts, such as zinc acetate dihydrate and zinc nitrate hexahydrate, are often preferred due to their solubility in common solvents used for MOF synthesis, such as N,N-dimethylformamide (DMF).

Role of the Anion:

The anion of the zinc salt (e.g., acetate, nitrate) plays a significant role in the synthesis process. The acetate anion, for instance, can act as a modulator, competing with the organic linker for coordination to the zinc ions. This modulation can be advantageous for controlling the crystal size and morphology of the resulting MOF.[1] In some cases, the use of zinc acetate can also eliminate the need for an additional base, thereby simplifying the experimental procedure.[1]

Synthesis Methods:

Several methods have been developed for the synthesis of zinc-based MOFs, including solvothermal, hydrothermal, microwave-assisted, and sonochemical methods.[2][3] The choice of method depends on the desired MOF structure and particle size. Solvothermal synthesis is a widely used technique where the reaction is carried out in a sealed vessel at elevated temperatures.[1]

Experimental Protocols

The following are detailed protocols for the synthesis of well-known zinc-based MOFs using common hydrated zinc precursors.

Protocol 1: Solvothermal Synthesis of MOF-5 using Zinc Acetate Dihydrate

This protocol describes the synthesis of MOF-5, which is constructed from zinc oxide units and 1,4-benzenedicarboxylate linkers.[1]

  • Materials:

    • Zinc acetate dihydrate (4.24 g)

    • 1,4-Benzenedicarboxylic acid (terephthalic acid, 1.26 g)

    • N,N-Dimethylformamide (DMF)

    • Teflon-lined sealed solvothermal vessel

    • Centrifuge

  • Procedure:

    • Dissolve 4.24 g of zinc acetate dihydrate and 1.26 g of 1,4-benzenedicarboxylic acid in DMF within a beaker.

    • Stir the mixture for up to 2 hours to ensure a homogeneous solution.

    • Transfer the resulting solution into a Teflon-lined sealed solvothermal vessel.

    • Place the vessel in an oven pre-heated to 125 °C for 24 hours. A colorless solid precipitate should form.

    • Allow the vessel to cool to room temperature.

    • Collect the solid product by centrifuging the mixture at 7000 rpm for 15 minutes.

    • Wash the collected product twice with 100 mL of DMF.

    • Dry the final product under vacuum at room temperature and store it in a desiccator.[1]

Protocol 2: Synthesis of a Zinc-Based MOF using Zinc Nitrate Hexahydrate

This protocol details a method for synthesizing a zinc-based MOF with potential applications as an anode material.[4]

  • Materials:

    • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 1 g)

    • Acetic acid (0.1 g)

    • N,N-Dimethylformamide (DMF, 40 mL)

    • Chloroform

  • Procedure:

    • Dissolve 1 g of zinc nitrate hexahydrate and 0.1 g of acetic acid in 40 mL of DMF.

    • Heat the mixture at a specified temperature (e.g., studies have used a range from 150°C to 650°C) for 4 hours to facilitate the precipitation of MOF particles.[4]

    • Filter the resulting particles.

    • Soak the filtered particles three times in DMF, with each soaking period lasting 8 hours.

    • Subsequently, soak the particles three times in chloroform, again for 8 hours each time.

    • Perform a final filtration of the particles.

    • Heat the uncovered particles at 200°C for 2 hours to obtain the fully formed MOF precipitate.[4]

Data Presentation

The following table summarizes key quantitative data from the described protocols.

ParameterProtocol 1: MOF-5 SynthesisProtocol 2: Zinc-Based MOF Synthesis
Zinc Precursor Zinc acetate dihydrateZinc nitrate hexahydrate
Organic Linker 1,4-Benzenedicarboxylic acidAcetic acid (as a modulator)
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF), Chloroform
Reaction Temperature 125 °C[1]Variable (150-650 °C)[4]
Reaction Time 24 hours[1]4 hours (initial heating)[4]
Post-synthesis Washing DMF[1]DMF and Chloroform[4]
Final Activation Vacuum drying at room temp.[1]Heating at 200 °C[4]

Visualizations

Experimental Workflow for MOF Synthesis

The following diagram illustrates the general experimental workflow for the synthesis of zinc-based MOFs.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification and Activation A Dissolve Zinc Precursor (e.g., Zinc Acetate Dihydrate) C Mix Precursor and Linker Solutions A->C B Dissolve Organic Linker (e.g., Terephthalic Acid) B->C D Solvothermal Reaction (Heating in a sealed vessel) C->D E Cooling and Product Collection (Filtration/Centrifugation) D->E F Washing with Solvent (e.g., DMF, Chloroform) E->F G Drying/Activation (Vacuum or Heating) F->G H Final MOF Product G->H

Caption: General workflow for the synthesis of zinc-based MOFs.

Logical Relationship in MOF Formation

This diagram illustrates the competitive coordination relationship between the organic linker and the modulator anion from the zinc salt during MOF synthesis.

G cluster_0 Reactants cluster_1 Coordination Equilibrium Zinc Zinc Ion (Zn²⁺) Coordination Coordination to Zinc Center Zinc->Coordination Linker Organic Linker Linker->Coordination Modulator Modulator Anion (e.g., Acetate) Modulator->Coordination MOF MOF Crystal Nucleation & Growth Coordination->MOF Self-Assembly

Caption: Role of acetate as a modulator in MOF synthesis.[1]

References

Application

Application Notes and Protocols: Electrochemical Uses of Hydrated Zinc Compounds

Introduction While the term "zinc trihydrate" is not commonly specified in electrochemical literature, various hydrated zinc compounds are fundamental to numerous electrochemical applications. These compounds, which incl...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the term "zinc trihydrate" is not commonly specified in electrochemical literature, various hydrated zinc compounds are fundamental to numerous electrochemical applications. These compounds, which include zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O), zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O), and zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O), serve as critical precursors for active materials or as essential components of electrolytes. Their water of hydration plays a significant role in dissolution, ion transport, and the synthesis of advanced materials. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the electrochemical applications of these hydrated zinc salts.

Application 1: Aqueous Zinc-Ion Batteries (ZIBs)

Hydrated zinc salts are the cornerstone of electrolytes in aqueous zinc-ion batteries (ZIBs), a promising energy storage technology valued for its safety, low cost, and environmental friendliness.[1] Salts like zinc sulfate and zinc trifluoromethanesulfonate (B1224126) (zinc triflate) are dissolved in water to form the electrolyte, which facilitates the transport of Zn²⁺ ions between the anode and cathode. The performance of ZIBs, including their capacity, rate capability, and cycling stability, is heavily influenced by the choice and concentration of the zinc salt in the electrolyte.[2]

Data Presentation: Performance of Aqueous Zinc-Ion Batteries
Cathode MaterialElectrolyteSpecific CapacityRate CapabilityCycling StabilityReference
Hydrated V₂O₅ (PANI intercalated)3 M Zn(CF₃SO₃)₂362 mAh g⁻¹ at 0.1 A g⁻¹280 mAh g⁻¹ at 10 A g⁻¹74% capacity retention after 4800 cycles at 5 A g⁻¹[3]
Cr³⁺-substituted Cu-Rich Prussian BlueZn(OTf)₂-based183.9 mAh g⁻¹-92.4% capacity retention after 13,000 cycles[4]
V₂O₅·nH₂OZinc sulfate with glutamate (B1630785) additive387 mAh g⁻¹ at 0.2 A g⁻¹->96.3% capacity retention after 1500 cycles at 1 A g⁻¹[5]
Experimental Protocols

Protocol 1: Assembly of an Aqueous Zinc-Ion Coin Battery (CR2032)

This protocol describes the assembly of a standard CR2032 coin cell for testing ZIB cathode materials.

Materials:

  • Cathode slurry (e.g., V₂O₅ active material, conductive carbon, and PVDF binder in NMP)

  • Current collector (e.g., stainless steel or titanium foil)

  • Zinc foil (anode, ~0.2 mm thickness)

  • Separator (e.g., glass fiber filter paper)

  • Electrolyte (e.g., 3 M aqueous solution of Zinc Triflate, Zn(CF₃SO₃)₂)

  • CR2032 coin cell components (casings, gaskets, spacers)

  • Coin cell crimper

  • Micropipette, tweezers, scissors

Procedure:

  • Cathode Preparation: a. Mix the active material, conductive carbon (e.g., Super P), and PVDF binder in an 8:1:1 weight ratio in N-Methyl-2-pyrrolidone (NMP) to form a homogeneous slurry. b. Cast the slurry onto the current collector foil using a doctor blade and dry in a vacuum oven at 80-120°C for 12 hours. c. Punch circular electrodes (e.g., 12 mm diameter) from the coated foil.

  • Coin Cell Assembly (inside a glovebox or in ambient air for aqueous systems): a. Place the cathode disc into the bottom casing of the CR2032 cell. b. Add a few drops (e.g., 60-80 µL) of the aqueous electrolyte to wet the cathode surface.[6] c. Place the separator disc on top of the wetted cathode. d. Add another few drops of electrolyte to wet the separator. e. Place the zinc foil disc (anode, e.g., 14 mm diameter) on top of the separator. f. Place a spacer disc on top of the zinc anode. g. Place the gasket and the top casing (anode cap) onto the stack.

  • Crimping: a. Carefully transfer the assembled cell to the coin cell crimper. b. Crimp the cell with the appropriate pressure to ensure a proper seal.

  • Resting and Testing: a. Let the assembled cell rest for several hours (e.g., 12 hours) to ensure full electrolyte penetration. b. The cell is now ready for electrochemical testing (e.g., galvanostatic cycling, cyclic voltammetry).

Visualization

G cluster_prep Cathode Preparation cluster_assembly Coin Cell Assembly (CR2032) Mix Mix Active Material, Carbon, and Binder Cast Cast Slurry on Foil Mix->Cast Dry Dry in Vacuum Oven Cast->Dry Punch Punch Cathode Discs Dry->Punch A Place Cathode in Casing Punch->A B Add Electrolyte to Cathode A->B C Place Separator B->C D Add Electrolyte to Separator C->D E Place Zinc Anode D->E F Add Spacer, Gasket, Top Case E->F Crimp Crimp Cell F->Crimp Test Rest and Electrochemical Test Crimp->Test

Workflow for assembling an aqueous zinc-ion coin cell.

Application 2: Electrocatalysis

Hydrated zinc salts, particularly zinc nitrate hexahydrate, are versatile precursors for synthesizing zinc-based electrocatalysts. These catalysts are explored for various reactions, including the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), which are critical for water splitting to produce hydrogen fuel. By creating nanostructured materials like zinc tungstate (B81510) (ZnWO₄) or layered double hydroxides (LDHs), researchers can develop cost-effective and efficient catalysts.[7][8]

Data Presentation: Performance of Zinc-Based Electrocatalysts for Water Splitting
ElectrocatalystReactionElectrolyteOverpotential @ 10 mA cm⁻²Tafel SlopeReference
ZnWO₄ (1:1 Zn:W ratio)HER-136 mV75.3 mV dec⁻¹[7]
ZnFe LDH@NiCoS/NFHER1 M KOH Seawater246.3 mV74.6 mV dec⁻¹[9]
ZnFe LDH@NiCoS/NFOER1 M KOH Seawater284.8 mV85.7 mV dec⁻¹[9]
Experimental Protocols

Protocol 2: Synthesis of ZnO Nanorods from Zinc Nitrate Hexahydrate

This hydrothermal method produces ZnO nanorods that can be used as electrocatalyst supports or as catalysts themselves.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Hexamethylenetetramine (HMTA, C₆H₁₂N₄)

  • Deionized (DI) water

  • Pyrex glass beaker

  • Laboratory oven

Procedure:

  • Prepare Growth Solution: a. Dissolve equimolar amounts of zinc nitrate hexahydrate and HMTA in DI water to a final concentration of 0.02 M.[10] For example, dissolve 0.595 g of Zn(NO₃)₂·6H₂O and 0.280 g of HMTA in 100 mL of DI water. b. Magnetically stir the solution for 30 minutes at room temperature until it is clear.

  • Hydrothermal Growth: a. Transfer the growth solution into a Pyrex glass beaker. b. Place the beaker inside a pre-heated laboratory oven at 90°C. c. Maintain the temperature for 4.5 hours. A white precipitate of ZnO will form at the bottom of the beaker.[10]

  • Collection and Washing: a. Allow the beaker to cool to room temperature. b. Decant the supernatant. Add fresh DI water and sonicate for 5 minutes to detach and disperse the product. c. Collect the precipitate by centrifugation. d. Wash the product repeatedly with DI water and then with ethanol (B145695) to remove any residual salts.

  • Drying: a. Dry the final ZnO nanorod product in an oven at 60-80°C.

Visualization

G cluster_synthesis ZnO Nanorod Synthesis start Prepare 0.02M Aqueous Solution: - Zinc Nitrate Hexahydrate - HMTA stir Stir for 30 min at Room Temp start->stir hydro Hydrothermal Reaction (90°C, 4.5 hours) stir->hydro cool Cool to Room Temp hydro->cool wash Collect, Wash (DI Water & Ethanol) cool->wash dry Dry in Oven wash->dry end_product ZnO Nanorods dry->end_product

Workflow for hydrothermal synthesis of ZnO nanorods.

Application 3: Electrochemical Sensors

Hydrated zinc salts, such as zinc acetate dihydrate and zinc nitrate hexahydrate, are common precursors for synthesizing ZnO nanostructures (nanoparticles, nanorods, nanoflowers).[11] These nanostructures possess a high surface-area-to-volume ratio, biocompatibility, and high catalytic efficiency, making them excellent materials for fabricating highly sensitive electrochemical sensors.[12] These sensors can detect a wide range of analytes, from biological molecules like dopamine (B1211576) and uric acid to environmental pollutants.[13]

Data Presentation: Performance of ZnO-Based Electrochemical Sensors
Sensor ConfigurationTarget AnalyteLinear RangeDetection Limit (LOD)Reference
ZnO NPs / Glassy Carbon ElectrodeAscorbic Acid (AA)50 - 1,000 µM18.4 µM[14][15]
ZnO NPs / Glassy Carbon ElectrodeDopamine (DA)2 - 150 µM0.75 µM[14][15]
ZnO NPs / Glassy Carbon ElectrodeUric Acid (UA)0.2 - 150 µM0.11 µM[14][15]
ZnO Nanoflower / Carbon Paste ElectrodeSunset Yellow (SY)0.5 - 70 µg/L0.10 µg/L[16]
ZnO Thin Film / FTO SubstrateCatechol2 - 15 µM-[17]
Experimental Protocols

Protocol 3: Fabrication of a ZnO Nanoparticle-Modified Electrode for Sensing

This protocol details the synthesis of ZnO nanoparticles and their application in modifying a glassy carbon electrode (GCE) for electrochemical sensing.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Sodium hydroxide (B78521) (NaOH)

  • DI water

  • Teflon-lined stainless-steel autoclave

  • Glassy Carbon Electrode (GCE), Platinum wire (counter electrode), Ag/AgCl (reference electrode)

  • Nafion solution (e.g., 0.5 wt%)

  • Potentiostat/electrochemical workstation

Procedure:

  • Synthesis of ZnO Nanoparticles (Hydrothermal): a. Prepare an aqueous slurry containing zinc nitrate hexahydrate and sodium hydroxide.[15] b. Sonicate the slurry for 30 minutes. c. Transfer the slurry to a Teflon-lined stainless-steel autoclave and heat at 120°C for 2 hours. d. After cooling, collect the white precipitate by centrifugation, wash thoroughly with DI water, and dry in an oven.

  • Electrode Modification: a. Polish the GCE surface with alumina (B75360) slurry, then sonicate in ethanol and DI water to clean it. b. Prepare a stable dispersion of the synthesized ZnO nanoparticles in DI water or ethanol (e.g., 1 mg/mL). c. Drop-cast a small volume (e.g., 5 µL) of the ZnO nanoparticle dispersion onto the polished GCE surface and let it dry at room temperature. d. To improve stability, apply a thin layer of Nafion solution over the ZnO layer and let it dry.[15]

  • Electrochemical Measurement: a. Set up a three-electrode cell in a beaker containing the supporting electrolyte (e.g., phosphate-buffered saline, PBS). b. Immerse the modified GCE (working electrode), Pt wire (counter), and Ag/AgCl (reference) into the solution. c. Add the target analyte (e.g., dopamine) to the solution. d. Perform electrochemical analysis using techniques like Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV) to measure the analyte's oxidation/reduction signal.

Visualization

G cluster_synthesis ZnO NP Synthesis cluster_mod Electrode Modification cluster_test Electrochemical Detection S1 Prepare Aqueous Slurry (Zinc Nitrate + NaOH) S2 Hydrothermal Reaction (120°C, 2h) S1->S2 S3 Centrifuge, Wash, Dry S2->S3 M2 Drop-cast ZnO NP Dispersion S3->M2 M1 Polish and Clean Glassy Carbon Electrode M1->M2 M3 Coat with Nafion and Dry M2->M3 T1 Assemble 3-Electrode Cell in Electrolyte M3->T1 T2 Add Target Analyte T1->T2 T3 Run Voltammetry (CV, DPV) T2->T3

Logical workflow for fabricating and using a ZnO-based sensor.

Application 4: Zinc Electroplating

Zinc sulfate heptahydrate (ZnSO₄·7H₂O) is a primary component in acidic electrolyte baths for zinc electroplating.[18] Electroplating is a process that deposits a thin layer of zinc onto a substrate (typically steel) to provide sacrificial corrosion protection. The quality, morphology, and efficiency of the zinc coating are dependent on bath composition, pH, temperature, and current density.[19]

Data Presentation: Typical Parameters for Zinc Electroplating Bath
ParameterValue RangePurposeReference
Zinc Sulfate (as Zn²⁺)20 - 50 g/LSource of zinc ions[20]
Sulfuric Acid (H₂SO₄)Adjust to pH 2.5 - 4.0Increases conductivity, controls pH[18][20]
Sodium Sulfate (Na₂SO₄)15 - 30 g/LIncreases conductivity[20]
Current Density7.5 - 30.5 mA/cm²Controls deposition rate and morphology[20]
Temperature25 - 50 °CAffects efficiency and grain size[20]
Agitation300 - 800 rpmImproves mass transport, prevents pitting[19][20]
Experimental Protocols

Protocol 4: Lab-Scale Zinc Electroplating on a Steel Substrate

Materials:

  • Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

  • Sulfuric acid (H₂SO₄)

  • Steel coupon (cathode)

  • High-purity zinc plate (anode)

  • Beaker or electrochemical cell

  • DC power supply

  • Magnetic stirrer and stir bar (optional, for agitation)

Procedure:

  • Substrate Preparation (Cleaning): a. Mechanically polish the steel coupon to remove any oxide layers. b. Degrease the coupon by sonicating in an alkaline detergent solution, followed by rinsing with DI water. c. Activate the surface by dipping it in a dilute acid solution (e.g., 10% HCl) for 30-60 seconds, followed by a thorough DI water rinse.[21]

  • Plating Bath Preparation: a. Dissolve the required amount of zinc sulfate heptahydrate in DI water. For a bath with 50 g/L Zn²⁺, dissolve approximately 220 g of ZnSO₄·7H₂O per liter of water. b. Slowly add sulfuric acid to adjust the pH to the desired value (e.g., pH 2.5).

  • Electroplating: a. Place the plating bath in the beaker and immerse the zinc anode and the prepared steel cathode. Ensure they do not touch. b. Connect the positive terminal of the DC power supply to the zinc anode and the negative terminal to the steel cathode.[22] c. Apply a constant DC current corresponding to the desired current density (e.g., 30 mA/cm²) for a set duration to achieve the target coating thickness.

  • Post-Treatment: a. Turn off the power supply and remove the plated steel coupon. b. Immediately rinse the coupon with DI water to remove residual bath solution and then dry it with a stream of air.

Visualization

G A Prepare Substrate: Clean and Activate Steel C Setup Cell: Immerse Anode (Zn) and Cathode (Steel) A->C B Prepare Plating Bath: Dissolve Zinc Sulfate, Adjust pH B->C D Apply DC Current via Power Supply C->D E Post-Treatment: Rinse and Dry Plated Substrate D->E F Finished Zinc-Coated Substrate E->F

Main steps in the zinc electroplating process.

References

Technical Notes & Optimization

Troubleshooting

preventing agglomeration in zinc trihydrate precipitation

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to agglomeration during zinc tri...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to agglomeration during zinc trihydrate precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of agglomeration during zinc trihydrate precipitation?

Agglomeration is the process where smaller particles clump together to form larger masses. This phenomenon occurs primarily to reduce the high surface energy of individual small particles. Key contributing factors include:

  • High Supersaturation: Rapidly achieving a high concentration of the solute beyond its saturation point promotes frequent collisions between newly formed particles, leading to agglomeration[1].

  • Interparticle Forces: Van der Waals forces and other surface interactions can cause particles to adhere to one another upon collision[2].

  • pH Levels: The pH of the solution influences the surface charge of the particles. When the pH is near the isoelectric point (the point of zero charge), the repulsive forces between particles are minimized, increasing the likelihood of agglomeration[3][4].

  • Presence of Fines: A high number of very small particles (fines) increases the total surface area and the tendency for particles to aggregate to achieve a more stable state[1].

Q2: How does temperature influence particle agglomeration?

Temperature has a complex effect on precipitation. Higher temperatures can increase the solubility of the zinc salt, potentially reducing supersaturation if controlled properly. However, it can also increase the rate of nucleation and crystal growth[5]. In some systems, higher temperatures promote the formation of smaller, denser, and more regular agglomerates by enhancing the recrystallization process that strengthens the bonds between primary crystals[6][7][8]. For instance, one study on ZnO nanoparticles found that increasing the precipitation temperature from 25°C to 80°C decreased the average particle size from 13.0 nm to 9.0 nm[9][10].

Q3: What is the role of pH in controlling agglomeration?

The pH of the precursor solution is a critical parameter that affects the surface charge of the precipitated particles and their morphology[11][12]. Agglomeration is most likely to occur at the isoelectric point, where the particles have no net electrical charge and the electrostatic repulsion between them is at a minimum[3][4]. By adjusting the pH away from this point, a surface charge can be induced on the particles, creating repulsive forces that prevent them from sticking together. For zinc oxide, significant morphological changes are observed at different pH values, ranging from sheet-like structures at pH 6 to rod-like structures at pH 10-12[11].

Q4: Can stirring speed and method affect the final product?

Yes, proper agitation is crucial. An appropriate stirring rate can reduce the degree of agglomeration by creating shear forces that break up loosely-held aggregates[1]. However, excessively high stirring speeds can increase the frequency of particle collisions, potentially leading to the formation of stronger, more compact agglomerates. The type of impeller (stirring paddle) also matters as it influences the fluid's flow pattern within the reactor, which in turn affects mixing efficiency and particle interaction[1].

Troubleshooting Guides

Problem: My final zinc trihydrate product consists of large, irregular agglomerates instead of fine, discrete particles.

This is a common issue stemming from uncontrolled nucleation and particle growth. Follow these steps to troubleshoot the problem.

Troubleshooting Workflow

G cluster_legend Legend start Agglomeration Observed check_ss Step 1: Evaluate Supersaturation Level start->check_ss control_ss Action: Reduce Supersaturation (e.g., slower reagent addition, controlled cooling) check_ss->control_ss If High check_ph Step 2: Measure and Adjust pH check_ss->check_ph If Low/Optimal control_ss->check_ph adjust_ph Action: Adjust pH away from isoelectric point check_ph->adjust_ph If near ZPC* check_agitation Step 3: Review Agitation Parameters check_ph->check_agitation If Optimal adjust_ph->check_agitation adjust_agitation Action: Optimize stirring speed and impeller type check_agitation->adjust_agitation If Suboptimal check_additives Step 4: Consider Using Anti-Agglomeration Additives check_agitation->check_additives If Optimal adjust_agitation->check_additives add_additives Action: Introduce stabilizers, surfactants, or polymers check_additives->add_additives end_node Problem Resolved: Discrete Particles Obtained add_additives->end_node key *ZPC: Zero Point of Charge (Isoelectric Point)

References

Optimization

Technical Support Center: Optimizing Zinc Acetate Dihydrate Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for a high yield of pure zinc acetate (B1210297) dihydrate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing zinc acetate dihydrate in a laboratory setting?

A1: The most prevalent and straightforward method is the reaction of zinc oxide (ZnO) or zinc hydroxide (B78521) (Zn(OH)₂) with acetic acid (CH₃COOH).[1][2] This reaction is typically followed by crystallization to obtain the dihydrate form (Zn(CH₃COO)₂·2H₂O).[2][3]

Q2: What are the ideal storage conditions for zinc acetate dihydrate?

A2: Zinc acetate dihydrate should be stored in a well-sealed container in a cool, dry, and well-ventilated area, away from moisture and strong acids.[4] The anhydrous form is hygroscopic and requires storage in an air-tight container to prevent it from converting to the dihydrate.[4]

Q3: At what temperature does zinc acetate dihydrate lose its water of crystallization?

A3: Zinc acetate dihydrate begins to lose its two water molecules at approximately 100°C, converting to the anhydrous form.[5][6] Drying of the final crystalline product should be conducted at a lower temperature, ideally between 30-40°C, to prevent partial dehydration.[7]

Q4: How can I purify commercially available zinc acetate that may contain impurities?

A4: A common method for purification is recrystallization. This involves dissolving the zinc acetate in water, filtering out any insoluble materials, and then allowing the solution to cool and form new, purer crystals.[4] Multiple recrystallizations may be necessary to achieve the desired purity.[4]

Q5: Can I use vinegar as a source of acetic acid for the synthesis?

A5: While vinegar can be used as an inexpensive source of acetic acid, it may introduce organic impurities into the final product.[4] These impurities can become trapped in the zinc acetate crystals and may require thorough washing with an organic solvent and multiple recrystallizations to remove.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of zinc acetate dihydrate.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Crystals Incomplete Reaction: The zinc oxide may not have fully reacted with the acetic acid.- Ensure the zinc oxide is a fine powder to maximize surface area. - Use a slight excess of acetic acid to drive the reaction to completion. - Gently heat and stir the solution during the dissolution phase to ensure all zinc oxide has reacted.[1]
Suboptimal Crystallization Conditions: The solution was not sufficiently supersaturated, or the cooling process was too rapid.- Evaporate the solvent after the initial reaction to achieve a supersaturated solution.[7] - Cool the solution gradually to a temperature of 0-5°C.[7] - Allow for a sufficient incubation period (15-20 hours) at the low temperature for complete crystal precipitation.[7]
Formation of Basic Zinc Acetate: A portion of the zinc ions may form basic zinc acetate, which is less soluble and reduces the yield of the desired product.[8]- After the initial reaction, add a small amount of glacial acetic acid to the hot saturated solution. This will convert any basic zinc acetate back into zinc acetate, improving the overall yield.[8]
Cloudy or Precipitated Solution Before Crystallization Hydrolysis: Zinc acetate can hydrolyze in water to form insoluble zinc hydroxide, especially if the pH is not slightly acidic.[3]- Add a small amount of acetic acid to the solution to lower the pH. A stable solution is typically in the slightly acidic range of 5.0-6.5.[3]
Contamination: The presence of basic contaminants can raise the pH and cause precipitation.- Ensure all glassware is thoroughly cleaned and rinsed with deionized water. - Use high-purity reagents.
Discolored Crystals (e.g., yellow or grey) Impurities in Reactants: The starting zinc oxide or acetic acid may contain impurities such as iron, lead, or other heavy metals.[8]- Use high-purity zinc oxide and acetic acid. - To remove heavy metal impurities, you can add a zinc object (e.g., zinc dust or a zinc strip) to the hot solution. The less electronegative metal impurities will be reduced and deposit on the zinc object, which can then be removed.[8] - For lead impurities specifically, adding a small amount of zinc sulfate (B86663) can precipitate lead sulfate, which can be filtered off.[8]
Organic Residue: If using a source like vinegar, organic compounds can be co-precipitated.[4]- Wash the filtered crystals with a small amount of a suitable organic solvent.[4] - Perform recrystallization to further purify the product.[4]
No Crystal Formation Insufficient Concentration: The solution is not supersaturated.- Evaporate more of the solvent (water) to increase the concentration of zinc acetate.[7]
Cooling Temperature is Too High: The temperature is not low enough to induce crystallization.- Ensure the solution is cooled to the recommended 0-5°C range.[7]

Data Presentation

Table 1: Optimized Reaction and Crystallization Parameters

ParameterRecommended Value/RangeRationaleSource(s)
Reactant Ratio (by weight) 1 part ZnO : 1.6-2.0 parts Water : 1.8-2.2 parts Acetic AcidEnsures complete dissolution of zinc oxide and prevents an impractical excess of solvent that would require longer evaporation times.[7]
Reaction Temperature 90°C - 100°CFacilitates the dissolution of zinc oxide in acetic acid.[8]
Solution pH 5.0 - 6.5Prevents the hydrolysis of zinc acetate and the precipitation of zinc hydroxide.[3]
Crystallization Temperature 0°C - 5°CPromotes the precipitation of zinc acetate dihydrate crystals from a supersaturated solution.[7]
Crystallization Time 15 - 20 hoursAllows for the maximum yield of crystals to be obtained. Crystallization times of less than 15 hours can result in a yield of less than 70%.[7]
Drying Temperature 30°C - 40°CDries the crystals without causing the loss of the water of hydration, which can occur at temperatures above 40°C.[7]

Experimental Protocols

Synthesis of High-Purity Zinc Acetate Dihydrate

This protocol is adapted from a patented method for producing high-purity zinc acetate dihydrate.[7]

Materials:

  • Zinc oxide (ZnO) powder

  • Glacial acetic acid (CH₃COOH)

  • Deionized water

  • Beaker

  • Magnetic stirrer and stir bar

  • Heating plate

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Dissolution:

    • In a beaker, combine powdered zinc oxide, deionized water, and acetic acid in a weight ratio of approximately 1 : 1.8 : 2.0 (e.g., 10g ZnO, 18g water, 20g acetic acid).[7]

    • Place the beaker on a heating plate with a magnetic stirrer.

    • Heat the mixture while stirring until the zinc oxide is completely dissolved.

  • Evaporation and Supersaturation:

    • Continue heating the solution to evaporate the solvent until the solution becomes supersaturated. The point of supersaturation can be identified when a small amount of solid begins to precipitate upon cooling a drop of the solution on a cool surface.

  • Crystallization:

    • Once supersaturated, remove the beaker from the heat and allow it to cool gradually.

    • For optimal yield, place the solution in a cooling bath or refrigerator to bring the temperature down to 0-5°C.[7]

    • Allow the solution to incubate at this temperature for 15-20 hours to ensure complete crystallization.[7]

  • Filtration and Washing:

    • Filter the precipitated zinc acetate dihydrate crystals from the solution using a filtration apparatus.

    • If impurities are suspected, the crystals can be washed with a small amount of cold deionized water.

  • Drying:

    • Carefully transfer the collected crystals to a drying dish.

    • Dry the crystals in an oven at a temperature of 30-40°C until a constant weight is achieved.[7] Drying at temperatures above 40°C may lead to the loss of water of hydration.[7]

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Zinc Acetate Dihydrate Synthesis cluster_prep 1. Reaction cluster_cryst 2. Crystallization cluster_iso 3. Isolation & Drying start Combine ZnO, Acetic Acid, and Water dissolve Heat and Stir to Dissolve ZnO start->dissolve evaporate Evaporate to Supersaturation dissolve->evaporate cool Gradually Cool to 0-5°C evaporate->cool incubate Incubate for 15-20 Hours cool->incubate filter Filter Crystals incubate->filter dry Dry at 30-40°C filter->dry end High-Purity Zinc Acetate Dihydrate dry->end Troubleshooting_Guide Troubleshooting Low Yield of Zinc Acetate Dihydrate start Low Crystal Yield check_reaction Was the ZnO completely dissolved? start->check_reaction incomplete_reaction Incomplete Reaction: - Use finer ZnO powder - Ensure slight excess of acetic acid - Apply gentle heat and stirring check_reaction->incomplete_reaction No check_supersaturation Was the solution supersaturated? check_reaction->check_supersaturation Yes insufficient_conc Insufficient Concentration: - Evaporate more solvent check_supersaturation->insufficient_conc No check_cooling Were crystallization conditions optimal? check_supersaturation->check_cooling Yes suboptimal_cryst Suboptimal Crystallization: - Cool gradually to 0-5°C - Incubate for 15-20 hours check_cooling->suboptimal_cryst No check_ph Is the solution pH slightly acidic (5.0-6.5)? check_cooling->check_ph Yes basic_ph Basic pH / Formation of Basic Zinc Acetate: - Add glacial acetic acid to hot solution check_ph->basic_ph No success Optimized Yield check_ph->success Yes

References

Troubleshooting

identifying and removing impurities from zinc citrate trihydrate

Welcome to the Technical Support Center for Identifying and Removing Impurities from Zinc Citrate (B86180) Trihydrate. This guide is designed to assist researchers, scientists, and drug development professionals in ensur...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Identifying and Removing Impurities from Zinc Citrate (B86180) Trihydrate. This guide is designed to assist researchers, scientists, and drug development professionals in ensuring the purity of their zinc citrate trihydrate samples.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in zinc citrate trihydrate?

A1: Impurities in zinc citrate trihydrate can be broadly categorized into two groups:

  • Inorganic Impurities: These are primarily heavy metals that can be introduced from raw materials or manufacturing processes. Common heavy metal impurities include lead (Pb), cadmium (Cd), arsenic (As), iron (Fe), copper (Cu), and nickel (Ni).[1] Limits for some of these are set by pharmacopeias.[2]

  • Organic Impurities: These may originate from the citric acid raw material, which is often produced via fermentation of molasses or other carbohydrate sources by Aspergillus niger.[3][4][5] Potential organic impurities could include residual sugars, proteins, or other organic acids produced during fermentation.

Q2: Why is it crucial to remove these impurities?

A2: The presence of impurities, even in trace amounts, can have significant consequences in pharmaceutical applications. Heavy metals can be toxic and may affect the stability and efficacy of the final drug product.[1] Organic impurities can also impact the product's stability, appearance, and may have unknown physiological effects. Therefore, ensuring high purity is essential for safety, quality, and regulatory compliance.

Q3: What are the primary methods for identifying impurities in zinc citrate trihydrate?

A3: Several analytical techniques are employed to identify and quantify impurities:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique used for the determination of a wide range of elemental impurities at very low concentrations.[2]

  • Atomic Absorption Spectroscopy (AAS): AAS is a common and reliable method for quantifying specific heavy metals.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for identifying and quantifying organic impurities.

Q4: What are the most effective methods for removing impurities from zinc citrate trihydrate?

A4: The choice of purification method depends on the nature and concentration of the impurities. The most common and effective techniques include:

  • Recrystallization: This is a fundamental technique for purifying solid compounds. It involves dissolving the impure zinc citrate trihydrate in a suitable solvent at an elevated temperature and then allowing it to cool, causing the pure compound to crystallize while impurities remain in the solution.

  • Ion Exchange Chromatography: This technique is particularly effective for removing ionic impurities, such as heavy metal cations. The impure solution is passed through a resin that selectively binds the impurity ions, allowing the purified zinc citrate to pass through.

  • Selective Precipitation: This method relies on the differential solubility of metal hydroxides or sulfides at specific pH values. By carefully adjusting the pH of a solution of zinc citrate, many heavy metal impurities can be precipitated and removed by filtration, while zinc citrate remains in solution.[1]

Troubleshooting Guides

Purification Methods
Recrystallization
Problem Possible Cause(s) Troubleshooting Steps
Low or no crystal formation upon cooling - The solution is not saturated (too much solvent was added).- The cooling process is too rapid.- Boil off some of the solvent to concentrate the solution.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6]- Scratch the inside of the flask with a glass rod to induce crystallization.
Oiling out (formation of an oily layer instead of crystals) - The boiling point of the solvent is higher than the melting point of the solute.- The compound is too impure.- Use a lower-boiling solvent or a solvent mixture.- Try a preliminary purification step (e.g., activated charcoal treatment to remove colored impurities) before recrystallization.
Crystals are colored - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.
Low recovery of purified crystals - Too much solvent was used.- The crystals were not completely collected during filtration.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Ensure complete transfer of crystals to the filter and wash with a minimal amount of ice-cold solvent.- Cool the solution in an ice bath for a longer period to maximize crystal formation.[6]
Ion Exchange Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Low removal of heavy metal impurities - Incorrect resin type was used.- The flow rate is too high.- The column is overloaded.- Ensure a cation exchange resin is being used for cationic metal impurities.- Decrease the flow rate to allow for sufficient interaction between the ions and the resin.- Reduce the concentration of the sample solution or use a larger column.
Elution of zinc citrate with impurities - The binding affinity of zinc ions to the resin is similar to that of the impurities under the current conditions.- Adjust the pH of the sample solution to optimize the selective binding of impurity ions.- Use a gradient elution with increasing concentrations of a competing ion to selectively elute the zinc citrate.
Reduced column performance over time - The resin is fouled with precipitated material or strongly bound impurities.- Backwash the column to remove particulates.- Regenerate the resin according to the manufacturer's instructions, which may involve washing with a strong acid or a chelating agent.
Selective Precipitation
Problem Possible Cause(s) Troubleshooting Steps
Incomplete precipitation of impurities - The pH is not optimal for the precipitation of the target metal hydroxide (B78521)/sulfide (B99878).- Carefully monitor and adjust the pH to the specific value required for the precipitation of the target impurity. Create a titration curve to determine the optimal pH range.
Co-precipitation of zinc citrate - The pH is too high, causing the precipitation of zinc hydroxide.- Maintain the pH within the optimal range for impurity precipitation while ensuring zinc citrate remains soluble. Zinc hydroxide typically precipitates at a higher pH than many common heavy metal hydroxides.[1]
Slow or incomplete filtration of precipitate - The precipitate is colloidal or very fine.- Allow the precipitate to age and agglomerate by stirring for a longer period.- Use a filter aid or a finer porosity filter paper.
Analytical Methods
Atomic Absorption Spectroscopy (AAS) & Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Problem Possible Cause(s) Troubleshooting Steps
Poor sensitivity or low signal - Incorrect wavelength selection (AAS).- Nebulizer is clogged.- Sample matrix is causing suppression.- Verify the correct wavelength for the analyte.- Clean the nebulizer and sample introduction system.- Dilute the sample or use matrix-matched standards.
High background noise or interference - Spectral interference from other elements in the sample.- Contamination of blanks or standards.- Use a background correction method (e.g., Zeeman or deuterium (B1214612) lamp for AAS).- Use high-purity reagents and acid-leached labware.[7]
Poor reproducibility (high %RSD) - Unstable plasma (ICP-MS) or flame (AAS).- Inconsistent sample introduction.- Check gas flows and ensure proper instrument warm-up.- Ensure the sample uptake tube is properly placed and free of air bubbles.
High-Performance Liquid Chromatography (HPLC) for Organic Impurities
Problem Possible Cause(s) Troubleshooting Steps
Peak tailing - Column is overloaded.- Secondary interactions between the analyte and the stationary phase.- Dilute the sample.- Adjust the mobile phase pH or ionic strength.
Ghost peaks (peaks appearing in blank runs) - Carryover from previous injections.- Contaminated mobile phase or system.- Run a needle wash program and inject a strong solvent.- Prepare fresh mobile phase and flush the system.
Poor resolution between peaks - The mobile phase is not optimized.- The column is deteriorating.- Adjust the mobile phase composition (e.g., organic solvent to water ratio, pH).- Replace the column with a new one of the same type.

Experimental Protocols

Protocol 1: Identification of Heavy Metal Impurities by ICP-MS
  • Sample Preparation: Accurately weigh about 0.1 g of zinc citrate trihydrate into a clean digestion vessel. Add 5 mL of high-purity nitric acid and 1 mL of hydrochloric acid.

  • Microwave Digestion: Place the vessel in a microwave digestion system and run a suitable program to completely digest the sample.

  • Dilution: After cooling, quantitatively transfer the digested sample to a 50 mL volumetric flask and dilute to the mark with deionized water.

  • Standard Preparation: Prepare a series of multi-element calibration standards containing the expected impurities (e.g., Pb, Cd, As, Fe, Cu, Ni) in a matrix similar to the diluted sample.

  • ICP-MS Analysis: Aspirate the blank, standards, and sample solutions into the ICP-MS. Monitor the characteristic mass-to-charge ratios for each element.

  • Quantification: Construct a calibration curve for each element and determine the concentration of impurities in the sample.

Protocol 2: Purification of Zinc Citrate Trihydrate by Recrystallization
  • Solvent Selection: Based on solubility tests, water is a suitable solvent for the recrystallization of zinc citrate trihydrate as it is sparingly soluble at room temperature but its solubility increases with temperature.

  • Dissolution: In a flask, add the impure zinc citrate trihydrate to a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.

Protocol 3: Removal of Heavy Metals by Selective Precipitation
  • Dissolution: Dissolve the impure zinc citrate trihydrate in deionized water to create a concentrated solution.

  • pH Adjustment for Iron Removal: If iron is a significant impurity, adjust the pH of the solution to 3.5-4.0 with a dilute solution of sodium hydroxide. Ferric hydroxide will precipitate.[8]

  • Filtration: Filter the solution to remove the precipitated iron hydroxide.

  • pH Adjustment for Other Metals: For other heavy metals like copper and lead, the pH can be carefully raised. For instance, copper can start to precipitate around pH 5-6.[9] A preliminary experiment to create a precipitation profile with respect to pH is recommended.

  • Sulfide Polishing (Optional): For very low levels of certain heavy metals, a small amount of a sulfide source (e.g., NaHS) can be added after pH adjustment to precipitate highly insoluble metal sulfides.[10]

  • Final Filtration: Filter the solution to remove the precipitated impurities.

  • Recovery of Zinc Citrate: The purified zinc citrate can be recovered from the filtrate by evaporation and recrystallization as described in Protocol 2.

Protocol 4: Purification by Ion Exchange Chromatography
  • Resin Selection and Preparation: Select a strong acid cation exchange resin. Prepare a column with the resin and equilibrate it by passing a buffer solution with a pH similar to that of the zinc citrate solution (e.g., pH 5-6).

  • Sample Loading: Dissolve the impure zinc citrate trihydrate in the equilibration buffer and load it onto the column at a slow flow rate.

  • Washing: Wash the column with several column volumes of the equilibration buffer to elute the zinc citrate. The heavy metal impurity cations will remain bound to the resin.

  • Elution and Collection: Collect the fractions containing the purified zinc citrate. Monitor the fractions using a suitable analytical technique (e.g., UV-Vis spectroscopy if applicable, or by testing for the absence of impurities).

  • Resin Regeneration: Regenerate the column by eluting the bound heavy metals with a strong acid solution, followed by re-equilibration with the starting buffer.

Data Presentation

Table 1: Typical Heavy Metal Impurity Limits in Pharmaceutical Grade Zinc Citrate
ImpurityTypical Limit (ppm)
Lead (Pb)< 1
Cadmium (Cd)< 1
Arsenic (As)< 1
Mercury (Hg)< 1

Note: Limits can vary based on specific pharmacopeial monographs.

Table 2: Example of Impurity Removal Efficiency by Different Purification Methods
ImpurityInitial Concentration (ppm)After Recrystallization (ppm)After Ion Exchange (ppm)After Selective Precipitation (ppm)
Iron (Fe)50152< 1
Copper (Cu)258< 1< 1
Lead (Pb)103< 0.5< 0.5
Cadmium (Cd)52< 0.5< 0.5

Note: These are example values and actual efficiencies will depend on the specific experimental conditions.

Visualizations

TroubleshootingWorkflow start Impurity Detected in Zinc Citrate Trihydrate impurity_type Identify Impurity Type start->impurity_type inorganic Inorganic (Heavy Metals) impurity_type->inorganic Inorganic organic Organic impurity_type->organic Organic select_inorganic_method Select Purification Method inorganic->select_inorganic_method select_organic_method Select Purification Method organic->select_organic_method recrystallization Recrystallization select_inorganic_method->recrystallization Moderate Impurity ion_exchange Ion Exchange Chromatography select_inorganic_method->ion_exchange Low Impurity / High Purity Needed precipitation Selective Precipitation select_inorganic_method->precipitation High Impurity verify_purity Verify Purity (AAS/ICP-MS/HPLC) recrystallization->verify_purity ion_exchange->verify_purity precipitation->verify_purity recrystallization_org Recrystallization select_organic_method->recrystallization_org charcoal Activated Charcoal Treatment select_organic_method->charcoal recrystallization_org->verify_purity charcoal->verify_purity

Caption: Troubleshooting workflow for selecting a purification method.

RecrystallizationWorkflow start Start: Impure Zinc Citrate Trihydrate dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration cool Slowly Cool to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry the Purified Crystals wash->dry end End: Pure Zinc Citrate Trihydrate dry->end

Caption: Experimental workflow for recrystallization.

SelectivePrecipitation start Start: Impure Zinc Citrate Solution ph_adjust1 Adjust pH to 3.5-4.0 start->ph_adjust1 precipitate1 Precipitate Iron Hydroxide ph_adjust1->precipitate1 filter1 Filter precipitate1->filter1 filtrate1 Filtrate (contains Zn, Cu, Pb, etc.) filter1->filtrate1 ph_adjust2 Adjust pH to 5.0-6.0 filtrate1->ph_adjust2 precipitate2 Precipitate Copper Hydroxide ph_adjust2->precipitate2 filter2 Filter precipitate2->filter2 filtrate2 Filtrate (contains Zn, Pb, etc.) filter2->filtrate2 ph_adjust3 Adjust pH to 6.0-7.0 filtrate2->ph_adjust3 precipitate3 Precipitate Lead Hydroxide ph_adjust3->precipitate3 filter3 Filter precipitate3->filter3 end End: Purified Zinc Citrate Solution filter3->end

Caption: Logical workflow for selective precipitation of heavy metals.

References

Optimization

Technical Support Center: Scaling Up Zinc Trihydrate Synthesis

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of zinc trihydrate synthesis....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of zinc trihydrate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for producing zinc trihydrate?

A1: Zinc trihydrate (more commonly referred to as zinc citrate (B86180) trihydrate) is typically synthesized through the reaction of a zinc source with citric acid in an aqueous solution. Common zinc sources include zinc oxide (ZnO), zinc carbonate (ZnCO₃), and zinc sulfate (B86663) (ZnSO₄). The choice of starting material can impact the reaction conditions and the purity of the final product.[1]

Q2: What is the chemical formula and molecular weight of zinc citrate trihydrate?

A2: The chemical formula for zinc citrate trihydrate is Zn₃(C₆H₅O₇)₂·3H₂O, and its molecular weight is approximately 628.32 g/mol .[1]

Q3: What are the key process parameters to control during the synthesis of zinc citrate trihydrate?

A3: Critical process parameters to control for a reproducible and scalable synthesis include reactant concentration, the molar ratio of reactants, the rate of addition of reagents, reaction temperature, pH, agitation speed, and reaction time.[2][3]

Q4: How can I confirm the formation of the trihydrate form of zinc citrate?

A4: The hydration state can be confirmed using thermal analysis techniques such as Thermogravimetric Analysis (TGA). For zinc citrate trihydrate, a weight loss of approximately 8.6% is expected when dried at 180°C for 6 hours.[1] X-ray Diffraction (XRD) can also be used to identify the specific crystalline form.[4]

Q5: What are the typical purity specifications for zinc citrate trihydrate?

A5: Purity specifications can vary depending on the application. For pharmaceutical or food-grade material, the purity of zinc citrate is often expected to be between 98.0% and 99.9%. Limits are also placed on impurities such as fluoride, arsenic, cadmium, and lead.[1]

Troubleshooting Guides

Problem 1: Low Product Yield

Q: My synthesis resulted in a significantly lower yield of zinc citrate trihydrate than expected. What are the potential causes and how can I improve it?

A: Low yield can be attributed to several factors during the scaling-up process. Below is a troubleshooting guide to help you identify and address the issue.

Potential Cause Recommended Action
Incomplete Reaction - Verify Stoichiometry: Ensure the correct molar ratio of the zinc source to citric acid is used. For zinc carbonate, a mass ratio to citric acid solution of 1:2-2.5 is suggested. For zinc oxide, a ratio of 1:3-4 is recommended.[1] - Optimize Reaction Time and Temperature: At a larger scale, heat and mass transfer can be limited. Increase the reaction time and ensure uniform heating. Reaction temperatures are often in the range of 75-95°C with stirring for 20-30 minutes.[1][5]
Product Loss During Work-up - Filtration Issues: Fine particles can pass through the filter medium. Consider using a filter with a smaller pore size or a filter aid. "Aging" the precipitate in the mother liquor can promote the growth of larger, more easily filterable crystals. - Washing Losses: Zinc citrate trihydrate has slight solubility in water.[6] Minimize the volume of wash water or use a chilled solvent to reduce dissolution.
Side Reactions - pH Control: The pH of the reaction mixture is crucial. For citrate synthesis, maintaining a pH between 4.5 and 5.5 can lead to higher product content.[2][3] An online pH meter can be used for real-time monitoring to ensure the reaction goes to completion without forming unwanted byproducts.[7]
Problem 2: Product Purity Issues

Q: The final product does not meet the required purity specifications. What are the likely sources of contamination and how can they be minimized?

A: Impurities can be introduced from raw materials or formed during the reaction. The following table outlines common purity-related problems and their solutions.

Potential Cause Recommended Action
Unreacted Starting Materials - Improve Mixing: Inadequate agitation in a larger reactor can lead to localized areas of high or low reactant concentration. Ensure the agitator design and speed are sufficient to maintain a homogeneous suspension. - Controlled Addition: Add the zinc source to the citric acid solution slowly to ensure a controlled reaction and prevent the encapsulation of unreacted starting material within the product crystals.[1]
Formation of Byproducts - Precise Temperature Control: Localized overheating can lead to the decomposition of citric acid or the formation of undesired zinc complexes. Ensure the reactor has an efficient and well-controlled heating system. - Inert Atmosphere: If oxidation-sensitive impurities are a concern, consider running the reaction under an inert atmosphere (e.g., nitrogen).
Contamination from Equipment - Material of Construction: Ensure the reactor and processing equipment are made of non-reactive materials (e.g., glass-lined or stainless steel) to prevent leaching of metal ions into the reaction mixture.
Problem 3: Poor Crystal Quality and Filtration Issues

Q: The synthesized zinc citrate trihydrate consists of very fine particles, leading to slow filtration and difficulties in drying. How can I improve the crystal size and morphology?

A: The formation of fine particles is a common challenge in crystallization scale-up. Here are some strategies to obtain larger, more uniform crystals.

Potential Cause Recommended Action
High Nucleation Rate - Control Supersaturation: A high level of supersaturation favors the formation of many small nuclei rather than the growth of existing crystals. Control the rate of addition of reactants and the cooling profile to maintain a lower level of supersaturation. - Seeding: Introduce a small amount of pre-made, high-quality zinc citrate trihydrate crystals (seed crystals) to the supersaturated solution to promote controlled crystal growth.
Agglomeration - Optimize Agitation: Both insufficient and excessive agitation can lead to undesirable particle characteristics. Gentle agitation is often preferred during the crystal growth phase to prevent crystal breakage, which can lead to the formation of more fines. - Solvent System: The choice of solvent can influence crystal habit. While water is the most common solvent, exploring the addition of co-solvents (if permissible for the final application) could modify crystal growth.
Inefficient Filtration and Drying - Use of Agitated Nutsche Filter Dryer (ANFD): For larger scales, an ANFD can be beneficial. It combines filtration, washing, and drying in a single unit, allowing for better control over the process and handling of difficult-to-filter solids. The agitator can smooth the cake and prevent cracking, leading to more efficient washing and drying.

Data Presentation

Table 1: Summary of Reaction Parameters for Zinc Citrate Trihydrate Synthesis

ParameterLab Scale (Example)Pilot/Industrial Scale (Example from Patent)[1]
Zinc Source Zinc OxideZinc Carbonate or Zinc Oxide
Citric Acid Solution 1:3 mass ratio (ZnO:Citric Acid Soln)1:2-2.5 (ZnCO₃:Citric Acid Soln); 1:3-4 (ZnO:Citric Acid Soln)
Reaction Temperature 60°C90-95°C
Reaction Time 30 minutes20-30 minutes
Drying Temperature 85°C85-95°C
Reported Yield ~87%[5]Up to 98.9%[5]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Zinc Citrate Trihydrate from Zinc Oxide

Materials:

  • Zinc Oxide (ZnO)

  • Citric Acid (C₆H₈O₇)

  • Deionized Water

Procedure:

  • Prepare a citric acid solution by dissolving citric acid in deionized water at a mass ratio of 1:3.

  • Heat the citric acid solution to 60°C in a reaction vessel equipped with a stirrer.

  • Slowly add zinc oxide to the heated citric acid solution while stirring continuously. The molar ratio of zinc oxide to citric acid should be approximately 3:2.

  • After the addition is complete, continue stirring the suspension at 60°C for 30 minutes. The mixture should become a clear solution.

  • Cool the solution to room temperature to allow for the crystallization of zinc citrate trihydrate.

  • Collect the white precipitate by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water, followed by a wash with absolute ethanol.

  • Dry the product in a vacuum oven at 85°C to a constant weight.

Protocol 2: Scaled-Up Synthesis of Zinc Citrate Trihydrate from Zinc Carbonate[1]

Materials:

  • Zinc Carbonate (ZnCO₃)

  • Citric Acid (C₆H₈O₇)

  • Deionized Water

Procedure:

  • Prepare a citric acid solution by heating citric acid in deionized water to 75-85°C in a suitable reactor.

  • Slowly add 376.2 kg of zinc carbonate to the hot citric acid solution under constant agitation to carry out the neutralization reaction. The mass ratio of zinc carbonate to the citric acid solution should be in the range of 1:2 to 1:2.5.

  • After the addition of zinc carbonate is complete, continue to heat the mixture to 90-95°C.

  • Maintain stirring at this temperature for 20-30 minutes.

  • Separate the product by centrifugation.

  • Dry the resulting zinc citrate trihydrate at 85-95°C.

Mandatory Visualization

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation and Purification prep_citric Prepare Citric Acid Solution add_zinc Slowly Add Zinc Source to Citric Acid Solution (Controlled Temperature) prep_citric->add_zinc prep_zinc Prepare Zinc Source (ZnO or ZnCO3) prep_zinc->add_zinc react Stir at Elevated Temperature (e.g., 90-95°C) add_zinc->react cool Cooling and Crystallization react->cool filter Filtration/ Centrifugation cool->filter wash Washing (Water & Ethanol) filter->wash dry Drying (e.g., 85-95°C) wash->dry final_product Zinc Citrate Trihydrate dry->final_product

Caption: Experimental workflow for the synthesis of zinc citrate trihydrate.

troubleshooting_workflow start Low Yield Issue check_reaction Incomplete Reaction? start->check_reaction check_workup Product Loss during Work-up? start->check_workup check_side_reactions Side Reactions Occurring? start->check_side_reactions solution_reaction Optimize Stoichiometry, Time, and Temperature check_reaction->solution_reaction Yes solution_workup Improve Filtration & Minimize Wash Losses check_workup->solution_workup Yes solution_side_reactions Control pH and Temperature Profile check_side_reactions->solution_side_reactions Yes

Caption: Troubleshooting logic for addressing low product yield.

References

Troubleshooting

troubleshooting inconsistent results in zinc trihydrate experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zinc trihydrate. Frequently Asked Questio...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zinc trihydrate.

Frequently Asked Questions (FAQs)

Q1: My zinc trihydrate synthesis yields inconsistent results, sometimes producing the dihydrate form. How can I selectively crystallize the trihydrate?

Inconsistent hydrate (B1144303) formation is a common challenge. The selective crystallization of zinc citrate (B86180) trihydrate over the dihydrate is primarily influenced by the choice of synthesis route and strict control over process parameters.[1] Key factors to control include:

  • Reactants: Using zinc carbonate or zinc oxide with citric acid is a common method for synthesizing the trihydrate form.[2]

  • Temperature: Maintaining a reaction temperature between 90-95°C is crucial.[2]

  • Moisture Content: The final product's water content can differentiate the trihydrate (approximately 8.6%) from the dihydrate (approximately 5.8-6.5%).[1][2]

Q2: The physical appearance (color, form) of my synthesized zinc trihydrate varies between batches. What could be the cause?

Variations in physical appearance can indicate inconsistencies in your synthesis process. Potential causes include:

  • Impurities: The presence of unreacted starting materials or byproducts can alter the color and form of the final product. The purity of the initial reactants is critical.[3]

  • Thermal Degradation: Overheating during synthesis or drying can lead to partial decomposition and discoloration.[3]

  • Hydration State: Incomplete conversion to the trihydrate form or the presence of excess surface water can affect the product's physical properties, such as fluidity and caking. The trihydrate form is known to have better fluidity and is less prone to caking.[1][2]

Q3: I'm observing discrepancies in my analytical data (e.g., melting point, FTIR spectra) compared to literature values. What does this suggest?

Discrepancies in analytical data often point to issues with purity, polymorphism, or the hydration state of your sample.[3]

  • Melting Point: A broad or depressed melting point range can be an indicator of impurities.[3]

  • FTIR Spectroscopy: Shifts in peak positions or the appearance of new peaks could indicate the presence of free citric acid (a broad O-H stretch around 3000 cm⁻¹) or variations in the coordination of water molecules.[3]

  • Thermogravimetric Analysis (TGA): This technique is crucial for determining the water content and thermal stability. A weight loss of approximately 8.6% upon heating to 180°C is characteristic of the trihydrate.[2] A recent study indicated that for a sample containing 10 molecules of crystal water, a weight loss of 23.90% was observed at around 365°C, which was attributed to the loss of structural water.[4]

Q4: How can I confirm the purity and identity of my synthesized zinc trihydrate?

A combination of analytical techniques is recommended for a comprehensive assessment:

  • Powder X-ray Diffraction (PXRD): This is a primary technique for identifying the crystalline phase and determining its unit cell parameters. The diffraction pattern is unique to a specific crystalline form.[1]

  • Thermogravimetric Analysis (TGA): To determine the water of hydration and thermal stability.[4]

  • FTIR Spectroscopy: To confirm the presence of characteristic functional groups and the absence of impurities like free carboxylic acid.[3]

  • Elemental Analysis: Techniques like Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used to determine the zinc content accurately.[5][6]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during zinc trihydrate experiments.

Problem: Low Yield
Potential Cause Troubleshooting Step Expected Outcome
Incomplete ReactionEnsure the reaction temperature is maintained at 90-95°C with adequate stirring for 20-30 minutes.[2]Complete dissolution of the zinc source and formation of the product.
Suboptimal pHThe pH of the reaction mixture can influence the reaction rate. While not always explicitly controlled, significant deviations can be problematic.[3]Consistent reaction kinetics and yield.
Reactant PurityUse high-purity zinc oxide or zinc carbonate and citric acid.Minimized side reactions and improved yield of the desired product.
Loss During WorkupEnsure proper filtration and careful transfer of the product between vessels to minimize mechanical loss.[3]Maximized recovery of the synthesized product.
Problem: Inconsistent Crystal Form (Dihydrate vs. Trihydrate)
Parameter Zinc Citrate Dihydrate Zinc Citrate Trihydrate
Water Content (%) ~5.8 - 6.5%[2]~8.6%[1][2]
Key Physical Property Commonly produced formBetter fluidity, less caking[1][2]
Typical Synthesis Reactants Zinc Oxide and Citric Acid[1]Zinc Carbonate/Oxide and Citric Acid[1][2]
Drying Temperature Varies85-95°C[2]

Experimental Protocols

Synthesis of Zinc Citrate Trihydrate

This protocol is based on the reaction of zinc oxide with citric acid.[2]

Materials:

  • Zinc Oxide (ZnO)

  • Citric Acid (C₆H₈O₇)

  • Deionized Water

Equipment:

  • Reaction vessel with heating and stirring capabilities

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare a citric acid solution by dissolving citric acid in deionized water. The mass ratio of zinc oxide to the citric acid solution should be approximately 1:3-4.[2]

  • Heat the citric acid solution to 75-85°C.[2]

  • Slowly add zinc oxide to the heated citric acid solution while stirring continuously to initiate the neutralization reaction.

  • After the addition of zinc oxide is complete, increase the temperature to 90-95°C and continue stirring for 20-30 minutes.[2]

  • After the reaction, centrifuge or filter the resulting precipitate.

  • Wash the precipitate with deionized water.

  • Dry the final product in an oven at 85-95°C to a constant weight.[2]

Visualizations

Troubleshooting Workflow for Inconsistent Results

G Start Inconsistent Experimental Results Check_Appearance Physical Appearance Varies? Start->Check_Appearance Check_Yield Low Yield? Start->Check_Yield Check_Analytics Analytical Data Discrepancy? Start->Check_Analytics Check_Appearance->Check_Yield No Impurity Check Reactant Purity Review Storage Conditions Check_Appearance->Impurity Yes Degradation Verify Synthesis/Drying Temp. Check_Appearance->Degradation Yes Hydration Perform TGA for Water Content Check_Appearance->Hydration Yes Check_Yield->Check_Analytics No Reaction_Params Check Temp, Time, Stirring Check_Yield->Reaction_Params Yes Workup_Loss Review Filtration/Transfer Steps Check_Yield->Workup_Loss Yes Confirm_Structure Run PXRD for Phase ID Check_Analytics->Confirm_Structure Yes Confirm_Purity Use FTIR/Elemental Analysis Check_Analytics->Confirm_Purity Yes End Consistent Results Check_Analytics->End No Impurity->End Degradation->End Hydration->End Reaction_Params->End Workup_Loss->End Confirm_Structure->End Confirm_Purity->End

Caption: Troubleshooting workflow for inconsistent zinc trihydrate results.

Synthesis Protocol Workflow

G Start Start Synthesis Prep_Citric_Acid Prepare Citric Acid Solution Heat to 75-85°C Start->Prep_Citric_Acid Add_ZnO Slowly Add Zinc Oxide with Continuous Stirring Prep_Citric_Acid->Add_ZnO React Heat to 90-95°C Stir for 20-30 min Add_ZnO->React Isolate Centrifuge or Filter the Precipitate React->Isolate Wash Wash with Deionized Water Isolate->Wash Dry Dry in Oven at 85-95°C Wash->Dry End Obtain Zinc Citrate Trihydrate Dry->End

References

Optimization

Technical Support Center: Zinc Trihydrate Crystallization

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of zinc trihydrate salt...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of zinc trihydrate salts. The information provided is intended to address common challenges and offer insights into the effect of pH on the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of pH on the crystallization of zinc salts?

The pH of the crystallization solution is a critical parameter that significantly influences the formation, solubility, crystal structure, and morphology of zinc compounds. The speciation of zinc in an aqueous solution is highly pH-dependent. At acidic pH, the free Zn²⁺ ion is the predominant species. As the pH increases, various hydroxylated zinc species, such as Zn(OH)⁺, and eventually insoluble zinc hydroxide (B78521) (Zn(OH)₂), will form. The specific pH ranges for the stability of different zinc trihydrate salts vary depending on the counter-ion (e.g., citrate (B86180), sulfate).

Q2: How does pH influence the yield and purity of zinc trihydrate crystals?

The pH directly impacts the yield by altering the solubility of the desired zinc trihydrate salt. Crystallization is induced when the concentration of the salt exceeds its solubility limit (supersaturation). If the pH is not optimal, the solubility might be too high, leading to a low yield, or too low, causing the precipitation of amorphous and impure products. For instance, in the synthesis of certain zinc citrate complexes, adjusting the pH from acidic to neutral can promote the formation of different crystal structures.[1] Purity can be affected by the co-precipitation of undesired zinc species (like zinc hydroxide at higher pH) or unreacted starting materials if the pH is not controlled within the optimal range for the target trihydrate.

Q3: Can pH affect the morphology and size of my zinc trihydrate crystals?

Yes, pH is a key factor in controlling the crystal morphology (shape) and size. For example, studies on zinc oxide nanostructures have shown that varying the pH can lead to different morphologies, such as nanorods or sheet-like structures.[2] While specific data for zinc trihydrate is limited, the principle remains that pH influences the growth rates of different crystal faces, thereby altering the final crystal habit. Changes in pH can also affect the nucleation rate, which in turn influences the crystal size; a higher nucleation rate at a specific pH might lead to a larger number of smaller crystals.

Q4: What is a typical pH range for the crystallization of zinc citrate trihydrate?

The optimal pH for zinc citrate trihydrate crystallization can vary. A 1% aqueous solution of zinc citrate trihydrate is reported to have a pH in the range of 5.0-7.0.[3] However, different zinc citrate complexes can be synthesized at much lower pH values, for instance, a polymeric zinc citrate complex has been prepared in a pH range of 1.5–3.0.[1][4] This highlights the importance of consulting specific protocols for the desired zinc citrate hydrate.

Troubleshooting Crystallization Problems

This guide addresses common issues encountered during the crystallization of zinc trihydrate and provides systematic steps to resolve them.

Problem 1: No Crystals Are Forming

Possible Causes:

  • High Solubility: The diastereomeric salts may be too soluble in the chosen solvent system, preventing them from reaching the necessary supersaturation to crystallize.[5]

  • Insufficient Supersaturation: The concentration of the zinc salt in the solution is below its solubility limit at the given temperature.[5]

  • Inhibition of Nucleation: Impurities present in the solution may be inhibiting the formation of crystal nuclei.[5]

  • Suboptimal pH: The pH of the solution is in a range where the target zinc trihydrate is highly soluble.

Troubleshooting Steps:

StepActionRationale
1Verify pH Measure the pH of the mother liquor. Compare it to the known optimal pH range for your specific zinc trihydrate. Adjust the pH carefully using a suitable acid or base.
2Increase Concentration If the pH is optimal, try to increase the supersaturation by slowly evaporating the solvent.[5][6]
3Induce Nucleation If supersaturation is likely, attempt to induce nucleation by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the desired product.[6][7]
4Cool the Solution Gradually lower the temperature of the solution, as the solubility of most salts decreases with temperature.[5][6]
5Solvent Screening If the above steps fail, the solvent system may be inappropriate. Consider using a different solvent or an anti-solvent in which the zinc trihydrate is less soluble.[5]
Problem 2: The Product is an Oil or Amorphous Precipitate

Possible Causes:

  • High Supersaturation: The solution is too concentrated, leading to rapid precipitation instead of ordered crystal growth.[5]

  • Incorrect pH: The pH may be causing the formation of less crystalline or amorphous zinc species, such as zinc hydroxide at a higher pH.

  • Rapid Temperature Change: Cooling the solution too quickly can lead to "crashing out" of the solid as an amorphous precipitate.[7]

Troubleshooting Steps:

StepActionRationale
1Re-dissolve and Dilute Gently heat the mixture to re-dissolve the precipitate. Add a small amount of additional solvent to reduce the supersaturation.[7]
2Check and Adjust pH Before cooling, verify that the pH is within the optimal range for crystalline product formation.
3Slow Cooling Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath if necessary. Insulate the flask to slow the cooling rate.
4Agitation Control Ensure proper agitation. Insufficient mixing might lead to localized high supersaturation.
Problem 3: Low Crystal Yield

Possible Causes:

  • Suboptimal pH: The pH of the mother liquor is in a range where the product has higher solubility.

  • Too Much Solvent: An excessive amount of solvent was used, preventing a significant portion of the product from crystallizing.[7]

  • Incomplete Crystallization: The crystallization time was too short.

Troubleshooting Steps:

StepActionRationale
1Analyze Mother Liquor Check the pH of the mother liquor and adjust if necessary to minimize solubility. Concentrate the mother liquor by slow evaporation to recover more product.
2Optimize Solvent Volume In subsequent experiments, use the minimum amount of hot solvent required to dissolve the starting material.
3Extend Crystallization Time Allow the crystallization to proceed for a longer period, especially at lower temperatures.
Problem 4: Poor Crystal Morphology or Small Crystal Size

Possible Causes:

  • Non-optimal pH: The pH is influencing the crystal habit, leading to undesirable shapes like needles or fine powders.

  • Rapid Nucleation: Conditions are favoring rapid formation of many small crystals over the slow growth of larger ones.

Troubleshooting Steps:

StepActionRationale
1Systematic pH Study Perform small-scale crystallization experiments at slightly different pH values around the presumed optimum to observe the effect on crystal morphology.
2Slower Supersaturation Achieve supersaturation more slowly through gradual cooling or slow addition of an anti-solvent.
3Control Agitation The level of agitation can influence crystal size. Experiment with different stirring speeds.

Data Presentation

Table 1: Effect of pH on Zinc Compound Formation (Qualitative)

pH RangePredominant Zinc Species/CompoundExpected Crystallization Outcome
< 5Zn²⁺ (aq)High solubility, potentially low yield of trihydrate salts.
5 - 7Formation of various zinc citrate hydrates.[3]Optimal range for zinc citrate trihydrate crystallization.[3]
> 7Zn(OH)₂, [Zn(OH)₃]⁻, [Zn(OH)₄]²⁻Precipitation of zinc hydroxide, leading to impure product.

Note: This table provides a generalized overview. The optimal pH is highly dependent on the specific zinc salt and other experimental conditions.

Experimental Protocols

Protocol: Synthesis of Zinc Citrate Trihydrate

This protocol is adapted from a patented method for the preparation of zinc citrate trihydrate.[3]

Materials:

  • Citric Acid (anhydrous)

  • Zinc Carbonate or Zinc Oxide

  • Deionized Water

  • Heating and stirring apparatus

  • Filtration equipment

  • Drying oven

Procedure:

  • Prepare Citric Acid Solution: Add a known quantity of citric acid to deionized water in a reaction vessel. Heat the solution to 75-85 °C with stirring until the citric acid is completely dissolved. Filter the hot solution to remove any insoluble impurities.[3]

  • Neutralization Reaction: Slowly add zinc carbonate or zinc oxide to the hot citric acid solution while stirring continuously. The molar ratio of zinc oxide to citric acid should be approximately 3:2.[8] Continue stirring and heating at 90-95 °C for 20-30 minutes after the addition is complete.[3]

  • Crystallization: Allow the solution to cool down to room temperature. Zinc citrate trihydrate will crystallize out of the solution. For improved yield, the solution can be further cooled in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water to remove any soluble impurities. Dry the crystals in an oven at 85-95 °C.[3]

  • Characterization: The final product, zinc citrate trihydrate, should be a white granular or powdered solid.[3] A 1% aqueous solution of the product should have a pH between 5.0 and 7.0.[3]

Visualizations

Troubleshooting_No_Crystals start No Crystals Forming check_ph Verify Solution pH start->check_ph is_ph_optimal Is pH in Optimal Range? check_ph->is_ph_optimal adjust_ph Carefully Adjust pH is_ph_optimal->adjust_ph No increase_conc Increase Supersaturation (e.g., Evaporate Solvent) is_ph_optimal->increase_conc Yes adjust_ph->check_ph induce_nucleation Induce Nucleation (Scratch/Seed) increase_conc->induce_nucleation cool_solution Slowly Cool Solution induce_nucleation->cool_solution success Crystals Form cool_solution->success fail Still No Crystals: Re-evaluate Solvent System cool_solution->fail

Caption: Troubleshooting workflow for the absence of crystal formation.

Experimental_Workflow_Zinc_Citrate start Start prep_citric_acid Prepare Aqueous Citric Acid Solution (75-85°C) start->prep_citric_acid filter_hot Hot Filter Solution prep_citric_acid->filter_hot neutralization Slowly Add Zinc Source (ZnO or ZnCO3) at 90-95°C filter_hot->neutralization stir Stir for 20-30 min neutralization->stir cool Cool to Room Temperature (Crystallization Occurs) stir->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold DI Water isolate->wash dry Dry Crystals (85-95°C) wash->dry product Final Product: Zinc Citrate Trihydrate dry->product

References

Troubleshooting

Technical Support Center: Managing the Hygroscopic Nature of Zinc Chloride Trihydrate

Welcome to the Technical Support Center for managing the hygroscopic properties of zinc chloride trihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, act...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing the hygroscopic properties of zinc chloride trihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on handling this challenging but versatile reagent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is zinc chloride trihydrate and why is it considered hygroscopic?

Zinc chloride trihydrate (ZnCl₂·3H₂O) is a hydrated form of zinc chloride. It is classified as hygroscopic because it readily attracts and absorbs moisture from the atmosphere.[1] Due to its strong affinity for water, it is also deliquescent, meaning it can absorb enough moisture to dissolve and form a liquid solution.[1]

Q2: What are the consequences of using zinc chloride trihydrate that has absorbed excess moisture?

Using zinc chloride trihydrate with an unknown or elevated water content can have several negative consequences for your experiments:

  • Inaccurate Stoichiometry: The presence of excess water will lead to an overestimation of the amount of zinc chloride being used, affecting the stoichiometry of your reaction.

  • Reduced Lewis Acidity: Water can coordinate with the zinc ion, reducing its effectiveness as a Lewis acid catalyst in reactions such as Friedel-Crafts acylations and aldol (B89426) condensations.[2]

  • Hydrolysis and Side Reactions: When dissolved in water, zinc chloride can undergo hydrolysis to form zinc oxychlorides and hydrochloric acid, which can lead to unwanted side reactions and byproducts.[3]

  • Physical Handling Difficulties: The material can become sticky, clumpy, or even liquefy, making it difficult to weigh and handle accurately.

Q3: How should I store zinc chloride trihydrate to minimize moisture absorption?

Proper storage is crucial for maintaining the integrity of zinc chloride trihydrate. Follow these guidelines:

  • Airtight Containers: Store the compound in a tightly sealed, airtight container.[3]

  • Dry Environment: Keep the container in a dry environment, such as a desiccator containing a suitable desiccant like anhydrous calcium chloride or silica (B1680970) gel.[4]

  • Inert Atmosphere: For highly sensitive applications, consider storing under an inert atmosphere, such as in a glovebox.

  • Minimize Exposure: When in use, minimize the time the container is open to the atmosphere. Weigh out the required amount quickly and promptly reseal the container.

Q4: Can I dry zinc chloride trihydrate if it has absorbed moisture?

Yes, it is possible to dry zinc chloride trihydrate, but it must be done with care to avoid the formation of zinc oxychloride. Simple heating of the hydrated salt in air is not recommended as it can lead to decomposition and the release of hydrogen chloride gas.[4] For detailed procedures on drying, please refer to the Experimental Protocols section.

Troubleshooting Guide

Problem Possible Cause Solution
Zinc chloride trihydrate has become a liquid or a sticky solid in its container. The container was not properly sealed, leading to significant moisture absorption from the atmosphere.The material is likely supersaturated with water. While it can be dried (see Experimental Protocols), for critical applications, it is recommended to use a fresh, unopened container of the reagent.
A reaction catalyzed by zinc chloride is sluggish or failing. The Lewis acidity of the zinc chloride has been compromised by excess water.Ensure the zinc chloride is anhydrous for the reaction. Dry the hydrated form using one of the recommended protocols or use commercially available anhydrous zinc chloride. For moisture-sensitive reactions, conduct the experiment under an inert atmosphere.
Difficulty in accurately weighing the required amount of zinc chloride trihydrate. The material has absorbed some moisture, causing it to clump and stick to weighing instruments.Handle the material in a low-humidity environment, such as a glovebox or under a stream of dry nitrogen. Work quickly to minimize exposure to ambient air.
Formation of unexpected byproducts in an organic reaction. Hydrolysis of zinc chloride due to the presence of water may be generating acidic or other reactive species that are interfering with the desired reaction pathway.Dry all solvents and reagents thoroughly before use. Consider using a non-aqueous workup if possible.

Quantitative Data

Table 1: Solubility of Zinc Chloride in Various Solvents

SolventSolubility ( g/100 mL)Temperature (°C)
Water43225
Ethanol43025
AcetoneSoluble-
GlycerolSoluble-

Data compiled from various sources.

Experimental Protocols

Protocol 1: Determination of Water Content in Zinc Chloride Trihydrate by Karl Fischer Titration

This protocol provides a general guideline for determining the water content in a sample of zinc chloride trihydrate using volumetric Karl Fischer titration.

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (two-component system recommended for better stability)

  • Anhydrous methanol (B129727) or a suitable solvent for the sample

  • Zinc chloride trihydrate sample

  • Airtight weighing vessel

Procedure:

  • System Preparation:

    • Ensure the Karl Fischer titrator is clean, dry, and properly assembled.

    • Fill the burette with the Karl Fischer titrant.

    • Add anhydrous methanol to the titration vessel.

    • Pre-titrate the methanol to a stable endpoint to eliminate any residual moisture in the solvent and the vessel.

  • Sample Preparation and Introduction:

    • In a dry, airtight weighing vessel, accurately weigh approximately 0.1-0.2 g of the zinc chloride trihydrate sample. The exact sample weight will depend on the expected water content and the titer of the Karl Fischer reagent.

    • Quickly and carefully transfer the weighed sample into the pre-titrated methanol in the titration vessel.

    • Ensure the vessel is immediately sealed to prevent the ingress of atmospheric moisture.

  • Titration:

    • Start the titration. The Karl Fischer reagent will be added to the sample solution until the endpoint is reached, which is typically detected electrometrically.

    • The instrument will automatically stop at the endpoint and display the volume of titrant consumed.

  • Calculation:

    • The water content in the sample is calculated using the following formula:

    • The titer of the Karl Fischer reagent should be determined regularly using a certified water standard.

Notes:

  • Due to the highly hygroscopic nature of zinc chloride trihydrate, all handling steps should be performed as quickly as possible to minimize exposure to atmospheric moisture.

  • If the sample does not readily dissolve in methanol, other anhydrous solvents or co-solvents may be necessary. A solubility test should be performed beforehand.[5]

Protocol 2: Preparation of Anhydrous Zinc Chloride from Zinc Chloride Trihydrate

This protocol describes a method to prepare anhydrous zinc chloride from its hydrated form. This procedure should be performed in a well-ventilated fume hood due to the evolution of hydrogen chloride gas.

Method 1: Using Thionyl Chloride

Materials:

  • Zinc chloride trihydrate

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Heating mantle

  • Schlenk line or other inert atmosphere setup (recommended)

Procedure:

  • Place the zinc chloride trihydrate into a round-bottom flask.

  • Carefully add an excess of thionyl chloride to the flask. The reaction is exothermic and will generate HCl and SO₂ gases.

  • Attach a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride) to the flask.

  • Gently heat the mixture to reflux for 2-3 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Distill off the excess thionyl chloride under reduced pressure.

  • The remaining white solid is anhydrous zinc chloride. It should be handled and stored under anhydrous conditions.[6]

Method 2: Heating under a Stream of Hydrogen Chloride Gas

Materials:

  • Zinc chloride trihydrate

  • Tube furnace

  • Quartz or borosilicate glass tube

  • Source of dry hydrogen chloride (HCl) gas

  • Source of dry nitrogen or argon gas

Procedure:

  • Place the zinc chloride trihydrate in the center of the glass tube within the tube furnace.

  • Pass a slow stream of dry nitrogen or argon gas through the tube to purge the air.

  • Begin heating the furnace to approximately 150-200 °C while maintaining the inert gas flow.

  • Once the temperature has stabilized, switch the gas flow from the inert gas to dry hydrogen chloride gas.

  • Continue heating under the HCl stream for 2-3 hours to drive off the water and prevent the formation of zinc oxychloride.

  • Switch the gas flow back to the dry inert gas and allow the furnace to cool to room temperature.

  • The resulting white powder is anhydrous zinc chloride. Store under anhydrous conditions.[7]

Visualizations

Experimental_Workflow_Drying_ZnCl2 cluster_method1 Method 1: Using Thionyl Chloride cluster_method2 Method 2: Heating under HCl Gas start1 Start with ZnCl2·3H2O add_socl2 Add excess Thionyl Chloride (SOCl2) start1->add_socl2 reflux Reflux for 2-3 hours add_socl2->reflux distill Distill off excess SOCl2 under reduced pressure reflux->distill end1 Anhydrous ZnCl2 distill->end1 start2 Start with ZnCl2·3H2O heat_inert Heat to 150-200°C under N2 or Ar start2->heat_inert heat_hcl Heat under dry HCl gas for 2-3 hours heat_inert->heat_hcl cool_inert Cool to room temp under N2 or Ar heat_hcl->cool_inert end2 Anhydrous ZnCl2 cool_inert->end2

Caption: Workflow for preparing anhydrous zinc chloride.

Troubleshooting_Logic start Reaction with ZnCl2 fails or gives low yield check_moisture Is the reaction moisture-sensitive? start->check_moisture yes_moisture Yes check_moisture->yes_moisture no_moisture No check_moisture->no_moisture check_zncl2 Was anhydrous ZnCl2 used? yes_moisture->check_zncl2 other_issues Investigate other reaction parameters (temperature, stoichiometry, etc.) no_moisture->other_issues yes_anhydrous Yes check_zncl2->yes_anhydrous no_anhydrous No check_zncl2->no_anhydrous check_reagents Are other reagents and solvents dry? yes_anhydrous->check_reagents dry_zncl2 Dry ZnCl2·3H2O or use commercial anhydrous ZnCl2 no_anhydrous->dry_zncl2 dry_zncl2->check_reagents yes_dry Yes check_reagents->yes_dry no_dry No check_reagents->no_dry yes_dry->other_issues dry_reagents Dry all reagents and solvents no_dry->dry_reagents dry_reagents->other_issues

Caption: Troubleshooting decision tree for ZnCl2 reactions.

References

Optimization

Technical Support Center: Improving the Purity of Synthesized Hydrated Zinc Salts

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis and purification of hydrated zinc salts...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis and purification of hydrated zinc salts, with a primary focus on zinc citrate (B86180) trihydrate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing zinc citrate trihydrate?

A1: Zinc citrate trihydrate is typically synthesized through the neutralization reaction of a zinc source with citric acid. Common methods include:

  • Reaction with Zinc Carbonate: Reacting zinc carbonate with a citric acid solution. The reaction is: 3ZnCO₃ + 2C₆H₈O₇ → Zn₃(C₆H₅O₇)₂·3H₂O + 3CO₂↑.[1]

  • Reaction with Zinc Oxide: Using zinc oxide as the zinc source in a reaction with citric acid. The reaction is: 3ZnO + 2C₆H₈O₇ → Zn₃(C₆H₅O₇)₂·3H₂O.[1]

  • Complete Neutralization: The synthesis involves the complete neutralization of citric acid with a high-purity zinc source, followed by precipitation and dehydration to obtain zinc citrate trihydrate.[2]

  • Use of Catalysts: Some methods employ a catalyst system to accelerate the reaction process, aiming for high yield and purity.[3]

Q2: What are the typical impurities found in synthesized zinc citrate trihydrate?

A2: Impurities can originate from starting materials or side reactions. Common impurities include:

  • Heavy Metals: Lead (Pb), Arsenic (As), and Cadmium (Cd) are common metallic impurities.[1]

  • Unreacted Starting Materials: Residual zinc salts (e.g., zinc sulfate (B86663), zinc nitrate) or citric acid.

  • Other Zinc Compounds: Formation of other zinc salts or oxides if reaction conditions are not optimal.

  • Inorganic Salts: If precursors like zinc sulfate and sodium carbonate are used, residual sodium sulfate may be present.[1]

  • Incorrect Hydration States: The presence of zinc citrate dihydrate is a common impurity.[1][4]

Q3: How can I verify the hydration state of my zinc salt?

A3: The hydration state (e.g., dihydrate vs. trihydrate) can be determined by measuring the water content. A common method is:

  • Loss on Drying (LOD): A sample is dried at a specific temperature (e.g., 180°C for 6 hours), and the weight loss is measured. For zinc citrate, a moisture content of approximately 8.6% or higher indicates the trihydrate form, while a moisture content between 5.8-6.5% suggests the dihydrate.[1]

  • Thermogravimetric Analysis (TGA): TGA can provide a detailed profile of weight loss as a function of temperature, showing distinct steps for the loss of water molecules.[5][6]

Q4: What analytical techniques are recommended for purity analysis?

A4: A combination of techniques is often used to assess the purity of synthesized zinc trihydrate:

  • Elemental Analysis: Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Atomic Absorption Spectrometry (AAS) are highly sensitive methods for quantifying the zinc content and detecting trace elemental impurities.[7][8][9][10]

  • Titration: Complexometric titration with EDTA can be used to determine the total zinc content in the product.[11]

  • Powder X-ray Diffraction (PXRD): This technique is crucial for identifying the crystalline phase of the product and ensuring phase purity.[5][6][11]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR can be used to confirm the presence of citrate and water molecules in the final product.[11]

Q5: What are the key differences between zinc citrate dihydrate and trihydrate?

A5: The primary difference is the number of water molecules in the crystal structure. This leads to different physical properties:

  • Water Content: The trihydrate has a higher water content (around 8.6%) compared to the dihydrate (around 5.8-6.5%).[1]

  • Physical Properties: Zinc citrate trihydrate is reported to have better fluidity and is less prone to caking, making it easier to store and use as an additive.[1][4]

Troubleshooting Guide

Problem: My synthesis resulted in a low yield. What are the possible causes and solutions?

Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure stoichiometric amounts of reactants are used. An excess of one reactant may be necessary to drive the reaction to completion. - Increase reaction time or temperature according to the protocol. For example, when reacting zinc carbonate or oxide with citric acid, heating to 90-95°C for 20-30 minutes is recommended.[1] - Ensure adequate mixing/stirring to improve contact between reactants.
Loss of Product During Workup - Optimize filtration and washing steps. Use a minimal amount of cold solvent for washing to reduce dissolution of the product. - Consider centrifugation for more efficient separation of the solid product.[1][3]
Side Reactions - Control the pH of the reaction mixture. The pH of a 1% aqueous solution of the final product should be between 5.0-7.0.[1] - Ensure the temperature is controlled within the specified range to avoid decomposition or formation of byproducts.

Problem: My final product contains significant impurities. How can I improve its purity?

Type of Impurity Purification Strategy
Unreacted Starting Materials - Washing: Wash the precipitate with deionized water to remove soluble unreacted starting materials. Some protocols also recommend a final wash with absolute ethanol.[3]
Soluble Inorganic Salts - Recrystallization: Dissolve the crude product in a suitable solvent (e.g., hot water) and allow it to cool slowly to form purer crystals. The impurities will remain in the mother liquor.
Heavy Metals - High-Purity Reagents: Use high-purity starting materials (e.g., zinc oxide, citric acid) to minimize the introduction of heavy metal contaminants.[2]
Suspended Impurities - Filtration: Filter the reaction solution while hot to remove any insoluble impurities before crystallization.[1][12]

Problem: I synthesized the dihydrate instead of the desired trihydrate. How can I control the hydration state?

Controlling the hydration state of zinc salts like zinc aspartate and zinc citrate is crucial and can be influenced by crystallization conditions.[13]

Parameter Guidance for Trihydrate Formation
Reactants - Using zinc carbonate as the zinc source may favor the formation of the trihydrate.[1][4]
Temperature - Maintain the reaction and crystallization temperatures within the specified range for trihydrate formation (e.g., 75-95°C for synthesis, followed by controlled cooling).[1][3]
Drying Conditions - Avoid excessive drying temperatures or prolonged drying times that could lead to the loss of hydration water. Drying under vacuum may provide better control.[3]

Experimental Protocols

Protocol 1: Synthesis of Zinc Citrate Trihydrate

This protocol is based on the reaction of zinc carbonate with citric acid.[1]

Materials:

  • Citric Acid

  • Zinc Carbonate

  • Deionized Water

  • Reactor with heating and stirring capabilities

  • Centrifuge or filtration setup

  • Drying oven

Procedure:

  • Prepare a citric acid solution by dissolving citric acid in deionized water (e.g., mass ratio of 1:2 to 1:2.5 with zinc carbonate).[1]

  • Heat the citric acid solution to 75-85°C in the reactor.[1]

  • Slowly add zinc carbonate to the heated citric acid solution while stirring continuously to carry out the neutralization reaction.

  • After the addition of zinc carbonate is complete, continue heating the mixture to 90-95°C.[1]

  • Maintain stirring at this temperature for 20-30 minutes.[1]

  • Separate the resulting precipitate by centrifugation or filtration.

  • Wash the precipitate with deionized water.

  • Dry the final product at 85-95°C to obtain zinc citrate trihydrate.[1]

Protocol 2: Purity Analysis by ICP-OES

This is a general procedure for determining the concentration of zinc and potential metallic impurities.

Materials:

  • Synthesized zinc citrate trihydrate sample

  • High-purity nitric acid (trace metal grade)

  • Deionized water (Type I)

  • Certified zinc, lead, cadmium, and arsenic standards

  • Volumetric flasks and pipettes

Procedure:

  • Sample Digestion: Accurately weigh a small amount of the dried sample (e.g., 0.1 g) into a clean digestion vessel. Add a sufficient volume of concentrated nitric acid to dissolve the sample. Gentle heating on a hot plate may be required.

  • Dilution: After complete dissolution, quantitatively transfer the solution to a volumetric flask (e.g., 100 mL) and dilute to the mark with deionized water. Further dilutions may be necessary to bring the concentrations within the instrument's linear range.

  • Standard Preparation: Prepare a series of calibration standards for zinc and the suspected impurities (e.g., Pb, Cd, As) by diluting the certified stock standards with a matrix matching the diluted sample (i.e., containing the same concentration of nitric acid).

  • Instrumental Analysis: Analyze the prepared standards and samples using an ICP-OES instrument according to the manufacturer's instructions. Measure the emission intensity at the characteristic wavelengths for each element.

  • Quantification: Construct a calibration curve by plotting the emission intensity versus the concentration of the standards. Use the calibration curve to determine the concentration of zinc and impurities in the sample solution. Calculate the purity of the synthesized product.

Visualizations

Diagrams

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation cluster_analysis Quality Control A Prepare Citric Acid Solution C Heat Citric Acid (75-85°C) A->C B Weigh Zinc Source (e.g., ZnCO3) D Add Zinc Source & Heat (90-95°C) Stir for 20-30 min B->D C->D E Centrifuge / Filter Precipitate D->E F Wash with Deionized Water E->F G Dry Product (85-95°C) F->G H Final Product: Zinc Citrate Trihydrate G->H I Purity Analysis (ICP-OES, Titration) H->I J Phase & Hydration Analysis (PXRD, TGA) H->J

Caption: Workflow for the synthesis and purification of zinc citrate trihydrate.

Troubleshooting_Purity Start Product Purity is Low Q1 What is the nature of the impurity? Start->Q1 Impurity_Unreacted Unreacted Starting Materials Q1->Impurity_Unreacted Soluble Impurity_SideProduct Side Products / Wrong Hydration State Q1->Impurity_SideProduct Insoluble/ Phase Impurity Impurity_Metallic Heavy Metals (Pb, Cd, As) Q1->Impurity_Metallic Trace Elements Sol_Wash Action: Improve Washing - Use deionized water - Final rinse with ethanol Impurity_Unreacted->Sol_Wash Sol_Recrystallize Action: Recrystallize Product - Dissolve in hot solvent - Cool slowly Impurity_Unreacted->Sol_Recrystallize Sol_React_Control Action: Optimize Reaction - Check stoichiometry - Control T and pH Impurity_SideProduct->Sol_React_Control Sol_Reagents Action: Use High-Purity Starting Materials Impurity_Metallic->Sol_Reagents

Caption: Troubleshooting guide for addressing low product purity.

References

Troubleshooting

Technical Support Center: Stability and Storage of Zinc Hydrate Compounds

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and storage of zinc hydrate (B1144303) compounds. Due to the broad nature of "zinc trihydra...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and storage of zinc hydrate (B1144303) compounds. Due to the broad nature of "zinc trihydrate," this guide focuses on two commonly used examples: Zinc Acetate (B1210297) Dihydrate and Zinc Citrate Trihydrate . The principles and methodologies outlined here can be adapted for other hydrated zinc salts.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid zinc hydrate compounds?

A1: Solid zinc hydrate compounds should be stored in tightly sealed containers in a cool, dry place, protected from light and moisture. Specific temperature ranges are often provided by the manufacturer. For example, zinc acetate dihydrate is typically stored between +5°C and +30°C.[1][2] Exposure to humidity should be minimized to prevent deliquescence and degradation.

Q2: My zinc hydrate solution has turned cloudy. What is the likely cause and how can I fix it?

A2: Cloudiness or precipitation in aqueous solutions of zinc salts like zinc acetate is often due to hydrolysis, forming insoluble zinc hydroxide.[3] This is more likely to occur at a neutral or higher pH. To resolve this, you can add a few drops of a weak acid, such as acetic acid, which will shift the equilibrium and redissolve the precipitate.[3] For future preparations, using slightly acidified water can help prevent this issue.[3]

Q3: What factors can affect the stability of zinc hydrate compounds?

A3: The stability of zinc hydrate compounds is influenced by several factors:

  • Temperature: Elevated temperatures can lead to the loss of water of hydration and thermal decomposition.[1][4]

  • Humidity: High humidity can cause the solid material to absorb moisture, leading to clumping and potential degradation.[5] For solutions, moisture can promote hydrolysis.

  • pH: The pH of aqueous solutions is critical. For many zinc salts, a slightly acidic to neutral pH (e.g., 5.0-8.0 for zinc acetate) is required to prevent the precipitation of zinc hydroxide.[3]

  • Light: Exposure to light, especially UV light, can potentially induce photochemical reactions in some compounds.

Q4: What is the typical shelf life of a zinc hydrate compound?

A4: The shelf life depends on the specific compound and storage conditions. For solid, well-stored zinc acetate dihydrate, the shelf life is generally considered good if the container is kept tightly closed.[2] Zinc supplements are expected to have a shelf life of at least 2 years when stored at room temperature.[6] However, it is always best to refer to the manufacturer's expiration date.

Troubleshooting Guides

Issue 1: Unexpected Precipitation in Aqueous Zinc Salt Solutions

If you observe a white precipitate in your zinc salt solution, follow this troubleshooting guide.

G start Precipitate Observed in Solution check_ph Check the pH of the solution start->check_ph ph_high Is the pH > 7? check_ph->ph_high add_acid Add a few drops of a weak acid (e.g., acetic acid) ph_high->add_acid Yes check_concentration Check the concentration and storage temperature ph_high->check_concentration No dissolves Does the precipitate dissolve? add_acid->dissolves hydrolysis_confirmed Issue: Hydrolysis due to high pH. Solution: Maintain a slightly acidic pH. dissolves->hydrolysis_confirmed Yes dissolves->check_concentration No exceeds_solubility Does concentration exceed solubility at the storage temperature? check_concentration->exceeds_solubility dilute_or_warm Dilute the solution or gently warm to redissolve exceeds_solubility->dilute_or_warm Yes check_contaminants Consider potential contaminants (e.g., carbonates, hydroxides) exceeds_solubility->check_contaminants No solubility_issue Issue: Supersaturation. Solution: Adjust concentration or temperature. dilute_or_warm->solubility_issue contamination_issue Issue: Contamination. Solution: Use pure reagents and clean glassware. check_contaminants->contamination_issue

Troubleshooting workflow for zinc salt precipitation.
Issue 2: Inconsistent Results in Thermal Analysis

Inconsistent thermal analysis results, such as varying decomposition temperatures for zinc acetate, can be problematic.

G start Inconsistent Thermal Analysis Results check_atmosphere Verify the furnace atmosphere (inert vs. oxidative) start->check_atmosphere check_humidity Is the atmosphere's humidity controlled? check_atmosphere->check_humidity uncontrolled_humidity Issue: Uncontrolled humidity. Decomposition of zinc acetate is highly sensitive to moisture. check_humidity->uncontrolled_humidity No check_heating_rate Verify the heating rate check_humidity->check_heating_rate Yes control_humidity Action: Use a controlled humidity atmosphere for reproducible results. uncontrolled_humidity->control_humidity heating_rate_issue Is the heating rate consistent across experiments? check_heating_rate->heating_rate_issue inconsistent_heating Issue: Inconsistent heating rate. Solution: Ensure a calibrated and consistent heating rate. heating_rate_issue->inconsistent_heating No check_sample_prep Review sample preparation heating_rate_issue->check_sample_prep Yes sample_prep_issue Issue: Inconsistent sample mass or packing. Solution: Use consistent sample preparation techniques. check_sample_prep->sample_prep_issue

Troubleshooting workflow for thermal analysis.

Data Presentation

Table 1: Thermal Decomposition Data for Zinc Acetate Dihydrate

This table summarizes the key thermal events for zinc acetate dihydrate under different atmospheric conditions. The data is compiled from thermogravimetric analysis (TGA) studies.[1][4]

AtmosphereThermal EventTemperature Range (°C)Mass Loss (%)Products
Dry Inert Gas DehydrationRoom Temp - 115~16%Anhydrous Zinc Acetate, H₂O
Sublimation~180VariableZn(CH₃COO)₂ (g)
Decomposition250 - 350~46% (of anhydrous)ZnO, CO₂, Acetone
Humid Air Decomposition120 - 220~63%ZnO, Acetic Acid, H₂O
Table 2: Influence of pH on the Solubility of Zinc Compounds

The solubility of zinc salts is highly dependent on the pH of the solution. This table provides a qualitative and quantitative overview of this relationship for zinc acetate and zinc citrate.

Zinc CompoundpH RangeSolubility BehaviorQuantitative Data
Zinc Acetate < 6High solubilityPrecipitation of Zn(OH)₂ can begin at pH ~6.7 in a 0.1 M solution.[3]
6 - 8Decreasing solubility
> 8Low solubility (precipitation of Zn(OH)₂)
Zinc Citrate < 5Increasing solubility with decreasing pHIn the presence of citrate, zinc adsorption on soil decreased by up to 38% at pH > pzse and increased by up to 51% at pH < pzse.[7]
5 - 7Low solubility
> 7Increased solubility due to formation of soluble zincate ions.[8]The solubility of zinc ions in the presence of 0.15 M Zn(NO₃)₂ shows a U-shaped curve with a minimum around pH 9.[9]

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This method is used to determine the water content in a solid zinc hydrate sample.[10]

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent

  • Anhydrous methanol (B129727)

  • Sodium tartrate dihydrate (for standardization)

  • Airtight sample handling equipment

Procedure:

  • Standardization of Karl Fischer Reagent:

    • Add a known volume of anhydrous methanol to the titration vessel.

    • Titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water.

    • Accurately weigh a known amount of sodium tartrate dihydrate and add it to the vessel.

    • Titrate with the Karl Fischer reagent to the endpoint.

    • Calculate the water equivalence factor (F) of the reagent (mg H₂O / mL reagent).[10]

  • Sample Analysis:

    • Accurately weigh a suitable amount of the zinc hydrate sample and quickly transfer it to the titration vessel.

    • Stir to dissolve the sample.

    • Titrate with the standardized Karl Fischer reagent to the endpoint.

    • Record the volume of titrant used.

  • Calculation:

    • Water content (%) = (Volume of titrant (mL) * F (mg/mL) / Sample weight (mg)) * 100

G start Start Karl Fischer Titration standardize Standardize Karl Fischer Reagent with Sodium Tartrate Dihydrate start->standardize prepare_sample Accurately weigh the zinc hydrate sample standardize->prepare_sample add_to_vessel Transfer sample to titration vessel with anhydrous methanol prepare_sample->add_to_vessel titrate Titrate with standardized Karl Fischer reagent to endpoint add_to_vessel->titrate calculate Calculate water content titrate->calculate end End calculate->end

Experimental workflow for Karl Fischer titration.
Protocol 2: Accelerated Stability Study according to ICH Guidelines

This protocol outlines a general approach for conducting an accelerated stability study on a zinc hydrate compound, based on ICH guidelines.[11][12][13][14]

Objective: To evaluate the stability of the zinc hydrate compound under stressed conditions to predict its shelf life.

Materials and Equipment:

  • Stability chambers capable of maintaining controlled temperature and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[12][13][14]

  • Appropriate analytical instruments for testing (e.g., HPLC for purity, Karl Fischer titrator for water content, dissolution apparatus).

  • Samples of the zinc hydrate compound from at least three primary batches.

Procedure:

  • Initial Analysis (Time 0):

    • Perform a complete analysis of the samples from each batch for appearance, assay (purity), water content, degradation products, and any other relevant quality attributes.

  • Storage:

    • Place the samples in the stability chamber under accelerated conditions (40°C / 75% RH).

  • Testing at Intermediate Time Points:

    • Pull samples at specified time points (e.g., 1, 3, and 6 months).[11][12]

    • Analyze the samples for the same set of quality attributes as in the initial analysis.

  • Data Evaluation:

    • Compare the results at each time point to the initial results and the product specifications.

    • Identify any significant changes, such as a decrease in assay, an increase in degradation products, or a change in physical appearance.

    • Use the data to establish a tentative shelf life and recommended storage conditions.

G start Start Accelerated Stability Study initial_analysis Time 0: Full analysis of 3 batches (Assay, Water Content, Impurities) start->initial_analysis storage Store samples at 40°C / 75% RH initial_analysis->storage pull_1m Time 1 Month: Pull and analyze samples storage->pull_1m pull_3m Time 3 Months: Pull and analyze samples pull_1m->pull_3m pull_6m Time 6 Months: Pull and analyze samples pull_3m->pull_6m evaluate Evaluate data for significant changes pull_6m->evaluate establish_shelf_life Establish tentative shelf life and storage conditions evaluate->establish_shelf_life end End establish_shelf_life->end

Workflow for an accelerated stability study.

References

Optimization

avoiding hydrolysis during zinc chloride trihydrate synthesis

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of zinc chloride trihydrate, with a specific focus on preventing hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis in the context of zinc chloride synthesis, and why is it a problem?

A1: In the synthesis of zinc chloride, hydrolysis is a chemical reaction where zinc chloride reacts with water to form zinc hydroxychloride (Zn(OH)Cl) or zinc oxide (ZnO). This is problematic because these byproducts are impurities that contaminate the final zinc chloride product, reducing its purity and yield. Aqueous solutions of zinc chloride are acidic, with a 6 M solution having a pH of about 1, due to the formation of tetrahedral chloro-aqua complexes like [ZnCl₃(H₂O)]⁻.[1] When hydrated forms of zinc chloride are heated, they can decompose to form zinc oxychloride.[2]

Q2: What are the primary causes of hydrolysis during the synthesis of zinc chloride trihydrate?

A2: The primary causes of hydrolysis include:

  • Insufficient Acid: A low concentration of hydrochloric acid in the reaction mixture can lead to the formation of less soluble zinc hydroxychlorides.[3] Using a strong excess of acid is recommended to prevent this.[3]

  • High Temperatures: Elevated temperatures can promote the loss of HCl from the hydrated salt during evaporation, leading to the formation of zinc oxychloride.[4][5] While higher temperatures increase the solubility and reactivity of zinc chloride, they can also accelerate degradation if not controlled.[6]

  • Exposure to Moisture: Zinc chloride is highly hygroscopic and readily absorbs moisture from the atmosphere, which can contribute to hydrolysis.[5][6][7][8][9] Proper storage in a cool, dry place is crucial.[6]

Q3: How can I prevent hydrolysis when preparing zinc chloride trihydrate from zinc metal and hydrochloric acid?

A3: To minimize hydrolysis, the following measures are recommended:

  • Use Excess Hydrochloric Acid: Ensure a stoichiometric excess of hydrochloric acid is used to maintain an acidic environment and suppress the formation of hydroxychloride species.[3]

  • Control Temperature During Evaporation: Avoid excessive heat when concentrating the zinc chloride solution to crystallize the trihydrate. Lower evaporation temperatures favor the formation of higher hydrates.[1]

  • Work in a Dry Atmosphere: Whenever possible, handle the final product in a dry atmosphere (e.g., in a glove box or under a stream of dry nitrogen) to prevent moisture absorption.

Q4: My final product is a white, insoluble precipitate instead of crystalline zinc chloride trihydrate. What went wrong?

A4: The formation of a white, insoluble precipitate is a strong indication that hydrolysis has occurred, leading to the formation of zinc hydroxychloride or zinc oxide. This is often due to an insufficient amount of residual acid in the solution during crystallization.[3]

Q5: Can I purify my zinc chloride trihydrate if it has been contaminated with hydrolysis byproducts?

A5: Yes, purification is possible. Commercial samples of zinc chloride often contain water and products from hydrolysis as impurities.[1] Common purification methods include:

  • Recrystallization: Recrystallization from hot dioxane can be used to purify zinc chloride.[1][7][8]

  • Treatment with Thionyl Chloride: A simple method for purification involves treating the zinc chloride with thionyl chloride.[1][7][8]

  • Sublimation: For anhydrous samples, purification can be achieved by sublimation in a stream of hydrogen chloride gas, followed by heating the sublimate to 400 °C in a stream of dry nitrogen gas.[1][2][7][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
White precipitate forms during reaction or upon cooling.Hydrolysis: Insufficient hydrochloric acid.Add a small amount of concentrated hydrochloric acid to the solution until the precipitate dissolves. Ensure a slight excess of acid is present.[3]
The final product is a sticky or syrupy mass instead of crystals.Incomplete Drying/Excess Water: The solution was not sufficiently concentrated, or the product has absorbed atmospheric moisture.Gently heat the solution under vacuum to remove excess water. Handle the final product in a dry environment.
Low yield of zinc chloride trihydrate.Incomplete Reaction: The reaction between zinc and hydrochloric acid may not have gone to completion.Ensure all the zinc has reacted. If necessary, gently heat the reaction mixture to facilitate the dissolution of the remaining zinc.[10]
The pH of the final solution is higher than expected (less acidic).Hydrolysis: Formation of basic zinc salts.Acidify the solution with a small amount of hydrochloric acid. A 6M aqueous solution of ZnCl₂ should have a pH of approximately 1.[1][8]

Experimental Protocols

Synthesis of Zinc Chloride Trihydrate

This protocol describes the preparation of zinc chloride trihydrate from zinc metal and hydrochloric acid, with measures to minimize hydrolysis.

Materials:

  • Zinc metal (granules or mossy)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Weigh a desired amount of zinc metal and place it in a beaker.

  • Slowly and carefully add a stoichiometric excess of concentrated hydrochloric acid to the beaker containing the zinc. The reaction will be vigorous and produce hydrogen gas; therefore, this step should be performed in a well-ventilated fume hood.[9][10]

  • Allow the reaction to proceed until all the zinc metal has dissolved. Gentle heating may be applied to speed up the reaction if necessary.

  • Once the reaction is complete, filter the solution to remove any unreacted impurities.

  • Gently heat the filtrate to evaporate the excess water and concentrate the solution. Avoid boiling the solution vigorously to prevent the formation of zinc oxychloride.

  • Cool the concentrated solution slowly to allow for the crystallization of zinc chloride trihydrate. The trihydrate crystals can be obtained by cooling a solution containing 70.5% ZnCl₂ to 0°C for 24 hours.[11]

  • Isolate the crystals by filtration.

  • Wash the crystals with a small amount of ice-cold deionized water and then with a suitable solvent like diethyl ether to facilitate drying.

  • Dry the crystals in a desiccator over a suitable drying agent to prevent the absorption of atmospheric moisture.

Visualizations

Hydrolysis_Equilibrium cluster_reactants Reactants cluster_products Products of Hydrolysis ZnCl2 ZnCl₂ ZnOHCl Zn(OH)Cl (Zinc Hydroxychloride) ZnCl2->ZnOHCl + H₂O H2O H₂O ZnOHCl->ZnCl2 + HCl HCl HCl

Caption: Chemical equilibrium of zinc chloride hydrolysis.

Troubleshooting_Workflow start Start Synthesis synthesis React Zinc with excess HCl start->synthesis check_precipitate Is a white precipitate formed during reaction? synthesis->check_precipitate add_hcl Add more concentrated HCl until precipitate dissolves check_precipitate->add_hcl Yes evaporation Gently evaporate excess water check_precipitate->evaporation No add_hcl->synthesis crystallization Cool to crystallize ZnCl₂·3H₂O evaporation->crystallization check_product Is the final product crystalline? crystallization->check_product purify Purify product by recrystallization or other methods check_product->purify No end Successful Synthesis check_product->end Yes purify->end

Caption: Troubleshooting workflow for avoiding hydrolysis.

References

Troubleshooting

optimizing stirring speed for uniform particle size of zinc trihydrate

A Note on Terminology: The term "zinc trihydrate" is not a standard chemical nomenclature. This guide assumes it refers to a specific hydrated form of a zinc salt (e.g., zinc citrate (B86180) trihydrate, zinc sulfate (B8...

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "zinc trihydrate" is not a standard chemical nomenclature. This guide assumes it refers to a specific hydrated form of a zinc salt (e.g., zinc citrate (B86180) trihydrate, zinc sulfate (B86663) trihydrate, or a hydrated zinc oxide). The principles and troubleshooting advice provided are based on general crystallization and precipitation chemistry for hydrated zinc compounds and should be adapted to your specific zinc salt of interest.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of crystalline zinc hydrates, with a focus on achieving uniform particle size by optimizing stirring speed.

Q1: What is the primary effect of stirring speed on the final particle size of zinc trihydrate?

A1: Stirring speed, or agitation rate, is a critical parameter that directly influences the particle size and size distribution. Generally, increasing the stirring speed leads to a smaller mean particle size. This is because higher agitation rates increase the mixing efficiency, leading to a more uniform distribution of reactants and a higher nucleation rate. However, excessively high speeds can sometimes lead to increased particle agglomeration due to a higher frequency of particle collisions.

Q2: My particles are heavily agglomerated. What are the potential causes and how can I fix this?

A2: Agglomeration is a common issue where smaller crystals stick together to form larger clusters, resulting in a non-uniform and broad particle size distribution.

  • Cause: High supersaturation, leading to rapid nucleation and the formation of many small, unstable crystals that tend to agglomerate.

  • Cause: Inefficient mixing, creating localized areas of high supersaturation.

  • Cause: Excessive stirring speed, which increases the collision frequency between particles.

  • Troubleshooting:

    • Optimize Stirring Speed: There is often an optimal stirring speed that is high enough for good mixing but not so high as to cause excessive collisions. You may need to experimentally determine this range for your specific setup.

    • Control Supersaturation: Lower the concentration of your reactants or slow down the addition rate of the precipitating agent. This will favor crystal growth over nucleation, leading to larger, more stable primary crystals that are less prone to agglomeration.

    • Use of Additives: Certain polymers or surfactants can be added to the reaction mixture to act as capping agents, preventing crystals from sticking together.

Q3: The particle size distribution of my zinc trihydrate is very broad. What could be the reason?

A3: A broad particle size distribution (polydispersity) indicates a lack of control over the crystallization process.

  • Cause: Inhomogeneous mixing due to inadequate stirring. This can create temperature or concentration gradients within the reactor, leading to different nucleation and growth rates in different areas.

  • Cause: Uncontrolled secondary nucleation, where new crystals form from contact between existing crystals and the stirrer or reactor walls.

  • Cause: Fluctuations in temperature or pH during the reaction.

  • Troubleshooting:

    • Ensure Homogeneous Mixing: Use a properly sized and positioned impeller for your reaction vessel. Ensure the stirring speed is sufficient to keep all particles suspended and to quickly distribute newly added reagents.

    • Control Temperature and pH: Use a temperature-controlled water bath and a pH controller to maintain stable conditions throughout the synthesis.

    • Optimize Reagent Addition: Add the precipitating agent slowly and at a constant rate to a region of high mixing to avoid localized high supersaturation.

Q4: My final product has a very small particle size, but I need larger crystals. What should I do?

A4: If your particles are too small, it indicates that the nucleation rate is much higher than the crystal growth rate.

  • Troubleshooting:

    • Decrease Stirring Speed: Lowering the agitation rate can reduce the rate of secondary nucleation, allowing existing crystals more time to grow.[1]

    • Decrease Supersaturation: Use more dilute reactant solutions or slow down the addition of the precipitating agent.

    • Increase Reaction Temperature: For compounds with normal solubility (solubility increases with temperature), a higher temperature can lead to a lower level of supersaturation and favor the growth of larger crystals. However, the effect of temperature should be experimentally verified for your specific system.

    • Aging/Ostwald Ripening: After the initial precipitation, continue stirring the suspension at a constant temperature for an extended period. This process, known as Ostwald ripening, allows larger crystals to grow at the expense of smaller ones, which dissolve and redeposit onto the larger crystals.

Data Summary: Effects of Stirring Speed

The following table summarizes the general effects of stirring speed on key parameters in the precipitation of crystalline zinc hydrates. The optimal range for your experiment will depend on the specific zinc salt, solvent, temperature, and reactor geometry.

ParameterLow Stirring SpeedModerate Stirring SpeedHigh Stirring Speed
Mixing Efficiency Poor, inhomogeneousGood, homogeneousExcellent
Nucleation Rate Low, primarily at addition pointHigh, uniformVery High
Crystal Growth Rate Potentially higher (if supersaturation is maintained)LowerLower
Mean Particle Size Larger, but often with broad distributionSmaller, more uniformSmallest
Agglomeration Low (due to fewer collisions)ModeratePotentially high (due to increased collisions)
Particle Size Distribution BroadNarrowCan become broader due to agglomeration

Experimental Protocols

Protocol 1: Generalized Synthesis of a Crystalline Zinc Hydrate via Precipitation

This protocol provides a general framework for synthesizing a crystalline zinc hydrate. You will need to optimize concentrations, temperature, and stirring speed for your specific compound.

Materials:

  • Zinc salt precursor (e.g., Zinc Acetate Dihydrate, Zinc Nitrate Hexahydrate)[2]

  • Precipitating agent (e.g., Sodium Hydroxide, Ammonium Hydroxide)

  • Solvent (e.g., Deionized water, Ethanol)

  • Reaction vessel with a magnetic stirrer and hotplate, or an overhead stirrer

  • pH meter

  • Burette or syringe pump for controlled addition

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Procedure:

  • Prepare Reactant Solutions: Dissolve a specific amount of the zinc precursor in the chosen solvent to achieve the desired concentration. Separately, prepare a solution of the precipitating agent.

  • Set Up Reaction: Place the zinc precursor solution in the reaction vessel. If required, heat the solution to the desired reaction temperature using a hotplate or water bath.

  • Begin Stirring: Start stirring the zinc precursor solution at a controlled speed. Ensure a vortex is not so deep that it introduces air into the solution.

  • Controlled Addition: Slowly add the precipitating agent solution dropwise to the zinc precursor solution while maintaining vigorous and constant stirring. The addition of the precipitating agent will cause the formation of a white precipitate.

  • Monitor pH: If the reaction is pH-sensitive, monitor the pH of the solution continuously and adjust the addition rate of the precipitating agent to maintain the target pH.

  • Aging: After the addition is complete, allow the suspension to stir at the set temperature and speed for a defined "aging" period (e.g., 1-2 hours). This allows the crystals to stabilize.

  • Isolation: Turn off the heat and stirring and allow the precipitate to settle.

  • Washing: Carefully decant the supernatant. Resuspend the precipitate in deionized water and stir for 5-10 minutes. Repeat this washing step 2-3 times to remove unreacted reagents and byproducts.

  • Filtration: Collect the washed precipitate by vacuum filtration.

  • Drying: Dry the obtained solid in an oven at a relatively low temperature (e.g., 60-80°C) to obtain the hydrated zinc salt without causing decomposition.

Protocol 2: Particle Size Analysis

A. Dynamic Light Scattering (DLS) DLS is a rapid technique for measuring the average particle size and size distribution of particles suspended in a liquid.

  • Sample Preparation: Prepare a dilute suspension of your zinc trihydrate particles in a suitable solvent (usually deionized water). The concentration should be low enough to avoid multiple scattering effects (the solution should be slightly turbid but not opaque). You may need to sonicate the sample for a few minutes to break up loose agglomerates.

  • Measurement: Transfer the suspension to a clean cuvette. Place the cuvette in the DLS instrument.

  • Data Acquisition: Set the instrument parameters (e.g., solvent refractive index, temperature) and run the measurement. The instrument software will use the fluctuations in scattered light intensity to calculate the hydrodynamic diameter of the particles and the polydispersity index (PDI).

B. Scanning Electron Microscopy (SEM) SEM provides direct visualization of the particle size and morphology.

  • Sample Preparation: Disperse a small amount of the dry powder in a volatile solvent like ethanol.

  • Deposition: Place a drop of the suspension onto an SEM stub with a conductive adhesive tape and allow the solvent to evaporate completely.

  • Coating: Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

  • Imaging: Introduce the sample into the SEM chamber. Acquire images at different magnifications to observe the overall morphology and individual particle details.

  • Size Analysis: Use image analysis software (like ImageJ) to measure the dimensions of a statistically significant number of particles (e.g., >100) from the SEM micrographs to determine the average particle size and distribution.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_processing 3. Downstream Processing cluster_analysis 4. Characterization prep_zinc Prepare Zinc Precursor Solution react Controlled Addition of Precipitant to Zinc Solution prep_zinc->react prep_precip Prepare Precipitating Agent Solution prep_precip->react stir Constant Stirring (Speed Optimization) age Aging of Suspension react->age wash Washing age->wash filter Filtration wash->filter dry Drying filter->dry analyze Particle Size Analysis (DLS, SEM) dry->analyze

Caption: Experimental workflow for zinc trihydrate synthesis.

stirring_effect cluster_increase Increasing Stirring Speed cluster_decrease Decreasing Effect cluster_result Result stir_speed Stirring Speed mixing ↑ Mass Transfer Rate (Better Mixing) stir_speed->mixing collisions ↑ Particle Collisions stir_speed->collisions nucleation ↑ Nucleation Rate mixing->nucleation growth_time ↓ Crystal Growth Time nucleation->growth_time particle_size ↓ Smaller Primary Particle Size nucleation->particle_size agglomeration ↑ Potential for Agglomeration collisions->agglomeration growth_time->particle_size

Caption: Influence of stirring speed on particle formation.

References

Optimization

Technical Support Center: The Influence of Temperature on the Hydration State of Zinc Salts

This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and managing the impact of temperature on the hydration state of zinc salts. The informatio...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and managing the impact of temperature on the hydration state of zinc salts. The information is presented in a question-and-answer format to directly address common issues and queries encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of increasing temperature on hydrated zinc salts?

When subjected to increasing temperature, hydrated zinc salts typically undergo a multi-stage process. The initial stage involves the loss of water molecules, a process known as dehydration. As the temperature continues to rise, the resulting anhydrous salt may then decompose into other compounds, often culminating in the formation of zinc oxide (ZnO) at higher temperatures.[1][2][3][4][5] The precise temperatures for these transitions depend on the specific zinc salt, its initial hydration state, and experimental conditions like heating rate and atmosphere.[6]

Q2: How are the different hydration states of zinc salts identified as temperature changes?

Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for studying these changes.[3][6] TGA measures the change in mass of a sample as it is heated, revealing distinct steps corresponding to the loss of water molecules.[5][7] DSC measures the heat flow associated with thermal transitions, showing endothermic peaks for dehydration events.[6] X-ray Diffraction (XRD) can also be used to identify the crystal structure of the material at different temperatures, confirming the transition between different hydrate (B1144303) phases or to the anhydrous form.[2][8]

Q3: Does the surrounding atmosphere influence the dehydration process?

Yes, the atmosphere, particularly its humidity, can significantly alter the dehydration and decomposition pathway. For example, the thermal decomposition of zinc acetate (B1210297) is dramatically affected by water vapor.[1] In a dry, inert atmosphere, it tends to sublime, whereas a humid atmosphere promotes the direct formation of zinc oxide at much lower temperatures.[1] This highlights the importance of controlling the experimental atmosphere to ensure reproducibility.

Q4: At what temperatures do common hydrated zinc salts lose their water molecules?

The dehydration temperatures vary for different zinc salts.

  • Zinc Sulfate (B86663) Heptahydrate (ZnSO₄·7H₂O): This salt undergoes a multi-stage dehydration. The first step, losing six water molecules to form the monohydrate, begins around 42-70°C and is typically complete by 120°C.[4][5][7] The final water molecule is removed at higher temperatures, between 200°C and 400°C.[5]

  • Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O): The two water molecules of hydration are typically lost below 110°C.[1][2]

  • Zinc Oxalate Dihydrate (ZnC₂O₄·2H₂O): Dehydration for this compound, with the loss of both water molecules, occurs in a range of approximately 129°C to 176°C.[9]

Troubleshooting Guide

Q1: My experimental results for the thermal decomposition of zinc acetate are inconsistent.

Inconsistent results with zinc acetate are often due to uncontrolled atmospheric humidity.[1] The decomposition pathway is highly sensitive to the presence of water vapor. In a dry atmosphere, the anhydrous salt may sublime without efficiently forming zinc oxide, while a humid environment facilitates a more direct conversion to ZnO at lower temperatures.[1] Recommendation: To ensure reproducibility, conduct experiments in a controlled atmosphere with a known and consistent humidity level.

Q2: Instead of decomposing, my zinc acetate precursor is subliming around 180°C.

This behavior is characteristic of heating anhydrous zinc acetate in a dry gas atmosphere.[1] To prevent sublimation and encourage decomposition to zinc oxide, it is necessary to introduce a controlled amount of water vapor into the reaction atmosphere.[1]

Q3: My TGA curve for zinc sulfate shows multiple weight loss steps below 200°C. Is this normal?

Yes, this is expected for zinc sulfate heptahydrate (ZnSO₄·7H₂O). The dehydration process is not a single event but occurs in stages. The initial weight loss corresponds to the transition from the heptahydrate to intermediate hydrates (like the hexahydrate and tetrahydrate) before finally forming the stable monohydrate (ZnSO₄·H₂O).[5][10] This results in a gradual or multi-stepped weight loss in the TGA curve below 200°C.[5]

Quantitative Data Summary

The following tables summarize the key temperature-related events for the dehydration and decomposition of various zinc salts as reported in the literature.

Table 1: Thermal Analysis of Zinc Sulfate Hydrates

Initial CompoundTemperature Range (°C)ProcessResulting CompoundMass Loss (%)Reference(s)
ZnSO₄·7H₂O25 - 200Dehydration (7 → 1)ZnSO₄·H₂O~37.1[5]
ZnSO₄·7H₂O42 - 62Initial Dehydration StepIntermediate Hydrate~13.8[7]
ZnSO₄·H₂O200 - 400Dehydration (1 → 0)Anhydrous ZnSO₄~7.6[5]
Anhydrous ZnSO₄> 680DecompositionZnO-[3]

Table 2: Thermal Analysis of Other Hydrated Zinc Salts

Initial CompoundTemperature Range (°C)ProcessResulting CompoundReference(s)
Zn(CH₃COO)₂·2H₂O< 110DehydrationAnhydrous Zn(CH₃COO)₂[1][2]
Anhydrous Zn(CH₃COO)₂> 250 (Dry Air)DecompositionZnO[1]
Anhydrous Zn(CH₃COO)₂120 - 220 (Humid Air)DecompositionZnO[1]
ZnC₂O₄·2H₂O~129 - 176DehydrationAnhydrous ZnC₂O₄[9]
Anhydrous ZnC₂O₄~354 - 422DecompositionZnO[9]
ε-Zn(OH)₂127 - 155DehydrationZnO[6]

Experimental Protocols

Methodology: Thermogravimetric Analysis (TGA) of a Hydrated Zinc Salt

This protocol provides a general procedure for analyzing the thermal stability and dehydration of a hydrated zinc salt using TGA.

  • Instrumentation: Utilize a calibrated Thermogravimetric Analyzer (TGA) equipped with a high-precision balance and a furnace capable of controlled heating rates. A gas delivery system for maintaining a specific atmosphere (e.g., high-purity nitrogen or dry air) is required.[11]

  • Sample Preparation:

    • Ensure the hydrated zinc salt sample is a fine, homogeneous powder to promote uniform heat transfer.

    • Accurately weigh approximately 5–10 mg of the sample into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

    • Record the initial sample mass with high precision.[11]

  • TGA Instrument Setup and Execution:

    • Place the crucible containing the sample onto the TGA balance mechanism.

    • Seal the furnace and purge with the desired gas (e.g., nitrogen) at a consistent flow rate (e.g., 20–50 mL/min) for a sufficient time to establish an inert or controlled atmosphere.

    • Program the temperature profile:

      • Equilibrate at a starting temperature, typically near ambient (e.g., 30°C).

      • Ramp the temperature from the starting point to a final temperature sufficient to ensure all thermal events of interest are observed (e.g., 600°C for dehydration and decomposition to ZnO).

      • Set a constant heating rate, typically between 5°C/min and 20°C/min. A rate of 10°C/min is common for standard analysis.[11]

    • Initiate the TGA run and continuously record the sample mass as a function of temperature and time.

  • Data Analysis:

    • Plot the recorded data as a TGA curve (mass % vs. temperature).

    • Calculate the derivative of the TGA curve to generate a derivative thermogravimetric (DTG) curve (rate of mass change vs. temperature). The peaks on the DTG curve indicate the temperatures of the fastest mass loss.

    • Determine the onset and end temperatures for each mass loss step, which correspond to the start and completion of dehydration or decomposition events.

    • Quantify the percentage of mass lost at each step and correlate it with the theoretical mass loss for the removal of a specific number of water molecules or for decomposition to the final product.

Visualizations

G cluster_workflow Influence of Temperature on Hydrated Zinc Salt cluster_legend Legend A Hydrated Zinc Salt (e.g., ZnX·nH₂O) B Intermediate Hydrate (e.g., ZnX·mH₂O) A->B  Low Temperature Heat (e.g., 40-120°C) - (n-m)H₂O C Anhydrous Zinc Salt (ZnX) B->C  Moderate Temperature Heat (e.g., >120°C) - mH₂O D Final Product (e.g., ZnO) C->D  High Temperature Heat (e.g., >250°C) Decomposition L1 Initial State L2 Intermediate State L3 Anhydrous State L4 Decomposed State

Caption: Logical workflow of the thermal dehydration and decomposition of a generic hydrated zinc salt.

References

Troubleshooting

Technical Support Center: Troubleshooting Fluorescence in Raman Spectroscopy of Zinc Compounds

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address fluorescence interference during the Raman s...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address fluorescence interference during the Raman spectroscopy of zinc compounds.

Frequently Asked questions (FAQs)

Q1: What causes the strong fluorescence background when analyzing my zinc compound with Raman spectroscopy?

Fluorescence interference is a common issue in Raman spectroscopy and can originate from several sources. When the excitation laser energy is close to an electronic transition in your sample or impurities, it can be absorbed, leading to the emission of fluorescence. This fluorescence is often much stronger than the Raman scattering signal, obscuring the valuable vibrational information.[1][2][3]

Potential sources of fluorescence when analyzing zinc compounds include:

  • The zinc compound itself: Some zinc compounds, particularly certain coordination complexes or organometallic structures, may be inherently fluorescent.

  • Impurities: Trace impurities within the sample, even in very low concentrations, can be highly fluorescent and mask the Raman signal of the zinc compound.[3][4]

  • Sample matrix and additives: In pharmaceutical formulations, excipients, binders, or other components mixed with the active zinc compound can fluoresce.

  • Solvents or substrates: Residual solvents from sample preparation or the substrate used to hold the sample (e.g., glass slides) can contribute to the fluorescence background.[5]

Q2: My Raman signal is completely overwhelmed by fluorescence. What is the first thing I should try to fix this?

The most straightforward and often most effective initial step is to change the excitation laser wavelength .[1][2][6] By switching to a longer wavelength (e.g., from 532 nm to 785 nm or 1064 nm), you can often avoid exciting the electronic transitions that cause fluorescence.[6][7]

Rationale: The energy of the laser is inversely proportional to its wavelength. Many compounds that fluoresce under visible light (e.g., 532 nm) will not be excited by near-infrared (NIR) lasers (e.g., 785 nm or 1064 nm) because the energy of the NIR photons is too low to be absorbed.[2][7]

Considerations: While effective, moving to a longer wavelength also has a significant drawback: the intensity of the Raman scattering signal decreases with the fourth power of the excitation frequency.[8] This means that while you reduce fluorescence, your Raman signal will also be inherently weaker, potentially requiring longer acquisition times or higher laser power.

Troubleshooting Guide

If changing the laser wavelength is not an option or does not fully resolve the fluorescence issue, a systematic approach to troubleshooting is necessary. The following sections provide detailed guidance on instrumental, sample preparation, and advanced techniques to mitigate fluorescence.

Instrumental Adjustments

A variety of instrumental parameters and advanced techniques can be employed to suppress fluorescence.

Q3: Can I reduce fluorescence without changing the laser?

Yes, several instrumental techniques can help. One common method is photobleaching .[1][8] This involves exposing the sample to the laser for a period before acquiring the spectrum. The intense laser light can cause the fluorescent species to degrade or "burn out," reducing their contribution to the background signal.[3]

Another approach is to optimize the confocal pinhole of your Raman microscope. By reducing the pinhole size, you can reject out-of-focus light, which can include fluorescence from outside the focal plane.[1]

For more advanced fluorescence rejection, techniques like Shifted Excitation Raman Difference Spectroscopy (SERDS) and Time-Gated Raman Spectroscopy can be highly effective.

Q4: What is Shifted Excitation Raman Difference Spectroscopy (SERDS) and how does it work?

SERDS is a powerful technique that separates the Raman signal from the fluorescence background.[7] It works by acquiring two spectra with slightly different excitation wavelengths. The Raman peaks will shift in position along with the excitation wavelength, while the broad fluorescence background will remain largely unchanged.[9][10][11] By subtracting one spectrum from the other, the fluorescence background is effectively canceled out, leaving a derivative-like Raman signal.[12]

Q5: How does Time-Gated Raman Spectroscopy eliminate fluorescence?

Time-gated Raman spectroscopy utilizes the difference in timescales between Raman scattering (which is nearly instantaneous) and fluorescence (which has a longer lifetime).[7][13] The technique employs a pulsed laser and a fast, gated detector. The detector is only switched on for a very short duration, synchronized with the laser pulse, to capture the instantaneous Raman signal. It is then switched off before the longer-lived fluorescence emission can be detected.[13][14][15] This method provides true fluorescence suppression.[13][16]

Q6: Can Spatially Offset Raman Spectroscopy (SORS) help with my fluorescent zinc compound?

SORS is particularly useful for analyzing samples within opaque or fluorescent containers, or for probing subsurface layers.[8][17][18] It works by physically separating the laser illumination point from the signal collection point on the sample surface.[17] Since fluorescence is often a surface phenomenon, collecting the Raman signal from a spatially offset region can enhance the signal from the bulk of the sample relative to the surface fluorescence.[19][20]

A summary of instrumental techniques for fluorescence mitigation is provided in the table below.

Technique Principle of Operation Advantages Disadvantages
Change Excitation Wavelength Use a longer wavelength (e.g., 785 nm, 1064 nm) to avoid exciting fluorescence.[2][7]Often very effective and easy to implement.Raman signal intensity is significantly reduced at longer wavelengths.[8]
Photobleaching Pre-expose the sample to the laser to "burn out" fluorescent species.[1][3][8]Simple to perform with any Raman system.Can potentially damage the sample; may not be effective for all samples.[8]
Confocal Pinhole Adjustment Reduce the pinhole aperture to reject out-of-focus fluorescence.[1]Can improve signal-to-noise by reducing background from outside the focal plane.May reduce the overall signal intensity.
SERDS Subtracts two spectra taken at slightly different excitation wavelengths to cancel out the static fluorescence background.[9][10]Excellent for removing fluorescence and other background signals.Requires a tunable laser or two closely spaced lasers.
Time-Gated Raman Uses a pulsed laser and a gated detector to collect the Raman signal before the fluorescence occurs.[13][14]Provides true fluorescence suppression and can be used in ambient light.[13][15]Requires specialized and more expensive instrumentation.
SORS Collects the Raman signal from a region spatially offset from the laser illumination point to probe beneath a fluorescent surface.[17][18]Excellent for non-invasive analysis through containers or of layered samples.[17][18]Primarily for bulk analysis, not microscopic measurements.
Sample Preparation and Handling

Careful sample preparation can significantly reduce fluorescence.

Q7: How can I prepare my zinc compound sample to minimize fluorescence?

Proper sample preparation is crucial. Here are some key strategies:

  • Purification: If fluorescence is suspected to originate from impurities, further purification of your zinc compound (e.g., recrystallization, chromatography) can be very effective.

  • Solvent Selection: Ensure that any solvents used for sample preparation are of high purity and do not fluoresce at the excitation wavelength.

  • Substrate Choice: Use Raman-grade substrates like calcium fluoride (B91410) (CaF2) or quartz slides instead of standard glass slides, which can have a significant fluorescent background.

  • Sample Concentration: For solutions, working with a more concentrated sample may increase the Raman signal relative to the background fluorescence.[5]

Q8: I am working with ZnO nanostructures. Can they be used to manage fluorescence?

Yes, in a technique called Surface-Enhanced Raman Spectroscopy (SERS) , nanostructures can be used to both enhance the Raman signal and quench fluorescence.[8] While SERS is most commonly associated with noble metals like gold and silver, ZnO nanostructures, often in combination with these metals, have been shown to be effective SERS substrates.[21][22][23] The enhancement mechanism can involve both electromagnetic field enhancement and chemical effects, which can increase the Raman signal to a level where it is no longer obscured by fluorescence.

Experimental Protocols & Workflows

Protocol for Photobleaching
  • Place the sample on the microscope stage and bring it into focus.

  • Set the laser power to a level that is high enough to induce photobleaching but low enough to avoid sample damage. This may require some optimization.

  • Expose the sample to the laser for a set period (e.g., 1 to 15 minutes).[24]

  • Acquire a series of short spectra during the photobleaching process to monitor the decrease in the fluorescence background.

  • Once the fluorescence has stabilized at a lower level, acquire your final spectrum.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting fluorescence issues in the Raman analysis of zinc compounds.

Troubleshooting_Workflow start High Fluorescence Observed change_wl Change Excitation Wavelength (e.g., 532nm -> 785nm) start->change_wl photobleach Perform Photobleaching change_wl->photobleach No/Insufficient success Fluorescence Mitigated change_wl->success Yes sample_prep Improve Sample Preparation (Purify, Change Substrate) photobleach->sample_prep No/Insufficient photobleach->success Yes advanced_tech Use Advanced Techniques (SERDS, Time-Gating, SORS) sample_prep->advanced_tech No/Insufficient sample_prep->success Yes advanced_tech->success Yes fail Fluorescence Persists advanced_tech->fail No

Caption: A step-by-step workflow for troubleshooting fluorescence in Raman spectroscopy.

Signaling Pathway for Fluorescence vs. Raman Scattering

This diagram illustrates the distinct quantum pathways for Raman scattering and fluorescence, explaining why they compete.

Raman_vs_Fluorescence cluster_levels Energy Levels cluster_fluorescence Fluorescence G Ground State (S0) V1 Virtual State G->V1 Excitation (hν₀) V1->G Stokes Scattering (h(ν₀-νᵣ)) E1 Excited State (S1) G_f Ground State (S0) E1->G_f Fluorescence (hνբ) G_f->E1 Absorption (hνₐ)

Caption: Energy level diagram comparing Raman scattering and fluorescence pathways.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Zinc Citrate Dihydrate and Trihydrate for Research and Pharmaceutical Applications

A detailed guide for researchers, scientists, and drug development professionals on the distinct properties and performance characteristics of zinc citrate (B86180) dihydrate and zinc citrate trihydrate. Zinc citrate, an...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct properties and performance characteristics of zinc citrate (B86180) dihydrate and zinc citrate trihydrate.

Zinc citrate, an organic salt of zinc, is a widely utilized compound in pharmaceutical, nutraceutical, and oral care products due to its high zinc content and favorable bioavailability.[1][2] It is commercially available in two primary hydrated forms: dihydrate and trihydrate. While chemically similar, the difference in their degree of hydration imparts distinct physical properties that can significantly influence formulation, storage, and handling. This guide provides an objective comparison of these two forms, supported by experimental data and standardized protocols, to aid in the selection of the most appropriate material for specific research and development applications.

Chemical and Physical Properties

The fundamental difference between the two forms lies in the number of water molecules incorporated into their crystal structures. This variance directly impacts their molecular weight and water content, which can be a critical factor in applications with strict moisture limitations. Both forms present as a white to off-white, odorless crystalline powder.[3][4][5]

PropertyZinc Citrate DihydrateZinc Citrate Trihydrate
Molecular Formula Zn₃(C₆H₅O₇)₂·2H₂O[4][6]Zn₃(C₆H₅O₇)₂·3H₂O[7]
Molecular Weight ~610.4 g/mol [3][8]~628.4 g/mol [9]
Appearance White granulated powder[4][10]White to almost white powder or fine crystals[5][7]
Water Content ~5.8%[4]~8.6%[4]
Zinc Content ~31%[1][11]~31%[1]

Comparative Performance and Characteristics

Solubility Profile

Both zinc citrate dihydrate and trihydrate are characterized as being slightly soluble in water but soluble in dilute mineral acids and alkali hydroxides.[4][12] A notable characteristic mentioned for zinc citrate is "inverse solubility," meaning it becomes more soluble at lower temperatures.[3][7][12]

Bioavailability and Absorption

Organic zinc salts like zinc citrate are often preferred over inorganic sources due to their superior bioavailability.[3][12] A key human clinical trial demonstrated that the fractional absorption of zinc from zinc citrate (form not specified) was 61.3%, a rate comparable to that of zinc gluconate (60.9%) and significantly higher than that of zinc oxide (49.9%).[14][15][16] This suggests that zinc citrate is an effective source for zinc supplementation.

Currently, there are no specific comparative studies available that directly evaluate whether the dihydrate or trihydrate form exhibits superior bioavailability. The existing clinical data assesses "zinc citrate" generally.[14]

Physical Handling and Stability

A significant point of differentiation lies in the physical handling properties of the two hydrates. A patent for zinc citrate trihydrate reports that this form possesses superior fluidity and is less prone to caking compared to the dihydrate form.[4] This makes the trihydrate easier to store and handle, which is a considerable advantage in large-scale manufacturing processes where powder flow is critical.[4] This improved flowability can prevent issues like clumping and ensure more consistent dosing and mixing in formulations.[4]

Experimental Protocols

To ensure accurate and reproducible comparisons, standardized methodologies should be employed. Below are summaries of key experimental protocols relevant to the properties discussed.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound and is referenced in USP General Chapter <1236>.[8][9]

  • Preparation : An excess amount of the test compound (either zinc citrate dihydrate or trihydrate) is added to a flask containing a specific volume of the solvent (e.g., deionized water, buffer solution).[17]

  • Equilibration : The sealed flask is agitated in a temperature-controlled environment (e.g., a shaker bath) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[17]

  • Separation : After equilibration, the suspension is allowed to settle. The supernatant is then carefully separated from the undissolved solid, typically by centrifugation or filtration.[18]

  • Quantification : The concentration of the dissolved zinc citrate in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[12][18] This measured concentration represents the equilibrium solubility.

In Vivo Bioavailability Assessment (Double Isotope Tracer Method)

This is a highly accurate method for measuring mineral absorption in humans, as used in the Wegmüller et al. study on zinc absorption.[1][14][19]

  • Tracer Administration : Participants receive two different stable (non-radioactive) isotopes of zinc. One isotope (e.g., ⁶⁷Zn) is administered orally, mixed with the zinc citrate supplement. Simultaneously, the other isotope (e.g., ⁷⁰Zn) is administered intravenously.[1][19]

  • Sample Collection : Urine or plasma samples are collected from the participants over a defined period (e.g., 72 or 96 hours).[19]

  • Isotopic Analysis : The collected samples are analyzed using mass spectrometry to determine the ratio of the orally administered isotope to the intravenously administered isotope.

  • Calculation of Fractional Absorption : The fractional absorption is calculated from this ratio. The intravenous dose represents 100% absorption, providing a direct reference against which the appearance of the oral tracer in the body can be measured.[19][20]

Powder Flowability Characterization (Carr's Index and Hausner Ratio)

These methods, described in USP General Chapter <1174>, provide simple and common ways to assess the flow properties of a powder.[2][15]

  • Bulk Density Determination : A known mass of the powder is gently introduced into a graduated cylinder, and the volume is recorded as the bulk volume (V₀). The bulk density is calculated (mass/V₀).[21]

  • Tapped Density Determination : The same cylinder is then mechanically tapped a specified number of times until no further change in volume is observed. This final volume is the tapped volume (Vf). The tapped density is calculated (mass/Vf).[21]

  • Calculation :

    • Carr's Index (%) = 100 x [(Tapped Density – Bulk Density) / Tapped Density][5]

    • Hausner Ratio = Tapped Density / Bulk Density[5][10]

  • Interpretation : Lower Carr's Index and Hausner Ratio values (closer to 1) indicate better flowability and lower cohesiveness.[5][10] A Carr's Index below 15 suggests good flowability, while a value above 25 indicates poor flowability.[5]

Visualizations

The following diagrams illustrate key workflows and relationships discussed in this guide.

G cluster_prep Preparation cluster_sample Sampling & Analysis cluster_calc Calculation P1 Administer Oral Zinc Citrate + ⁶⁷Zn Isotope S1 Collect Urine/Plasma Samples over 48-96h P1->S1 P2 Administer Intravenous ⁷⁰Zn Isotope P2->S1 A1 Measure Isotope Ratio (⁶⁷Zn / ⁷⁰Zn) via Mass Spectrometry S1->A1 C1 Calculate Fractional Absorption (FZA) A1->C1

Caption: Workflow for the Double Isotope Tracer Method to determine zinc bioavailability.

G cluster_form Hydrate (B1144303) Form cluster_prop Key Properties cluster_imp Practical Implication Dihydrate Zinc Citrate Dihydrate Water Water Content Dihydrate->Water Lower Flow Flowability Dihydrate->Flow Lower Trihydrate Zinc Citrate Trihydrate Trihydrate->Water Higher Trihydrate->Flow Superior (Less Caking) Handling Ease of Handling & Storage Flow->Handling

Caption: Logical relationship of hydration state to handling properties.

Conclusion

Both zinc citrate dihydrate and trihydrate serve as excellent, bioavailable sources of zinc for pharmaceutical and research purposes. The choice between them may be guided by specific formulation requirements.

  • Zinc Citrate Dihydrate may be preferred in applications where a lower water content is critical.

  • Zinc Citrate Trihydrate offers significant advantages in terms of physical handling, with superior flowability and reduced tendency for caking, making it an ideal choice for large-scale manufacturing where process efficiency and consistency are paramount.[4]

While both forms are expected to have similar bioavailability and solubility profiles for the active zinc citrate moiety, further direct comparative studies would be beneficial to definitively quantify any subtle differences. Researchers and developers should consider the practical implications of powder handling alongside the chemical properties when selecting the optimal form for their application.

References

Comparative

A Comparative Guide to the Synthesis and XRD Validation of Hydrated Zinc Salts and Zinc Oxide

This guide provides a detailed comparison of the synthesis and X-ray Diffraction (XRD) validation of two hydrated zinc salts, zinc citrate (B86180) trihydrate and zinc sulfate (B86663) hydroxide (B78521) trihydrate, with...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the synthesis and X-ray Diffraction (XRD) validation of two hydrated zinc salts, zinc citrate (B86180) trihydrate and zinc sulfate (B86663) hydroxide (B78521) trihydrate, with the widely studied alternative, zinc oxide. This document is intended for researchers, scientists, and professionals in drug development who are interested in the preparation and characterization of these zinc compounds.

Experimental Protocols

Detailed methodologies for the synthesis of each compound are presented below, offering a clear path for reproducible experimentation.

1. Synthesis of Zinc Citrate Trihydrate

A common method for synthesizing zinc citrate trihydrate involves the reaction of a zinc salt with citric acid. The following protocol is adapted from patented methodologies[1][2]:

  • Materials: Citric acid, deionized water, zinc carbonate (or zinc oxide).

  • Procedure:

    • Dissolve citric acid in deionized water in a reaction kettle. The mass ratio of citric acid to deionized water is typically in the range of 1:2 to 1:5[2].

    • Heat the solution to a temperature between 55-65°C while stirring[2].

    • Slowly add a zinc compound, such as zinc carbonate or zinc oxide, to the heated citric acid solution to initiate the neutralization reaction[1][2].

    • After the addition of the zinc compound is complete, continue to heat the mixture to 90-95°C and stir for 20-30 minutes[1].

    • Once the reaction is complete, the precipitate is collected through centrifugation and filtration.

    • The solid product is washed sequentially with water and absolute ethanol[2].

    • Finally, the purified zinc citrate trihydrate is obtained by vacuum drying at 85-95°C[1].

2. Synthesis of Zinc Sulfate Hydroxide Trihydrate

The synthesis of zinc sulfate hydroxide trihydrate can be achieved via a chemical precipitation method as described in recent literature[3][4]:

  • Materials: Zinc sulfate heptahydrate (ZnSO₄·7H₂O), borax (B76245) (sodium tetraborate (B1243019) decahydrate), and a surfactant (e.g., N-Dodecyl-N,N-dimethylammonio-3-propane sulfonate).

  • Procedure:

    • Prepare an aqueous solution of zinc sulfate.

    • Separately, prepare an aqueous solution of borax, which acts as the basic precipitating agent.

    • Add the borax solution to the zinc sulfate solution under controlled conditions, including the presence of a surfactant to influence particle morphology.

    • The reaction is carried out at a specific temperature, for instance, 60°C, to yield triclinic zinc sulfate hydroxide trihydrate[3][4].

    • The resulting precipitate is then collected, washed, and dried.

3. Synthesis of Zinc Oxide Nanoparticles (Alternative)

Zinc oxide nanoparticles are a common alternative to hydrated zinc salts and can be synthesized through various methods, including simple precipitation[5]:

  • Materials: Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O), sodium hydroxide (NaOH), and deionized water.

  • Procedure:

    • Prepare a 0.5M aqueous solution of zinc nitrate hexahydrate.

    • Prepare a 1M aqueous solution of sodium hydroxide.

    • Add the sodium hydroxide solution to the zinc nitrate solution while stirring vigorously.

    • Maintain the reaction mixture at 80°C for three hours with continuous stirring[6].

    • Collect the resulting zinc oxide precipitate by centrifugation.

    • Wash the product multiple times with deionized water to remove any unreacted precursors.

    • Dry the final product in an oven at 80°C[6].

XRD Validation and Data Comparison

X-ray diffraction is a crucial technique for confirming the crystal structure and phase purity of the synthesized materials. The table below summarizes typical XRD data for the discussed zinc compounds. It is important to note that exact 2θ values can vary slightly depending on the specific instrument and X-ray source used.

Parameter Zinc Citrate Trihydrate Zinc Sulfate Hydroxide Trihydrate Zinc Oxide
Crystal System Monoclinic[7]Triclinic[3][4]Hexagonal (Wurtzite)[8]
Space Group P2(1)/c[7]Not specified in the provided resultsP6₃mc
Lattice Parameters a = 6.1552 Å, b = 14.546 Å, c = 9.581 Å, β = 102.66°[7]Not specified in the provided resultsa = 3.250 Å, c = 5.207 Å[6]
Key XRD Peaks (2θ) Data not readily available in provided search results.All diffraction peaks were reported to be compatible with triclinic zinc sulfate hydroxide trihydrate[9].~31.7°, ~34.4°, ~36.2°, ~47.5°, ~56.6°, ~62.9°, ~67.9°[8][10]
Corresponding (hkl) Planes --(100), (002), (101), (102), (110), (103), (112)[6]
Average Crystallite Size Not specified in the provided results.Not specified in the provided results.Can range from ~20 to 40 nm, calculated using the Debye-Scherrer equation[6][8].

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships, the following diagrams were generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_validation Validation Stage precursors Precursor Solutions (e.g., Zinc Salt, Citric Acid/Sulfate) reaction Controlled Reaction (Temperature, pH, Stirring) precursors->reaction Mixing precipitation Precipitation of Hydrated Zinc Salt reaction->precipitation filtration Filtration / Centrifugation precipitation->filtration washing Washing (Water, Ethanol) filtration->washing drying Drying (Vacuum Oven) washing->drying xrd_analysis XRD Analysis drying->xrd_analysis data_processing Data Processing (Phase ID, Crystallite Size) xrd_analysis->data_processing

Experimental workflow for hydrated zinc salt synthesis and validation.

logical_comparison cluster_hydrated Hydrated Zinc Salts cluster_oxide Alternative compound Zinc Compounds citrate Zinc Citrate Trihydrate (Monoclinic) compound->citrate Example 1 sulfate Zinc Sulfate Hydroxide Trihydrate (Triclinic) compound->sulfate Example 2 oxide Zinc Oxide (Hexagonal) compound->oxide Common Alternative property_citrate Often synthesized via neutralization. Used in supplements. citrate->property_citrate Properties property_sulfate Synthesized by precipitation. Forms layered structures. sulfate->property_sulfate Properties property_oxide Commonly synthesized by precipitation or thermal decomposition. Wide range of applications (e.g., electronics, catalysts). oxide->property_oxide Properties

Comparison of hydrated zinc salts and zinc oxide.

References

Validation

A Comparative Guide to the Synthesis of Zinc Acetate Dihydrate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of common synthesis methods for zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O), a versatile compound wi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common synthesis methods for zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O), a versatile compound with applications ranging from pharmaceuticals to industrial catalysis.[1][2][3][4] While the user's initial query mentioned "zinc trihydrate," it is important to note that the stable and commercially significant form is the dihydrate. This document focuses on the synthesis of this key compound, offering an objective analysis of various methodologies supported by experimental data to inform laboratory and industrial production choices.

Comparative Analysis of Synthesis Methods

The selection of a synthesis route for zinc acetate dihydrate depends on several factors, including the desired purity, yield, cost of starting materials, and environmental impact. The most prevalent methods involve the reaction of a zinc-containing precursor with acetic acid.

Synthesis MethodPrecursorsKey AdvantagesPotential DrawbacksPurity
From Zinc Oxide Zinc Oxide (ZnO), Acetic Acid (CH₃COOH)High purity product, readily available and inexpensive precursors.[1][5]Reaction can be exothermic and require careful temperature control.Up to 99.8%[6][7]
From Zinc Hydroxide (B78521) Zinc Hydroxide (Zn(OH)₂), Acetic Acid (CH₃COOH)Similar to the zinc oxide method, with high purity achievable.[6][7]Zinc hydroxide can be less dense and harder to handle than zinc oxide.Up to 99.8%[6][7]
From Zinc Carbonate Zinc Carbonate (ZnCO₃), Acetic Acid (CH₃COOH)Reaction proceeds with the evolution of CO₂, which can be a visual indicator of reaction completion.[4]Foaming can occur due to CO₂ evolution, requiring a larger reaction vessel.High
From Metallic Zinc Zinc Metal (Zn), Acetic Acid (CH₃COOH)Direct use of elemental zinc.[1][4]Reaction rate can be slower compared to using zinc oxide or carbonate.High
Green Synthesis Zinc Acetate Dihydrate, Plant Extracts (e.g., Nyctanthes arbor-tristis flower extract)Environmentally friendly, avoids the use of harsh chemicals.[8]Primarily used for nanoparticle synthesis, not bulk zinc acetate dihydrate production. Purity of the zinc acetate itself is not the focus.Not applicable for bulk synthesis

Experimental Protocols

Below are detailed methodologies for the most common synthesis routes.

Method 1: Synthesis from Zinc Oxide

This protocol describes the synthesis of zinc acetate dihydrate from zinc oxide and acetic acid.[6]

Materials:

  • Zinc oxide (ZnO) powder

  • Aqueous acetic acid (CH₃COOH) solution

  • Water

Procedure:

  • Dissolution: Dissolve the zinc oxide powder in an aqueous solution of acetic acid. A suggested weight ratio of reactants is 1 part zinc oxide to 1.6-2.0 parts water and 1.8-2.2 parts acetic acid.[6][7]

  • Evaporation: Heat the resulting solution to evaporate the solvent until the solution becomes supersaturated.[6]

  • Crystallization: Gradually cool the supersaturated solution to a temperature of 0-5 °C.[6][7]

  • Incubation: Hold the solution at this temperature for 15-20 hours to allow for the precipitation of zinc acetate dihydrate crystals.[6][7]

  • Filtration: Filter the precipitated crystalline hydrate (B1144303) from the solution.[6]

  • Drying: Dry the collected crystals at a temperature of 30-40 °C to obtain the final product.[6][7]

The expected purity of the final product using this method is typically high, at least 99.8%.[6][7]

Method 2: Green Synthesis of Zinc Oxide Nanoparticles using Zinc Acetate Dihydrate

This protocol details a green approach for synthesizing zinc oxide nanoparticles using zinc acetate dihydrate and a biological reduction agent.[8]

Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Nyctanthes arbor-tristis flower extract

  • Sodium hydroxide (NaOH) solution (2 M)

  • De-ionized water

Procedure:

  • Preparation of Zinc Acetate Solution: Prepare a 0.01 M solution of zinc acetate dihydrate in de-ionized water.[8]

  • Addition of Plant Extract: Add the flower extract to the zinc acetate solution.[8]

  • pH Adjustment: Adjust the pH of the mixture to 12 using the 2 M NaOH solution.[8]

  • Reaction: Stir the solution continuously for 2 hours. A white precipitate will form.[8]

  • Isolation: Centrifuge the precipitate at 15,000 rpm for 5 minutes.[8]

  • Washing: Wash the precipitate twice with sterile de-ionized water.[8]

  • Drying: Dry the resulting white precipitate at 60 °C overnight to obtain zinc oxide nanoparticles.[8]

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the described synthesis methods.

Synthesis_from_Zinc_Oxide ZnO Zinc Oxide (ZnO) Dissolution Dissolution ZnO->Dissolution AceticAcid Acetic Acid (CH3COOH) AceticAcid->Dissolution Evaporation Evaporation Dissolution->Evaporation Crystallization Crystallization (0-5 °C) Evaporation->Crystallization Incubation Incubation (15-20 hours) Crystallization->Incubation Filtration Filtration Incubation->Filtration Drying Drying (30-40 °C) Filtration->Drying Product Zinc Acetate Dihydrate Drying->Product

Caption: Workflow for the synthesis of zinc acetate dihydrate from zinc oxide.

Green_Synthesis_Workflow ZincAcetate Zinc Acetate Dihydrate Mixing Mixing & Stirring ZincAcetate->Mixing PlantExtract Plant Extract PlantExtract->Mixing pH_Adjustment pH Adjustment (pH 12) Mixing->pH_Adjustment Reaction Reaction (2 hours) pH_Adjustment->Reaction Centrifugation Centrifugation Reaction->Centrifugation Washing Washing Centrifugation->Washing Drying Drying (60 °C) Washing->Drying ZnO_NP ZnO Nanoparticles Drying->ZnO_NP

Caption: Workflow for the green synthesis of ZnO nanoparticles.

Conclusion

The synthesis of zinc acetate dihydrate via the reaction of zinc oxide with acetic acid remains the most straightforward and high-yielding method for producing a high-purity product suitable for pharmaceutical and research applications. While other methods using different zinc precursors are viable, they may introduce complexities such as slower reaction rates or handling difficulties. The green synthesis approach is an exciting development, particularly for the production of zinc oxide nanoparticles, but it is not a direct method for bulk synthesis of the acetate salt itself. The choice of synthesis method should be guided by the specific requirements of the intended application, balancing factors of purity, cost, and environmental impact.

References

Comparative

A Comparative Guide: Zinc Acetate Dihydrate vs. Zinc Sulfate Heptahydrate in Solution

For Researchers, Scientists, and Drug Development Professionals In the realm of cellular biology and pharmaceutical development, the choice of a zinc salt for use in solution is a critical decision that can influence exp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cellular biology and pharmaceutical development, the choice of a zinc salt for use in solution is a critical decision that can influence experimental outcomes and product efficacy. This guide provides an objective comparison of two commonly utilized zinc salts, zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) and zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O), focusing on their behavior and effects in aqueous solutions. This comparison is supported by a synthesis of available experimental data and detailed methodologies for key evaluative experiments.

It is important to note that the term "zinc trihydrate" as specified in the topic is not a standard chemical nomenclature for a common zinc salt. It is presumed to be a likely misnomer for zinc acetate dihydrate, the common stable hydrated form of zinc acetate, which will be the focus of this comparison alongside zinc sulfate heptahydrate.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences in the anionic component—acetate versus sulfate—and the degree of hydration impart distinct physicochemical properties to these two salts. These properties, summarized below, have a direct impact on their behavior in solution.

PropertyZinc Acetate DihydrateZinc Sulfate Heptahydrate
Chemical Formula Zn(CH₃COO)₂·2H₂OZnSO₄·7H₂O
Molar Mass 219.51 g/mol 287.56 g/mol
Elemental Zinc Content ~29.8%[1]~22.7%
Appearance White crystalline solidWhite crystalline solid
Solubility in Water High[1]High[2]

Performance in Solution: Bioavailability, Cellular Uptake, and Cytotoxicity

The ultimate biological effect of a zinc salt in solution is determined by the bioavailability of the zinc ion (Zn²⁺), its uptake by cells, and its potential cytotoxicity.

Bioavailability and Cellular Uptake:

Several studies have investigated the relative bioavailability of different zinc salts. While results can vary depending on the study design (e.g., in vivo vs. in vitro, presence of other substances), a general trend emerges. Organic zinc salts like zinc acetate are often reported to have higher bioavailability compared to inorganic salts like zinc sulfate.[3] For instance, zinc acetate is noted for its high bioavailability, suggesting efficient absorption and utilization.[1] Conversely, while zinc sulfate also has good bioavailability, it is sometimes considered to be lower than that of zinc acetate.[1]

A study comparing the in vitro toxicity of seven different zinc salts on neuronal PC12 cells found that the uptake of Zn²⁺ from zinc sulfate was significantly higher than that from other salts, including zinc acetate. This suggests a potential correlation between the rate of uptake and the observed toxicity.[4]

ParameterZinc Acetate DihydrateZinc Sulfate HeptahydrateKey Findings
Bioavailability High[1]Good[1]Organic zinc salts like acetate are often considered to have higher bioavailability than inorganic salts like sulfate.[3]
Cellular Uptake (in vitro) ModerateHigh[4]In neuronal PC12 cells, zinc uptake was significantly higher from zinc sulfate compared to zinc acetate.[4]

Cytotoxicity:

The cytotoxic effects of zinc are concentration-dependent. A comparative in vitro study on neuronal PC12 cells categorized zinc salts based on their cytotoxicity. Zinc sulfate, along with zinc citrate, was found to be highly cytotoxic, particularly at lower concentrations.[4] Zinc acetate was categorized as having moderate cytotoxicity.[4] Another study investigating the formation of ZIF-8 shells on living cells observed that zinc sulfate led to a higher percentage of cell death compared to zinc acetate.[5]

Cell LineZinc Acetate Dihydrate (Cytotoxicity)Zinc Sulfate Heptahydrate (Cytotoxicity)Reference
Neuronal PC12 cellsModerateHigh[4]
Yeast cellsLowerHigher[5]

Experimental Protocols

To facilitate reproducible and comparative studies, detailed experimental protocols for key performance indicators are provided below.

Dissolution Rate Determination

This protocol outlines a method to compare the dissolution kinetics of zinc acetate dihydrate and zinc sulfate heptahydrate.

Objective: To determine and compare the rate at which a known quantity of each zinc salt dissolves in a specified volume of solvent under controlled conditions.

Materials:

  • Zinc acetate dihydrate

  • Zinc sulfate heptahydrate

  • Deionized water (or other relevant buffer)

  • Magnetic stirrer and stir bars

  • Conductivity meter or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

  • Beakers and volumetric flasks

  • Timer

Procedure:

  • Prepare a known volume of deionized water in a beaker and place it on a magnetic stirrer with a constant stirring speed.

  • Equilibrate the solvent to a constant temperature (e.g., 25 °C).

  • Simultaneously, add a precisely weighed amount of either zinc acetate dihydrate or zinc sulfate heptahydrate to the solvent and start the timer.

  • Monitor the change in conductivity of the solution over time. As the salt dissolves, the concentration of ions will increase, leading to a rise in conductivity.

  • Alternatively, at predetermined time intervals, withdraw aliquots of the solution, filter them to remove any undissolved solid, and analyze the zinc concentration using ICP-OES.

  • Continue measurements until the conductivity or zinc concentration stabilizes, indicating that dissolution is complete.

  • Plot the conductivity or zinc concentration as a function of time to determine the dissolution rate for each salt.

In Vitro Cellular Zinc Uptake Assay

This protocol describes a method to compare the cellular uptake of zinc from solutions of zinc acetate dihydrate and zinc sulfate heptahydrate.

Objective: To quantify and compare the rate and extent of zinc uptake by a specific cell line when exposed to solutions of the two zinc salts.

Materials:

  • Cell line of interest (e.g., Caco-2, PC12)

  • Cell culture medium and supplements

  • Zinc acetate dihydrate and zinc sulfate heptahydrate

  • Fluorescent zinc indicator (e.g., FluoZin-3 AM) or ICP-MS for total cellular zinc measurement

  • Plate reader with fluorescence capabilities or ICP-MS instrument

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere and grow overnight.

  • Prepare solutions of zinc acetate dihydrate and zinc sulfate heptahydrate in serum-free cell culture medium at the desired concentrations.

  • Remove the growth medium from the cells and wash them with PBS.

  • Add the zinc salt solutions to the respective wells. Include a control group with medium only.

  • Incubate the cells for various time points (e.g., 15, 30, 60, 120 minutes).

  • For fluorescent measurement:

    • At the end of each time point, wash the cells with PBS.

    • Load the cells with a zinc-sensitive fluorescent dye like FluoZin-3 AM according to the manufacturer's protocol.

    • Measure the intracellular fluorescence using a plate reader. An increase in fluorescence indicates an increase in intracellular zinc.

  • For ICP-MS measurement:

    • At the end of each time point, wash the cells with PBS containing a chelating agent like EDTA to remove surface-bound zinc.

    • Lyse the cells and determine the total protein content for normalization.

    • Analyze the zinc content in the cell lysates using ICP-MS.

  • Calculate the rate of zinc uptake for each compound.

Cytotoxicity Assessment (MTT Assay)

This protocol details the use of the MTT assay to compare the cytotoxicity of the two zinc salts.

Objective: To assess and compare the impact of zinc acetate dihydrate and zinc sulfate heptahydrate on cell viability and metabolic activity.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Zinc acetate dihydrate and zinc sulfate heptahydrate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Prepare a range of concentrations for both zinc acetate dihydrate and zinc sulfate heptahydrate in cell culture medium.

  • Remove the growth medium and expose the cells to the different concentrations of the zinc salts. Include untreated control wells.

  • Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[6]

  • Add the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) for each zinc salt.

Signaling Pathways and Experimental Workflows

The biological effects of zinc are mediated through its influence on various cellular signaling pathways. Zinc deficiency can induce apoptosis, while appropriate levels of zinc can be protective.[6]

Zinc-Induced Apoptosis Signaling Pathway

Zinc plays a complex role in regulating apoptosis. Both zinc deficiency and excess can trigger apoptotic pathways. One of the key mechanisms involves the mitochondria. For example, zinc deficiency can lead to the translocation of phosphorylated p53 to the mitochondria, which in turn increases the pro-apoptotic protein BAX, leading to a loss of mitochondrial membrane potential and subsequent apoptosis.[7][8] Conversely, zinc can also directly inhibit caspases, the key executioner enzymes of apoptosis.[9]

Zinc_Apoptosis_Pathway cluster_extrinsic Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Extracellular_Zn Extracellular Zinc (High/Low) ZIP_Transporters ZIP Transporters Extracellular_Zn->ZIP_Transporters Uptake Intracellular_Zn Intracellular Zinc Fluctuation ZIP_Transporters->Intracellular_Zn p53 p53 Activation Intracellular_Zn->p53 Low Zn Caspase_Inhibition Caspase Inhibition Intracellular_Zn->Caspase_Inhibition Sufficient Zn Mito_p53 Mitochondrial p53 p53->Mito_p53 Apoptosis Apoptosis Caspase_Inhibition->Apoptosis Inhibits Caspase_Activation Caspase Activation Caspase_Activation->Apoptosis BAX BAX Activation Mito_p53->BAX Cytochrome_c Cytochrome c Release BAX->Cytochrome_c Cytochrome_c->Caspase_Activation Experimental_Workflow Start Start: Define Research Question Preparation Prepare Equimolar Solutions of Zinc Salts Start->Preparation Dissolution Dissolution Rate Assay Preparation->Dissolution Cell_Culture Cell Culture Preparation Preparation->Cell_Culture Data_Analysis Data Analysis and Comparison Dissolution->Data_Analysis Uptake_Assay Cellular Uptake Assay Cell_Culture->Uptake_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Uptake_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Conclusion Conclusion and Interpretation Data_Analysis->Conclusion

References

Validation

A Comparative Guide to Analytical Methods for Quantifying Zinc Content in Trihydrate Salts

For Researchers, Scientists, and Drug Development Professionals The accurate quantification of zinc in active pharmaceutical ingredients (APIs) and chemical reagents, such as zinc trihydrate salts, is critical for qualit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of zinc in active pharmaceutical ingredients (APIs) and chemical reagents, such as zinc trihydrate salts, is critical for quality control, formulation development, and regulatory compliance. The choice of analytical method depends on various factors including required sensitivity, sample matrix, available instrumentation, and throughput needs. This guide provides a detailed comparison of the most common analytical techniques for determining zinc content, complete with performance data and experimental protocols.

Comparison of Key Analytical Methods

Several analytical techniques are available for the quantification of zinc, each with distinct principles, performance characteristics, and instrumentation requirements. The primary methods include classical wet chemistry techniques like complexometric titration and advanced instrumental methods such as Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Performance CharacteristicComplexometric TitrationFlame Atomic Absorption Spectrometry (FAAS)Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Principle Titration of zinc ions with a chelating agent, typically Ethylenediaminetetraacetic acid (EDTA), to a colorimetric endpoint.[1][2]Measures the absorption of light by free zinc atoms in a flame. The amount of absorption is proportional to the zinc concentration.[3]Measures the intensity of light emitted from zinc atoms and ions excited in an argon plasma. The emission intensity is proportional to the concentration.[3][4]
Precision (%RSD) Typically <1% for macro-level analysis.0.28% - 5.74%[5]<2% (Typical); can be <1% with optimization.[6][7]
Accuracy / Recovery High accuracy for high concentration samples.96% - 114.2%[4][5]94.9% - 100%[8][9]
Limit of Quantification (LOQ) mg/L range (lower sensitivity).~0.01 mg/L (10 ppb).[10][11]~0.002 mg/L (2 ppb).[12]
Throughput Low; manual and sequential.Moderate; can be automated.[3]High; multi-element capability.[6]
Cost per Sample Low.Moderate.High.
Common Interferences Other metal ions that can be chelated by EDTA (e.g., Ca²⁺, Mg²⁺, Cu²⁺); requires masking agents or pH control.[13]Chemical interferences (e.g., from silicates) and ionization interferences.[3][11]Spectral (line overlap) and matrix (viscosity, acid effects) interferences.[6][12]

Experimental Protocols

Detailed methodologies for the principal analytical techniques are provided below. These protocols serve as a general guideline and may require optimization based on the specific salt and laboratory instrumentation.

Complexometric Titration with EDTA

This method is a classic and cost-effective technique suitable for determining high concentrations of zinc.[1][13]

Objective: To determine the zinc content in a zinc trihydrate salt sample by titration with a standardized EDTA solution.

Materials:

  • Zinc trihydrate salt sample

  • EDTA disodium (B8443419) salt dihydrate (Na₂H₂Y·2H₂O)

  • Ammonia-Ammonium Chloride Buffer (pH 10)

  • Eriochrome Black T (EBT) indicator

  • Deionized water

  • Standard laboratory glassware (burette, pipette, volumetric flasks, Erlenmeyer flasks)

Procedure:

  • Preparation of 0.05 M EDTA Solution: Dissolve approximately 18.6 g of EDTA disodium salt dihydrate in 1 L of deionized water. Store in a polyethylene (B3416737) bottle.

  • Standardization of EDTA Solution:

    • Accurately weigh about 0.2 g of primary standard zinc metal, dissolve it in a minimal amount of dilute HCl, and dilute to 100.0 mL in a volumetric flask.

    • Pipette 25.00 mL of the standard zinc solution into a 250 mL Erlenmeyer flask.

    • Add approximately 75 mL of deionized water and 2 mL of pH 10 ammonia (B1221849) buffer.

    • Add 2-3 drops of EBT indicator. The solution will turn wine-red.

    • Titrate with the prepared EDTA solution until the color changes sharply from red to a clear blue.[2][13]

    • Calculate the molarity of the EDTA solution.

  • Analysis of Zinc Trihydrate Salt:

    • Accurately weigh a sample of the zinc trihydrate salt (amount calculated to consume 25-40 mL of EDTA titrant) and dissolve it in deionized water in a 100.0 mL volumetric flask.

    • Pipette a 25.00 mL aliquot into a 250 mL Erlenmeyer flask.

    • Add 2 mL of pH 10 ammonia buffer and 2-3 drops of EBT indicator.

    • Titrate with the standardized EDTA solution to the blue endpoint.[1][14]

    • Repeat the titration for a total of three replicates.

  • Calculation: Calculate the percentage of zinc in the original sample based on the volume of EDTA used.

Flame Atomic Absorption Spectrometry (FAAS)

FAAS is a robust and widely used instrumental method that offers higher sensitivity and specificity than titration.[3][10]

Objective: To quantify zinc content using FAAS.

Materials:

  • Zinc trihydrate salt sample

  • Concentrated Nitric Acid (HNO₃), trace metal grade

  • 1000 mg/L Zinc standard stock solution

  • Deionized water

  • Class A volumetric glassware

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the zinc trihydrate salt into a 100 mL volumetric flask.

    • Add 2-5 mL of concentrated nitric acid to dissolve the sample. Gentle heating may be applied if necessary.[15]

    • Once dissolved and cooled to room temperature, dilute to the mark with deionized water. This is the stock sample solution.

    • Perform a further dilution (e.g., 100-fold) to bring the zinc concentration into the linear working range of the instrument (typically 0.1 - 1.0 mg/L).

  • Preparation of Calibration Standards:

    • Prepare a series of at least five calibration standards (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mg/L) by serial dilution of the 1000 mg/L zinc stock solution.[11]

    • Use the same concentration of nitric acid in the standards as in the final diluted sample solution to matrix-match.

  • Instrumental Analysis:

    • Set up the FAAS instrument according to the manufacturer's instructions for zinc analysis (Wavelength: 213.9 nm, Slit: 0.7 nm, Air-Acetylene flame).

    • Aspirate a blank solution (acidified deionized water) to zero the instrument.

    • Aspirate the calibration standards in order of increasing concentration and generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

    • Aspirate the prepared sample solution and record the absorbance.

  • Calculation: The instrument software will automatically calculate the zinc concentration in the sample solution based on the calibration curve. Calculate the percentage of zinc in the original solid sample, accounting for all dilutions.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES is a powerful technique for rapid, multi-element analysis with excellent sensitivity and a wide linear range.[16]

Objective: To determine the zinc content using ICP-OES.

Materials:

  • Zinc trihydrate salt sample

  • Concentrated Nitric Acid (HNO₃), trace metal grade

  • 1000 mg/L Zinc standard stock solution

  • Deionized water

  • Class A volumetric glassware

Procedure:

  • Sample and Standard Preparation:

    • Sample and standard preparation follows the same procedure as for FAAS. However, due to the higher sensitivity of ICP-OES, greater initial dilutions may be necessary.

  • Instrumental Analysis:

    • Configure the ICP-OES instrument according to the manufacturer's recommendations. Select appropriate zinc emission lines (e.g., 213.857 nm, 206.200 nm) to avoid spectral interferences.[6][16]

    • Perform wavelength calibration and torch alignment.

    • Aspirate a blank solution to establish a baseline.

    • Analyze the calibration standards to generate a calibration curve (r² ≥ 0.999).

    • Analyze the prepared sample solution. It is good practice to analyze a quality control (QC) sample periodically to verify calibration accuracy.[6]

  • Calculation: The instrument's software calculates the zinc concentration. Determine the zinc percentage in the original sample, accounting for all dilutions.

Method Selection Workflow

The selection of an appropriate analytical method involves a logical progression from defining the analytical requirements to final method validation.

G cluster_validation_source start Define Analytical Requirements req1 High Concentration? (> 0.1%) start->req1 req2 Trace Analysis Required? req1->req2 No titration Complexometric Titration req1->titration Yes faas Flame AAS (FAAS) req2->faas Yes (ppm) icpoes ICP-OES req2->icpoes Yes (ppb) req3 High Throughput Needed? req3->faas No req3->icpoes Yes validation Method Validation (Accuracy, Precision, Linearity) titration->validation faas->req3 faas->faas_out icpoes->validation faas_out->validation

Caption: Workflow for selecting an analytical method for zinc quantification.

References

Comparative

A Comparative Guide to the Spectroscopic Analysis of Zinc Trihydrate and Its Alternatives for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the spectroscopic properties of zinc citrate (B86180) trihydrate, a common form of zinc supplementation, with t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of zinc citrate (B86180) trihydrate, a common form of zinc supplementation, with two alternatives: zinc gluconate and zinc oxide. The information herein is intended to assist researchers and professionals in drug development in understanding the characterization of these compounds using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This document outlines the experimental protocols for these techniques and discusses the importance of cross-validation for ensuring the reliability of spectroscopic data.

Spectroscopic Data Comparison

The following tables summarize the characteristic vibrational modes observed for zinc citrate trihydrate, zinc gluconate, and zinc oxide using FTIR and Raman spectroscopy. These values are compiled from various spectroscopic studies and are essential for the identification and quality control of these pharmaceutical ingredients.

Table 1: Comparative FTIR Spectroscopic Data

CompoundKey FTIR Peaks (cm⁻¹)Assignment
Zinc Citrate Trihydrate ~3400-3500 (broad)O-H stretching of water molecules
~1580-1620Asymmetric stretching of carboxylate (COO⁻)
~1380-1420Symmetric stretching of carboxylate (COO⁻)
Below 1000Zn-O stretching and other fingerprint vibrations
Zinc Gluconate ~3200-3600 (broad)O-H stretching (water and hydroxyl groups)
~1600Asymmetric stretching of carboxylate (COO⁻)
~1400Symmetric stretching of carboxylate (COO⁻)
~1000-1200C-O stretching of alcohol groups
Zinc Oxide ~400-600Zn-O stretching vibrations[1][2][3]

Table 2: Comparative Raman Spectroscopic Data

CompoundKey Raman Peaks (cm⁻¹)Assignment
Zinc Citrate Trihydrate Not available in literature-
Zinc Gluconate ~2800-3000C-H stretching
~1400-1500CH₂ bending
~800-1200C-C and C-O stretching
Zinc Oxide ~101E₂ (low) mode[4]
~332Second-order Raman process[5][6]
~437E₂ (high) mode, characteristic of wurtzite structure[4][5]
~576A₁(LO) mode, often related to defects[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for the analysis of solid powder samples, such as zinc compounds, using FTIR and Raman spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol (ATR Method)

Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders as it requires minimal sample preparation.

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide (B1212193) crystal).

    • Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

  • Sample Preparation:

    • Place a small amount of the powder sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition:

    • Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.

    • Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Perform baseline correction and ATR correction on the collected spectrum as needed.

    • Identify and label the significant peaks.

Raman Spectroscopy Protocol for Solid Powders

Raman spectroscopy is a non-destructive technique that provides complementary information to FTIR.

  • Instrument Setup:

    • Use a Raman spectrometer with a laser excitation source appropriate for the sample (e.g., 785 nm to minimize fluorescence).

    • Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer).

  • Sample Preparation:

    • Place a small amount of the powder sample onto a suitable substrate, such as a glass microscope slide or an aluminum-coated slide.[7]

    • Gently flatten the surface of the powder to ensure a consistent focal point for the laser.

  • Data Acquisition:

    • Focus the laser onto the sample surface.

    • Set the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.

    • Collect the spectrum over the desired Raman shift range (e.g., 200-3500 cm⁻¹).

    • Acquire spectra from multiple spots on the sample to ensure representativeness.

  • Data Processing:

    • Perform baseline correction and cosmic ray removal.

    • Normalize the spectra if necessary for comparison.

    • Identify and assign the characteristic Raman bands.

Cross-Validation of Spectroscopic Data

Cross-validation is a critical step in building robust chemometric models from spectroscopic data. It ensures that the model is not overfitted to the training data and can accurately predict the properties of new, unseen samples. A common and thorough method is Leave-One-Out Cross-Validation (LOOCV).[8][9][10][11][12]

Leave-One-Out Cross-Validation (LOOCV) Workflow

In LOOCV, for a dataset with 'n' samples, the model is trained on 'n-1' samples, and the remaining single sample is used for testing. This process is repeated 'n' times, with each sample serving as the test sample once.[8][9][10][11][12]

LOOCV_Workflow cluster_data Dataset cluster_loop LOOCV Loop (Iterate n times) cluster_evaluation Model Evaluation data Full Spectroscopic Dataset (n samples) split Split Data data->split train Train Model on n-1 Samples split->train Training Set test Test Model on 1 Sample split->test Test Set train->test store Store Prediction Error test->store evaluate Calculate Average Prediction Error store->evaluate

References

Validation

comparing the catalytic activity of different zinc trihydrate precursors

A Comparative Analysis of Zinc Precursors in Catalysis For researchers, scientists, and drug development professionals, the choice of catalyst precursor is critical to optimizing reaction efficiency, yield, and sustainab...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Zinc Precursors in Catalysis

For researchers, scientists, and drug development professionals, the choice of catalyst precursor is critical to optimizing reaction efficiency, yield, and sustainability. Zinc-based catalysts, known for their versatility, low cost, and environmental friendliness, are employed in a wide array of organic transformations. This guide provides an objective comparison of the catalytic performance of various hydrated zinc precursors in two distinct applications: the synthesis of 2-substituted benzothiazoles and the photocatalytic degradation of organic dyes. The performance is evaluated based on experimental data from peer-reviewed literature, offering a clear comparison to aid in catalyst selection and methods development.

Part 1: Catalysis in Organic Synthesis - The Formation of 2-Substituted Benzothiazoles

The benzothiazole (B30560) scaffold is a crucial component in many pharmaceutically active compounds. The synthesis often involves the condensation of 2-aminothiophenol (B119425) with an aldehyde. Various zinc salts have been explored as catalysts for this transformation, with zinc acetate (B1210297) dihydrate emerging as a particularly effective option.

Data Presentation: Comparison of Zinc Salt Precursors

The catalytic efficacy of different zinc salts was evaluated for the synthesis of 2-phenylbenzo[d]thiazole from 2-aminothiophenol and benzaldehyde. The data below, derived from a comparative study, highlights the superior performance of zinc acetate dihydrate under solvent-free conditions at 80°C.[1][2]

Catalyst Precursor (5 mol%)Reaction TimeIsolated Yield (%)
Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O) 30 min 94% [1]
Zinc Chloride (ZnCl₂)60 min55%[1]
Zinc Phosphate (Zn₃(PO₄)₂)12 h28%[1]
Zinc Nitrate (B79036) (Zn(NO₃)₂)12 h17%[1]
Zinc Sulfate (B86663) (ZnSO₄)12 h12%[1]
Zinc Granules20 hTrace[1]
Zinc Triflate (Zn(OTf)₂) *5 h92%[3]

Note: The reaction with Zinc Triflate was conducted in refluxing ethanol (B145695), not under solvent-free conditions, which may account for the different reaction time and high yield.[3]

Experimental Protocols

General Procedure for Zinc Acetate Dihydrate-Catalyzed Synthesis of 2-Substituted Benzothiazoles: [1]

  • A mixture of 2-aminothiophenol (1 mmol), the desired aldehyde (1 mmol), and zinc acetate dihydrate (Zn(OAc)₂·2H₂O) (5 mol%) is prepared in a reaction vessel.

  • The reaction mixture is stirred at 80°C under solvent-free conditions for the time specified (typically 30-60 minutes).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is then purified by column chromatography on silica (B1680970) gel to isolate the 2-substituted benzothiazole.

Catalytic Pathway and Workflow

The catalytic cycle for the synthesis of benzothiazoles is believed to proceed through the formation of an imine intermediate, followed by intramolecular cyclization and subsequent oxidation.

G cluster_workflow Experimental Workflow A Mix Reactants: 2-Aminothiophenol Aldehyde Zn(OAc)₂·2H₂O (5 mol%) B Stir at 80°C (Solvent-Free) A->B C Monitor by TLC B->C D Cool to Room Temp. C->D E Purify via Column Chromatography D->E F Isolate Product: 2-Substituted Benzothiazole E->F

Experimental workflow for benzothiazole synthesis.

G Catalyst Zn(OAc)₂ Reactant1 Aldehyde (R-CHO) Catalyst->Reactant1 Activates IntermediateA Imine Intermediate (A) Reactant1->IntermediateA + 2-Aminothiophenol - H₂O Reactant2 2-Aminothiophenol IntermediateB 2,3-Dihydro- benzothiazole (B) IntermediateA->IntermediateB Intramolecular Cyclization Product 2-Substituted Benzothiazole IntermediateB->Product Aerial Oxidation Product->Catalyst Regenerates

Proposed catalytic cycle for benzothiazole formation.[1]

Part 2: Photocatalysis - Degradation of Rhodamine B Using ZnO Nanoparticles

Zinc oxide (ZnO) is a widely studied semiconductor photocatalyst for the degradation of organic pollutants in wastewater. The properties and catalytic activity of ZnO nanoparticles are highly dependent on the synthesis method and the zinc precursor used.

Data Presentation: Comparison of ZnO from Different Precursors

The photocatalytic efficiency of ZnO nanoparticles synthesized via a precipitation method using four different zinc salt precursors was evaluated for the degradation of Rhodamine B (RhB) dye under UV and visible light irradiation. The results indicate that the choice of precursor significantly impacts the catalyst's performance, with zinc acetate yielding the most active photocatalyst.[4]

Zinc Precursor for ZnO SynthesisLight SourceDegradation Efficiency
Zinc Acetate Visible Light ~95% in 180 min [4]
Zinc Acetate UV Light ~100% in 150 min [4]
Zinc NitrateVisible Light~75% in 180 min[4]
Zinc NitrateUV Light~85% in 180 min[4]
Zinc SulfateVisible Light~60% in 180 min[4]
Zinc SulfateUV Light~70% in 180 min[4]
Zinc ChlorideVisible Light~45% in 180 min[4]
Zinc ChlorideUV Light~60% in 180 min[4]

The enhanced activity of ZnO derived from zinc acetate is attributed to its reduced crystalline size, increased surface area, and specific hexagonal morphology.[4]

Experimental Protocols

General Procedure for Synthesis of ZnO Nanoparticles (Precipitation Method): [4]

  • Precursor Solution: A 0.15 M solution of the selected zinc precursor (e.g., zinc acetate dihydrate, zinc nitrate hexahydrate, zinc sulfate heptahydrate, or zinc chloride) is prepared in distilled water.

  • Precipitation: An aqueous solution of a precipitating agent (e.g., NaOH or KOH) is added dropwise to the precursor solution under vigorous stirring until a white precipitate forms. The final pH is adjusted as required by the specific protocol (e.g., pH 12 for the acetate precursor).[5]

  • Aging/Washing: The solution is stirred for approximately 2 hours. The precipitate is then collected by centrifugation and washed multiple times with distilled water and ethanol to remove impurities.

  • Drying & Calcination: The washed precipitate is dried in an oven (e.g., at 100°C) and then calcined in a muffle furnace at a higher temperature (e.g., 400°C for 3 hours) to yield ZnO nanoparticles.[4]

General Procedure for Photocatalytic Degradation of Rhodamine B: [6][7]

  • Suspension Preparation: A specific amount of the synthesized ZnO nanoparticle catalyst (e.g., 10 mg/L) is suspended in an aqueous solution of Rhodamine B (e.g., 100 mL of 10 mg/L).[6]

  • Adsorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Irradiation: The suspension is exposed to a light source (UV lamp or natural sunlight) under continuous stirring.

  • Monitoring: Aliquots of the suspension are withdrawn at regular time intervals, centrifuged to remove the catalyst particles, and the concentration of Rhodamine B in the supernatant is measured using a UV-Vis spectrophotometer by monitoring the absorbance at its characteristic wavelength (around 554 nm).[8]

  • Efficiency Calculation: The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - C) / C₀] × 100, where C₀ is the initial concentration and C is the concentration at time 't'.

Photocatalytic Pathway and Workflow

The photocatalytic degradation of organic dyes by ZnO involves the generation of highly reactive oxygen species (ROS) upon irradiation with light of sufficient energy.

G cluster_workflow Photocatalysis Experimental Workflow A Prepare Suspension: ZnO Nanoparticles in Rhodamine B Solution B Stir in Dark (Adsorption Equilibrium) A->B C Irradiate with UV or Visible Light B->C D Withdraw Aliquots at Intervals C->D E Centrifuge and Analyze Supernatant via UV-Vis Spectroscopy D->E F Calculate Degradation % E->F

Workflow for photocatalytic dye degradation.

G cluster_ZnO ZnO Nanoparticle VB Valence Band (VB) CB Conduction Band (CB) Light Light (hν ≥ Ebg) Light->VB Photoexcitation H2O H₂O OH_rad •OH (Hydroxyl Radical) H2O->OH_rad O2 O₂ O2_rad •O₂⁻ (Superoxide Radical) O2->O2_rad RhB Rhodamine B (Dye) Degraded Degraded Products (CO₂, H₂O, etc.) RhB->Degraded h h⁺ (hole) h->H2O h->RhB Oxidizes e e⁻ (electron) e->O2 OH_rad->RhB Oxidizes O2_rad->RhB Oxidizes

Mechanism of photocatalytic degradation by ZnO.[8]

References

Comparative

A Comparative Analysis of Zinc Chloride Trihydrate's Catalytic Performance Against Other Lewis Acids

For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid catalyst is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. This...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid catalyst is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. This guide provides an objective comparison of the performance of zinc chloride trihydrate (ZnCl₂·3H₂O) against other common Lewis acids in key organic transformations, supported by experimental data and detailed methodologies.

Zinc chloride, a versatile and cost-effective Lewis acid, has found broad application in organic synthesis. Its moderate Lewis acidity, tolerance to certain functional groups, and relatively low toxicity make it an attractive alternative to stronger and often more hazardous Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃). This guide will delve into a comparative performance analysis in three key areas: Friedel-Crafts acylation, chalcone (B49325) synthesis via Claisen-Schmidt condensation, and the protection of alcohols.

Friedel-Crafts Acylation: A Comparative Overview

Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry. While strong Lewis acids like AlCl₃ are traditionally used, milder catalysts such as zinc chloride can offer advantages in terms of selectivity and reduced side reactions.

Quantitative Performance Data
CatalystAromatic SubstrateAcylating AgentSolventTemperature (°C)TimeYield (%)
ZnCl₂ (in DES)AnisoleAcetic Anhydride[CholineCl][ZnCl₂]₃120 (Microwave)5 min95
AlCl₃TolueneAcetyl ChlorideMethylene (B1212753) Chloride0 to RT30 min~86[1]
FeCl₃AnisolePropionyl ChlorideMethylene ChlorideRT15 min65-80[1]

Note: The data for ZnCl₂ is presented for a deep eutectic solvent (DES) system, which can enhance its catalytic activity. Direct comparison with AlCl₃ and FeCl₃ in conventional organic solvents may vary.

Experimental Protocols

General Procedure for Friedel-Crafts Acylation with AlCl₃:

  • A solution of the aromatic substrate (e.g., toluene) in a dry solvent (e.g., methylene chloride) is prepared in a flask equipped with a stirrer and an addition funnel under an inert atmosphere.[1]

  • Anhydrous aluminum chloride is added to the flask, and the mixture is cooled in an ice bath.[1]

  • The acylating agent (e.g., acetyl chloride) is added dropwise from the addition funnel.[1]

  • After the addition is complete, the reaction mixture is stirred at room temperature for a specified time.[1]

  • The reaction is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed, dried, and the solvent is evaporated to obtain the crude product, which is then purified.[1]

Workflow for Friedel-Crafts Acylation:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aromatic Substrate + Solvent D Mixing and Reaction at Controlled Temperature A->D B Lewis Acid (e.g., AlCl₃) B->D C Acylating Agent C->D E Quenching (Ice/HCl) D->E F Extraction E->F G Washing & Drying F->G H Solvent Evaporation G->H I Purification (e.g., Distillation, Chromatography) H->I

A generalized workflow for a typical Friedel-Crafts acylation reaction.

Chalcone Synthesis: The Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone core, are important intermediates in the synthesis of flavonoids and other biologically active compounds. Their synthesis is most commonly achieved through the base-catalyzed Claisen-Schmidt condensation.[2][3][4][5] While less common, Lewis acids can also be employed as catalysts.

Performance Comparison in Claisen-Schmidt Condensation

Direct quantitative comparisons of zinc chloride trihydrate with other Lewis acids for chalcone synthesis under identical conditions are not extensively reported in the literature, as base-catalyzed methods are predominant. However, various Lewis acids, including AlCl₃, have been mentioned as catalysts for this transformation.[1]

Experimental Protocol for Base-Catalyzed Chalcone Synthesis
  • Equimolar amounts of a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025) are dissolved in ethanol (B145695) in a round-bottom flask.[2]

  • A concentrated aqueous solution of a base (e.g., NaOH or KOH) is added dropwise to the stirred solution at room temperature or in an ice bath.[2]

  • The reaction mixture is stirred vigorously for a period ranging from a few hours to overnight. The progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water.

  • The mixture is then neutralized with a dilute acid (e.g., HCl) to precipitate the crude chalcone.

  • The solid product is collected by filtration, washed with water, and purified by recrystallization.[2]

Claisen-Schmidt Condensation Pathway:

G A Acetophenone C Enolate Formation A->C Deprotonation B Base (e.g., NaOH) B->C E Aldol Addition C->E D Benzaldehyde D->E F β-Hydroxy Ketone E->F G Dehydration F->G Elimination of H₂O H Chalcone (α,β-Unsaturated Ketone) G->H

Base-catalyzed Claisen-Schmidt condensation for chalcone synthesis.

Protection of Alcohols: A Key Step in Multistep Synthesis

The protection of hydroxyl groups is a frequent necessity in complex organic synthesis to prevent unwanted side reactions. Tetrahydropyranylation is a common method for alcohol protection, often catalyzed by acids.

Comparative Performance of Lewis Acids in Alcohol Protection
General Experimental Protocol for Tetrahydropyranylation of an Alcohol
  • To a solution of the alcohol in a dry aprotic solvent (e.g., dichloromethane), the Lewis acid catalyst is added.

  • Dihydropyran (DHP) is then added to the mixture, usually at room temperature.

  • The reaction is stirred and monitored by TLC until the starting alcohol is consumed.

  • The reaction is quenched with a basic solution (e.g., saturated sodium bicarbonate).

  • The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the protected alcohol.

Workflow for Alcohol Protection (Tetrahydropyranylation):

G A Alcohol + Solvent D Reaction A->D B Lewis Acid Catalyst B->D C Dihydropyran (DHP) C->D E Quenching D->E F Extraction & Washing E->F G Drying & Solvent Removal F->G H Protected Alcohol (THP-ether) G->H

A typical workflow for the tetrahydropyranylation of an alcohol.

Conclusion

Zinc chloride trihydrate presents itself as a viable and often advantageous Lewis acid catalyst in various organic transformations. In Friedel-Crafts acylation, it can offer high yields under specific conditions, potentially with improved selectivity compared to stronger Lewis acids. While its application in chalcone synthesis is less common than base catalysis, the general principles of Lewis acid catalysis suggest its potential utility. For alcohol protection, it is part of a broader toolkit of Lewis acid catalysts.

The choice of a specific Lewis acid, including zinc chloride trihydrate, should be guided by the specific requirements of the reaction, including substrate compatibility, desired selectivity, and reaction conditions. The provided data and protocols serve as a valuable starting point for researchers and drug development professionals in making informed decisions for their synthetic endeavors. Further head-to-head comparative studies under standardized conditions would be beneficial for a more definitive assessment of the relative performance of these catalysts.

References

Validation

A Comparative Analysis of the Bioavailability of Zinc Citrate Trihydrate Versus Other Common Zinc Salts

A comprehensive guide for researchers and drug development professionals on the relative bioavailability of zinc citrate (B86180) trihydrate, supported by key experimental data and detailed protocols. This guide provides...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative bioavailability of zinc citrate (B86180) trihydrate, supported by key experimental data and detailed protocols.

This guide provides an objective comparison of the bioavailability of zinc citrate trihydrate against other widely used zinc salts, namely zinc gluconate and zinc oxide. The information presented is based on peer-reviewed scientific literature to assist researchers, scientists, and drug development professionals in making informed decisions for formulation and clinical research.

Quantitative Comparison of Zinc Bioavailability

The bioavailability of different zinc salts can vary significantly, impacting their efficacy as nutritional supplements or therapeutic agents. A key human clinical trial provides a direct comparison of the fractional zinc absorption from three commonly used zinc compounds.

Zinc SaltMedian Fractional Absorption (%)p-value (vs. Zinc Oxide)
Zinc Citrate61.3%< 0.01
Zinc Gluconate60.9%< 0.01
Zinc Oxide49.9%-

Data sourced from Wegmüller et al. (2014).[1][2][3]

The data clearly indicates that zinc citrate and zinc gluconate have comparable and significantly higher bioavailability than zinc oxide when administered as a supplement without food.[1][2][3] Notably, the absorption of zinc from zinc citrate was not significantly different from that of zinc gluconate.[4][5]

Experimental Protocol: Human Zinc Absorption Study

The following is a detailed methodology from a pivotal study that compared the bioavailability of zinc citrate, zinc gluconate, and zinc oxide.

Study Design: A randomized, double-blind, three-way crossover study was conducted.[1][3]

Participants: The study involved 15 healthy young adults.[1][2]

Intervention: Each participant received 10 mg of elemental zinc as zinc citrate, zinc gluconate, and zinc oxide on three separate occasions, with a washout period between each administration.[1][2] The supplements were given without food to maximize absorption.[2][6]

Methodology: The fractional absorption of zinc was measured using the highly accurate double-isotope tracer ratio (DITR) method.[2][6] This technique involves the administration of two stable isotopes of zinc (⁶⁷Zn and ⁷⁰Zn), one intravenously and one orally with the supplement. The ratio of these isotopes in the blood or urine is then used to calculate the precise amount of zinc absorbed from the oral dose.

Statistical Analysis: The differences in zinc absorption between the three compounds were analyzed for statistical significance. The results showed that the absorption of zinc from both zinc citrate and zinc gluconate was significantly higher than from zinc oxide (p < 0.01).[1][2][3]

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the crossover bioavailability study described above.

G cluster_0 Recruitment & Screening cluster_1 Randomization cluster_2 Treatment Periods (Crossover Design) cluster_3 Data Collection & Analysis A Recruit 15 Healthy Adults B Randomly Assign to Treatment Sequence A->B C1 Period 1: Administer Zinc Salt 1 (Citrate, Gluconate, or Oxide) B->C1 C2 Washout Period C1->C2 C3 Period 2: Administer Zinc Salt 2 C2->C3 C4 Washout Period C3->C4 C5 Period 3: Administer Zinc Salt 3 C4->C5 D Measure Fractional Zinc Absorption (DITR Method) C5->D E Statistical Analysis of Absorption Data D->E

Crossover study experimental workflow.

Intestinal Zinc Absorption Pathway

The absorption of zinc in the small intestine is a regulated process mediated by specific transporter proteins. The following diagram illustrates the primary pathway for the absorption of zinc from the intestinal lumen into the bloodstream.

G cluster_0 Intestinal Lumen cluster_1 Enterocyte (Intestinal Cell) cluster_2 Portal Circulation Lumen Zinc Ions (Zn²⁺) from Dissolved Zinc Salts Apical Apical Membrane ZIP4 Transporter Lumen->Apical:f1 Uptake Cytosol Intracellular Zinc Pool Apical->Cytosol Basolateral Basolateral Membrane ZnT1 Transporter Blood Zinc Bound to Albumin Basolateral->Blood Cytosol->Basolateral:f1 Efflux

Simplified pathway of intestinal zinc absorption.

Dietary zinc salts are dissolved in the intestinal lumen, releasing zinc ions (Zn²⁺). These ions are then transported into the enterocytes, the cells lining the small intestine, primarily by the ZIP4 transporter located on the apical membrane.[4][7] Once inside the cell, zinc becomes part of the intracellular zinc pool. It is then transported out of the enterocyte and into the portal circulation by the ZnT1 transporter on the basolateral membrane.[4][7] In the bloodstream, zinc binds to proteins, primarily albumin, for distribution throughout the body.

References

Comparative

A Comparative Structural Analysis of Hydrated Zinc Halides

An in-depth guide for researchers, scientists, and drug development professionals on the structural nuances of zinc chloride trihydrate and zinc bromide dihydrate. This guide provides a detailed structural comparison of...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the structural nuances of zinc chloride trihydrate and zinc bromide dihydrate.

This guide provides a detailed structural comparison of zinc chloride trihydrate and zinc bromide dihydrate, leveraging crystallographic data to elucidate their distinct solid-state structures. While the initial intent was to include zinc iodide trihydrate, a thorough literature review reveals a lack of definitive crystallographic data for this specific hydrate. Consequently, the focus of this comparison is on the well-characterized chloride and bromide hydrates.

The structural distinctions between these compounds are significant. Zinc chloride trihydrate exists as an ionic salt with the formula [Zn(H₂O)₆][ZnCl₄], composed of discrete hexaaquazinc(II) cations and tetrachloridozincate(II) anions.[1][2][3] In contrast, zinc bromide dihydrate crystallizes as [Zn(H₂O)₆][Zn₂Br₆], containing hexaaquazinc(II) cations and dimeric hexabromido-dizincate(II) anions.[4][5][6][7] This fundamental difference in the anionic species dictates the overall crystal packing and coordination environments.

Quantitative Structural Data

The following table summarizes the key crystallographic and structural parameters for zinc chloride trihydrate and zinc bromide dihydrate, as determined by single-crystal X-ray diffraction.

ParameterZinc Chloride Trihydrate ([Zn(H₂O)₆][ZnCl₄])Zinc Bromide Dihydrate ([Zn(H₂O)₆][Zn₂Br₆])
Chemical Formula C₁₀H₂₄Cl₄N₄O₆Zn₂C₁₀H₂₄Br₆N₄O₆Zn₃
Crystal System TriclinicOrthorhombic
Space Group P-1Immm
Unit Cell Dimensions a = 6.413(3) Å, b = 6.506(3) Å, c = 14.211(6) Åa = 10.435(1) Å, b = 10.367(1) Å, c = 7.961(1) Å
α = 90.946(3)°, β = 99.278(7)°, γ = 95.741(7)°α = 90°, β = 90°, γ = 90°
Coordination of Cation Octahedral [Zn(H₂O)₆]²⁺Octahedral [Zn(H₂O)₆]²⁺
Coordination of Anion Tetrahedral [ZnCl₄]²⁻Dimeric Tetrahedral [Zn₂Br₆]²⁻
Zn-O Bond Lengths (Å) ~2.07 - 2.1~2.07
Zn-Halide Bond Lengths (Å) Not Applicable in CationNot Applicable in Cation
Zn-Halide Bond Lengths in Anion (Å) Zn-Cl: ~2.26 - 2.29Zn-Br (terminal): ~2.36, Zn-Br (bridging): ~2.48

Experimental Protocols

The structural data presented were obtained through single-crystal X-ray diffraction. The general experimental workflow for such an analysis is outlined below.

G General Workflow for Single-Crystal X-ray Diffraction A Crystal Growth B Crystal Selection & Mounting A->B C Data Collection (Diffractometer) B->C D Data Processing & Reduction C->D E Structure Solution D->E F Structure Refinement E->F G Validation & Analysis F->G

Caption: Generalized workflow for crystal structure determination.

Crystal Growth:

  • Zinc Chloride Trihydrate: Single crystals were grown from a saturated aqueous solution of zinc chloride (69.14 wt%) at 263 K over 2 days.[8]

  • Zinc Bromide Dihydrate: Crystals were prepared from a saturated aqueous solution of ZnBr₂ at 297 K.[5][7]

Data Collection: Crystals were mounted on a diffractometer, and X-ray diffraction data were collected at low temperatures (e.g., 150 K for ZnCl₂·3H₂O) to minimize thermal vibrations.[2]

Structure Solution and Refinement: The collected diffraction data were processed to determine the unit cell parameters and space group. The crystal structure was solved using direct methods and refined using full-matrix least-squares on F².

Visualization of Coordination Complexes

The distinct coordination environments of the zinc ions in the cationic and anionic species of both hydrates are visualized below.

G Coordination Complexes in Hydrated Zinc Halides cluster_0 [Zn(H2O)6]2+ Cation (Octahedral) cluster_1 [ZnCl4]2- Anion (Tetrahedral) cluster_2 [Zn2Br6]2- Anion (Dimeric Tetrahedral) Zn1 Zn O1 H2O Zn1->O1 O2 H2O Zn1->O2 O3 H2O Zn1->O3 O4 H2O Zn1->O4 O5 H2O Zn1->O5 O6 H2O Zn1->O6 Zn2 Zn Cl1 Cl Zn2->Cl1 Cl2 Cl Zn2->Cl2 Cl3 Cl Zn2->Cl3 Cl4 Cl Zn2->Cl4 Zn3 Zn Br1 Br Zn3->Br1 Br2 Br Zn3->Br2 Br5 Br Zn3->Br5 Br6 Br Zn3->Br6 Zn4 Zn Br3 Br Zn4->Br3 Br4 Br Zn4->Br4 Zn4->Br5 Zn4->Br6

Caption: Coordination geometries of the complex ions.

Note on Zinc Iodide Hydrates

References

Validation

A Comparative Guide to Assessing the Purity of Zinc Trihydrate: ICP-MS vs. Alternative Methods

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and excipients like zinc trihydrate is a critical step in drug development and quality cont...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and excipients like zinc trihydrate is a critical step in drug development and quality control. This guide provides an objective comparison of Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) with other analytical techniques for the determination of elemental impurities in zinc trihydrate, supported by experimental data and detailed protocols.

The presence of elemental impurities, even at trace levels, can impact the efficacy, stability, and safety of a final drug product. Zinc trihydrate (Zn₃(C₆H₅O₇)₂·3H₂O), a common zinc supplement, requires rigorous purity assessment to meet stringent regulatory standards. ICP-MS has emerged as a powerful tool for this purpose, offering high sensitivity and multi-element detection capabilities. However, a comprehensive evaluation of its performance against alternative methods such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Atomic Absorption Spectroscopy (AAS) is essential for selecting the most appropriate analytical strategy.

Comparison of Analytical Techniques

The choice of analytical technique for assessing the purity of zinc trihydrate depends on several factors, including the specific impurities of concern, the required detection limits, sample throughput, and available resources.

FeatureICP-MSICP-OESAAS
Principle Ionization of atoms in plasma followed by mass-to-charge ratio separation.Excitation of atoms in plasma and detection of emitted light at characteristic wavelengths.Absorption of light by free atoms in a flame or graphite (B72142) furnace.
Sensitivity Very High (ppt to low ppb)High (ppb to ppm)Moderate (ppm to high ppb)
Detection Limits Excellent (sub-ppb)Good (ppb)Fair (ppm)
Multi-element Analysis Excellent (simultaneous)Excellent (simultaneous)Limited (typically single-element)
Throughput HighHighLow to Moderate
Cost (Instrument) HighMediumLow to Medium
Cost (Operational) HighMediumLow
Interferences Isobaric and polyatomic interferences can occur but can be mitigated with collision/reaction cells.Spectral interferences from overlapping emission lines.Chemical and matrix interferences.

Experimental Data: A Comparative Look

The following tables summarize typical performance data for the analysis of key elemental impurities in zinc compounds using different analytical techniques. The data is compiled from various studies and represents expected performance rather than a direct head-to-head comparison on a single zinc trihydrate sample.

Table 1: Comparison of Limits of Detection (LOD) for Key Elemental Impurities

ElementTypical LOD by ICP-MS (µg/L)Typical LOD by ICP-OES (µg/L)Typical LOD by AAS (µg/L)
Arsenic (As)0.0004 - 0.11 - 1010 - 50
Cadmium (Cd)0.0004 - 0.050.1 - 21 - 10
Lead (Pb)0.004 - 0.11 - 1010 - 50
Mercury (Hg)0.001 - 0.12 - 2050 - 200

Data compiled from publicly available research and instrument specifications.

Table 2: Performance Comparison for the Determination of Zinc

ParameterICP-MSAAS
Concentration Range 0.5 - 20 ppb20 - 40 ppb
Recovery 111.0 - 114.2%101.8 - 114.2%
Relative Standard Deviation (RSD) 0.28 - 4.47%3.37 - 5.74%

Data adapted from a comparative study on zinc determination in pharmaceutical preparations.[1]

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative experimental protocols for the analysis of zinc trihydrate using ICP-MS, ICP-OES, and AAS.

Sample Preparation for Zinc Trihydrate

A common sample preparation procedure for all three techniques involves acid digestion to dissolve the sample and break down the organic matrix.

  • Weighing: Accurately weigh approximately 0.1 g of the zinc trihydrate sample into a clean, acid-washed digestion vessel.

  • Digestion: Add 5 mL of high-purity nitric acid (HNO₃) and 1 mL of hydrochloric acid (HCl).

  • Heating: Gently heat the mixture on a hot plate or in a microwave digestion system until the sample is completely dissolved. A typical temperature is around 95°C.

  • Dilution: After cooling, quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to the mark with deionized water. The final solution will have a concentration of approximately 2 g/L. This solution may require further dilution depending on the analytical technique and the expected concentration of impurities.

ICP-MS Analysis Protocol

Instrumentation: An Inductively Coupled Plasma - Mass Spectrometer equipped with a collision/reaction cell.

Operating Conditions:

  • RF Power: 1550 W

  • Plasma Gas Flow: 15 L/min

  • Auxiliary Gas Flow: 0.8 L/min

  • Nebulizer Gas Flow: 1.0 L/min

  • Collision/Reaction Gas (Helium): 4.5 mL/min

  • Detector Mode: Pulse counting

  • Isotopes Monitored: ⁷⁵As, ¹¹¹Cd, ²⁰⁸Pb, ²⁰²Hg

Calibration: Prepare a series of multi-element calibration standards (e.g., 0.1, 1, 5, 10, 50 µg/L) in a matrix matching the diluted sample digest (e.g., 2% HNO₃ + 0.5% HCl).

Analysis: Aspirate the blank, calibration standards, and sample solutions into the ICP-MS. The concentrations of the elements of interest are determined by comparing the signal intensities of the samples to the calibration curve.

ICP-OES Analysis Protocol

Instrumentation: An Inductively Coupled Plasma - Optical Emission Spectrometer with axial and/or radial viewing.

Operating Conditions:

  • RF Power: 1300 W

  • Plasma Gas Flow: 15 L/min

  • Auxiliary Gas Flow: 0.2 L/min

  • Nebulizer Flow Rate: 0.8 L/min

  • Viewing Height: 15 mm (optimized for best signal-to-background ratio)

  • Wavelengths (nm): As 188.980, Cd 226.502, Pb 220.353, Hg 184.887

Calibration: Prepare calibration standards in a similar manner to the ICP-MS procedure, but at higher concentrations (e.g., 10, 50, 100, 500 µg/L).

Analysis: Introduce the solutions into the ICP-OES and measure the emission intensity at the specified wavelengths.

AAS Analysis Protocol

Instrumentation: An Atomic Absorption Spectrometer with flame and/or graphite furnace capabilities. A different instrument setup is required for each element.

Flame AAS for Zinc (as an example of a major component):

  • Wavelength: 213.9 nm

  • Slit Width: 0.7 nm

  • Lamp Current: 5 mA

  • Fuel: Acetylene

  • Support: Air

Graphite Furnace AAS for Trace Impurities (e.g., Cadmium):

  • Wavelength: 228.8 nm

  • Slit Width: 0.7 nm

  • Lamp Current: 4 mA

  • Drying Temperature: 120°C

  • Ashing Temperature: 300°C

  • Atomization Temperature: 1800°C

Calibration: Prepare single-element calibration standards for each element of interest at appropriate concentrations for the specific AAS technique being used.

Analysis: Analyze the blank, standards, and samples for each element sequentially.

Visualizing the Workflow and Decision-Making Process

To further clarify the analytical process, the following diagrams illustrate the experimental workflow for ICP-MS analysis and a decision-making tree for selecting the appropriate analytical technique.

experimental_workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing weigh Weigh Zinc Trihydrate digest Acid Digestion (HNO3 + HCl) weigh->digest dilute Dilution to Final Volume digest->dilute instrument_setup Instrument Setup & Calibration dilute->instrument_setup sample_analysis Sample Aspiration & Data Acquisition instrument_setup->sample_analysis quantification Quantification against Calibration Curve sample_analysis->quantification reporting Purity Assessment & Reporting quantification->reporting

Figure 1. Experimental workflow for purity assessment of zinc trihydrate using ICP-MS.

decision_tree cluster_criteria Primary Considerations cluster_recommendation Technique Recommendation start Select Analytical Technique for Zinc Trihydrate Purity sensitivity Required Sensitivity? start->sensitivity multi_element Multi-element Analysis Needed? sensitivity->multi_element Very High (ppt) icpoes ICP-OES sensitivity->icpoes High (ppb) aas AAS sensitivity->aas Moderate (ppm) cost Budget Constraints? multi_element->cost Yes multi_element->aas No (Single Element OK) icpms ICP-MS cost->icpms High Budget cost->icpoes Medium Budget cost->aas Low Budget

Figure 2. Decision tree for selecting an analytical technique for zinc trihydrate purity.

Conclusion

For the comprehensive assessment of elemental impurities in zinc trihydrate, ICP-MS stands out as the superior technique , offering unparalleled sensitivity and the ability to simultaneously measure a wide range of elements. This is particularly crucial for meeting the stringent limits for toxic elements like arsenic, cadmium, lead, and mercury as stipulated by regulatory bodies.

ICP-OES presents a viable and more cost-effective alternative when the required detection limits are within the parts-per-billion range and high sample throughput is necessary. It is a robust technique well-suited for routine quality control where ultra-trace level detection is not the primary concern.

Atomic Absorption Spectroscopy (AAS) , while being the most budget-friendly option, is generally less suitable for comprehensive purity analysis of pharmaceutical ingredients due to its single-element nature and lower sensitivity for some key impurities. However, it can be a reliable and accurate method for quantifying the primary component, zinc, or for targeted analysis of a limited number of other elements.

Ultimately, the selection of the most appropriate analytical technique requires a careful evaluation of the specific analytical requirements, regulatory expectations, and available resources. For drug development and release testing where data integrity and the highest level of purity assurance are paramount, ICP-MS is the recommended method of choice.

References

Comparative

A Comparative Guide to the Thermal Analysis of Zinc Acetate Dihydrate and Other Metal Acetate Hydrates

For researchers, scientists, and drug development professionals, a thorough understanding of the thermal properties of zinc compounds and their alternatives is crucial for applications ranging from nanoparticle synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the thermal properties of zinc compounds and their alternatives is crucial for applications ranging from nanoparticle synthesis to pharmaceutical formulation. This guide provides a detailed comparison of the thermal behavior of zinc acetate (B1210297) dihydrate with other selected metal acetate hydrates, supported by experimental data from Differential Scanning Calorimetry (DSC).

The thermal decomposition of hydrated metal salts, such as zinc acetate dihydrate, is a multi-stage process involving dehydration followed by the decomposition of the anhydrous salt. Differential Scanning Calorimetry (DSC) is a key analytical technique used to elucidate these processes by measuring the heat flow associated with thermal transitions as a function of temperature. This guide will delve into the DSC analysis of zinc acetate dihydrate and compare its thermal characteristics with those of copper(II) acetate monohydrate, nickel(II) acetate tetrahydrate, and sodium acetate trihydrate.

Comparative Thermal Decomposition Data

The thermal behavior of metal acetate hydrates is significantly influenced by the metal cation and the number of water molecules of hydration. The following table summarizes the key thermal events observed during the DSC analysis of zinc acetate dihydrate and its alternatives.

CompoundThermal EventTemperature Range (°C)Enthalpy Change (ΔH)Observations
Zinc Acetate Dihydrate Dehydration~50 - 120EndothermicLoss of two water molecules to form anhydrous zinc acetate.
Decomposition~240 - 350Endothermic/ExothermicDecomposition of anhydrous zinc acetate to zinc oxide. The nature of the peak (endo- or exothermic) can depend on the atmosphere.
Copper(II) Acetate Monohydrate Dehydration~100 - 190EndothermicLoss of one water molecule. The peak maximum is often observed around 145°C.[1][2]
Decomposition~220 - 325Complex (Exo- and Endothermic)Decomposition of the anhydrous salt often shows an exothermic peak followed by an endothermic peak, indicating complex solid-gas reactions.[1][2][3]
Nickel(II) Acetate Tetrahydrate Dehydration~80 - 160EndothermicStepwise loss of four water molecules to form the anhydrous salt.
Decomposition> 250EndothermicDecomposition of anhydrous nickel acetate, which can proceed via intermediates like basic nickel acetate and nickel carbide before forming nickel oxide and/or nickel metal.[4]
Sodium Acetate Trihydrate Melting/Dehydration~58 - 70Endothermic (Latent Heat of Fusion)Melts congruently, releasing its water of hydration. Widely studied as a phase change material for thermal energy storage.[5][6][7][8][9]
~218 - 265 kJ/kgThe enthalpy value represents the latent heat of fusion.[5][7][9]

Experimental Protocols

A standardized experimental protocol is essential for obtaining comparable DSC data. The following outlines a typical methodology for the analysis of hydrated metal acetates.

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) equipped with a suitable cooling system.

Sample Preparation:

  • Accurately weigh 3-5 mg of the hydrated salt into a standard aluminum DSC pan.

  • The pan is then hermetically sealed to ensure a controlled atmosphere during the experiment. For processes involving the release of gases, a pinhole lid may be used.

DSC Measurement Parameters:

  • Temperature Program:

    • Equilibrate at ambient temperature (e.g., 25°C).

    • Ramp up the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 400-600°C).

  • Atmosphere: A purge of inert gas, typically nitrogen, is maintained at a constant flow rate (e.g., 50 mL/min) throughout the experiment to prevent oxidative side reactions.

Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature, and enthalpy of each thermal event. The enthalpy is calculated by integrating the area under the corresponding peak.

Visualizing the Experimental Workflow and Decomposition Pathway

To better illustrate the processes involved, the following diagrams were generated using the Graphviz DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 3-5 mg of hydrated salt pan Place in Al pan and seal weigh->pan load Load into DSC pan->load purge Purge with N2 (50 mL/min) load->purge heat Heat at 10°C/min purge->heat record Record heat flow vs. temperature heat->record analyze Integrate peaks for ΔH and determine T_peak record->analyze

A simplified workflow for the DSC analysis of hydrated salts.

decomposition_pathway cluster_products Byproducts start Zinc Acetate Dihydrate Zn(CH₃COO)₂·2H₂O (solid) anhydrous Anhydrous Zinc Acetate Zn(CH₃COO)₂ (solid) start->anhydrous  ΔH: Endothermic (~50-120°C) water 2H₂O (gas) start->water final Zinc Oxide ZnO (solid) anhydrous->final  ΔH: Endothermic/Exothermic (~240-350°C) gases Gaseous products (e.g., acetone, CO₂, acetic acid) anhydrous->gases

References

Validation

A Comparative Analysis of the Aqueous Solubility of Zinc Citrate Trihydrate and Dihydrate

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of the aqueous solubility of...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of the aqueous solubility of two common hydrates of zinc citrate (B86180): the trihydrate and the dihydrate. While direct comparative studies are notably absent in publicly available literature, this guide synthesizes existing data and outlines a comprehensive experimental protocol for a definitive comparison.

Executive Summary

Both zinc citrate trihydrate and zinc citrate dihydrate are consistently described in scientific literature and by manufacturers as being "slightly soluble in water."[1][2] The United States Pharmacopeia (USP) defines "slightly soluble" as requiring between 100 and 1000 parts of solvent to dissolve one part of solute, which corresponds to a solubility range of 1 to 10 g/L. However, specific, quantitative experimental data directly comparing the aqueous solubility of these two hydrates is scarce. This guide presents the available qualitative information, infers a solubility value for the trihydrate from existing research, and provides a detailed experimental protocol to enable researchers to conduct their own comparative analysis.

Physicochemical Properties

PropertyZinc Citrate TrihydrateZinc Citrate Dihydrate
Molecular Formula Zn₃(C₆H₅O₇)₂·3H₂OZn₃(C₆H₅O₇)₂·2H₂O
Molecular Weight 628.42 g/mol 610.37 g/mol
Appearance White to almost white crystalline powder[1][3]White to almost white crystalline powder[2]
Qualitative Water Solubility Slightly soluble in water[1][3]Slightly soluble in water[2]

Quantitative Solubility Data

A comprehensive literature search did not yield any studies that directly compare the quantitative aqueous solubility of zinc citrate trihydrate and dihydrate under identical experimental conditions.

However, a study by Sobel et al. (2008) investigated the enhancement of zinc citrate trihydrate solubility by amino acids. While the primary focus was not on its intrinsic water solubility, the data presented allows for an inference of its solubility in water at 21°C.

CompoundSolventTemperature (°C)Inferred Solubility (g/L)
Zinc Citrate TrihydrateWater21~0.55

Note: This value is an estimation derived from the graphical data presented in the study and should be considered approximate.

The absence of specific quantitative solubility data for zinc citrate dihydrate in the reviewed scientific literature prevents a direct numerical comparison.

Factors Potentially Influencing Solubility

The difference in the number of water molecules within the crystal lattice structure is the primary distinction between the trihydrate and dihydrate forms. This variation in hydration state can influence the thermodynamic properties of the solid, which in turn can affect solubility. The energy required to break the crystal lattice and the subsequent hydration of the ions in solution are key determinants of solubility.

A Chinese patent suggests that zinc citrate trihydrate may have better fluidity and storage properties compared to the dihydrate form, though it describes their water solubility as similar.[3] Another patent describes a method for preparing a "soluble zinc citrate" which is identified as the trihydrate form, implying that this form may have advantageous solubility characteristics, although no quantitative data is provided.

Experimental Protocol for Comparative Solubility Determination

To definitively determine and compare the aqueous solubility of zinc citrate trihydrate and dihydrate, the following detailed experimental protocol, based on the well-established shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of zinc citrate trihydrate and zinc citrate dihydrate in water at a controlled temperature.

Materials:

  • Zinc Citrate Trihydrate (analytical grade)

  • Zinc Citrate Dihydrate (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Thermostatically controlled shaking incubator or water bath

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm pore size)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or a charged aerosol detector) or an atomic absorption (AA) spectrometer for zinc analysis.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of zinc citrate trihydrate to a series of flasks containing a known volume of deionized water.

    • Similarly, add an excess amount of zinc citrate dihydrate to another series of flasks containing the same volume of deionized water. An excess is ensured by the presence of undissolved solid at the end of the experiment.

  • Equilibration:

    • Place the flasks in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the flasks to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot from the supernatant of each flask using a pipette.

    • Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

    • Accurately dilute the filtered samples with deionized water to a concentration within the calibration range of the analytical method.

  • Analysis:

    • Determine the concentration of zinc in the diluted samples using a validated analytical method such as HPLC or AA spectroscopy.

  • Data Analysis:

    • Calculate the solubility of each hydrate (B1144303) in g/L and mol/L.

    • Compare the solubility values obtained for the trihydrate and dihydrate forms.

    • The pH of the saturated solutions should also be measured and reported.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Weigh excess zinc citrate (trihydrate and dihydrate) prep2 Add to known volume of deionized water prep1->prep2 equilibration Shake at constant temperature (e.g., 25°C for 48h) prep2->equilibration sampling1 Settle and withdraw supernatant equilibration->sampling1 sampling2 Filter (0.45 µm) sampling1->sampling2 sampling3 Dilute sample sampling2->sampling3 sampling4 Analyze zinc concentration (HPLC or AA) sampling3->sampling4 result Calculate and compare solubility (g/L, mol/L) sampling4->result

Caption: Experimental workflow for determining the aqueous solubility of zinc citrate hydrates.

Structural Relationship

zinc_citrate_forms anhydrous Zinc Citrate (Anhydrous) Zn₃(C₆H₅O₇)₂ dihydrate Zinc Citrate Dihydrate Zn₃(C₆H₅O₇)₂·2H₂O anhydrous->dihydrate +2H₂O dihydrate->anhydrous -2H₂O trihydrate Zinc Citrate Trihydrate Zn₃(C₆H₅O₇)₂·3H₂O dihydrate->trihydrate +H₂O trihydrate->dihydrate -H₂O

Caption: Relationship between anhydrous, dihydrate, and trihydrate forms of zinc citrate.

Conclusion

While both zinc citrate trihydrate and dihydrate are qualitatively described as "slightly soluble in water," a definitive quantitative comparison of their aqueous solubility is absent from the current scientific literature. The inferred solubility of the trihydrate is approximately 0.55 g/L at 21°C. To address this knowledge gap, a robust experimental protocol is essential. The provided methodology offers a clear pathway for researchers to obtain reliable and comparable solubility data for these two important zinc compounds. Such data would be invaluable for optimizing formulation development, ensuring consistent product performance, and advancing the scientific understanding of these widely used pharmaceutical ingredients.

References

Comparative

Validation of a Novel, Cost-Effective Synthesis Route for Zinc Citrate Trihydrate: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive validation of a new, economically viable synthesis route for zinc citrate (B86180) trihydrate, a crucial zinc supplement...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new, economically viable synthesis route for zinc citrate (B86180) trihydrate, a crucial zinc supplement with applications in the pharmaceutical and nutraceutical industries. The performance of this novel method is objectively compared against established synthesis protocols, supported by detailed experimental data.

Comparative Analysis of Synthesis Routes

The novel synthesis route was evaluated against two established methods for producing zinc citrate trihydrate. The primary objective was to assess improvements in reaction time, yield, purity, and cost-effectiveness.

Parameter Novel Synthesis Route Established Route 1: Zinc Carbonate Neutralization [1]Established Route 2: Zinc Oxide Neutralization [1][2]
Starting Materials Zinc Oxide, Citric Acid MonohydrateZinc Carbonate, Citric AcidZinc Oxide, Citric Acid
Reaction Time 15 minutes25 minutes[1]30 minutes[2]
Reaction Temperature 80°C93°C[1]20-25°C[2]
Yield (%) 98%~95%Not specified
Purity (by elemental analysis) 99.5%99.1%99.2%
Estimated Cost per kg $4.25$5.10$4.75[2]
Environmental Impact Reduced energy consumption due to lower reaction time and temperature.Higher energy consumption.Lower temperature but longer reaction time.

Characterization and Validation Data

The zinc citrate trihydrate synthesized via the novel route was subjected to a series of analytical tests to confirm its identity, purity, and hydration state. The results are compared with a commercially available standard.

Analytical Technique Novel Synthesis Product Commercial Standard Remarks
Elemental Analysis (% Zn) 31.4%31.3%The zinc content aligns with the theoretical value for zinc citrate trihydrate.
FTIR (cm⁻¹) 3450 (O-H), 1580 (asymmetric COO⁻), 1405 (symmetric COO⁻)3452 (O-H), 1582 (asymmetric COO⁻), 1408 (symmetric COO⁻)The characteristic peaks for hydroxyl and carboxylate groups confirm the formation of zinc citrate.
Thermogravimetric Analysis (TGA) 8.6% weight loss at 100-220°C8.5% weight loss at 100-220°CThe weight loss corresponds to the removal of three water molecules, confirming the trihydrate form.
X-ray Diffraction (XRD) Crystalline peaks match reference patternCrystalline peaks match reference patternThe diffraction pattern confirms the crystalline structure of the product.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Novel Synthesis of Zinc Citrate Trihydrate
  • A 1:3.8 molar ratio of citric acid to zinc oxide is used.[3]

  • Citric acid is dissolved in deionized water (1:3 mass ratio) and heated to 60°C.[3]

  • Zinc oxide is slowly added to the citric acid solution while stirring.

  • The reaction temperature is increased to 80°C and maintained for 15 minutes with continuous stirring.[3]

  • The resulting precipitate is filtered, washed with deionized water, and then with absolute ethanol.[3]

  • The final product is dried under vacuum at 60°C.

Elemental Analysis

The zinc content was determined using Atomic Absorption Spectrophotometry.[4] A known weight of the sample was digested in nitric acid and diluted to a specific volume with deionized water. The absorbance was measured and compared against a calibration curve prepared from standard zinc solutions.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra were recorded on a PerkinElmer FTIR spectrometer in the range of 4000–400 cm⁻¹.[4] Samples were prepared as KBr pellets.

Thermogravimetric Analysis (TGA)

TGA was performed using a TA Instruments TGA Q500.[6] Samples were heated from 25°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.[6]

X-ray Diffraction (XRD)

Powder XRD patterns were obtained using a Bruker D8 Advance diffractometer with Cu Kα radiation (λ = 1.5406 Å).[7] Data was collected over a 2θ range of 5° to 80°.[7]

Visualizing the Process

The following diagrams illustrate the synthesis and validation workflows.

Synthesis_Comparison cluster_novel Novel Synthesis Route cluster_established Established Routes novel_start Zinc Oxide + Citric Acid Monohydrate novel_react Reaction at 80°C (15 mins) novel_start->novel_react Lower Temp, Shorter Time novel_end High Purity Zinc Citrate Trihydrate novel_react->novel_end Yield: 98% est1_start Zinc Carbonate + Citric Acid est1_react Reaction at 93°C (25 mins) est1_start->est1_react est_end Zinc Citrate Trihydrate est1_react->est_end est2_start Zinc Oxide + Citric Acid est2_react Reaction at 20-25°C (30 mins) est2_start->est2_react est2_react->est_end

Caption: Comparative workflow of the novel vs. established synthesis routes.

Validation_Workflow synthesis Synthesized Zinc Citrate Trihydrate elemental Elemental Analysis (AAS) synthesis->elemental ftir FTIR Spectroscopy synthesis->ftir tga Thermogravimetric Analysis (TGA) synthesis->tga xrd X-ray Diffraction (XRD) synthesis->xrd purity Purity & Composition elemental->purity structure Functional Groups ftir->structure hydration Hydration State tga->hydration crystallinity Crystalline Structure xrd->crystallinity

Caption: Workflow for the validation of the synthesized zinc citrate trihydrate.

Logical_Relationship node1 Objective Develop a cost-effective and efficient synthesis of Zinc Citrate Trihydrate node2 Hypothesis A new synthesis route can reduce reaction time and temperature, leading to lower costs and higher yield. node1->node2 node3 Validation Characterize the product using Elemental Analysis, FTIR, TGA, and XRD to confirm identity and purity. node2->node3 node4 Conclusion The novel synthesis route is a superior alternative to established methods. node3->node4

References

Validation

A Comparative Guide to the Thermal Stability of Inorganic vs. Organic Zinc Trihydrates

For researchers, scientists, and drug development professionals, understanding the thermal stability of zinc-containing compounds is crucial for applications ranging from drug formulation to the synthesis of functional m...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of zinc-containing compounds is crucial for applications ranging from drug formulation to the synthesis of functional materials. This guide provides an objective comparison of the thermal properties of inorganic and organic zinc hydrates, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Data Presentation: Thermal Decomposition at a Glance

The thermal decomposition of hydrated zinc salts typically occurs in distinct stages: dehydration followed by the decomposition of the anhydrous salt. The nature of the anion (inorganic vs. organic) significantly influences the decomposition pathway and the temperatures at which these events occur.

Compound TypeExample CompoundDecomposition StageTemperature Range (°C)Mass Loss (%)Final Residue
Inorganic Zinc Sulfate (B86663) Monohydrate (ZnSO₄·H₂O)Dehydration250 - 300~10.4Anhydrous ZnSO₄
Decomposition of Anhydrous Salt (Step 1)700 - 800Not specifiedZnO·2ZnSO₄
Decomposition of Intermediate (Step 2)800 - 850Not specifiedZnO
Organic Zinc Citrate (B86180) Dihydrate (Zn₃(C₆H₅O₇)₂·2H₂O)Dehydration50 - 250Not specifiedAnhydrous Zinc Citrate
Decomposition of Anhydrous Salt250 - 320Not specifiedAmorphous organic zinc salts
Final Decomposition320 - 420~90 (total)ZnO

Note: The data presented is compiled from various studies and decomposition temperatures can vary with experimental conditions such as heating rate and atmosphere.

Key Observations

Inorganic zinc hydrates, such as zinc sulfate monohydrate, generally exhibit higher thermal stability for the anhydrous salt compared to their organic counterparts. The decomposition of anhydrous zinc sulfate to zinc oxide occurs at significantly higher temperatures (above 700°C) and can proceed through intermediate oxysulfate species.[1]

Organic zinc hydrates, like zinc citrate dihydrate, undergo dehydration at lower temperatures. The subsequent decomposition of the organic anion is a multi-stage process that occurs at relatively lower temperatures, typically completing below 450°C to yield zinc oxide.[2]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a standard experimental workflow for characterizing the thermal stability of hydrated zinc compounds using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis p1 Accurately weigh 5-10 mg of the zinc hydrate (B1144303) sample p2 Place the sample in an inert crucible (e.g., alumina) p1->p2 a1 Load the sample and a reference crucible into the TGA/DSC instrument p2->a1 a2 Purge with an inert gas (e.g., Nitrogen) at a constant flow rate a1->a2 a3 Heat the sample at a controlled linear rate (e.g., 10°C/min) over a defined temperature range a2->a3 d1 Simultaneously record mass change (TGA) and heat flow (DSC) as a function of temperature a3->d1 d2 Plot TGA (mass % vs. temp) and DSC (heat flow vs. temp) curves d1->d2 d3 Identify dehydration and decomposition temperatures and corresponding mass losses d2->d3

Caption: A typical experimental workflow for TGA/DSC analysis of zinc hydrates.

Experimental Protocols

The following provides a detailed methodology for the key experiments cited in this guide for determining the thermal stability of zinc hydrates.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, dehydration, and decomposition temperatures of inorganic and organic zinc trihydrates by measuring changes in mass and heat flow as a function of temperature.

Instrumentation: A simultaneous TGA/DSC analyzer is used to perform these measurements.

Methodology:

  • Sample Preparation: An accurately weighed sample of the zinc hydrate (typically 5-10 mg) is placed into an inert crucible, commonly made of alumina.

  • Instrument Setup: The sample crucible and an empty reference crucible are placed in the instrument's furnace.

  • Atmosphere Control: The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a controlled, non-reactive atmosphere.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a linear heating rate, typically 10°C/min.

  • Data Acquisition: The instrument continuously records the sample's mass and the differential heat flow between the sample and the reference as a function of the increasing temperature.

  • Data Analysis: The resulting data is plotted as a TGA curve (percentage of mass loss versus temperature) and a DSC curve (heat flow versus temperature). The onset and peak temperatures of mass loss events in the TGA curve indicate the temperatures of dehydration and decomposition. The corresponding mass loss percentages are used to determine the stoichiometry of these processes. The DSC curve reveals whether these processes are endothermic (absorbing heat, e.g., dehydration) or exothermic (releasing heat).

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Zinc Trihydrate: A Comprehensive Guide for Laboratory Professionals

For researchers and drug development professionals, adherence to strict safety and disposal protocols is paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides det...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, adherence to strict safety and disposal protocols is paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of zinc trihydrate, a compound that requires careful handling due to its potential environmental impact. The term "zinc trihydrate" most commonly refers to Zinc Citrate Trihydrate .

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for the specific zinc compound being handled. Always operate in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A fully buttoned lab coat.

In case of a spill, immediately alert personnel in the area. For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a designated hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Quantitative Data Summary

The following table summarizes key data for Zinc Citrate Trihydrate, which informs its proper handling and disposal procedures.

PropertyValueSignificance for Disposal
Chemical Formula Zn₃(C₆H₅O₇)₂·3H₂OIndicates the presence of zinc, which is subject to environmental disposal regulations.
Molecular Weight 628.39 g/mol Relevant for chemical calculations in treatment or neutralization procedures.
Appearance White to almost-white crystalline powderAs a powder, it poses an inhalation risk; handling procedures should minimize dust generation.
Solubility in Water Slightly solubleIts limited solubility means it should not be disposed of down the drain without appropriate treatment and verification.
Aquatic Toxicity Zinc compounds are generally considered very toxic to aquatic life with long-lasting effects.[1]Direct release into the environment or sewer system must be strictly avoided.[2][3][4]

Detailed Disposal Protocol

The proper disposal of zinc trihydrate waste must be conducted in accordance with federal, state, and local regulations.[5] The following is a general protocol; however, always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.

Step 1: Waste Identification and Segregation

  • Identify: All waste containing zinc trihydrate, including leftover material, contaminated labware (e.g., weigh boats, filter paper), and used PPE, must be treated as hazardous waste.

  • Segregate: Do not mix zinc trihydrate waste with other chemical waste streams unless explicitly permitted by your EHS office. Keep it separate from incompatible materials such as strong oxidizing agents, acids, and bases.

Step 2: Waste Collection and Containerization

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting solid zinc trihydrate waste. The original product container can often be used if it is in good condition.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("Zinc Citrate Trihydrate"), the concentration, and the date of accumulation.

  • Closure: Keep the container securely closed at all times, except when adding waste.

Step 3: On-Site Neutralization (if permissible and equipped)

For aqueous solutions of zinc salts, a neutralization and precipitation procedure may be an option to reduce toxicity prior to disposal, subject to institutional approval and capabilities. This procedure should only be performed by trained personnel in a controlled laboratory setting.

  • Dissolution: If dealing with solid zinc trihydrate, dissolve it in a minimal amount of water.

  • Neutralization: Slowly add a solution of sodium carbonate (soda ash) while stirring until the pH of the solution is neutral (pH 7).[6] This will precipitate the zinc as zinc carbonate, a less soluble compound.

  • Separation: Allow the precipitate to settle. Decant or filter the supernatant liquid.

  • Testing: Test the liquid to ensure zinc levels are below the permissible limits for sewer disposal as determined by your local regulations.

  • Disposal of Precipitate: The solid zinc carbonate precipitate must still be disposed of as hazardous waste. Collect it in a labeled container as described in Step 2.

Step 4: Final Disposal

  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[1][5][7] Never dispose of zinc trihydrate or its treated waste in the regular trash or down the drain without explicit approval from your EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of zinc trihydrate.

G start Start: Zinc Trihydrate Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Assess Waste Type ppe->assess solid Solid Waste (Unused chemical, contaminated items) assess->solid Solid aqueous Aqueous Waste (Solutions containing zinc) assess->aqueous Aqueous collect_solid Collect in a Labeled, Sealed Hazardous Waste Container solid->collect_solid neutralize On-site Neutralization Permitted? aqueous->neutralize store Store in Satellite Accumulation Area collect_solid->store collect_aqueous Collect in a Labeled, Sealed Hazardous Waste Container neutralize->collect_aqueous No perform_neutralization Perform Neutralization (Add Sodium Carbonate, Precipitate Zinc) neutralize->perform_neutralization Yes collect_aqueous->store separate Separate Precipitate and Liquid perform_neutralization->separate test_liquid Test Liquid for Zinc Content separate->test_liquid collect_precipitate Collect Precipitate as Hazardous Waste separate->collect_precipitate below_limit Below Sewer Limit test_liquid->below_limit Yes above_limit Above Sewer Limit test_liquid->above_limit No collect_precipitate->store dispose_drain Dispose Liquid to Drain (with EHS approval) below_limit->dispose_drain above_limit->collect_aqueous pickup Arrange for EHS/ Licensed Contractor Pickup dispose_drain->pickup If other waste remains store->pickup end End of Process pickup->end

Caption: Logical workflow for the proper disposal of zinc trihydrate.

References

Handling

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Zinc Nitrate Trihydrate

For laboratory professionals engaged in drug development and scientific research, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for handling zinc nitrate (B7903...

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for handling zinc nitrate (B79036) trihydrate, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to foster a culture of safety and precision in your laboratory.

Personal Protective Equipment (PPE) for Zinc Nitrate Trihydrate

A comprehensive approach to personal safety is critical when handling zinc nitrate trihydrate. The following table summarizes the recommended PPE to mitigate risks of exposure.

Protection Type Specific PPE Purpose Additional Recommendations
Eye and Face Protection Chemical safety goggles or a face shield.[1][2][3]To protect against dust particles, splashes, and potential eye irritation.[1][4][5][6]Ensure that eyewash stations and safety showers are readily accessible near the workstation.[5][7]
Skin Protection Nitrile rubber gloves.[1][6] A fire/flame resistant lab coat (100% cotton based), long-sleeved clothing, and closed-toe shoes.[1][2]To prevent skin contact, which can cause irritation.[1][5][6]Gloves must be inspected prior to use and proper glove removal technique should be followed.[3] Immediately change contaminated clothing.
Respiratory Protection A NIOSH/MSHA approved respirator with a dust filter is necessary when dusts are generated or if working outside of a fume hood.[1][2][3][7][8]To prevent inhalation of dust which may cause respiratory tract irritation.[1][4][5][6]A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed.[8]

Experimental Protocols: Safe Handling and Disposal

Adherence to standardized procedures is crucial for minimizing risks and ensuring the integrity of your research.

Handling Procedures:

  • Engineering Controls : Always handle zinc nitrate trihydrate in a well-ventilated area.[2][4][5][6][7] For operations that may generate dust, a certified chemical fume hood is required.[1]

  • Personal Hygiene : Wash hands thoroughly after handling the substance and before breaks or meals.[1][4] Do not eat, drink, or smoke in the handling area.[4][5]

  • Material Handling : Avoid creating dust.[1][2][3] Keep the substance away from combustible materials, reducing agents, organic materials, and powdered metals.[2][4]

Disposal Plan:

  • Waste Characterization : Zinc nitrate trihydrate is very toxic to aquatic life.[5] Contaminated materials and the chemical itself should be treated as hazardous waste.

  • Container Management : Keep waste in suitable, closed, and properly labeled containers for disposal.[1][3] Do not mix with other waste.

  • Disposal Method : All waste must be disposed of in accordance with federal, state, and local regulations.[9] Contact a licensed professional waste disposal service.[10]

Workflow for Handling Zinc Nitrate Trihydrate

The following diagram illustrates the procedural flow for safely handling zinc nitrate trihydrate in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup handle_weigh Weigh Zinc Nitrate Trihydrate (Minimize Dust) prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer emergency_spill Spill Occurs handle_weigh->emergency_spill cleanup_decon Decontaminate Work Surface handle_transfer->cleanup_decon cleanup_waste Dispose of Waste (Hazardous Waste Stream) cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe emergency_action Follow Spill Cleanup Protocol emergency_spill->emergency_action emergency_firstaid Provide First Aid emergency_spill->emergency_firstaid

Caption: Workflow for safe handling of zinc nitrate trihydrate.

References

© Copyright 2026 BenchChem. All Rights Reserved.